molecular formula C28H32O15 B015895 Spinosin CAS No. 72063-39-9

Spinosin

货号: B015895
CAS 编号: 72063-39-9
分子量: 608.5 g/mol
InChI 键: VGGSULWDCMWZPO-ODEMIOGVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spinosin is a high-purity natural flavone C-glycoside (: 72063-39-9, Molecular Weight: 608.5 g/mol) primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa (Suan-Zao-Ren), a plant used in Traditional Chinese Medicine . This compound is a key bioactive constituent for researchers investigating neurological and cognitive functions, exhibiting potent sedative and hypnotic properties in preclinical models . Its primary mechanism of action is characterized by antagonism of the 5-HT 1A receptor, which is implicated in the modulation of sleep and wakefulness . Studies demonstrate that this compound can potentiate pentobarbital-induced sleep, lengthen REM sleep time, and increase slow-wave sleep, effects that are reversed by 5-HT 1A receptor agonists . Beyond its sedative effects, this compound shows significant promise in research models of cognitive impairment and Alzheimer's disease. It has been shown to exert neuroprotective effects by mitigating memory deficits induced by amyloid-β (Aβ) and cholinergic blockade . Proposed mechanisms for these benefits include the activation of the ERK-CREB-BDNF signaling pathway to promote neuronal differentiation, inhibition of neuroinflammation (e.g., reducing IL-6 and COX-2), and reduction of oxidative stress via the Nrf2/HO-1 pathway . Additional research areas for this compound include its potential cardioprotective, anti-inflammatory, and anti-liver fibrosis activities . Please note: This product is intended for research purposes only and is strictly not for human consumption, or for use in diagnostic or therapeutic procedures.

属性

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)22(35)19(14)26-27(24(37)21(34)16(8-29)41-26)43-28-25(38)23(36)20(33)17(9-30)42-28/h2-7,16-17,20-21,23-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26+,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSULWDCMWZPO-ODEMIOGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222396
Record name Spinosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72063-39-9
Record name Spinosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72063-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072063399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spinosin's Sedative Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Neuropharmacological Pathways and Experimental Evidence

Abstract

Spinosin, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has long been utilized in traditional medicine for its sedative and hypnotic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inducing sedation, intended for researchers, scientists, and drug development professionals. We delve into the molecular targets, signaling pathways, and the supporting experimental evidence, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key concepts with diagrams. The primary mechanism appears to involve the modulation of the serotonergic system, specifically the 5-HT1A receptor, and the subsequent downstream effects on key sleep-wake regulatory centers in the brain.

Introduction

The quest for novel sedative and hypnotic agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. This compound has emerged as a promising natural compound with demonstrated sedative effects. Understanding its precise mechanism of action is paramount for its potential development as a therapeutic agent. This document synthesizes the available preclinical evidence to provide a detailed technical resource on the neuropharmacology of this compound.

Primary Mechanism of Action: Modulation of the Serotonergic System

The sedative effects of this compound are predominantly attributed to its interaction with the serotonergic system, with a significant focus on the 5-HT1A receptor.

Interaction with 5-HT1A Receptors

One key piece of evidence comes from studies on 8-OH-DPAT-induced hypothermia. 8-OH-DPAT is a potent 5-HT1A receptor agonist that induces a drop in body temperature, a response primarily mediated by the activation of somatodendritic 5-HT1A autoreceptors. This compound has been shown to inhibit this 8-OH-DPAT-induced hypothermia, suggesting it acts as an antagonist at these presynaptic autoreceptors[1][2]. By blocking the inhibitory feedback mechanism of these autoreceptors, this compound may lead to an increase in serotonin (B10506) release in certain brain regions, contributing to its overall effect on sleep.

Furthermore, studies on pentobarbital-induced sleep in rats suggest that this compound's potentiation of sleep is related to postsynaptic 5-HT1A receptors[3]. This compound was found to antagonize the reduction in sleep time caused by the 5-HT1A agonist 8-OH-DPAT, an effect mediated by postsynaptic 5-HT1A receptors.

dot

Proposed Signaling Pathway of this compound at the 5-HT1A Receptor cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Spinosin_pre This compound AutoR 5-HT1A Autoreceptor Spinosin_pre->AutoR Antagonizes Serotonin_release Increased Serotonin Release AutoR->Serotonin_release Inhibits (Feedback) Serotonin Serotonin Spinosin_post This compound PostR Postsynaptic 5-HT1A Receptor Spinosin_post->PostR Antagonizes Downstream Downstream Signaling (e.g., Adenylyl Cyclase Inhibition) PostR->Downstream Sedation Sedation Downstream->Sedation Serotonin->PostR Activates

Caption: Proposed dual antagonistic action of this compound on presynaptic and postsynaptic 5-HT1A receptors.

Downstream Neuronal Effects: Modulation of Sleep-Wake Centers

This compound's interaction with the serotonergic system leads to changes in the activity of key brain regions that regulate sleep and wakefulness. This is evidenced by alterations in the expression of the immediate early gene c-Fos, a marker of neuronal activity.

Reduced Activity in Wake-Promoting Regions

Studies in mice have shown that the administration of this compound leads to a marked decrease in c-Fos expression in the lateral hypothalamic area (LHA) and the locus coeruleus (LC)[3]. The LHA contains orexin-producing neurons that are crucial for maintaining wakefulness, while the LC is the principal site for synthesizing norepinephrine, another key neurotransmitter for arousal. The reduction in c-Fos expression in these areas suggests that this compound promotes sedation by inhibiting these wake-promoting centers.

Conversely, this compound treatment has been shown to increase c-Fos expression in GABAergic neurons within the accumbens nucleus (Acb)[4]. The Acb is involved in sleep regulation, and activation of its GABAergic neurons can promote sleep.

dot

This compound's Effect on Key Sleep-Wake Brain Regions cluster_wake Wake-Promoting Regions cluster_sleep Sleep-Promoting Region This compound This compound LHA Lateral Hypothalamic Area (LHA) (Orexin Neurons) This compound->LHA Decreases c-Fos Expression (Inhibition) LC Locus Coeruleus (LC) (Norepinephrine Neurons) This compound->LC Decreases c-Fos Expression (Inhibition) Acb Accumbens Nucleus (Acb) (GABAergic Neurons) This compound->Acb Increases c-Fos Expression (Activation) Sedation Sedation LHA->Sedation Promotes Wakefulness LC->Sedation Promotes Wakefulness Acb->Sedation Promotes Sleep

Caption: this compound modulates the activity of key brain regions involved in sleep-wake regulation.

Quantitative Data on Sedative Effects

The sedative properties of this compound have been quantified in several preclinical models.

Potentiation of Pentobarbital-Induced Sleep

This compound significantly potentiates the hypnotic effects of pentobarbital (B6593769), a commonly used anesthetic. This is demonstrated by a dose-dependent increase in sleep duration and a decrease in sleep latency.

This compound Dose (mg/kg, i.p.)Pentobarbital Dose (mg/kg, i.p.)Change in Sleep LatencyChange in Sleep DurationReference
1045DecreasedIncreased[5]
1545DecreasedIncreased[5]
Effects on Sleep Architecture

Electroencephalogram (EEG) and electromyogram (EMG) studies in mice have provided detailed insights into how this compound alters sleep architecture.

This compound Dose (mg/kg, i.p.)Change in NREM SleepChange in REM SleepChange in WakefulnessReference
402.04-fold increaseNot specified~42.84% decrease[4]
15 (i.g.) in pentobarbital-treated ratsIncreased (mainly SWS)IncreasedDecreased[3]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in this guide.

Pentobarbital-Induced Sleep Test

This behavioral assay is used to evaluate the hypnotic effects of a compound.

  • Animals: Male ICR mice or Wistar rats are commonly used.

  • Housing: Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Procedure:

    • Animals are fasted for 12-24 hours before the experiment.

    • This compound or vehicle is administered intraperitoneally (i.p.) or intragastrically (i.g.).

    • After a specified pretreatment time (e.g., 30 minutes), pentobarbital sodium is administered i.p. at a hypnotic or subhypnotic dose.

    • The time from pentobarbital administration to the loss of the righting reflex (sleep latency) is recorded. The animal is considered asleep if it remains on its back for at least 60 seconds when placed in that position.

    • The time from the loss to the recovery of the righting reflex (sleep duration) is measured.

dot

Workflow for Pentobarbital-Induced Sleep Test start Start fasting Animal Fasting (12-24h) start->fasting treatment Administer this compound or Vehicle fasting->treatment pentobarbital Administer Pentobarbital treatment->pentobarbital After 30 min measure_latency Measure Sleep Latency (Loss of Righting Reflex) pentobarbital->measure_latency measure_duration Measure Sleep Duration (Recovery of Righting Reflex) measure_latency->measure_duration end End measure_duration->end

Caption: A simplified workflow of the pentobarbital-induced sleep test.

EEG/EMG Recording and Sleep Analysis

This electrophysiological technique allows for the detailed analysis of sleep stages.

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats are typically used.

  • Surgery:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • EEG electrodes (stainless steel screws) are implanted into the skull over the frontal and parietal cortices.

    • EMG electrodes (stainless steel wires) are inserted into the nuchal muscles.

    • The electrode assembly is secured to the skull with dental cement.

    • Animals are allowed to recover for at least one week.

  • Recording:

    • Animals are habituated to the recording chamber and cables.

    • EEG and EMG signals are recorded continuously for a baseline period (e.g., 24 hours) and after the administration of this compound or vehicle.

    • Signals are amplified, filtered, and digitized.

  • Analysis:

    • The recordings are scored in epochs (e.g., 10 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG characteristics.

    • Quantitative analysis includes the duration and percentage of each sleep stage, sleep latency, and the number of stage transitions.

c-Fos Immunohistochemistry

This technique is used to map neuronal activation in the brain.

  • Animals: Male mice.

  • Procedure:

    • This compound or vehicle is administered i.p.

    • After a survival period (e.g., 90-120 minutes) to allow for peak c-Fos protein expression, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Brains are removed, post-fixed, and cryoprotected.

    • Coronal sections are cut using a cryostat or vibratome.

    • Free-floating sections are incubated with a primary antibody against c-Fos.

    • Sections are then incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

    • The c-Fos positive cells are visualized using a chromogen such as diaminobenzidine (DAB).

    • The number of c-Fos-immunoreactive neurons in specific brain regions is quantified using microscopy and image analysis software.

dot

Workflow for c-Fos Immunohistochemistry start Start treatment Administer this compound or Vehicle start->treatment perfusion Transcardial Perfusion and Brain Extraction treatment->perfusion After 90-120 min sectioning Brain Sectioning perfusion->sectioning staining Immunohistochemical Staining (Primary & Secondary Antibodies, DAB) sectioning->staining imaging Microscopy and Image Analysis staining->imaging quantification Quantification of c-Fos Positive Neurons imaging->quantification end End quantification->end

Caption: A streamlined workflow for c-Fos immunohistochemistry to assess neuronal activation.

Conclusion

The sedative effects of this compound are mediated by a multi-faceted mechanism of action. The primary interaction appears to be the antagonism of both presynaptic and postsynaptic 5-HT1A receptors. This leads to a modulation of the serotonergic system and subsequent inhibition of key wake-promoting centers in the brain, such as the lateral hypothalamic area and the locus coeruleus, while activating sleep-promoting regions like the accumbens nucleus. The resulting sedative effect is characterized by a significant increase in NREM sleep and a reduction in wakefulness. Further research to determine the direct binding affinity of this compound to the 5-HT1A receptor and to explore its potential interactions with other neurotransmitter systems, such as the GABAergic system, will provide a more complete picture of its neuropharmacological profile and solidify its potential as a novel therapeutic agent for sleep disorders.

References

Spinosin's Interaction with GABA-A Receptors: A Technical Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Spinosin, a C-glycoside flavonoid derived from the seeds of Ziziphus zizyphus var. spinosa, has long been utilized in traditional medicine for its sedative and anxiolytic properties. Modern pharmacological research is progressively uncovering the molecular mechanisms that underlie these effects, with a significant focus on the compound's interaction with the γ-aminobutyric acid type A (GABA-A) receptor system in the central nervous system. This technical guide provides an in-depth examination of the interaction between this compound and GABA-A receptors, intended for researchers, scientists, and professionals in drug development. It details the current understanding of this compound as a positive allosteric modulator of GABA-A receptors, presents standardized experimental protocols for investigating this interaction, and offers visual representations of the associated signaling pathways and workflows. While direct quantitative data for this compound's binding affinity and potentiation are still emerging in publicly accessible literature, this guide establishes a framework for its pharmacological characterization.

Introduction: The GABA-A Receptor and this compound's Modulatory Role

The GABA-A receptor is the primary mediator of fast synaptic inhibition in the mammalian brain.[1] It is a ligand-gated ion channel that, upon binding its endogenous ligand GABA, opens an integral chloride (Cl⁻) channel.[2][3] The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and making it less likely to fire an action potential.[2] This inhibitory action is fundamental to maintaining balanced neural activity, and its potentiation is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs.[1]

The GABA-A receptor is a pentameric protein complex assembled from a variety of subunits (e.g., α, β, γ), which determine its pharmacological properties.[1][4] Besides the GABA binding site (the orthosteric site), the receptor possesses multiple allosteric sites where modulators can bind to influence receptor activity without directly competing with GABA.[1][5] Positive allosteric modulators (PAMs), such as benzodiazepines and barbiturates, enhance the effect of GABA, leading to increased chloride influx and greater neuronal inhibition.[2][6]

Emerging evidence strongly suggests that this compound functions as a positive allosteric modulator of the GABA-A receptor. Studies have demonstrated that the anxiolytic-like effects of this compound in animal models can be blocked by flumazenil, a known antagonist of the benzodiazepine (B76468) binding site on the GABA-A receptor.[7] This finding is a cornerstone of our current understanding, indicating that this compound's mechanism of action is, at least in part, mediated through the enhancement of GABAergic inhibition.

Quantitative Data on this compound-GABA-A Receptor Interaction

Precise quantitative data, such as binding affinity (Ki) and the concentration for 50% of maximal effect (EC50) for the potentiation of GABA-evoked currents, are critical for characterizing a novel modulator. As of this guide's publication, specific high-throughput screening or detailed electrophysiological studies quantifying these parameters for this compound are not widely available in the public domain.

However, the following tables represent the types of quantitative data that would be generated through the experimental protocols detailed in Section 4. These tables are structured for clarity and comparative analysis, which are essential in drug development.

Table 1: Representative Radioligand Binding Assay Data

This table illustrates how data on this compound's binding affinity for the GABA-A receptor, typically determined by its ability to displace a known radiolabeled ligand (e.g., [³H]flunitrazepam), would be presented.

CompoundReceptor SubtypeRadioligandKi (nM) [Predicted]Hill Slope [Predicted]
This compoundα1β2γ2[³H]flunitrazepamData Not AvailableData Not Available
Diazepam (Control)α1β2γ2[³H]flunitrazepam1.5 - 5.0~1.0
This compoundα2β3γ2[³H]flunitrazepamData Not AvailableData Not Available
Diazepam (Control)α2β3γ2[³H]flunitrazepam2.0 - 7.0~1.0

Table 2: Representative Electrophysiology Data for GABA-A Receptor Potentiation

This table shows how the potentiation of GABA-evoked currents by this compound would be quantified using two-electrode voltage clamp or patch-clamp electrophysiology.

CompoundReceptor SubtypeGABA ConcentrationEC50 (µM) [Predicted]Max Potentiation (% of GABA response) [Predicted]
This compoundα1β2γ2EC10-EC20Data Not AvailableData Not Available
Diazepam (Control)α1β2γ2EC10-EC200.05 - 0.2>200%
This compoundα2β3γ2EC10-EC20Data Not AvailableData Not Available
Diazepam (Control)α2β3γ2EC10-EC200.03 - 0.15>200%

Signaling Pathways and Mechanism of Action

This compound's action as a positive allosteric modulator enhances the GABA-A receptor's response to its natural ligand, GABA. This modulation leads to a greater influx of chloride ions, resulting in neuronal hyperpolarization and a dampening of excitatory signals.

GABAA_Signaling cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Pentameric Cl- Channel) Cl_in Cl- (Intracellular) GABA_A_Receptor->Cl_in Enhanced Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site This compound This compound (PAM) This compound->GABA_A_Receptor Binds to Allosteric Site Cl_out Cl- (Extracellular) Cl_out->GABA_A_Receptor Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability (Sedative/Anxiolytic Effect) Hyperpolarization->ReducedExcitability

Caption: this compound acts as a Positive Allosteric Modulator (PAM) of the GABA-A receptor.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the interaction of a compound like this compound with GABA-A receptors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a robust method for studying the function of ligand-gated ion channels expressed in a heterologous system.

Objective: To quantify the potentiation of GABA-evoked chloride currents by this compound on specific GABA-A receptor subtypes.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2) in a 1:1:1 ratio. Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

  • Drug Application:

    • Establish a baseline by applying a low concentration of GABA (e.g., EC5-EC20, the concentration that elicits 5-20% of the maximal response).

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Record the peak amplitude of the inward chloride current for each concentration.

  • Data Analysis:

    • Normalize the potentiated current to the control GABA current.

    • Plot the normalized response against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal potentiation.

TEVC_Workflow start Start prep Oocyte Preparation (Harvest & Defolliculate) start->prep inject cRNA Injection (GABA-A Subunits) prep->inject incubate Incubation (2-5 days) inject->incubate record Two-Electrode Voltage Clamp (Holding Potential: -70mV) incubate->record gaba_app Apply Control GABA (EC10) record->gaba_app spinosin_app Co-apply GABA + this compound (Concentration Range) gaba_app->spinosin_app analyze Data Analysis (Normalize, Plot, Fit Curve) spinosin_app->analyze results Determine EC50 & Max Potentiation analyze->results end End results->end

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor site.

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cultured cells (e.g., HEK293) expressing the desired GABA-A receptor subtype in a buffered solution.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times to remove endogenous GABA.

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam).

    • Add increasing concentrations of unlabeled this compound (the competitor).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand like diazepam).

  • Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration (Total binding - Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve to determine the IC50 (the concentration of this compound that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Membrane Preparation (Expressing GABA-A Receptors) start->prep incubate Incubation Step prep->incubate inc_details Combine: - Membranes - Radioligand ([³H]flunitrazepam) - this compound (Competitor) incubate->inc_details filter Rapid Filtration (Separate Bound from Free Ligand) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Calculate Specific Binding) count->analyze fit Fit Competition Curve (Determine IC50) analyze->fit calc Calculate Ki (Cheng-Prusoff Equation) fit->calc end End calc->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The available evidence strongly supports the classification of this compound as a positive allosteric modulator of the GABA-A receptor, which accounts for its observed sedative and anxiolytic effects.[7] While the precise binding site and subunit selectivity are yet to be fully elucidated, the protocols outlined in this guide provide a clear path for the comprehensive characterization of this compound's pharmacological profile.

Future research should prioritize:

  • Quantitative Analysis: Performing detailed electrophysiological and binding studies to determine the EC50 and Ki values of this compound across a range of GABA-A receptor subunit combinations.

  • Subtype Selectivity: Investigating whether this compound exhibits preferential modulation of specific GABA-A receptor subtypes (e.g., α1-containing receptors associated with sedation vs. α2/α3-containing receptors linked to anxiolysis).[8]

  • Binding Site Mapping: Utilizing site-directed mutagenesis and computational modeling to identify the specific amino acid residues within the GABA-A receptor that constitute the this compound binding site.

A thorough understanding of these parameters is essential for the potential development of this compound or its derivatives as novel therapeutic agents for anxiety, insomnia, and other neurological disorders.

References

Preclinical Profile of Spinosin: A Technical Guide on its Anxiolytic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosin, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has demonstrated notable anxiolytic-like effects in a range of preclinical studies. This technical guide provides an in-depth overview of the key preclinical findings, experimental methodologies, and elucidated mechanisms of action of this compound as a potential therapeutic agent for anxiety disorders. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anxiolytics.

Core Findings in Preclinical Models of Anxiety

This compound has been consistently shown to produce anxiolytic-like effects in rodent models of anxiety. These effects are observed across various behavioral paradigms, including the elevated plus-maze (EPM), the open field test (OFT), and the light-dark box test (LDB). The anxiolytic activity of this compound appears to be dose-dependent, with efficacy reported at doses ranging from 1.25 mg/kg to 5 mg/kg following oral administration in mice.[1]

Elevated Plus-Maze (EPM) Test

In the EPM test, a widely validated model for assessing anxiety-like behavior, repeated treatment with this compound (2.5 and 5 mg/kg/day, p.o.) significantly increased the percentage of entries into and the time spent on the open arms of the maze compared to control groups.[2] This suggests a reduction in anxiety and risk-aversion behaviors.

Open Field Test (OFT)

In the OFT, which assesses exploratory behavior and anxiety, a 5 mg/kg dose of this compound was found to increase the number of entries into the central zone of the arena.[2] This indicates a decrease in thigmotaxis (wall-hugging behavior), which is characteristic of an anxiolytic effect. Importantly, this compound did not appear to affect overall spontaneous locomotor activity, suggesting its effects are specific to anxiety-like behaviors rather than being a result of sedation or motor stimulation.[2]

Light-Dark Box (LDB) Test

In the LDB test, which is based on the innate aversion of rodents to brightly lit areas, this compound demonstrated an anxiolytic-like effect at a dose of 5 mg/kg.[2] This is typically observed as an increase in the time spent in the light compartment and/or an increase in the number of transitions between the light and dark compartments.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on this compound for anxiety.

Table 1: Effects of this compound on Behavior in the Elevated Plus-Maze (EPM) Test

Treatment GroupDose (mg/kg, p.o.)% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)
Control-Data not availableData not available
This compound2.5Data not availableData not available
This compound5.0Data not availableData not available
Diazepam (Positive Control)Data not availableData not availableData not available

Table 2: Effects of this compound on Behavior in the Open Field Test (OFT)

Treatment GroupDose (mg/kg, p.o.)Number of Central Entries (Mean ± SEM)Total Locomotor Activity (Mean ± SEM)
Control-Data not availableData not available
This compound5.0Data not availableData not available

Table 3: Effects of this compound on Behavior in the Light-Dark Box (LDB) Test

Treatment GroupDose (mg/kg, p.o.)Time in Light Compartment (s) (Mean ± SEM)Number of Transitions (Mean ± SEM)
Control-Data not availableData not available
This compound5.0Data not availableData not available

Note: Specific quantitative data (Mean ± SEM) were not available in the searched resources. The tables indicate where significant effects were reported.

Mechanisms of Anxiolytic Action

The anxiolytic effects of this compound are believed to be mediated through the modulation of several key neurotransmitter systems and intracellular signaling pathways.

Involvement of GABAergic and Serotonergic Systems

The anxiolytic-like effects of this compound in behavioral tests were blocked by the administration of flumazenil (B1672878) (a GABA-A receptor antagonist) and WAY-100635 (a 5-HT1A receptor antagonist).[2] This strongly suggests that this compound's mechanism of action involves the potentiation of both GABAergic and serotonergic neurotransmission, likely through interaction with GABA-A and 5-HT1A receptors.

GABASerotoninPathways cluster_gaba GABAergic System cluster_serotonin Serotonergic System Spinosin_GABA This compound GABA_A GABA-A Receptor Spinosin_GABA->GABA_A Modulates Anxiolysis_GABA Anxiolytic Effect GABA_A->Anxiolysis_GABA Leads to Flumazenil Flumazenil (Antagonist) Flumazenil->GABA_A Blocks Spinosin_5HT This compound HT1A 5-HT1A Receptor Spinosin_5HT->HT1A Modulates Anxiolysis_5HT Anxiolytic Effect HT1A->Anxiolysis_5HT Leads to WAY100635 WAY-100635 (Antagonist) WAY100635->HT1A Blocks

This compound's modulation of GABA-A and 5-HT1A receptors.

ERK1/2-CREB-BDNF Signaling Pathway

In a mouse model of chronic restraint stress-induced anxiety, this compound treatment was found to significantly modulate the extracellular signal-regulated kinase 1/2 (ERK1/2), cAMP response element-binding protein (CREB), and brain-derived neurotrophic factor (BDNF) signaling pathway.[1] Upregulation of the phosphorylated forms of ERK1/2 and CREB, along with increased BDNF protein levels, was observed in the hippocampus and prefrontal cortex of this compound-treated mice.[1][3] This suggests that this compound may alleviate anxiety by promoting neuroplasticity and neuronal survival.

ERK_CREB_BDNF_Pathway This compound This compound ERK p-ERK1/2 This compound->ERK Upregulates CREB p-CREB ERK->CREB Activates BDNF BDNF CREB->BDNF Increases Expression Anxiolysis Anxiolytic Effect BDNF->Anxiolysis Contributes to

This compound's effect on the ERK/CREB/BDNF signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key behavioral assays used in the preclinical evaluation of this compound.

Elevated Plus-Maze (EPM) Test
  • Apparatus: A plus-shaped maze with two open arms (e.g., 30 cm long x 5 cm wide) and two closed arms (e.g., 30 cm long x 5 cm wide with 15 cm high walls), elevated approximately 50 cm above the floor.

  • Environment: The maze is typically situated in a dimly lit room, with consistent, low-level illumination (e.g., 25-40 lux) to minimize visual cues that could influence behavior.

  • Procedure:

    • Mice are habituated to the testing room for at least 30 minutes prior to the experiment.

    • Each mouse is placed individually in the center of the maze, facing an open arm.

    • The behavior of the mouse is recorded for a 5-minute session using an overhead video camera.

    • The maze is cleaned thoroughly with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of locomotor activity).

Open Field Test (OFT)
  • Apparatus: A square or circular arena (e.g., 40 cm x 40 cm x 40 cm) with high walls to prevent escape. The floor is often divided into a grid of squares, with the central squares defined as the "center zone" and the surrounding squares as the "peripheral zone."

  • Environment: The arena is placed in a sound-attenuated room with consistent, diffuse overhead lighting (e.g., 100-150 lux).

  • Procedure:

    • Mice are habituated to the testing room for at least 30 minutes prior to the experiment.

    • Each mouse is placed gently in the center of the open field arena.

    • The mouse is allowed to freely explore the arena for a 5- to 10-minute session, during which its behavior is recorded by an overhead video camera.

    • The arena is cleaned with 70% ethanol between each trial.

  • Parameters Measured:

    • Time spent in the center zone.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency (vertical activity).

    • Grooming behavior.

Light-Dark Box (LDB) Test
  • Apparatus: A rectangular box divided into two compartments: a smaller, dark compartment (approximately one-third of the total area) and a larger, brightly illuminated compartment (approximately two-thirds of the total area). The compartments are connected by a small opening at the floor level.

  • Environment: The light compartment is brightly lit (e.g., 400-600 lux), while the dark compartment is kept in darkness (e.g., <5 lux).

  • Procedure:

    • Mice are habituated to the testing room prior to the test.

    • Each mouse is placed individually into the center of the light compartment, facing away from the opening to the dark compartment.

    • The mouse is allowed to explore the apparatus freely for a 5- to 10-minute session. Behavior is recorded using a video camera.

    • The apparatus is cleaned with 70% ethanol between trials.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Total locomotor activity.

ExperimentalWorkflow Animal_Model Rodent Model of Anxiety (e.g., Chronic Restraint Stress) Treatment This compound Administration (e.g., 1.25, 2.5, 5 mg/kg, p.o.) Animal_Model->Treatment Behavioral_Tests Behavioral Assessment Treatment->Behavioral_Tests Biochemical_Analysis Biochemical & Molecular Analysis Treatment->Biochemical_Analysis EPM Elevated Plus-Maze Behavioral_Tests->EPM OFT Open Field Test Behavioral_Tests->OFT LDB Light-Dark Box Test Behavioral_Tests->LDB Data_Analysis Data Analysis & Interpretation EPM->Data_Analysis OFT->Data_Analysis LDB->Data_Analysis Western_Blot Western Blot (p-ERK, p-CREB, BDNF) Biochemical_Analysis->Western_Blot Receptor_Binding Receptor Antagonist Studies (Flumazenil, WAY-100635) Biochemical_Analysis->Receptor_Binding Western_Blot->Data_Analysis Receptor_Binding->Data_Analysis

General experimental workflow for preclinical studies of this compound.

Conclusion

Preclinical evidence strongly supports the anxiolytic potential of this compound. Its efficacy in multiple rodent models of anxiety, coupled with a growing understanding of its mechanisms of action involving the GABAergic, serotonergic, and ERK1/2-CREB-BDNF pathways, makes it a compelling candidate for further investigation. Future research should focus on obtaining more detailed quantitative data, exploring the specific receptor subtypes involved, and conducting further pharmacokinetic and toxicological studies to support its potential transition into clinical development. This technical guide serves as a foundational resource for these ongoing and future research endeavors.

References

Spinosin's Impact on Sleep Architecture in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosin, a C-glycoside flavonoid derived from the seeds of Ziziphus jujuba (jujube), has garnered significant attention for its sedative and hypnotic properties. Extensively utilized in traditional medicine for the treatment of insomnia, recent preclinical research has begun to elucidate the neuropharmacological mechanisms underlying its effects on sleep. This technical guide provides an in-depth analysis of the current understanding of this compound's influence on sleep architecture in animal models, with a focus on quantitative data, detailed experimental methodologies, and the implicated signaling pathways.

Quantitative Effects of this compound on Sleep Architecture

This compound has been demonstrated to significantly modulate sleep parameters in rodent models. The following tables summarize the key quantitative findings from various studies, providing a comparative overview of its dose-dependent effects on sleep stages, latency, and duration.

Table 1: Effect of Intraperitoneal (i.p.) this compound Administration on Sleep-Wake States in Mice

Dosage (mg/kg)Change in Non-Rapid Eye Movement (NREM) SleepChange in WakefulnessChange in Rapid Eye Movement (REM) SleepChange in Sleep LatencyAnimal ModelReference
10No significant changeNo significant changeNot reportedNot reportedMice[1]
20Increased NREM sleep timeNo significant changeNot reportedShortenedMice[1][2]
402.04-fold increase in the initial 3 hours~42.84% reduction in the initial 3 hoursNot reportedNot reportedMice[1]

Table 2: Effect of Oral (p.o.) and Intragastric (i.g.) this compound Administration on Sleep Parameters

Dosage (mg/kg)Administration RouteEffect on SleepAnimal ModelReference
5 (co-administered with 5-HTP)p.o.Significantly reduced sleep latency and increased sleep durationMice[2]
10p.o.Enhanced hypnotic effects in pentobarbital-treated miceMice[2]
15p.o.Enhanced hypnotic effects in pentobarbital-treated miceMice[2]
15i.g.Lengthened REM sleep time and increased slow-wave sleep (SWS)Rats[2]

Key Experimental Protocols

The following sections detail the methodologies employed in key experiments to assess the effects of this compound on sleep architecture.

Sleep-Wake State Analysis using EEG/EMG Recordings

This protocol is fundamental for directly measuring the effects of this compound on sleep stages.

  • Animal Model: Adult male mice (e.g., C57BL/6J strain) are typically used. Animals are housed individually under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Surgical Implantation:

    • Anesthetize the mouse with a suitable anesthetic (e.g., pentobarbital (B6593769) sodium).

    • Secure the animal in a stereotaxic apparatus.

    • Implant stainless steel screws into the skull to serve as electroencephalogram (EEG) electrodes over the frontal and parietal cortices.

    • Insert two insulated stainless-steel wires into the nuchal muscles to serve as electromyogram (EMG) electrodes.

    • The electrode assembly is fixed to the skull using dental cement.

    • Allow a recovery period of at least one week post-surgery.

  • Data Acquisition:

    • Connect the implanted electrodes to a recording cable and data acquisition system.

    • Allow the animals to habituate to the recording setup for several days.

    • Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle control at a specific time (e.g., the beginning of the dark phase).

    • Record EEG and EMG signals continuously for a defined period (e.g., 3 hours post-injection).

  • Data Analysis:

    • The recorded signals are amplified, filtered, and digitized.

    • Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in epochs (e.g., 10 seconds) based on the characteristic EEG and EMG patterns.

    • Quantitative analysis is performed to determine the total time spent in each state, the latency to the first episode of NREM sleep, and the duration and number of sleep/wake bouts.

Assessment of Hypnotic Effects using the Loss-of-Righting Reflex (LORR)

This method is often used to evaluate the sleep-potentiating effects of this compound in conjunction with a hypnotic agent like pentobarbital.

  • Animal Model: Mice are commonly used for this assay.

  • Procedure:

    • Administer this compound (e.g., 10, 15 mg/kg, p.o.) or vehicle to different groups of mice.

    • After a set period (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.).

    • Place each mouse on its back and observe for the loss of the righting reflex (i.e., the inability to return to a prone position within a set time, such as 1 minute).

    • Record the latency to the onset of sleep (time from pentobarbital injection to the loss of the righting reflex) and the duration of sleep (time from the loss to the recovery of the righting reflex).

c-Fos Immunohistochemistry for Neuronal Activity Mapping

This technique identifies the brain regions and specific neuronal populations that are activated or inhibited by this compound.

  • Animal Model: Mice are typically used.

  • Procedure:

    • Administer this compound (e.g., 15 mg/kg or 40 mg/kg, i.p.) or saline vehicle.

    • After a specific time interval (e.g., 90 minutes), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

    • Dissect the brains and post-fix them in the same fixative, followed by cryoprotection in a sucrose (B13894) solution.

    • Cut coronal brain sections using a cryostat.

  • Immunostaining:

    • Incubate the brain sections with a primary antibody against c-Fos.

    • After washing, incubate with a biotinylated secondary antibody.

    • Use an avidin-biotin-peroxidase complex and a chromogen (e.g., DAB) to visualize the c-Fos positive cells.

    • For dual-labeling to identify the phenotype of c-Fos positive neurons, co-incubate with antibodies against specific neuronal markers (e.g., GAD67 for GABAergic neurons, orexin-A for orexin (B13118510) neurons).

  • Analysis:

    • Examine the stained sections under a microscope.

    • Count the number of c-Fos immunoreactive neurons in specific brain regions of interest (e.g., accumbens nucleus, lateral hypothalamic area).

    • Compare the number of c-Fos positive cells between the this compound-treated and control groups to determine the effect on neuronal activity.

Signaling Pathways and Mechanisms of Action

This compound's effects on sleep architecture are mediated through the modulation of several key neurotransmitter systems. The diagrams below illustrate the proposed signaling pathways.

experimental_workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal_model Animal Model (e.g., C57BL/6J Mice) surgery EEG/EMG Electrode Implantation animal_model->surgery recovery Post-operative Recovery surgery->recovery habituation Habituation to Recording Setup recovery->habituation administration This compound/Vehicle Administration habituation->administration recording EEG/EMG Data Recording administration->recording scoring Sleep Stage Scoring recording->scoring quantification Quantitative Analysis scoring->quantification stats Statistical Analysis quantification->stats

Figure 1: Experimental workflow for EEG/EMG-based sleep analysis.
GABAergic System Modulation

This compound appears to promote sleep by enhancing the activity of inhibitory GABAergic neurons.[1]

gabaergic_pathway This compound This compound acb_gaba GABAergic Neurons (Accumbens Nucleus) This compound->acb_gaba Activates c_fos_gaba Increased c-Fos Expression acb_gaba->c_fos_gaba Leads to arousal_centers Arousal-Promoting Brain Regions acb_gaba->arousal_centers Inhibits sleep_promotion Promotion of NREM Sleep arousal_centers->sleep_promotion Reduced activity leads to

Figure 2: this compound's activation of GABAergic neurons in the accumbens nucleus.
Serotonergic System Interaction

The serotonergic system, particularly the 5-HT1A receptor, is a key target for this compound's sleep-modulating effects. This compound may act as an antagonist on postsynaptic 5-HT1A receptors, which contributes to its hypnotic effects.[2]

serotonergic_pathway This compound This compound ht1a_receptor Postsynaptic 5-HT1A Receptor This compound->ht1a_receptor Antagonizes downstream_signaling Modulation of Downstream Signaling ht1a_receptor->downstream_signaling Regulates sleep_wake_circuitry Sleep-Wake Regulatory Circuitry downstream_signaling->sleep_wake_circuitry Influences hypnotic_effect Potentiation of Hypnotic Effects sleep_wake_circuitry->hypnotic_effect Leads to

Figure 3: this compound's interaction with the serotonergic 5-HT1A receptor.
Orexinergic System Inhibition

This compound has been shown to decrease the activity of wake-promoting orexin neurons in the lateral hypothalamic area (LHA), contributing to its sedative effects.[1][3]

orexinergic_pathway This compound This compound lha_orexin Orexin Neurons (Lateral Hypothalamic Area) This compound->lha_orexin Inhibits c_fos_orexin Decreased c-Fos Expression lha_orexin->c_fos_orexin Leads to arousal_systems Wake-Promoting Arousal Systems lha_orexin->arousal_systems Activates sedation Sedation and Hypnosis arousal_systems->sedation Reduced activity leads to

Figure 4: this compound's inhibition of orexin neurons in the lateral hypothalamus.

Conclusion

The research conducted in animal models provides compelling evidence for the sleep-promoting effects of this compound. Its ability to significantly increase NREM sleep, reduce wakefulness, and shorten sleep latency is well-documented. The underlying mechanisms appear to involve a multi-target approach, including the enhancement of GABAergic inhibition, modulation of the serotonergic system via 5-HT1A receptors, and suppression of the orexinergic arousal system. These findings underscore the potential of this compound as a therapeutic agent for the treatment of insomnia and other sleep disorders. Further research is warranted to fully elucidate the intricate signaling cascades and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Spinosin-Containing Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosin, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has garnered significant scientific interest due to its diverse pharmacological activities, deeply rooted in traditional ethnobotanical practices. This technical guide provides a comprehensive overview of this compound-containing plants, their traditional uses, and the underlying pharmacological mechanisms of this compound. This document details quantitative data on the pharmacological effects of this compound, outlines experimental protocols for its extraction, isolation, and biological evaluation, and visualizes key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction to this compound and its Botanical Sources

This compound (C₂₈H₃₂O₁₅) is a flavone (B191248) C-glycoside that has been identified in several plant species, most notably in the Rhamnaceae family.[1][2] The primary and most commercially significant source of this compound is the seed of Ziziphus jujuba Mill. var. spinosa (also known as Ziziphus spinosa), a traditional Chinese medicine referred to as Semen Ziziphi Spinosae.[1][3] Other species within the Ziziphus genus, such as Ziziphus mauritiana (Indian jujube), also contain this compound, albeit in potentially varying concentrations.[1][4]

Traditionally, the seeds of Ziziphus jujuba var. spinosa have been used for centuries in East Asia to treat insomnia and anxiety.[5][6] Modern pharmacological studies have begun to validate these traditional uses, revealing a spectrum of biological activities for this compound, including sedative-hypnotic, anxiolytic, cognitive-enhancing, anti-inflammatory, and antioxidant effects.[3][4][7] This guide will delve into the ethnobotanical background of these plants and the scientific evidence supporting the therapeutic potential of their key bioactive constituent, this compound.

Ethnobotanical Uses of this compound-Containing Plants

The traditional use of plants containing this compound, particularly from the Ziziphus genus, is well-documented in various cultures. The following table summarizes the primary ethnobotanical applications, the plant parts used, and the presence of this compound.

Plant SpeciesCommon NamePart UsedTraditional UseThis compound Presence
Ziziphus jujuba Mill. var. spinosaSour Jujube, Suan Zao RenSeed (Semen Ziziphi Spinosae)Insomnia, anxiety, palpitations, night sweats, neurasthenia.[6][8]High
Fruit (pulp)Food, antioxidant properties.[7]Lower than seed
LeafTea for hypnotic effects.[7]Present
BarkTreatment of burns.[7]Not well-documented
BranchesHypoglycemic and anti-Alzheimer's effects.[7]Not well-documented
Ziziphus mauritiana Lam.Indian Jujube, BerLeavesDiarrhea, fever, liver ailments, wound healing.[1][9]Present[4]
FruitFood, laxative, blood purifier.Present
BarkAnalgesic, anti-inflammatory.[10]Not well-documented
RootAnalgesic, anti-inflammatory.[1]Not well-documented
Ziziphus acidojujuba C.Y.Cheng & M.J.LiuNot specifiedNot specifiedNot specified

Pharmacological Activities of this compound: Quantitative Data

This compound exhibits a range of pharmacological effects that have been quantified in various preclinical studies. The following tables summarize the key dose-dependent activities of this compound.

Sedative-Hypnotic Effects
ModelSpeciesDoseRouteEffectReference
Pentobarbital-induced sleepMice10 and 15 mg/kgi.p.Enhanced hypnotic effects of pentobarbital.[3]
Pentobarbital-induced sleepMice5 mg/kg (with 2.5 mg/kg 5-HTP)p.o.Significantly reduced sleep latency and increased sleep duration.[3]
Caffeine-induced hyperactivityMice500 and 1000 mg/kgi.p.Decreased hyperactivity.[3]
Anxiolytic Effects
ModelSpeciesDoseRouteEffectReference
Elevated Plus MazeMice2.5 and 5 mg/kg/dayp.o.Significantly increased percentage of entries and time spent in open arms.[1]
Light/Dark Box TestMice5 mg/kgp.o.Exerted an anxiolytic-like effect.[1]
Cognitive Enhancement Effects
ModelSpeciesDoseRouteEffectReference
Scopolamine-induced memory impairment (Passive Avoidance)Mice10 and 20 mg/kgp.o.Significantly ameliorated cognitive impairment, prolonged latency time.[5]
Scopolamine-induced memory impairment (Y-maze)Mice10 and 20 mg/kgp.o.Increased percentage of spontaneous alternation.[5]
Scopolamine-induced memory impairment (Morris Water Maze)Mice10 and 20 mg/kgp.o.Lengthened swimming time in the target quadrant.[5]
Aβ₁₋₄₂-induced Alzheimer's modelMice100 µg/kg/dayi.c.v.Significantly attenuated cognitive impairment.[7]
Anti-inflammatory and Antioxidant Effects
ModelAssayConcentrationEffectReference
Palmitic acid-induced HUVECsROS production20 µMSuppressed ROS overproduction.[4]
Palmitic acid-induced HUVECsmRNA expression20 µMInhibited mRNA expression of TNF-α and IL-6.[4]
N2a/APP695 cellsROS production25 µMSignificantly reduced the production of ROS.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound.

Extraction and Isolation of this compound from Ziziphus spinosa Seeds

This protocol describes a common method for the extraction and purification of this compound.

Materials:

  • Dried seeds of Ziziphus jujuba var. spinosa

  • Petroleum ether

  • 70% Ethanol (B145695)

  • Macroporous adsorption resin (e.g., D101)

  • Methanol (B129727)

  • Deionized water

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Defatting: The dried seeds are crushed into a coarse powder. The powder is then refluxed with petroleum ether to remove lipids. The defatted residue is air-dried.

  • Extraction: The defatted powder is extracted with 70% ethanol under reflux. The extraction process is typically repeated 2-3 times to ensure maximum yield. The ethanol extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

  • Purification by Macroporous Resin Chromatography:

    • The crude extract is dissolved in deionized water and loaded onto a pre-treated macroporous resin column.

    • The column is first washed with deionized water to remove sugars and other polar impurities.

    • The flavonoids, including this compound, are then eluted with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70% ethanol).

    • Fractions are collected and monitored by HPLC to identify those rich in this compound.

  • Further Purification (Optional): Fractions containing this compound can be further purified using techniques like silica (B1680970) gel column chromatography or preparative HPLC to obtain high-purity this compound.

In Vivo Pharmacological Assays

This test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Mice are habituated to the testing room for at least 1 hour before the experiment.

  • The test compound (this compound) or vehicle is administered orally (p.o.) at predetermined doses and times before the test.

  • Each mouse is placed individually in the center of the maze, facing an open arm.

  • The behavior of the mouse is recorded for a 5-minute period using a video camera.

  • The following parameters are measured:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • An anxiolytic effect is indicated by a significant increase in the percentage of time spent in and/or the percentage of entries into the open arms.

This test assesses hippocampal-dependent spatial learning and memory.

Apparatus:

  • A large circular pool filled with opaque water.

  • A hidden platform submerged just below the water surface.

  • Visual cues are placed around the room.

Procedure:

  • Acquisition Phase:

    • Mice are trained to find the hidden platform over several days (e.g., 4-5 days) with multiple trials per day.

    • For each trial, the mouse is released from a different starting position and the time taken to find the platform (escape latency) is recorded.

    • If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed from the pool.

    • The mouse is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the quadrant where the platform was previously located is recorded.

  • An improvement in spatial memory is indicated by a shorter escape latency during the acquisition phase and a greater percentage of time spent in the target quadrant during the probe trial.

This test is based on fear-motivated learning.

Apparatus:

  • A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

  • Acquisition Trial:

    • A mouse is placed in the light compartment.

    • When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Retention Trial:

    • 24 hours later, the mouse is again placed in the light compartment.

    • The latency to enter the dark compartment is recorded.

  • An increase in the latency to enter the dark compartment during the retention trial indicates successful memory of the aversive stimulus.

In Vitro Pharmacological Assays

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Procedure:

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • A decrease in absorbance indicates the scavenging of the DPPH radical.

  • The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Procedure:

  • Nitric oxide is generated from a sodium nitroprusside solution.

  • Different concentrations of this compound are added to the solution.

  • The mixture is incubated, and the amount of nitrite (B80452) produced is measured using the Griess reagent.

  • A decrease in the amount of nitrite indicates the scavenging of nitric oxide.

  • The percentage of NO scavenging activity is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound's pharmacological effects are mediated through various signaling pathways. The following diagrams illustrate the key pathways involved in its anxiolytic and cognitive-enhancing activities.

Anxiolytic_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Modulates HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Modulates Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition HT1A_Receptor->Neuronal_Inhibition Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect

Caption: Anxiolytic signaling pathway of this compound.

Cognitive_Enhancement_Pathway This compound This compound Serotonergic_System Serotonergic System (5-HT1A Receptor) This compound->Serotonergic_System Activates ERK ERK Serotonergic_System->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Expression Synaptic_Plasticity Enhanced Synaptic Plasticity & Neurogenesis BDNF->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Cognitive enhancement pathway of this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the extraction and isolation of this compound and a typical in vivo behavioral study.

Extraction_Workflow Start Start: Dried Seeds of Ziziphus spinosa Crushing Crushing Start->Crushing Defatting Defatting (Petroleum Ether) Crushing->Defatting Extraction Ethanol Extraction (70% EtOH) Defatting->Extraction Concentration Concentration Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Elution Elution with Ethanol Gradient Macroporous_Resin->Elution Fraction_Collection Fraction Collection & HPLC Analysis Elution->Fraction_Collection Pure_this compound Purified this compound Fraction_Collection->Pure_this compound

Caption: Workflow for this compound extraction and isolation.

Behavioral_Study_Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping (Control & Treatment) Animal_Acclimatization->Grouping Drug_Administration Drug/Vehicle Administration Grouping->Drug_Administration Behavioral_Test Behavioral Test (e.g., EPM, MWM) Drug_Administration->Behavioral_Test Data_Acquisition Data Acquisition (Video Tracking) Behavioral_Test->Data_Acquisition Data_Analysis Statistical Analysis Data_Acquisition->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General workflow for an in vivo behavioral study.

Conclusion

The ethnobotanical history of this compound-containing plants, particularly Ziziphus jujuba var. spinosa, provides a rich foundation for modern pharmacological research. The scientific evidence increasingly supports the traditional uses of these plants for conditions such as insomnia and anxiety. The multifaceted pharmacological profile of this compound, encompassing sedative, anxiolytic, cognitive-enhancing, anti-inflammatory, and antioxidant effects, highlights its significant therapeutic potential. This technical guide consolidates the current knowledge on the ethnobotany, pharmacology, and experimental investigation of this compound. It is anticipated that this resource will aid researchers and drug development professionals in designing future studies to further elucidate the mechanisms of action of this compound and to explore its development as a novel therapeutic agent for a range of neurological and inflammatory disorders. Further research is warranted to establish the clinical efficacy and safety of this compound in human subjects.

References

Spinosin: A C-Glycoside Flavonoid with Therapeutic Potential for Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Insomnia is a prevalent sleep disorder with a significant impact on health and quality of life. Current therapeutic options are often associated with undesirable side effects, highlighting the need for novel hypnotics with improved safety profiles. Spinosin, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has demonstrated significant sedative and hypnotic effects in preclinical studies. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its potential as a therapeutic agent for insomnia. We delve into its mechanism of action, summarizing its effects on sleep architecture and neurochemical pathways. Detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate further research. Furthermore, quantitative data from preclinical studies are presented in structured tables for comparative analysis. Finally, we explore the existing, albeit limited, clinical evidence and discuss the future directions for the development of this compound as a novel treatment for insomnia.

Introduction

This compound (C₂₈H₃₂O₁₅) is a flavone (B191248) C-glycoside that has been identified as one of the major bioactive components of Ziziphus jujuba seeds, a plant used for centuries in traditional medicine for the treatment of insomnia and anxiety.[1] Preclinical studies have provided compelling evidence for the sleep-promoting effects of this compound, suggesting its potential as a novel therapeutic agent for sleep disorders.[2] This guide aims to consolidate the existing scientific literature on this compound, providing a detailed resource for researchers and professionals involved in the discovery and development of new hypnotic drugs.

Mechanism of Action

The hypnotic effects of this compound are believed to be mediated through its interaction with multiple neurotransmitter systems, primarily the serotonergic and GABAergic systems.

Modulation of the Serotonergic System
Interaction with the GABAergic System

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target for many hypnotic drugs. While direct high-affinity binding of this compound to GABA-A receptors has not been conclusively demonstrated, some studies suggest a potential allosteric modulatory role. The anxiolytic-like effects of this compound have been shown to be preventable by the GABA-A receptor antagonist flumazenil, indicating an indirect involvement of the GABAergic system.[1] It is plausible that this compound enhances GABAergic transmission, contributing to its sedative and hypnotic properties, although the precise mechanism remains to be fully elucidated.

Effects on Sleep Architecture and Neurobiology

Preclinical studies in rodent models have demonstrated that this compound significantly alters sleep architecture, primarily by promoting non-rapid eye movement (NREM) sleep.

Quantitative Effects on Sleep Parameters

Administration of this compound has been shown to dose-dependently increase the duration of NREM sleep and reduce wakefulness.[3] Furthermore, this compound has been reported to decrease sleep latency, the time it takes to fall asleep.[2] The following tables summarize the quantitative data from key preclinical studies.

Table 1: Effect of this compound on Sleep Duration in Rodents
Dose (mg/kg) Species Parameter Change vs. Control
10MousePentobarbital-induced sleep timeIncreased
15MousePentobarbital-induced sleep timeSignificantly Increased
40MouseNREM sleep duration2.04-fold increase
40MouseWakefulness42.84% decrease
Table 2: Effect of this compound on Sleep Latency in Rodents
Dose (mg/kg) Species Parameter Change vs. Control
5 (co-administered with 5-HTP)MousePentobarbital-induced sleep latencySignificantly reduced
20MouseSleep latencyShortened
Neurobiological Correlates of this compound's Effects

Immunohistochemical studies have revealed that this compound administration leads to specific changes in neuronal activity in brain regions critical for sleep-wake regulation. A notable finding is the reduction of c-Fos expression in orexin (B13118510) neurons within the lateral hypothalamic area (LHA).[3] Orexin neurons are known to play a crucial role in maintaining wakefulness, and their inhibition is a key mechanism for sleep onset. The observed decrease in c-Fos in these neurons provides a neurobiological basis for this compound's sleep-promoting effects.

Signaling Pathways

While the complete signaling cascade downstream of this compound's receptor interactions is still under investigation, a putative pathway can be proposed based on its antagonistic activity at the 5-HT₁ₐ receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Antagonizes G_protein Gi/o Protein Receptor->G_protein Inhibits dissociation AC Adenylate Cyclase G_protein->AC Inhibition relieved cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Sleep-promoting Genes pCREB->Gene Promotes Transcription Sleep Promotion of Sleep Gene->Sleep

Caption: Putative signaling pathway of this compound for sleep promotion.

Experimental Protocols

Extraction and Purification of this compound from Ziziphus jujuba Seeds

This protocol is a composite based on methods described for the extraction and purification of flavonoids from plant material.

  • Preparation of Plant Material:

    • Dry the seeds of Ziziphus jujuba Mill. var. spinosa at 60°C for 48 hours.

    • Grind the dried seeds into a fine powder (40-60 mesh).

  • Extraction:

    • Macerate the powdered seeds with 80% ethanol (B145695) (1:10 w/v) at room temperature for 24 hours with constant stirring.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process twice more with the residue.

    • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

  • Purification by Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Prepare a silica (B1680970) gel column (100-200 mesh) equilibrated with a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v) and UV detection.

    • Pool the fractions containing the spot corresponding to a this compound standard.

  • Further Purification by High-Performance Liquid Chromatography (HPLC):

    • Concentrate the pooled fractions and dissolve in the HPLC mobile phase.

    • Perform preparative HPLC using a C18 column.

    • Use a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid in a gradient elution.

    • Monitor the elution at a wavelength of 334 nm.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

G start Dried Ziziphus jujuba Seeds powder Powdered Seeds start->powder extraction 80% Ethanol Extraction powder->extraction filtration Filtration extraction->filtration supernatant Combined Supernatants filtration->supernatant evaporation Rotary Evaporation supernatant->evaporation crude_extract Crude Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions containing this compound column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Experimental workflow for this compound extraction and purification.

In Vivo Assessment of Hypnotic Effects in Mice
  • Animals: Male ICR mice (8-10 weeks old) are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Drug Administration: this compound is dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.).

  • Pentobarbital-Induced Sleep Test:

    • Administer this compound or vehicle to the mice.

    • After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of pentobarbital (B6593769) (i.p.).

    • Record the sleep latency (time from pentobarbital injection to the loss of the righting reflex) and sleep duration (time from the loss to the recovery of the righting reflex).

Electroencephalography (EEG) and Electromyography (EMG) Recording
  • Surgical Implantation:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Implant EEG screw electrodes over the frontal and parietal cortices and EMG wire electrodes into the nuchal muscles.

    • Secure the electrode assembly to the skull with dental cement.

  • Recording:

    • After a recovery period, connect the mouse to a recording cable in a quiet, isolated chamber.

    • Record EEG and EMG signals continuously for a baseline period and after the administration of this compound or vehicle.

  • Data Analysis:

    • Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in epochs (e.g., 10 seconds) based on the EEG and EMG patterns.

    • Analyze the duration and transitions of each sleep stage.

c-Fos Immunohistochemistry
  • Tissue Preparation:

    • Ninety minutes after this compound or vehicle administration, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them in 4% paraformaldehyde overnight.

    • Cryoprotect the brains in a 30% sucrose (B13894) solution.

    • Section the brains coronally at 40 µm using a cryostat.

  • Immunostaining:

    • Wash the sections in phosphate-buffered saline (PBS).

    • Incubate the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

    • Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.

    • Wash the sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).

    • Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.

    • Visualize the c-Fos positive cells by reacting the sections with a diaminobenzidine (DAB) solution.

  • Analysis:

    • Mount the sections on slides, dehydrate, and coverslip.

    • Count the number of c-Fos-immunoreactive neurons in specific brain regions using a microscope and image analysis software.

Clinical Trials

To date, there are no published clinical trials that have specifically investigated the efficacy and safety of purified this compound for the treatment of insomnia in humans. However, a feasibility clinical trial has been conducted on an extract of Ziziphus spinosa, the plant source of this compound. This randomized, placebo-controlled, cross-over trial demonstrated that the Ziziphus spinosa extract improved subjective sleep quality and quantity compared to placebo in individuals with insomnia.[4] While promising, these findings need to be interpreted with caution as the extract contains a mixture of compounds, and the specific contribution of this compound to the observed effects cannot be determined. Further clinical trials using standardized extracts or, ideally, purified this compound are warranted to establish its clinical efficacy and safety profile for the treatment of insomnia.

Future Directions and Conclusion

This compound presents a promising avenue for the development of a novel therapeutic agent for insomnia. Its unique mechanism of action, primarily targeting the serotonergic system, differentiates it from many existing hypnotics that predominantly act on the GABAergic system. However, several key areas require further investigation to fully realize its therapeutic potential.

  • Quantitative Pharmacodynamics: There is a critical need for studies determining the binding affinities (Kᵢ or IC₅₀ values) of this compound at various neurotransmitter receptors, particularly the serotonin (B10506) and GABA receptor subtypes. This will provide a more precise understanding of its molecular targets and guide lead optimization efforts.

  • Elucidation of Downstream Signaling: Further research is required to delineate the complete intracellular signaling pathways activated by this compound's interaction with its target receptors.

  • Pharmacokinetics and Metabolism: Comprehensive pharmacokinetic and metabolism studies in different species, including humans, are essential for determining appropriate dosing regimens and identifying potential drug-drug interactions.

  • Clinical Trials with Purified this compound: Rigorous, well-controlled clinical trials with purified and standardized this compound are the ultimate step to confirm its efficacy and safety for the treatment of insomnia in humans.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Spinosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosin, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has garnered significant attention within the scientific community for its diverse pharmacological activities. Exhibiting neuroprotective, sedative, anxiolytic, and cardioprotective effects, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological mechanisms of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further research and development.

Chemical Structure and Identification

This compound is a flavone (B191248) C-glycoside, a class of compounds characterized by a C-C bond between the flavonoid A-ring and a sugar moiety.[1] This linkage confers greater stability compared to O-glycosides.

The chemical identity of this compound is defined by the following:

  • IUPAC Name : 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one[2]

  • Molecular Formula : C₂₈H₃₂O₁₅[2][3]

  • Molecular Weight : 608.55 g/mol [3]

  • CAS Number : 72063-39-9[2][3]

  • Synonyms : Flavoayamenin, Swertisin 2''-O-Glucoside[2]

The structure of this compound consists of a flavone backbone substituted with hydroxy groups at positions 5 and 4', a methoxy (B1213986) group at position 7, and a 2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl residue at position 6 via a C-glycosidic linkage.[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

PropertyValueSource
Physical Description Yellow powder[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]
Computed LogP -1.1[2]

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological effects, primarily centered on the central nervous system. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.

Neuroprotective Effects in Alzheimer's Disease

This compound has demonstrated significant potential as a neuroprotective agent in models of Alzheimer's disease. Its therapeutic effects are attributed to its ability to interfere with the amyloid cascade and mitigate downstream cellular stress.

  • Inhibition of Amyloid-β (Aβ) Production and Aggregation : this compound has been shown to down-regulate the expression of amyloid precursor protein (APP) and inhibit the production of Aβ₁₋₄₂.[4] It also interferes with the oligomerization and fibrillation of Aβ₁₋₄₂, a key pathological event in Alzheimer's disease.[4]

  • Activation of the Nrf2/HO-1 Pathway : this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][5] This pathway plays a crucial role in the cellular defense against oxidative stress, which is implicated in the neurotoxicity of Aβ.[4][5]

  • Inhibition of p38 MAPK Pathway : this compound can inhibit the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is sensitive to oxidative stress and involved in tau phosphorylation and synaptic dysfunction in Alzheimer's disease.[3]

  • Modulation of the ERK-CREB-BDNF Pathway : this compound has been found to activate the Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) signaling pathway.[6][7] This pathway is essential for neuronal survival, synaptic plasticity, and cognitive function.[6][7]

G This compound's Neuroprotective Signaling Pathways cluster_nrf2 Nrf2/HO-1 Pathway cluster_mapk p38 MAPK Pathway cluster_erk ERK-CREB-BDNF Pathway Spinosin1 This compound Nrf2 Nrf2 Spinosin1->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces Antioxidant_Response Antioxidant Response (Reduced Oxidative Stress) HO1->Antioxidant_Response promotes Spinosin2 This compound p38_MAPK p38 MAPK Spinosin2->p38_MAPK inhibits Tau_Phosphorylation Tau Phosphorylation p38_MAPK->Tau_Phosphorylation promotes Synaptic_Dysfunction Synaptic Dysfunction p38_MAPK->Synaptic_Dysfunction promotes Spinosin3 This compound ERK ERK Spinosin3->ERK activates CREB CREB ERK->CREB phosphorylates BDNF BDNF CREB->BDNF upregulates Neuronal_Survival Neuronal Survival & Synaptic Plasticity BDNF->Neuronal_Survival promotes

This compound's multifaceted neuroprotective mechanisms.
Sedative and Anxiolytic Effects

This compound is a key active component responsible for the traditional use of Ziziphus jujuba seeds in treating insomnia and anxiety.

  • Modulation of the Serotonergic System : this compound potentiates pentobarbital-induced sleep through a mechanism involving the serotonergic system.[8] It has been suggested to act as an antagonist at postsynaptic 5-HT₁ₐ receptors.[9]

  • Regulation of Neuronal Activity : this compound has been shown to decrease the expression of c-Fos, a marker of neuronal activation, in the lateral hypothalamic area (LHA) and locus coeruleus (LC), brain regions involved in arousal and wakefulness.[3]

G This compound's Sedative/Anxiolytic Mechanism This compound This compound Serotonergic_System Serotonergic System This compound->Serotonergic_System modulates Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor This compound->Postsynaptic_5HT1A antagonizes Neuronal_Activity Neuronal Activity (LHA & LC) This compound->Neuronal_Activity decreases Serotonergic_System->Postsynaptic_5HT1A Sedation_Anxiolysis Sedation & Anxiolysis Postsynaptic_5HT1A->Sedation_Anxiolysis mediates Neuronal_Activity->Sedation_Anxiolysis leads to

This compound's modulation of the serotonergic system.
Cardioprotective Effects

Preclinical studies have indicated that this compound can protect the heart from ischemia-reperfusion injury. This cardioprotective effect is linked to the inhibition of glycogen (B147801) synthase kinase 3β (GSK3β) and the activation of the PGC-1α/Nrf2/HO-1 pathway, leading to enhanced autophagy.[10]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in rats, providing insights into its absorption and disposition.

ParameterValueConditionSource
Cmax 132.2 ± 10.6 ng/mL20 mg/kg oral administration in rats[8]
Tmax 5.33 ± 0.58 h20 mg/kg oral administration in rats[8]
t₁/₂ 4.89 ± 0.37 h20 mg/kg oral administration in rats[8]
AUC₀₋t 1.02 ± 0.09 µg·h/L20 mg/kg oral administration in rats[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is used to assess the inhibitory effect of this compound on the aggregation of Aβ peptides.

Workflow:

G Thioflavin T Assay Workflow A Prepare ThT working solution C Add incubated sample to ThT solution A->C B Incubate Aβ monomer with or without this compound B->C D Measure fluorescence (Ex: ~440-450 nm, Em: ~482-485 nm) C->D E Analyze data to determine inhibition of aggregation D->E

Thioflavin T assay workflow.

Methodology:

  • Preparation of Thioflavin T (ThT) Working Solution : A stock solution of ThT is prepared in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5) and then diluted to a final working concentration (e.g., 5 µM).[4]

  • Aβ Aggregation : Aβ₁₋₄₂ monomer (e.g., 20 µM) is incubated at 37°C in the presence or absence of this compound (e.g., 10 µM) for a specified period (e.g., 24 hours for oligomerization studies).[4]

  • Fluorescence Measurement : An aliquot of the incubated sample is added to the ThT working solution.[4] Fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 440-450 nm and 482-485 nm, respectively.[11]

  • Data Analysis : The fluorescence intensity is proportional to the amount of aggregated Aβ. The percentage inhibition of aggregation by this compound is calculated relative to the control (Aβ alone).

Western Blot Analysis of Signaling Proteins

This technique is used to quantify the expression levels of key proteins in signaling pathways modulated by this compound.

Workflow:

G Western Blot Workflow A Cell/Tissue Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection & Imaging F->G H Data Analysis G->H

Western blot analysis workflow.

Methodology:

  • Cell Culture and Treatment : Cells (e.g., N2a cells) are cultured and treated with this compound at various concentrations for a specified duration.[4]

  • Protein Extraction and Quantification : Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).[12]

  • SDS-PAGE and Protein Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[12]

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-ERK, p-CREB, BDNF, Nrf2, HO-1, p-p38).[12] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

  • Detection and Analysis : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Morris Water Maze Test for Cognitive Function

This behavioral test is widely used to assess hippocampal-dependent spatial learning and memory in rodents.

Methodology:

  • Apparatus : A circular pool filled with opaque water containing a hidden escape platform.[13][14]

  • Acquisition Phase : Mice are trained to find the hidden platform from different starting locations over several days. The time taken to find the platform (escape latency) is recorded.[13][14]

  • Probe Trial : The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[13]

  • Data Analysis : Escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to evaluate the effects of this compound on learning and memory.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a diverse range of pharmacological activities, particularly in the realm of neuroscience. Its ability to modulate multiple signaling pathways, including those involved in neuroprotection, sedation, and anxiolysis, makes it an attractive candidate for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this compound. Further research is warranted to fully elucidate its clinical utility and to optimize its pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide to the Dose-Response Relationship of Spinosin's Sedative Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dose-response relationship concerning the sedative and hypnotic effects of spinosin, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa. The document synthesizes quantitative data from preclinical studies, details common experimental protocols, and visualizes the proposed molecular mechanisms of action.

Quantitative Data Summary

This compound's sedative properties are most frequently characterized by its ability to potentiate the effects of hypnotic agents like pentobarbital (B6593769). Research indicates that this compound, when administered alone, may not induce sleep but significantly enhances barbiturate-induced sleep in a dose-dependent manner.[1] The following tables summarize the key quantitative findings from various preclinical studies.

Table 1: Effect of this compound on Pentobarbital-Induced Sleep in Mice

This compound Dose (p.o.)Pentobarbital Dose (i.p.)Change in Sleep LatencyChange in Sleep DurationReference Study
5 mg/kg45 mg/kgSignificant reduction (with 5-HTP)Significant increase (with 5-HTP)Wang et al., 2008[1]
10 mg/kg45 mg/kgDose-dependent reductionDose-dependent increaseWang et al., 2008[1][2]
15 mg/kg45 mg/kgDose-dependent reductionDose-dependent increaseWang et al., 2008[1][2]

Note: p.o. (per os/oral administration); i.p. (intraperitoneal administration). Sleep latency refers to the time taken to lose the righting reflex after pentobarbital injection.

Table 2: Effect of this compound on Sleep Architecture in Pentobarbital-Treated Rats

This compound Dose (i.g.)Pentobarbital Dose (i.p.)Change in Total Sleep TimeChange in NREM SleepChange in REM SleepReference Study
15 mg/kg35 mg/kgSignificant increaseSignificant increase (mainly Slow-Wave Sleep)Significant increaseWang et al., 2010[3]

Note: i.g. (intragastric administration); NREM (Non-Rapid Eye Movement); REM (Rapid Eye Movement).

Proposed Mechanism of Action: Signaling Pathways

The sedative and hypnotic effects of this compound are primarily attributed to its interaction with the serotonergic system, specifically the 5-HT1A receptors.[2][3] Evidence also suggests a modulatory role via the GABAergic system.[4] this compound is thought to act as an antagonist at presynaptic 5-HT1A autoreceptors, which increases the release of serotonin (B10506) (5-HT).[5] This elevated level of 5-HT can then act on postsynaptic receptors, contributing to sedation. Additionally, interactions with GABA-A receptors, the primary inhibitory channels in the central nervous system, are implicated in its anxiolytic and sedative effects.[4]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound Pre_5HT1A Presynaptic 5-HT1A Autoreceptor This compound->Pre_5HT1A Antagonizes Post_GABA_A GABA-A Receptor This compound->Post_GABA_A Modulates Serotonin_Vesicle 5-HT Vesicle Pre_5HT1A->Serotonin_Vesicle Inhibits (Inhibition Blocked) Serotonin_Release Increased 5-HT Release Serotonin_Vesicle->Serotonin_Release Post_5HT1A Postsynaptic 5-HT1A Receptor Serotonin_Release->Post_5HT1A Activates Sedation Sedative/Hypnotic Effect Post_5HT1A->Sedation Post_GABA_A->Sedation

Proposed signaling pathway for this compound's sedative effects.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the sedative and hypnotic properties of this compound.

This is the most common model to assess the hypnotic-potentiating effects of a compound.

  • Objective: To determine if this compound can reduce the time to sleep onset (latency) and increase the total sleep duration in animals treated with a sub-hypnotic or hypnotic dose of pentobarbital.

  • Animals: Male ICR mice or Sprague-Dawley rats are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Procedure:

    • Animals are fasted for 12-24 hours before the experiment but have free access to water.

    • Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., diazepam), and multiple test groups receiving different doses of this compound.

    • This compound or vehicle is administered orally (p.o.) or via intragastric gavage (i.g.).

    • After a set period (typically 30-60 minutes) to allow for absorption, a hypnotic dose (e.g., 35-45 mg/kg) or sub-hypnotic dose (e.g., 28 mg/kg) of pentobarbital sodium is administered intraperitoneally (i.p.).[2][3]

    • Animals are immediately placed in individual cages and observed.

    • Sleep latency is recorded as the time from pentobarbital injection until the loss of the righting reflex (the inability of the animal to right itself within 30 seconds when placed on its back).

    • Sleep duration is measured as the time from the loss of the righting reflex to its recovery.

  • Data Analysis: The mean sleep latency and duration for each group are calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the this compound-treated groups with the control group.

G start Start: Acclimatized Mice grouping Divide into Control & This compound Groups start->grouping admin_this compound Oral Administration of this compound or Vehicle grouping->admin_this compound wait Wait 30-60 min (Absorption Period) admin_this compound->wait admin_pento Administer Pentobarbital (i.p.) wait->admin_pento observe Observe for Loss of Righting Reflex admin_pento->observe measure_latency Record Sleep Latency observe->measure_latency Onset measure_duration Record Sleep Duration (Until Reflex Recovery) measure_latency->measure_duration analysis Statistical Analysis of Latency & Duration measure_duration->analysis end_exp End of Experiment analysis->end_exp

Workflow for the pentobarbital-induced sleep potentiation test.

This test is used to assess the general sedative or stimulant effects of a compound on spontaneous movement. A reduction in locomotor activity is indicative of a sedative effect.

  • Objective: To measure changes in spontaneous movement after this compound administration.

  • Apparatus: An open-field arena, typically a square box equipped with infrared beams or a video tracking system to automatically record movement.

  • Procedure:

    • Animals are individually placed in the open-field arena for a habituation period (e.g., 30 minutes) on a day prior to testing.

    • On the test day, animals are administered this compound or vehicle.

    • After the absorption period (30-60 minutes), each animal is placed back into the center of the open-field arena.

    • Locomotor activity (e.g., total distance traveled, number of line crossings, time spent in the center vs. periphery) is recorded for a set duration (e.g., 30-60 minutes).

  • Data Analysis: The total activity counts or distance traveled are compared between the control and this compound-treated groups. It is important to note that some studies have found that this compound does not significantly affect spontaneous locomotor activity on its own, distinguishing its effects from general CNS depressants.[4]

Conclusion and Future Directions

The available data robustly support a dose-dependent sedative-hypnotic effect of this compound, primarily through the potentiation of other hypnotic agents. The mechanism is strongly linked to the serotonergic system, particularly 5-HT1A receptors, with likely contributions from the GABAergic system. Future research should focus on elucidating the precise interactions between the serotonergic and GABAergic pathways in mediating this compound's effects. Furthermore, pharmacokinetic and pharmacodynamic studies in higher-order animal models are necessary to bridge the gap between preclinical findings and potential clinical applications for insomnia and anxiety disorders.

References

Foundational Toxicology of Spinosin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosin, a C-glycoside flavonoid predominantly isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has garnered significant attention for its diverse pharmacological activities, including sedative, hypnotic, and neuroprotective effects. As interest in its therapeutic potential grows, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This technical guide provides a comprehensive overview of the foundational toxicological research on this compound. It summarizes key findings from acute and in vitro toxicity studies, details relevant experimental methodologies, and elucidates the molecular signaling pathways implicated in its biological effects. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams to facilitate comprehension.

Acute Systemic Toxicity

This compound has demonstrated a remarkably low level of acute toxicity in preclinical studies. An early investigation into its safety profile revealed no mortality in mice even at exceptionally high doses.

Experimental Protocol: Acute Intraperitoneal Toxicity in Mice (Adapted from Shin et al., 1978)

  • Test System: Male Balb/c mice.

  • Test Substance: this compound, dissolved in a suitable vehicle (e.g., saline or olive oil).

  • Administration: A single intraperitoneal (IP) injection.

  • Dose Levels: Graded doses ranging from 200 mg/kg to 10 g/kg body weight. Control groups receive an equivalent volume of the vehicle.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for a standard period, typically 14 days.

  • Necropsy: At the end of the observation period, all animals are euthanized, and a gross pathological examination of vital organs is performed.

Table 1: Acute Toxicity of this compound in Mice

Species/StrainRoute of AdministrationDose RangeObservationResultReference
MiceIntraperitoneal200 mg/kg - 10 g/kgMortality and clinical signsNo mortality observed at any dose.[1]Shin et al., 1978

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated in various cell lines. Generally, it exhibits low cytotoxicity, though effects can be observed at higher concentrations in specific cell types.

Experimental Protocol: MTT Assay for Cytotoxicity in N2a/APP695 Cells

  • Cell Lines: Mouse neuroblastoma cells (N2a/WT) and N2a cells stably expressing human amyloid precursor protein (APP695) (N2a/APP695).

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0-400 μM) for 24 hours.

  • MTT Assay: After treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation (typically 3-4 hours), the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., 10% SDS in 0.01 M HCl), and the absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineConcentrationExposure DurationResultReference
HaCaT, B16F10, Hs2720 μMNot specifiedNo cytotoxicity observed.[1]Moon et al., 2019
N2a/WTUp to 400 μM24 hoursNo significant cytotoxicity.[1]Zhang et al., 2020c
N2a/APP695200 μM and 400 μM24 hoursCytotoxicity observed.[1]Zhang et al., 2020c

Genotoxicity and Reproductive Toxicity

As of the latest available data, specific studies on the genotoxicity (e.g., Ames test, micronucleus assay, chromosomal aberration assay) and reproductive/developmental toxicity of this compound have not been extensively reported in publicly accessible literature. In the absence of specific data for this compound, the standard methodologies for these crucial toxicological endpoints are outlined below.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - General Protocol

The Ames test is a widely used method to assess the mutagenic potential of a substance.

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).

  • Principle: The assay measures the frequency of reverse mutations from histidine auxotrophy to prototrophy.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance, with and without S9 mix, and plated on a minimal agar (B569324) medium lacking histidine.

  • Endpoint: The number of revertant colonies is counted after incubation. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) - General Protocol

This test identifies substances that cause cytogenetic damage which results in the formation of micronuclei in erythrocytes.

  • Test System: Laboratory rodents, typically mice or rats.

  • Administration: The test substance is administered, usually via oral gavage or intraperitoneal injection, one or more times.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

  • Analysis: Polychromatic erythrocytes (immature) are analyzed for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a genotoxic effect.

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416) - General Protocol

This study provides information on the effects of a test substance on male and female reproductive performance.

  • Test System: Typically rats.

  • Study Design: The substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the substance through to the production of the second generation (F2).

  • Endpoints: Evaluation includes effects on mating behavior, fertility, pregnancy outcomes, parturition, lactation, and offspring viability, growth, and development. Gross and histopathological examinations of reproductive organs are also performed.

Interaction with Drug Metabolizing Enzymes

The potential for drug-herb interactions is a critical aspect of toxicological assessment. Studies on this compound's effect on cytochrome P450 (CYP) enzymes, which are central to drug metabolism, have been conducted.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay in Human Liver Microsomes

  • Test System: Pooled human liver microsomes (HLMs).

  • Substrate: A specific substrate for CYP3A4 (e.g., midazolam or testosterone).

  • Procedure: HLMs are incubated with the CYP3A4 substrate, a NADPH-generating system, and various concentrations of this compound.

  • Analysis: The formation of the metabolite (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone) is quantified using LC-MS/MS.

  • Endpoint: A decrease in metabolite formation in the presence of this compound indicates inhibition of CYP3A4 activity.

Table 3: Effect of this compound on CYP3A4 Activity

SystemThis compound ConcentrationResultReference
Human Liver MicrosomesNot specifiedInactive effect on CYP3A4.Bai et al., 2020

Key Signaling Pathways in this compound's Biological Effects

This compound's pharmacological and potential toxicological effects are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and predicting potential adverse effects.

Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a major cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, which may underlie some of its protective effects.

Nrf2_HO_1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ROS Oxidative Stress (e.g., H2O2) ROS->Nrf2 Induces dissociation Keap1 Keap1 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 Ubiquitin Ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds HO1 HO-1 ARE->HO1 Induces transcription Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., NQO1) ARE->Antioxidant_Enzymes Induces transcription Cellular_Protection Cellular Protection HO1->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

ERK-CREB-BDNF Pathway

This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. This compound has been shown to modulate this pathway, which is relevant to its neuroprotective effects.

ERK_CREB_BDNF_Pathway This compound This compound Receptor Upstream Receptor (e.g., TrkB) This compound->Receptor Activates MEK MEK Receptor->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation CREB CREB pERK->CREB Translocates to nucleus and phosphorylates pCREB p-CREB CREB->pCREB BDNF_Gene BDNF Gene pCREB->BDNF_Gene Binds to promoter and induces transcription BDNF BDNF Protein BDNF_Gene->BDNF Neuronal_Effects Neuronal Differentiation & Synaptic Plasticity BDNF->Neuronal_Effects p38_MAPK_Pathway Stress Cellular Stress (e.g., H2O2) MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates p_p38 p-p38 MAPK p38->p_p38 Downstream Downstream Targets (e.g., Tau, ATF-2) p_p38->Downstream Activates This compound This compound This compound->p_p38 Inhibits Activation Inflammation Inflammation & Apoptosis Downstream->Inflammation Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., N2a cells) Treatment 2. Treatment - this compound (various conc.) - Vehicle Control - Positive Control Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot 6. Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Inc 7. Antibody Incubation - Primary Antibody (e.g., anti-p-p38) - Secondary Antibody Western_Blot->Antibody_Inc Detection 8. Chemiluminescent Detection Antibody_Inc->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

References

Spinosin's Impact on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosin, a C-glycoside flavonoid isolated from Ziziphi Spinosae Semen, has demonstrated significant neuromodulatory effects, particularly in the context of anxiety and cognitive function. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on neuronal excitability. It synthesizes available data on its molecular targets, details the experimental protocols used to elucidate its effects, and visualizes the key signaling pathways involved. While direct quantitative data on receptor binding affinities and electrophysiological modulation remains to be fully elucidated, existing research strongly implicates the involvement of GABAergic and serotonergic systems, as well as the ERK/CREB/BDNF signaling cascade. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Neuronal excitability is a fundamental process in the central nervous system, and its dysregulation is implicated in a wide range of neurological and psychiatric disorders. This compound has emerged as a promising natural compound with the potential to modulate neuronal excitability, exhibiting anxiolytic and neuroprotective properties. Understanding the precise mechanisms by which this compound exerts these effects is crucial for its development as a therapeutic agent. This guide provides an in-depth analysis of the known interactions of this compound with key neuronal signaling pathways and its influence on neuronal function.

Molecular Targets and Mechanism of Action

Current research indicates that this compound's effects on neuronal excitability are primarily mediated through its interaction with the GABAergic and serotonergic systems.

GABAergic System Modulation

This compound's anxiolytic-like effects have been shown to be blocked by the γ-aminobutyric acid-A (GABAA) receptor antagonist, flumazenil.[1] This suggests that this compound may act as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA and thereby reducing neuronal excitability. However, direct binding affinity (Ki) values for this compound at the GABAA receptor have not yet been reported in the literature.

Serotonergic System Interaction

The anxiolytic effects of this compound are also antagonized by the 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist, WAY-100635.[1] This indicates that this compound may interact with 5-HT1A receptors, which are known to play a crucial role in regulating mood and anxiety. The nature of this interaction, whether as a direct agonist, partial agonist, or modulator, requires further investigation. To date, no binding affinity (Ki) values for this compound at the 5-HT1A receptor have been published.

Quantitative Data Summary

While specific quantitative data from electrophysiological and receptor binding studies on this compound are limited, the following tables summarize the key findings from behavioral and signaling pathway analyses.

Table 1: Summary of Behavioral Effects of this compound

Behavioral Test Species This compound Dose Observed Effect Antagonism Reference
Elevated Plus MazeMice2.5 and 5 mg/kg/day, p.o.Significantly increased percentage of entries into and time spent on the open arms.Flumazenil (3mg/kg, i.p.), WAY-100635 (1mg/kg, i.p.)[1]
Light/Dark Box TestMice5 mg/kgExerted an anxiolytic-like effect.Flumazenil (3mg/kg, i.p.), WAY-100635 (1mg/kg, i.p.)[1]
Open Field TestMice5 mg/kgIncreased the number of central entries.Flumazenil (3mg/kg, i.p.), WAY-100635 (1mg/kg, i.p.)[1]
Passive Avoidance TaskMice5 mg/kg for 14 daysSignificantly increased latency time.Not Reported[2]

Table 2: Effects of this compound on Signaling Pathways

Pathway Component Model This compound Treatment Observed Effect Reference
p-ERKMice (Chronic Restraint Stress)1.25, 2.5, and 5 mg/kgUpregulation of p-ERK protein expression.[3]
p-CREBMice (Chronic Restraint Stress)1.25, 2.5, and 5 mg/kgUpregulation of p-CREB protein expression.[3]
BDNFMice (Chronic Restraint Stress)1.25, 2.5, and 5 mg/kgUpregulation of BDNF protein expression.[3]
p-ERK, p-CREB, mBDNFNormal Naïve Mice5 mg/kg for 14 daysIncreased expression levels in the hippocampus.[2]

Signaling Pathways

This compound's modulation of neuronal excitability involves complex signaling cascades. The primary pathway implicated is the ERK/CREB/BDNF pathway, which is crucial for neuronal survival, plasticity, and cognitive function.

Spinosin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GABA_A GABAA Receptor This compound->GABA_A Modulates HT1A 5-HT1A Receptor This compound->HT1A Modulates Neuronal_Excitability Decreased Neuronal Excitability GABA_A->Neuronal_Excitability Inhibits ERK ERK HT1A->ERK Activates pERK p-ERK ERK->pERK Phosphorylation CREB CREB pERK->CREB Activates pCREB p-CREB CREB->pCREB Phosphorylation BDNF_gene BDNF Gene Transcription pCREB->BDNF_gene Promotes BDNF BDNF BDNF_gene->BDNF Leads to Neurogenesis Increased Adult Hippocampal Neurogenesis BDNF->Neurogenesis Anxiolysis Anxiolytic Effects Neuronal_Excitability->Anxiolysis Neurogenesis->Anxiolysis

Caption: Proposed signaling pathway of this compound's action.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature regarding this compound's effects.

Behavioral Assays
  • Objective: To assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Acclimatize the animal to the testing room for at least 1 hour before the experiment.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze freely for a 5-minute period.

    • Record the number of entries into and the time spent in each arm using a video tracking system.

    • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

    • Thoroughly clean the apparatus between each trial to eliminate olfactory cues.

EPM_Workflow start Start acclimatize Acclimatize Mouse (1 hour) start->acclimatize place_mouse Place Mouse in Center of EPM acclimatize->place_mouse explore Allow Free Exploration (5 minutes) place_mouse->explore record Record Behavior (Video Tracking) explore->record analyze Analyze Data: - Time in open/closed arms - Entries into open/closed arms record->analyze end End analyze->end

Caption: Experimental workflow for the Elevated Plus Maze test.

  • Objective: To evaluate anxiety-like behavior based on the innate aversion of rodents to brightly lit areas.

  • Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.

  • Procedure:

    • Individually house and acclimatize the mice to the testing room.

    • Place a mouse into the light compartment, facing away from the opening to the dark compartment.

    • Allow the mouse to explore the apparatus for 10 minutes.

    • Record the time spent in each compartment and the number of transitions between compartments.

    • Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

    • Clean the box thoroughly after each animal.

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., GABAA or 5-HT1A).

    • A radiolabeled ligand known to bind to the target receptor (e.g., [3H]muscimol for GABAA, [3H]8-OH-DPAT for 5-HT1A).

    • This compound at various concentrations.

    • Incubation buffer, filter plates, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Note: Specific Ki values for this compound are not currently available in published literature.

  • Objective: To measure the direct effects of a compound on neuronal excitability and ion channel function.

  • Preparation:

    • Prepare acute brain slices (e.g., from the hippocampus) or cultured neurons.

    • Prepare artificial cerebrospinal fluid (aCSF) for slice maintenance and a pipette solution for recording.

  • Procedure:

    • Identify a target neuron under a microscope.

    • Approach the neuron with a glass micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential and recording of ionic currents.

    • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, or evoked currents).

    • Perfuse the slice or culture with a solution containing this compound.

    • Record the changes in neuronal activity in the presence of this compound.

    • Analyze the data to determine the effects on membrane potential, action potential firing rate, and the amplitude and kinetics of specific ion currents (e.g., GABA- or serotonin-mediated currents).

Note: Specific electrophysiological data for this compound are not currently available in published literature.

Discussion and Future Directions

The available evidence strongly suggests that this compound modulates neuronal excitability through its interaction with GABAA and 5-HT1A receptors, leading to anxiolytic effects. Furthermore, its ability to activate the ERK/CREB/BDNF signaling pathway highlights its potential for promoting neurogenesis and cognitive enhancement.[2]

However, to fully realize the therapeutic potential of this compound, several key knowledge gaps must be addressed. Future research should prioritize:

  • Quantitative Binding Assays: Determining the binding affinities (Ki) of this compound for GABAA and 5-HT1A receptors is essential for understanding its potency and selectivity.

  • Electrophysiological Studies: Patch-clamp experiments are needed to directly measure the effects of this compound on neuronal membrane properties, firing patterns, and specific ion channel currents. This will provide a detailed understanding of its mechanism of action at the cellular level.

  • Subtype Selectivity: Investigating the selectivity of this compound for different subtypes of GABAA and 5-HT receptors will be crucial for predicting its therapeutic efficacy and potential side effects.

  • In Vivo Target Engagement: Utilizing techniques such as in vivo microdialysis and positron emission tomography (PET) can confirm target engagement and elucidate the relationship between this compound concentration in the brain and its behavioral effects.

Conclusion

This compound is a promising natural compound with significant potential for the development of novel therapeutics for anxiety and cognitive disorders. While current research provides a strong foundation for its mechanism of action, further in-depth studies are required to quantify its molecular interactions and fully characterize its effects on neuronal excitability. The experimental protocols and signaling pathway information provided in this guide offer a framework for future investigations that will be critical for advancing this compound from a promising lead to a clinically viable therapeutic agent.

References

The Enduring Legacy of Spinosin: From Ancient Sedative to Modern Scientific Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the History, Discovery, and Scientific Elucidation of a Prominent C-Glycoside Flavonoid

For centuries, the seeds of the jujube fruit (Ziziphus jujuba), known in Traditional Chinese Medicine (TCM) as Suan Zao Ren, have been a cornerstone in the treatment of insomnia and anxiety.[1] This traditional wisdom has paved the way for modern scientific investigation, leading to the discovery and characterization of spinosin, a C-glycoside flavonoid identified as one of the primary bioactive constituents responsible for the sedative and hypnotic effects of these ancient remedies.[2][3][4] This in-depth technical guide provides a comprehensive overview of the history, discovery, and pharmacological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

A Rich History in Traditional Medicine

The use of Ziziphus jujuba seeds for their calming properties is deeply rooted in the history of Traditional Chinese Medicine, with records of its use dating back thousands of years.[1] In the classic TCM text, the Shennong Ben Cao Jing (The Divine Husbandman's Materia Medica), compiled around the late Western Han Dynasty, Suan Zao Ren is documented for its ability to nourish the heart, pacify the liver, and calm the spirit, thereby treating conditions like palpitations, insomnia, and excessive dreaming.[3] Traditional preparations often involve the decoction of the dried, ripened seeds, a method believed to extract the key therapeutic components.[5][6]

The Dawn of a Scientific Discovery

The journey from traditional herb to isolated compound began with phytochemical investigations into the active principles of Suan Zao Ren. Scientists, seeking to validate the empirical knowledge of TCM, employed modern analytical techniques to identify the molecules responsible for its sedative effects. This compound, a flavone (B191248) C-glycoside, emerged as a key player.[2][3][4] Its discovery marked a significant step in understanding the pharmacological basis of this traditional medicine, providing a specific molecular target for further research and development.

Unveiling the Pharmacological Profile of this compound

Extensive preclinical research has been conducted to elucidate the pharmacological properties of this compound, with a primary focus on its sedative, hypnotic, and anxiolytic activities. These studies have provided quantitative data on its efficacy and pharmacokinetics, laying the groundwork for its potential therapeutic applications.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data from various preclinical studies on this compound, providing a comparative overview of its dose-dependent effects and pharmacokinetic profile in animal models.

Table 1: Sedative and Anxiolytic Effects of this compound in Rodent Models

ParameterAnimal ModelDosageEffectReference
Sedative/Hypnotic
Sleep LatencyMice2.5, 5, 10 mg/kg (oral)Dose-dependently reduced sleep latency in pentobarbital-induced sleep model.[7]
Sleep DurationMice2.5, 5, 10 mg/kg (oral)Dose-dependently prolonged sleep duration in pentobarbital-induced sleep model.[7]
Anxiolytic
Open Arm Entries (EPM)Mice2.5, 5 mg/kg/day (oral)Significantly increased the percentage of entries into the open arms of the elevated plus maze.[8]
Open Arm Time (EPM)Mice2.5, 5 mg/kg/day (oral)Significantly increased the time spent in the open arms of the elevated plus maze.[8]
Light/Dark Box TestMice5 mg/kg (oral)Exerted an anxiolytic-like effect.[8]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterAdministration RouteDosageCmax (ng/mL)Tmax (h)t1/2 (h)AUC (μg·h/L)Reference
This compound from Suanzaoren ExtractOral20 g/kg extract224 ± 825.5 ± 0.65.8 ± 0.9-[9]
This compound (single compound)Oral20 mg/kg132.2 ± 10.65.33 ± 0.584.89 ± 0.371.02 ± 0.09[10]
This compound (single compound)Intravenous20 mg/kg--0.86 (β-phase)2.83 (mg·min/mL)[11]

Elucidating the Mechanism of Action: Key Signaling Pathways

The sedative and anxiolytic effects of this compound are believed to be mediated through its interaction with key neurotransmitter systems in the central nervous system, primarily the serotonergic and GABAergic systems.

The Serotonergic System: A Focus on the 5-HT1A Receptor

A significant body of evidence points to the involvement of the serotonin (B10506) 1A (5-HT1A) receptor in the pharmacological effects of this compound.[8] Studies have shown that this compound's anxiolytic-like effects can be blocked by 5-HT1A receptor antagonists.[8] Further investigation into the downstream signaling cascade has revealed that this compound can normalize the phosphorylation levels of Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB), key components of the 5-HT1A receptor signaling pathway.[5]

G This compound This compound HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Modulates pCREB pCREB This compound->pCREB Normalizes Phosphorylation G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Neuronal_Activity ↓ Neuronal Activity (Sedation/Anxiolysis) HT1A_Receptor->Neuronal_Activity AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ↓ Conversion PKA PKA cAMP->PKA ↓ Activation CREB CREB PKA->CREB ↓ Phosphorylation Gene_Expression Gene Expression (Neuronal Survival, Plasticity) pCREB->Gene_Expression

This compound's modulation of the 5-HT1A receptor signaling pathway.
The GABAergic System: An Allosteric Modulator

The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is another crucial target for this compound's sedative effects. It is suggested that this compound acts as a positive allosteric modulator of the GABA-A receptor.[3][12] This means that this compound likely binds to a site on the receptor that is distinct from the GABA binding site, enhancing the receptor's response to GABA.[3][12] This potentiation of GABAergic inhibition contributes to the overall calming and sleep-promoting effects of this compound. The precise allosteric binding site for this compound on the GABA-A receptor remains an active area of research.

G cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Ion_Channel Cl- Ion Channel GABA_site->Ion_Channel Opens Spinosin_site Allosteric Binding Site Spinosin_site->Ion_Channel Enhances Opening Cl_ion Cl- Ion_Channel->Cl_ion Influx GABA GABA GABA->GABA_site This compound This compound This compound->Spinosin_site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Proposed allosteric modulation of the GABA-A receptor by this compound.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the study of this compound.

Protocol 1: Isolation and Purification of this compound from Ziziphus jujuba Seeds

This protocol outlines a general procedure for the extraction and isolation of this compound from Suan Zao Ren.

  • Preparation of Plant Material:

    • Obtain dried, mature seeds of Ziziphus jujuba var. spinosa.

    • Grind the seeds into a coarse powder.

  • Extraction:

    • Reflux the powdered seeds with 70% ethanol (B145695) for 2 hours.

    • Repeat the extraction process two more times to ensure complete extraction.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • The this compound-rich fraction is typically found in the ethyl acetate or n-butanol fraction.

  • Column Chromatography:

    • Subject the this compound-rich fraction to column chromatography on a silica (B1680970) gel column.

    • Elute with a gradient of chloroform-methanol or a similar solvent system.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification:

    • Combine the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column.

    • Use a mobile phase of methanol-water or acetonitrile-water.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., MS, NMR).

Protocol 2: Quantification of this compound in Rat Plasma by HPLC-UV

This protocol details a method for the quantitative analysis of this compound in biological samples.[5][6][10][13]

  • Sample Preparation:

    • To 100 µL of rat plasma, add an internal standard solution (e.g., puerarin).

    • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 334 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard with the calibration curve.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Plasma Rat Plasma IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC-UV System Reconstitute->HPLC Column C18 Column Detector UV Detector (334 nm) Quantification Quantification HPLC->Quantification

Workflow for the quantification of this compound in rat plasma.
Protocol 3: Pentobarbital-Induced Sleep Potentiation Test in Mice

This behavioral assay is used to evaluate the hypnotic effects of this compound.

  • Animals:

    • Use male ICR mice (20-25 g).

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Drug Administration:

    • Divide the mice into groups (e.g., vehicle control, positive control, and this compound treatment groups).

    • Administer this compound (dissolved in a suitable vehicle) orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • Administer the vehicle to the control group and a standard hypnotic drug (e.g., diazepam) to the positive control group.

  • Induction of Sleep:

    • 30 minutes after the administration of the test substance, inject all mice with a sub-hypnotic dose of pentobarbital (B6593769) sodium (e.g., 45 mg/kg, i.p.).

  • Observation:

    • Immediately after the pentobarbital injection, place each mouse in an individual cage and observe for the loss of the righting reflex. The time from pentobarbital injection to the loss of the righting reflex is recorded as the sleep latency.

    • The duration of sleep is measured as the time from the loss to the recovery of the righting reflex (when the mouse can right itself three times within 30 seconds when placed on its back).

  • Data Analysis:

    • Compare the sleep latency and sleep duration between the treatment groups and the control group using appropriate statistical tests.

Conclusion and Future Directions

The journey of this compound from a key component of a traditional herbal remedy to a well-characterized pharmacological agent exemplifies the value of integrating traditional knowledge with modern scientific methodologies. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Future research should focus on several key areas. Elucidating the precise binding site and mechanism of allosteric modulation of the GABA-A receptor by this compound will provide a more complete understanding of its mechanism of action. Further clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients suffering from insomnia and anxiety. Additionally, structure-activity relationship studies could lead to the development of novel, more potent, and selective analogs of this compound with improved pharmacokinetic profiles. The rich history of Suan Zao Ren in traditional medicine, combined with the growing body of scientific evidence, positions this compound as a compelling candidate for the development of new-generation therapies for sleep and anxiety disorders.

References

Spinosin: A C-Glycoside Flavonoid with Promising Hypnotic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Spinosin, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has garnered significant attention for its potential as a novel hypnotic agent. Traditionally used in Chinese medicine to treat insomnia, recent pharmacological studies have begun to elucidate the mechanisms underlying its sedative-hypnotic effects. This technical guide provides an in-depth overview of the current understanding of this compound's mode of action, focusing on its interaction with key neurotransmitter systems and intracellular signaling pathways. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the proposed molecular mechanisms to serve as a comprehensive resource for researchers in the field of sleep medicine and drug discovery.

Introduction

Insomnia and other sleep-related disorders represent a growing public health concern. While current pharmacological interventions are effective for many, they are often associated with undesirable side effects, including tolerance, dependence, and alterations in sleep architecture. This has spurred the search for novel hypnotic agents with improved safety and efficacy profiles. Natural products have historically been a rich source of new therapeutic agents, and this compound has emerged as a promising candidate from this domain. This document synthesizes the existing scientific literature on this compound's hypnotic properties, with a focus on the experimental evidence supporting its development as a potential therapeutic.

Mechanism of Action

This compound's hypnotic effects are believed to be mediated through its interaction with multiple neurotransmitter systems, primarily the serotonergic and GABAergic systems.

Serotonergic System Involvement

A significant body of evidence points to the modulation of the serotonergic system as a key mechanism of this compound's action. Specifically, this compound appears to interact with the 5-hydroxytryptamine 1A (5-HT1A) receptor. Studies have shown that this compound's potentiation of pentobarbital-induced sleep is mediated through the serotonergic system.[1][2] The hypnotic effect of this compound is enhanced by the serotonin (B10506) precursor 5-hydroxytryptophan (B29612) (5-HTP) and reversed by agents that deplete serotonin.[1] It is suggested that this compound's effects on REM sleep, in particular, may be related to postsynaptic 5-HT1A receptors.[2]

GABAergic System Modulation

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a well-established target for hypnotic drugs.[3][4][5][6] this compound has been shown to enhance non-rapid eye movement (NREM) sleep, and this effect is associated with increased activity of GABAergic neurons in the nucleus accumbens.[7] This suggests that this compound may directly or indirectly modulate GABAa receptor function, leading to a sedative effect.

Downstream Signaling Pathways: ERK and CREB

Recent research has begun to explore the intracellular signaling cascades activated by this compound. The extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways are known to be involved in the regulation of sleep and synaptic plasticity.[8][9][10] Studies have indicated that this compound may exert its effects by modulating the phosphorylation of ERK and CREB, though the precise mechanisms are still under investigation.[11]

Quantitative Data on Hypnotic Effects

The following table summarizes the quantitative data from preclinical studies investigating the dose-dependent effects of this compound on key sleep parameters.

Dose of this compoundAnimal ModelRoute of AdministrationEffect on Sleep LatencyEffect on NREM SleepEffect on REM SleepReference
10 mg/kgMiceIntraperitoneal (i.p.)No significant changeNo significant changeNo significant change[7]
20 mg/kgMiceIntraperitoneal (i.p.)No significant changeNo significant changeNo significant change[7]
40 mg/kgMiceIntraperitoneal (i.p.)Shortened2.04-fold increase in durationNo significant change[7]
15 mg/kgRatsIntragastric (i.g.)ReducedIncreased total timeIncreased total time[2]

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

Animal Models and Housing

Studies investigating the hypnotic effects of this compound have primarily utilized male ICR mice or Sprague-Dawley rats. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. For sleep studies, animals are individually housed in recording chambers to allow for undisturbed monitoring.

Surgical Implantation of EEG/EMG Electrodes

To accurately measure sleep-wake states, animals undergo surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Anesthesia: Animals are anesthetized with a suitable agent (e.g., a ketamine/xylazine mixture).

  • Electrode Placement:

    • EEG: Stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices.

    • EMG: Teflon-coated stainless steel wires are inserted into the nuchal muscles.

  • Headmount Assembly: The electrodes are connected to a miniature plug, which is then secured to the skull with dental cement.

  • Recovery: Animals are allowed a recovery period of at least one week before the commencement of sleep recordings.

A general workflow for this procedure is outlined in the diagram below.

EEG_EMG_Implantation_Workflow cluster_pre_op Pre-operative Phase cluster_op Surgical Phase cluster_post_op Post-operative Phase Anesthesia Anesthetize Animal Secure Secure in Stereotaxic Frame Anesthesia->Secure Incision Scalp Incision Secure->Incision Drill Drill Holes for EEG Screws Incision->Drill Implant_EEG Implant EEG Electrodes Drill->Implant_EEG Implant_EMG Insert EMG Wires Implant_EEG->Implant_EMG Secure_Plug Secure Headmount with Dental Cement Implant_EMG->Secure_Plug Suture Suture Incision Secure_Plug->Suture Recovery Administer Analgesics & Allow Recovery Suture->Recovery Habituation Habituate to Recording Chamber Recovery->Habituation Spinosin_Hypnotic_Mechanism cluster_Serotonergic Serotonergic Neuron cluster_GABAergic GABAergic Neuron This compound This compound HT1A_R 5-HT1A Receptor This compound->HT1A_R Activates GABA_release Increased GABA Release/ Postsynaptic Modulation HT1A_R->GABA_release Modulates GABAa_R GABAa Receptor Sleep Promotion of Sleep (Increased NREM) GABAa_R->Sleep Leads to GABA_release->GABAa_R Activates Spinosin_Signaling_Pathway cluster_intracellular Intracellular Signaling Cascade This compound This compound Receptor Receptor Activation (e.g., 5-HT1A) This compound->Receptor PKA PKA Receptor->PKA Activates ERK p-ERK Receptor->ERK Activates CREB p-CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Altered Gene Expression (Related to Sleep Regulation) CREB->Gene_Expression Regulates

References

Methodological & Application

Application Notes and Protocols for the Quantification of Spinosin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of spinosin in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols are designed to deliver accurate, precise, and reliable results for pharmacokinetic studies and other research applications.

Introduction

This compound, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has garnered significant attention for its pharmacological activities, including sedative, hypnotic, and anxiolytic effects.[1] Accurate quantification of this compound in biological matrices, particularly plasma, is crucial for understanding its pharmacokinetic profile, which informs preclinical and clinical drug development.[2] This document outlines two robust analytical methods for this purpose.

Method 1: HPLC-UV for this compound Quantification

This method is a simple, accurate, and sensitive approach suitable for pharmacokinetic studies of this compound in rat plasma.[3]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Sulfamethoxazole (SMZ) as internal standard (IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Glacial acetic acid (analytical grade)

  • Water (deionized or HPLC grade)

  • Rat plasma

2. Preparation of Standard and Stock Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve SMZ in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve the desired concentrations for the calibration curve.

3. Sample Preparation

  • Pipette 100 µL of rat plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of the internal standard working solution (SMZ).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[3]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 100 µL of the mobile phase.[3]

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Inject 20 µL of the supernatant into the HPLC system.

4. HPLC-UV Conditions

  • Column: Hypersil C18 (200 x 4.6 mm I.D., 5 µm)[3]

  • Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (15:85:1, v/v/v)[3][4]

  • Flow Rate: 0.7 mL/min[4]

  • Column Temperature: 35°C[4]

  • Detection Wavelength: 334 nm[4]

  • Injection Volume: 20 µL

Quantitative Data Summary
ParameterValueReference
Linearity Range18.07 - 903.5 ng/mL[3]
Correlation Coefficient (r²)≥ 0.995[3][4]
Lower Limit of Quantification (LLOQ)18.07 ng/mL[3]
Mean Recovery93.6% - 94.5%[3][4]
Within-day Precision (RSD)≤ 8.9%[3]
Between-day Precision (RSD)≤ 9.0%[3][4]

Method 2: UPLC-MS/MS for this compound Quantification

This UPLC-MS/MS method offers higher sensitivity and selectivity for the simultaneous quantification of this compound and other compounds in rat plasma, making it suitable for studies requiring lower detection limits.[5]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Puerarin)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Heptafluorobutyric acid

  • Water (ultrapure)

  • Rat plasma

2. Preparation of Standard and Stock Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to create calibration standards and quality control (QC) samples.

3. Sample Preparation

Option A: Protein Precipitation

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

Option B: Liquid-Liquid Extraction

  • Acidify plasma samples with 1.0% acetic acid aqueous solution.[6]

  • Extract the analytes with methyl tert-butyl ether (MTBE).[6]

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

4. UPLC-MS/MS Conditions

  • Column: Agilent Zorbax SB-C18 (50 mm x 4.6 mm, 5 µm) or Shim-pack XR-ODS (75 mm x 3.0 mm, 2.2 µm)[5][6]

  • Mobile Phase:

    • A: Water with 0.1% formic acid[5]

    • B: Acetonitrile or Methanol[5]

    • Alternative for isocratic elution: Acetonitrile:Water (30:70, v/v) with 1% isopropyl alcohol and 0.01% heptafluorobutyric acid[6]

  • Flow Rate: 0.2 - 0.4 mL/min[5][6]

  • Column Temperature: 25°C[6]

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary
ParameterValue (Method 1)Value (Method 2)Reference
Linearity Range1.00 - 400 ng/mL1 - 1000 ng/mL[5][6]
Lower Limit of Quantification (LLOQ)1.00 ng/mL1 ng/mL[5][6]
Mean Extraction Recovery> 85.0%-[5]
Inter-day Precision (RSD)Satisfactory< 15%[5][6]
Intra-day Precision (RSD)Satisfactory< 15%[5][6]
AccuracySatisfactoryWithin ±15%[5][6]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC/UPLC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge1 Vortex & Centrifuge protein_precip->vortex_centrifuge1 supernatant Collect Supernatant vortex_centrifuge1->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute vortex_centrifuge2 Vortex & Centrifuge reconstitute->vortex_centrifuge2 final_sample Sample for Injection vortex_centrifuge2->final_sample injection Inject Sample final_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection data_acq Data Acquisition detection->data_acq quantification Quantification data_acq->quantification

Caption: General workflow for this compound quantification in plasma.

Putative Signaling Pathway of this compound's Neuroprotective Effects

G cluster_cellular_effects Cellular Effects cluster_outcomes Neuroprotective Outcomes This compound This compound p38mapk p38MAPK Activation This compound->p38mapk Inhibits erk ERK This compound->erk Activates synaptic_plasticity Improved Synaptic Plasticity p38mapk->synaptic_plasticity creb CREB erk->creb bdnf BDNF creb->bdnf bdnf->synaptic_plasticity neuron_diff Neuronal Differentiation bdnf->neuron_diff cognitive_function Improved Cognitive Function synaptic_plasticity->cognitive_function neuron_diff->cognitive_function

Caption: Simplified signaling pathway of this compound's neuroprotective actions.

References

Application Notes and Protocols for In Vivo Microdialysis in Spinosin Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosin, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has garnered significant interest for its sedative and hypnotic effects.[1] Understanding its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier (BBB) and its distribution within the central nervous system (CNS), is critical for its development as a therapeutic agent. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific tissues, providing real-time data on drug disposition at the target site.[2]

These application notes provide a detailed protocol for conducting in vivo microdialysis studies to investigate the pharmacokinetics of this compound in preclinical models. The protocol outlines the surgical procedures, microdialysis sampling, and analytical methods required for successful study execution. Additionally, this document summarizes key pharmacokinetic data and explores the known signaling pathways of this compound.

Data Presentation: Pharmacokinetics of this compound

The following tables summarize the pharmacokinetic parameters of this compound in rats, as determined by in vivo microdialysis coupled with liquid chromatography-mass spectrometry (LC-MS). The data highlights the distribution of this compound in the blood, brain, and bile, and the impact of the P-glycoprotein (P-gp) inhibitor, Cyclosporin (B1163) A (CsA), on its pharmacokinetics.[2]

Table 1: Area Under the Curve (AUC) of this compound in Different Tissues [2]

TissueTreatment GroupAUC (mg·min/L)
Blood This compound Alone205.70
This compound + CsA673.51
Bile This compound Alone7.77 x 10⁴
This compound + CsA1.25 x 10⁵
Brain This compound Alone2.09
This compound + CsA5.58

Table 2: Half-life (t½) of this compound in Different Tissues [2]

TissueTreatment Groupt½ (min)
Blood This compound Alone48.07
This compound + CsA95.04
Bile This compound Alone97.20
This compound + CsA152.21
Brain This compound Alone42.18
This compound + CsA73.83

Experimental Protocols

This section details the methodology for conducting in vivo microdialysis studies to assess the pharmacokinetics of this compound.

Animal Model and Preparation
  • Species: Male Sprague-Dawley rats (250-300 g).

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to surgery.

Surgical Procedure: Probe Implantation
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region (e.g., striatum or hippocampus) based on coordinates from a rat brain atlas (e.g., Paxinos and Watson).

    • Implant a guide cannula for the microdialysis probe to the desired depth.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Insert a dummy probe into the guide cannula to maintain patency.

  • Post-operative Care:

    • Provide post-operative analgesia as required.

    • Allow the animal to recover for at least 48 hours before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Microdialysis Probe:

    • Select a microdialysis probe with a suitable membrane length (e.g., 2-4 mm) and molecular weight cut-off (MWCO) that allows for the efficient recovery of this compound.

  • Perfusion Solution:

    • Prepare an artificial cerebrospinal fluid (aCSF) solution containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂. The solution should be filtered and degassed before use.

  • Experimental Setup:

    • On the day of the experiment, remove the dummy probe and insert the microdialysis probe through the guide cannula.

    • Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate, typically between 0.5 and 2.0 µL/min.

  • Equilibration and Baseline Collection:

    • Allow the system to equilibrate for at least 60-120 minutes to ensure a stable baseline.

    • Collect at least three baseline microdialysate samples before drug administration.

  • Drug Administration:

    • Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection).

    • For interaction studies, the interacting drug (e.g., Cyclosporin A) can be co-administered or administered as a pretreatment.[2]

  • Sample Collection:

    • Collect microdialysate fractions at predetermined time intervals (e.g., every 20-30 minutes) for several hours post-dosing.

    • Store the collected samples at -80°C until analysis.

Bioanalytical Method: this compound Quantification
  • Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the recommended method for the sensitive and selective quantification of this compound in microdialysate samples.[2]

  • Sample Preparation:

    • Due to the clean nature of microdialysate, minimal sample preparation is typically required. Direct injection into the HPLC-MS system is often feasible.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of formic acid to improve peak shape and ionization.

    • Flow Rate: Appropriate for the column dimensions.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on which provides better sensitivity for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, using specific precursor-to-product ion transitions for this compound and an internal standard.

  • Method Validation: The analytical method should be validated for linearity, sensitivity, accuracy, and precision in accordance with regulatory guidelines.

Visualizations

Experimental Workflow

G cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment animal_prep Animal Preparation (Acclimation, Anesthesia) surgery Stereotaxic Surgery (Guide Cannula Implantation) animal_prep->surgery recovery Post-operative Recovery (min. 48 hours) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion equilibration System Equilibration (60-120 min) probe_insertion->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin This compound Administration (with/without CsA) baseline->drug_admin sample_collection Microdialysate Sample Collection (over several hours) drug_admin->sample_collection sample_storage Sample Storage (-80°C) sample_collection->sample_storage analysis HPLC-MS Analysis sample_storage->analysis data_proc Pharmacokinetic Data Analysis analysis->data_proc

Caption: Experimental workflow for in vivo microdialysis of this compound.

Signaling Pathways of this compound

G cluster_this compound This compound cluster_sedative Sedative/Hypnotic Effects cluster_cognitive Cognitive Enhancement This compound This compound serotonin Serotonergic System This compound->serotonin erk ERK1/2 This compound->erk ht1a 5-HT1A Receptor serotonin->ht1a antagonism sleep Increased Sleep Duration Reduced Sleep Latency ht1a->sleep creb CREB erk->creb bdnf BDNF creb->bdnf neurogenesis Neuronal Differentiation & Proliferation bdnf->neurogenesis

Caption: Known signaling pathways of this compound.

References

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Spinosin from Ziziphus jujuba Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of spinosin from the seeds of Ziziphus jujuba (jujube) using ultrasonic-assisted extraction (UAE). This compound, a C-glycoside flavonoid, has garnered significant interest for its potential therapeutic applications, including sedative, hypnotic, and neuroprotective effects.[1] This document outlines the optimized parameters for UAE, a comparative analysis of its efficiency against other methods, a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), and an overview of a key signaling pathway associated with its bioactivity.

Introduction to Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a green and efficient technique for the preparation of bioactive compounds from plant materials.[2] The application of high-frequency sound waves (ultrasound) to a solvent containing the plant material creates acoustic cavitation – the formation, growth, and implosion of microscopic bubbles. This process generates localized high pressure and temperature, leading to the rupture of cell walls and enhanced mass transfer of the target compounds from the plant matrix into the solvent. This method offers several advantages over traditional extraction techniques, including reduced extraction time, lower solvent consumption, and increased extraction yield.[2][3]

Comparative Analysis of Extraction Methods for this compound

While various methods can be employed to extract this compound from jujube seeds, UAE has been shown to be a highly effective technique for extracting flavonoids.[2] The following table summarizes the yield of this compound or total flavonoids from Ziziphus jujuba seeds using different extraction methods, as reported in various studies. It is important to note that direct comparison of this compound yield from UAE is not extensively documented in a single study against all other methods, hence the data is compiled from different sources.

Extraction MethodKey ParametersCompound MeasuredYieldReference
Ultrasonic-Assisted Extraction (UAE) Ethanol (B145695): 70.6%, Liquid-Solid Ratio: 15.02:1 mL/g, Power: 404 W, Time: 60.03 minTotal Flavonoids1.59%[2]
Heat Reflux Extraction (HRE) Not specifiedTotal Flavonoids1.356%[2]
Soxhlet Extraction Ethanol (70%)This compound2.81 µg/g[4]
Percolation Ethanol (70%)This compound2.03 µg/g[4]
Decoction Distilled WaterThis compound1.36 µg/g[4]

Note: The yields for UAE and HRE are for total flavonoids, which include this compound, while the other methods specifically quantify this compound. This highlights the efficiency of UAE in overall flavonoid extraction.

Experimental Protocols

Protocol for Ultrasonic-Assisted Extraction of this compound

This protocol is based on optimized parameters for the extraction of flavonoids from Ziziphus jujuba seeds.[2]

Materials and Equipment:

  • Dried Ziziphus jujuba seeds

  • Grinder or mill

  • Ultrasonic bath or probe sonicator

  • 70.6% Ethanol in distilled water (v/v)

  • Beaker or extraction vessel

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Grind the dried Ziziphus jujuba seeds into a fine powder.

  • Extraction:

    • Weigh a specific amount of the powdered seeds (e.g., 10 g).

    • Place the powder into an extraction vessel.

    • Add the 70.6% ethanol solvent at a liquid-to-solid ratio of 15.02:1 (mL/g).

    • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Apply ultrasonic power of 404 W for an extraction time of 60.03 minutes. Maintain the temperature if specified by the optimization study (e.g., some studies suggest around 29°C for total phenolic compounds).[5]

  • Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Final Product: The resulting concentrated extract can be freeze-dried or used directly for further analysis.

Protocol for HPLC Quantification of this compound

This protocol is adapted from a validated method for the determination of this compound in Ziziphus jujuba extracts.[6]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., C18-Hypersil, 250 × 4.6 mm, 5 µm)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution of methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 334 nm.

    • Column Temperature: Ambient or as optimized.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution to a range of concentrations (e.g., 32–400 ng/mL).

  • Sample Preparation:

    • Dissolve a known amount of the dried extract in methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis A Dried Ziziphus jujuba Seeds B Grinding into Powder A->B C Mixing with 70.6% Ethanol (15.02:1 mL/g) B->C D Ultrasonication (404 W, 60.03 min) C->D E Filtration D->E F Solvent Evaporation (Rotary Evaporator) E->F G Crude this compound Extract F->G H HPLC Quantification G->H

Caption: Workflow for Ultrasonic-Assisted Extraction and Quantification of this compound.

Signaling Pathway Associated with this compound's Bioactivity

This compound has been shown to ameliorate behaviors associated with post-traumatic stress disorder (PTSD) through the activation of the 5-HT1A receptor and its downstream signaling pathway.[7]

G This compound This compound HT1A 5-HT1A Receptor This compound->HT1A activates AC Adenylate Cyclase HT1A->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates BDNF BDNF CREB->BDNF promotes transcription Neuroprotection Neuroprotection & Anxiolytic Effects BDNF->Neuroprotection

Caption: this compound's modulation of the 5-HT1A receptor signaling pathway.

Conclusion

Ultrasonic-assisted extraction is a powerful and efficient method for obtaining this compound and other flavonoids from Ziziphus jujuba seeds. The protocols provided herein offer a solid foundation for researchers to develop and optimize their extraction and analytical procedures. The elucidation of this compound's interaction with neurological signaling pathways underscores its potential as a valuable compound for further investigation in drug development.

References

Application Notes and Protocols for Ethanol-Based Extraction of Spinosin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinosin, a C-glycoside flavonoid primarily found in the seeds of Ziziphus jujuba Mill. var. spinosa (Semen Ziziphi Spinosae), has garnered significant attention for its potential therapeutic effects, including sedative, hypnotic, and neuroprotective properties.[1][2] Effective extraction of this compound is a critical first step for research and development. Ethanol (B145695), a versatile and relatively safe solvent, is widely used for this purpose. These application notes provide detailed protocols for the ethanol-based extraction of this compound, methods for its quantification, and an overview of a relevant signaling pathway.

Data Presentation: Quantitative Summary of Extraction Parameters

The efficiency of this compound extraction is influenced by several factors, including ethanol concentration, temperature, extraction time, and the solid-to-liquid ratio. The following table summarizes findings from various studies on the extraction of this compound and related compounds from Ziziphus jujuba.

Plant MaterialExtraction MethodEthanol Conc. (%)Temp. (°C)TimeSolid-to-Liquid RatioYield/ResultsReference
Z. jujuba var. spinosa seedsReflux60Boiling1.5 h (x3)1:8 (w/v)Optimized for total flavonoids, saponins, and jujubosides[3]
Z. jujuba Mill var. spinosa seedsBoiling70856 h (x2)1:4 (w/v)5.1% (w/w) total extract yield[4]
Z. jujuba Mill fruitSoxhletNot specifiedNot specifiedNot specifiedNot specifiedThis compound content: 2.83 ± 0.02 µg/g[5]
Z. jujuba Mill fruitPercolationNot specifiedNot specifiedNot specifiedNot specifiedThis compound content: 2.09 ± 0.03 µg/g[5]
Z. jujuba Mill fruitDecoctionNot specifiedNot specifiedNot specifiedNot specifiedThis compound content: 1.34 ± 0.01 µg/g[5]
Defatted Ziziphi Spinosae SemenUltrasonicNot specifiedNot specifiedNot specifiedNot specified57.8 mg of this compound (98.2% purity) from 31.2 g of seeds[6]
Ziziphi Spinosae SemenNot specifiedNot specifiedNot specifiedNot specifiedNot specified110 mg of this compound (97.2% purity) from 0.5 g of crude extract[1]

Experimental Protocols

Protocol 1: Optimized Ethanol Reflux Extraction

This protocol is based on an orthogonal design study to optimize the extraction of total flavonoids (including this compound), saponins, and jujubosides from the seeds of Ziziphus jujuba var. spinosa.[3]

Materials and Equipment:

  • Dried seeds of Ziziphus jujuba var. spinosa

  • Grinder or mill

  • 60% Ethanol (v/v)

  • Reflux extraction apparatus (round-bottom flask, condenser, heating mantle)

  • Filter paper or vacuum filtration system

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Sample Preparation: Grind the dried seeds of Ziziphus jujuba var. spinosa into a coarse powder.

  • First Extraction: a. Place the powdered seeds in a round-bottom flask. b. Add 60% ethanol at a solid-to-liquid ratio of 1:8 (w/v). c. Set up the reflux apparatus and heat the mixture to boiling. d. Maintain the reflux for 1.5 hours. e. Allow the mixture to cool and then filter to separate the extract from the solid residue.

  • Second and Third Extractions: a. Return the solid residue to the round-bottom flask. b. Repeat the extraction process (steps 2b-2e) two more times, collecting the extract each time.

  • Concentration: a. Combine the extracts from the three extraction cycles. b. Concentrate the combined extract using a rotary evaporator under reduced pressure to remove the ethanol.

  • Drying: a. The concentrated aqueous extract can be used directly or dried to a powder. b. For a powdered extract, lyophilization (freeze-drying) is recommended to preserve the integrity of the phytochemicals.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a validated HPLC method for the quantitative determination of this compound in Ziziphus jujuba extracts.[5][7][8]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Hypersil, 250 x 4.6 mm, 5 µm)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with methanol and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 334 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: a. Prepare a stock solution of this compound standard in methanol. b. Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 32 to 400 ng/mL.[5]

  • Sample Preparation: a. Dissolve a known amount of the dried extract in methanol. b. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: a. Inject the standard solutions to generate a calibration curve. b. Inject the prepared sample solutions. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. d. Quantify the amount of this compound in the sample using the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Quantification

G cluster_prep Sample Preparation cluster_extraction Ethanol Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Dried Ziziphus jujuba Seeds grind Grinding start->grind powder Seed Powder grind->powder extraction Reflux with 60% Ethanol (1.5h x 3) powder->extraction filtration Filtration extraction->filtration extract Combined Ethanol Extract filtration->extract concentration Rotary Evaporation extract->concentration drying Lyophilization concentration->drying final_extract Dried this compound-Rich Extract drying->final_extract hplc_prep Sample Preparation for HPLC final_extract->hplc_prep hplc HPLC Analysis hplc_prep->hplc quantification Quantification of this compound hplc->quantification This compound This compound Receptor Receptor Activation This compound->Receptor Activates ERK ERK (Extracellular signal-Regulated Kinase) Receptor->ERK Phosphorylates CREB CREB (cAMP Response Element-Binding protein) ERK->CREB Phosphorylates BDNF BDNF (Brain-Derived Neurotrophic Factor) CREB->BDNF Increases Gene Expression Neuroprotection Neuronal Survival, Growth, and Differentiation BDNF->Neuroprotection

References

Application Notes: Cell-Based Assays for Determining Spinosin's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinosin is a C-glycoside flavonoid predominantly isolated from the seeds of Ziziphi Spinosae Semen (ZSS). Traditionally used in oriental medicine for insomnia and anxiety, this compound has garnered significant scientific interest for its diverse pharmacological activities.[1] Its bioactivities include sedative, hypnotic, anxiolytic, and neuroprotective effects.[1][2] These application notes provide a detailed overview of key cell-based assays and protocols to characterize the bioactivity of this compound, focusing on its neuroprotective and neuromodulatory properties. The primary mechanisms of action explored involve the modulation of GABAergic and serotonergic systems, as well as key intracellular signaling pathways like ERK-CREB-BDNF and Nrf2/HO-1.[2][3][4][5]

Key Bioactivities and Corresponding Cell-Based Assays

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties against various neurotoxic insults, making it a candidate for neurodegenerative disease research.[1][6] Commonly used cell lines for these studies include human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, and mouse neuroblastoma Neuro-2a (N2a) cells, often genetically modified to mimic disease states (e.g., expressing human APP695).[5][7][8][9][10]

  • Cytotoxicity and Cell Viability Assays (MTT/XTT): To assess the protective effects of this compound against neurotoxins like amyloid-beta (Aβ), hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA).[8]

  • Oxidative Stress Assays: To quantify this compound's antioxidant capabilities by measuring levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1][5][7]

  • Apoptosis Assays: To determine if this compound can inhibit programmed cell death induced by neurotoxins, often by measuring caspase activity or using Annexin V staining.[7]

  • Synaptic Plasticity Assays: To evaluate this compound's ability to protect against synaptic damage by measuring the expression of synaptic proteins like synaptophysin (SYP) and postsynaptic density protein 95 (PSD95).[5]

Neuromodulatory Effects

This compound's anxiolytic and sedative effects are primarily attributed to its interaction with key neurotransmitter systems.[2][3]

  • Receptor Binding Assays: To determine the binding affinity of this compound to specific receptor subtypes, particularly GABAA and serotonin (B10506) 5-HT1A receptors.[2][3] These assays typically use radiolabeled ligands to compete with this compound for binding to receptor preparations from brain tissue or cells expressing the target receptor.[11][12][13]

  • Functional Receptor Assays: To measure the functional consequences of this compound binding, such as changes in ion flux or second messenger levels. For GABAA receptors, this can involve measuring chloride ion influx, often using fluorescent probes.[14][15] For 5-HT1A receptors, which are G-protein coupled, assays can measure downstream effects like the inhibition of cAMP production.[16]

Intracellular Signaling Pathways

This compound's long-term effects on neuronal survival and cognitive function are linked to its ability to modulate critical signaling cascades.

  • ERK-CREB-BDNF Pathway Analysis: This pathway is crucial for neurogenesis and cognitive function.[4][17] The activation of this pathway by this compound can be assessed by quantifying the phosphorylation status of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB), and the expression level of Brain-Derived Neurotrophic Factor (BDNF) via Western blot.[4][17]

  • Nrf2/HO-1 Pathway Analysis: This is a primary antioxidant pathway. This compound has been shown to activate the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[5][18] This can be visualized using immunofluorescence for Nrf2 and quantified by Western blot for HO-1 expression.[18]

Data Presentation

The following tables summarize quantitative data from studies assessing this compound's bioactivity.

Table 1: Neuroprotective Effects of this compound on N2a/APP695 Cells

Assay Biomarker Treatment Group Result (% of H₂O₂ Model) Reference
Aβ Secretion Aβ₁₋₄₂ H₂O₂ + this compound ↓ 18.22% [5]
Oxidative Damage Intracellular MDA H₂O₂ + this compound ↓ 45.42% [5]
Cell Membrane Integrity LDH Release H₂O₂ + this compound ↓ 35.85% [5]
Synaptic Integrity SYP Expression H₂O₂ + this compound ↑ 3.20% [5]

| Synaptic Integrity | PSD95 Expression | H₂O₂ + this compound | ↑ 81.33% |[5] |

Table 2: Effect of this compound on Aβ Production and Oxidative Stress in N2a Cells

Cell Line Assay Biomarker Treatment Group Result (% of Control) Reference
N2a/APP695 ELISA Secreted Aβ₁₋₄₂ This compound (25 µM) ↓ 87.32% [18]

| N2a/APP695 | Flow Cytometry | Intracellular ROS | this compound (25 µM) | ↓ 32.33% |[18] |

Table 3: Effect of this compound on Plasmin Activity in a 5XFAD Mouse Model of AD

Assay Treatment Group Plasmin Activity (% of WT Control) Reference
Plasmin Activity Wild-Type (WT) 100% [19]
Plasmin Activity 5XFAD (AD Model) ~60% [19]

| Plasmin Activity | 5XFAD + this compound | ~95% |[19] |

Experimental Workflows and Signaling Pathways

G cluster_workflow General Workflow for Neuroprotection Assay cluster_assays Endpoint Assays culture 1. Cell Culture (e.g., SH-SY5Y, PC12, N2a) seed 2. Seed Cells in 96-well plates culture->seed pretreat 3. Pre-treatment with this compound (various concentrations) seed->pretreat induce 4. Induce Neurotoxicity (e.g., Aβ, H₂O₂) pretreat->induce incubate 5. Incubate (e.g., 24 hours) induce->incubate assay 6. Perform Endpoint Assay incubate->assay mtt Cell Viability (MTT) ros Oxidative Stress (ROS) wb Protein Expression (Western Blot) analyze 7. Data Analysis (Calculate % viability, etc.) assay->analyze

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

G cluster_pathway This compound's Modulation of the ERK-CREB-BDNF Pathway cluster_nuc This compound This compound erk ERK This compound->erk Activates p_erk p-ERK (Active) erk->p_erk Phosphorylation creb CREB p_erk->creb p_creb p-CREB (Active) creb->p_creb Phosphorylation nucleus Nucleus p_creb->nucleus Translocates to bdnf_gene BDNF Gene nucleus->bdnf_gene Binds & Activates Transcription bdnf_protein BDNF Protein bdnf_gene->bdnf_protein Translation outcome Neuronal Survival Cognitive Function Synaptic Plasticity bdnf_protein->outcome Promotes

Caption: this compound activates the ERK-CREB-BDNF signaling pathway.[4][17]

G cluster_anxiolytic Proposed Anxiolytic Mechanism of this compound This compound This compound gaba_r GABAA Receptor This compound->gaba_r Modulates ht1a_r 5-HT1A Receptor This compound->ht1a_r Modulates neuronal_inhibition Increased Neuronal Inhibition gaba_r->neuronal_inhibition serotonin_modulation Modulated Serotonergic Activity ht1a_r->serotonin_modulation anxiolytic_effect Anxiolytic-like Effect neuronal_inhibition->anxiolytic_effect serotonin_modulation->anxiolytic_effect

Caption: this compound exerts anxiolytic effects via GABAA and 5-HT1A receptors.[2][3]

G cluster_pathway This compound's Activation of the Nrf2/HO-1 Antioxidant Pathway cluster_nuc This compound This compound nrf2 Nrf2 This compound->nrf2 Activates ros Oxidative Stress (e.g., from Aβ, H₂O₂) outcome Reduced Oxidative Damage Neuroprotection ros->outcome Leads to nucleus Nucleus nrf2->nucleus Translocates to ho1_gene HO-1 Gene nucleus->ho1_gene Binds to Promoter & Activates Transcription ho1_protein HO-1 Protein (Antioxidant Enzyme) ho1_gene->ho1_protein Translation ho1_protein->ros Inhibits ho1_protein->outcome Promotes

Caption: this compound reduces oxidative stress by activating the Nrf2/HO-1 pathway.[5][18]

Detailed Experimental Protocols

Protocol 1: Neuroprotective Effect of this compound in SH-SY5Y Cells (MTT Assay)

This protocol assesses the ability of this compound to protect SH-SY5Y cells from a neurotoxin such as H₂O₂ or aggregated Aβ₁₋₄₂.[8]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO, then diluted in media)

  • Neurotoxin (e.g., H₂O₂, Aβ₁₋₄₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control group (medium with DMSO, concentration matched to the highest this compound dose). Incubate for 2-4 hours.

  • Induce Neurotoxicity: Add the neurotoxin (e.g., 100 µM H₂O₂) to all wells except the untreated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: GABAA Receptor Radioligand Binding Assay

This protocol determines the affinity of this compound for the GABAA receptor using competitive binding with a radiolabeled ligand like [³H]muscimol.[11][13]

Materials:

  • Rat brain cortex membrane preparation (or membranes from cells expressing GABAA receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]muscimol

  • Non-specific binding control: Unlabeled GABA (100 µM) or bicuculline

  • This compound solutions of varying concentrations

  • Glass fiber filters (GF/B)

  • Filtration apparatus (cell harvester)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following groups in triplicate:

    • Total Binding: Assay buffer, [³H]muscimol, and membrane preparation.

    • Non-specific Binding: Assay buffer, [³H]muscimol, membrane preparation, and a high concentration of unlabeled GABA.

    • Competition Binding: Assay buffer, [³H]muscimol, membrane preparation, and varying concentrations of this compound.

  • Incubation: Incubate the reactions for 30-60 minutes on ice or at 4°C to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Measurement: Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Protocol 3: Western Blot Analysis for p-ERK/ERK and BDNF

This protocol quantifies changes in the expression and activation of key proteins in the ERK-CREB-BDNF pathway following treatment with this compound.[4][8]

Materials:

  • Neuroblastoma cells (e.g., SH-SY5Y)

  • 6-well plates

  • This compound and/or neurotoxin for treatment

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB, anti-BDNF, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with this compound and/or a neurotoxin for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target proteins to the loading control (β-actin). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein (e.g., p-ERK/ERK).

References

Application Notes and Protocols for Evaluating the Anxiolytic Effects of Spinosin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinosin, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has demonstrated significant anxiolytic-like effects in various preclinical studies.[1][2] These application notes provide a comprehensive guide to the common animal models and experimental protocols used to evaluate the anxiolytic potential of this compound. The information is intended to assist researchers in designing and conducting robust in vivo studies to investigate the efficacy and mechanism of action of this compound and related compounds.

Data Presentation: Efficacy of this compound in Animal Models of Anxiety

The anxiolytic effects of this compound have been quantified in several behavioral paradigms. The following tables summarize the key findings from studies utilizing the Elevated Plus-Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test.

Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test

Animal ModelThis compound Dose (p.o.)% Increase in Open Arm Entries% Increase in Time Spent in Open ArmsReference
Mice2.5 mg/kg/daySignificantly IncreasedSignificantly Increased[1]
Mice5 mg/kg/daySignificantly IncreasedSignificantly Increased[1]
CRS Mice1.25 mg/kgData not specifiedData not specified[3]
CRS Mice2.5 mg/kgData not specifiedData not specified[3]
CRS Mice5 mg/kgData not specifiedData not specified[3]

*CRS: Chronic Restraint Stress

Table 2: Effects of this compound in the Open Field Test (OFT)

Animal ModelThis compound Dose (p.o.)Effect on Number of Central EntriesEffect on Locomotor ActivityReference
Mice5 mg/kgIncreasedNo significant effect[1]
CRS Mice1.25 mg/kgData not specifiedData not specified[3]
CRS Mice2.5 mg/kgData not specifiedData not specified[3]
CRS Mice5 mg/kgData not specifiedData not specified[3]

*CRS: Chronic Restraint Stress

Table 3: Effects of this compound in the Light-Dark Box Test

Animal ModelThis compound Dose (p.o.)Effect on Time Spent in Light CompartmentReference
Mice5 mg/kgAnxiolytic-like effect observed[1]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. These protocols are based on standard procedures and should be adapted to the specific conditions of the user's laboratory.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[4][5][6][7] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[4][5]

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 40-50 cm).

  • Two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) arranged opposite to each other.

  • A central platform (e.g., 5 x 5 cm) connects all four arms.

  • The apparatus should be made of a non-porous material for easy cleaning.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 2.5 or 5 mg/kg, p.o.) or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Initiation: Place the mouse on the central platform of the maze, facing one of the closed arms.

  • Data Collection: Record the behavior of the animal for a 5-minute period using a video camera positioned above the maze.

  • Parameters Measured:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

    • Total number of arm entries (as an indicator of locomotor activity).

  • Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of entries into the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[8][9][10][11] Anxious animals tend to stay close to the walls of the open field (thigmotaxis), while less anxious animals are more willing to explore the central area.[12]

Apparatus:

  • A square or circular arena with walls (e.g., 40 x 40 x 30 cm).

  • The floor of the arena is typically divided into a central zone and a peripheral zone.

  • The apparatus should be made of a non-porous material and placed in a sound-attenuated room.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour prior to testing.

  • Drug Administration: Administer this compound (e.g., 5 mg/kg, p.o.) or vehicle to the animals.

  • Test Initiation: Gently place the mouse in the center of the open field arena.

  • Data Collection: Record the animal's activity for a specified period (typically 5-10 minutes) using a video tracking system.[8]

  • Parameters Measured:

    • Time spent in the central zone.

    • Number of entries into the central zone.

    • Total distance traveled (to assess general locomotor activity).

    • Rearing frequency.

  • Data Analysis: An increase in the time spent and the number of entries into the central zone, without a significant change in total distance traveled, suggests an anxiolytic effect.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.[13][14] Anxiolytic compounds increase the time spent in the brightly lit compartment.[13]

Apparatus:

  • A box divided into a small, dark compartment and a larger, illuminated compartment.[13][14]

  • An opening connects the two compartments.

  • The light intensity in the light compartment should be standardized.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room.

  • Drug Administration: Administer this compound (e.g., 5 mg/kg, p.o.) or vehicle.

  • Test Initiation: Place the mouse in the center of the illuminated compartment, facing away from the opening.[15]

  • Data Collection: Record the animal's behavior for a 5 to 10-minute session.[15]

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

  • Data Analysis: A significant increase in the time spent in the light compartment is indicative of an anxiolytic effect.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways Implicated in the Anxiolytic Effects of this compound

The anxiolytic-like effects of this compound are believed to be mediated through the modulation of several neurotransmitter systems and intracellular signaling cascades.

This compound This compound GABA_A_R GABAa Receptor This compound->GABA_A_R Modulates HT1A_R 5-HT1A Receptor This compound->HT1A_R Modulates ERK ERK1/2 This compound->ERK Activates Anxiolytic_Effects Anxiolytic Effects GABA_A_R->Anxiolytic_Effects HT1A_R->Anxiolytic_Effects CREB CREB ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription BDNF->Anxiolytic_Effects

Caption: Proposed signaling pathways for this compound's anxiolytic effects.

Experimental Workflow for Evaluating Anxiolytic Compounds

A typical workflow for assessing the anxiolytic potential of a compound like this compound is outlined below.

cluster_preclinical Preclinical Evaluation Animal_Model Animal Model Selection (e.g., Mice) Drug_Admin This compound Administration (p.o.) Animal_Model->Drug_Admin Behavioral_Tests Behavioral Testing Battery Drug_Admin->Behavioral_Tests EPM Elevated Plus-Maze Behavioral_Tests->EPM OFT Open Field Test Behavioral_Tests->OFT LDB Light-Dark Box Test Behavioral_Tests->LDB Data_Analysis Data Analysis and Interpretation EPM->Data_Analysis OFT->Data_Analysis LDB->Data_Analysis

Caption: Experimental workflow for this compound's anxiolytic evaluation.

Mechanism of Action

Studies suggest that this compound exerts its anxiolytic-like effects through multiple mechanisms:

  • GABAergic System: The anxiolytic effects of this compound can be blocked by flumazenil, a GABAa receptor antagonist, indicating that this compound's action is modulated by GABAa receptors.[1]

  • Serotonergic System: The effects of this compound are also blocked by the 5-HT1A receptor antagonist WAY-100635, suggesting involvement of the serotonergic system, specifically the 5-HT1A receptor.[1][16] this compound may inhibit 8-OH-DPAT-induced hypothermia via the presynaptic 5-HT1A receptor pathway in mice.[17]

  • ERK/CREB/BDNF Pathway: In models of chronic restraint stress, this compound has been shown to modulate the extracellular signal-regulated kinase 1/2 (ERK1/2), cyclic adenosine (B11128) monophosphate response element-binding protein (CREB), and brain-derived neurotrophic factor (BDNF) signaling pathway, which is a key axis in the regulation of anxiety.[3]

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's anxiolytic properties. The consistent findings across the elevated plus-maze, open field test, and light-dark box test, coupled with insights into its mechanism of action involving the GABAergic, serotonergic, and ERK/CREB/BDNF pathways, support the potential of this compound as a novel anxiolytic agent. Researchers are encouraged to use these notes as a guide to further explore the therapeutic potential of this natural compound.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Spinosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosin is a C-glycosylflavonoid found in the seeds of Ziziphus jujuba (jujube), a plant used in traditional medicine for its sedative and hypnotic effects. Accurate and reliable quantification of this compound is crucial for the quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used analytical technique for the determination of this compound due to its specificity, sensitivity, and reproducibility.

This document provides detailed application notes and protocols for the HPLC analysis of this compound, summarizing key quantitative data and outlining experimental procedures based on established methodologies.

Quantitative Data Summary

The following table summarizes the key performance characteristics of a validated RP-HPLC method for the quantification of this compound.

ParameterValue
Linearity Range 32 - 400 ng/mL[1]
Regression Equation Y = 50.887X + 349.69[1]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 33.78 ng/mL[3]
Limit of Quantification (LOQ) 102.36 ng/mL[3]
Intra-day Precision (RSD) 1.02 - 1.56%[3]
Inter-day Precision (RSD) 0.89 - 1.71%[3]
Retention Time Approximately 9.38 min[1]
Accuracy/Recovery Not explicitly stated in the provided search results, but methods were reported as accurate.[3]

Experimental Protocols

Standard Solution Preparation

Objective: To prepare a stock solution and a series of working standard solutions of this compound for calibration.

Materials:

  • This compound reference standard (purity ≥98%)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks

  • Analytical balance

Protocol:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in methanol in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., covering the linearity range of 32-400 ng/mL) by serial dilution with methanol.[1]

Sample Preparation from Ziziphus jujuba Seeds

Objective: To extract this compound from the powdered seeds of Ziziphus jujuba.

Materials:

  • Dried seeds of Ziziphus jujuba

  • Grinder or mill

  • Methanol (HPLC grade) or 70% Methanol in deionized water[4]

  • Ultrasonic bath or Soxhlet apparatus

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

Protocol (Ultrasonic Extraction):

  • Grind the dried seeds of Ziziphus jujuba to a fine powder.

  • Accurately weigh 1 g of the powdered sample into a flask.[4]

  • Add 20 mL of 70% methanol/deionized water (7:3, v/v).[4]

  • Perform sonication for 1 hour.[4]

  • Centrifuge the extract at 13,523 g for 10 minutes at 10°C.[4]

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Instrumentation and Conditions

Objective: To set up the HPLC system for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis or Photodiode Array (PDA) Detector

  • C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[3]

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Column C18-Hypersil (250 × 4.6 mm, 5µm)[3]
Mobile Phase Gradient elution with methanol and water.[3] Specific gradient programs may vary. A common mobile phase composition involves acetonitrile (B52724) and 0.08% aqueous formic acid.[5]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 334 nm[1]
Injection Volume Typically 10-20 µL

| Column Temperature | Ambient or controlled (e.g., 40°C)[4] |

System Suitability Test

Objective: To ensure the HPLC system is performing adequately before sample analysis.

Protocol:

  • Inject the standard solution (e.g., a mid-range concentration) multiple times (typically 5-6 injections).

  • Evaluate the system suitability parameters, including:

    • Peak area and retention time precision (RSD): Should be typically ≤ 2%.

    • Tailing factor: Should be ≤ 2.

    • Theoretical plates: Should be > 2000.

Analysis and Quantification

Objective: To analyze the prepared samples and quantify the amount of this compound.

Protocol:

  • Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.[1]

  • Calculate the concentration of this compound in the samples using the regression equation obtained from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Ziziphus jujuba Seeds grind Grinding sample->grind extract Ultrasonic Extraction (70% Methanol) grind->extract filter_sample Centrifugation & Filtration extract->filter_sample hplc HPLC System (C18 Column, UV 334 nm) filter_sample->hplc Inject Sample standard This compound Reference Standard stock Stock Solution Preparation standard->stock working Working Standard Dilutions stock->working working->hplc Inject Standards calibration Calibration Curve Generation hplc->calibration sample_analysis Sample Injection hplc->sample_analysis quant Quantification (using Calibration Curve) calibration->quant peak_id Peak Identification (by Retention Time) sample_analysis->peak_id peak_id->quant report Result Reporting quant->report

Caption: Workflow for HPLC analysis of this compound.

Logical_Relationship cluster_method_dev Method Development & Validation cluster_validation_params Validation Parameters cluster_application Application method_dev HPLC Method Development (Column, Mobile Phase, etc.) validation Method Validation method_dev->validation linearity Linearity & Range validation->linearity lod_loq LOD & LOQ validation->lod_loq precision Precision (Intra- & Inter-day) validation->precision accuracy Accuracy validation->accuracy specificity Specificity validation->specificity qc Quality Control of Raw Materials validation->qc Enables formulation Analysis of Formulated Products validation->formulation Enables research Pharmacokinetic & Pharmacodynamic Studies validation->research Enables

Caption: Relationship between method validation and application.

References

Pharmacological Assay Design for Spinosin's Hypnotic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosin, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has been traditionally used in herbal medicine for the treatment of insomnia.[1] Modern pharmacological studies have begun to elucidate the hypnotic properties of this compound, suggesting its potential as a novel therapeutic agent for sleep disorders. These application notes provide detailed protocols for a suite of in vivo and in vitro assays designed to characterize the hypnotic effects of this compound and to investigate its mechanism of action, which is believed to involve the serotonergic and GABAergic systems.[1]

Data Presentation

The following tables summarize the expected quantitative data from the described pharmacological assays. These tables are designed for easy comparison of results obtained from experimental studies with this compound.

Table 1: In Vivo Hypnotic Effects of this compound in Rodent Models

AssayAnimal ModelThis compound Dose (mg/kg)Key Parameters MeasuredExpected OutcomeReference
Pentobarbital-Induced SleepMice10, 15Sleep Latency (min)Decrease[1]
Sleep Duration (min)Increase[1]
Mice5 (p.o.) + 5-HTP (2.5, i.p.)Sleep Latency (min)Significant Decrease[1]
Sleep Duration (min)Significant Increase[1]
EEG/EMG AnalysisMice20Non-Rapid Eye Movement (NREM) Sleep TimeIncrease[1]
Sleep LatencyDecrease[1]
Rats15 (i.g.)Rapid Eye Movement (REM) Sleep TimeIncrease[1]
Slow-Wave Sleep (SWS)Increase[1]

Table 2: In Vitro Receptor Interaction of this compound

AssayReceptor TargetCell LineKey Parameters MeasuredExpected Outcome
Radioligand Binding Assay5-HT1A ReceptorHEK293 or CHO cells expressing human 5-HT1A receptorsInhibitory Constant (Ki)To be determined
Whole-Cell Patch ClampGABAA ReceptorHEK293 cells expressing GABAA receptor subunits (e.g., α1β2γ2)Half-maximal effective concentration (EC50) for potentiation of GABA-evoked currentsTo be determined

Experimental Protocols

In Vivo Assays

This assay evaluates the ability of this compound to potentiate the hypnotic effects of a sub-hypnotic dose of pentobarbital (B6593769).

Materials:

  • Male ICR mice (18-22 g)

  • This compound

  • Pentobarbital sodium

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • 5-Hydroxytryptophan (5-HTP)

  • Animal cages

  • Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour before the experiment.

  • Divide the mice into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose, this compound + 5-HTP).

  • Administer this compound (e.g., 10 and 15 mg/kg, i.p. or 5 mg/kg, p.o.) or vehicle to the respective groups.

  • For the combination group, administer 5-HTP (2.5 mg/kg, i.p.) 15 minutes after this compound administration.

  • 30 minutes after the final test compound administration, administer a sub-hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.) to all mice.

  • Immediately after pentobarbital injection, place each mouse in an individual cage and observe for the loss of the righting reflex. The time from pentobarbital injection to the loss of the righting reflex is recorded as the sleep latency .

  • A mouse is considered to have lost the righting reflex if it does not right itself within 1 minute when placed on its back.

  • The time from the loss to the recovery of the righting reflex is recorded as the sleep duration . The righting reflex is considered recovered when the mouse can right itself three times within 1 minute.

This assay provides a detailed analysis of the sleep architecture, including the different sleep stages.

Materials:

  • Male C57BL/6J mice

  • This compound

  • Vehicle

  • Stereotaxic apparatus

  • Miniature screws for EEG electrodes

  • Teflon-coated stainless-steel wires for EMG electrodes

  • Dental cement

  • Surgical instruments

  • Data acquisition system for EEG/EMG recording and analysis

Procedure:

  • Surgical Implantation of Electrodes:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Implant two stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.

    • Insert two Teflon-coated stainless-steel wires into the nuchal muscles for EMG recording.

    • Secure the electrodes and a head-mount connector with dental cement.

    • Allow the mice to recover for at least 7 days after surgery.

  • EEG/EMG Recording:

    • Acclimatize the mice to the recording chamber and connect the head-mount to the recording cable.

    • Record baseline EEG and EMG for 24 hours.

    • Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle.

    • Record EEG and EMG signals continuously for at least 6 hours post-administration.

  • Data Analysis:

    • Score the sleep-wake states in 10-second epochs as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG patterns.

    • Analyze the data to determine the total time spent in each state, sleep latency (time to the first epoch of NREM sleep), and the duration and number of sleep bouts.

In Vitro Assays

This assay determines the binding affinity of this compound for the 5-HT1A receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (an agonist)

  • Non-specific binding control: 10 µM Serotonin (5-HT)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • 96-well microplates

  • Cell harvester with glass fiber filters

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [³H]8-OH-DPAT + 50 µL of assay buffer + 150 µL of diluted cell membranes.

    • Non-specific Binding: 50 µL of [³H]8-OH-DPAT + 50 µL of 10 µM 5-HT + 150 µL of diluted cell membranes.

    • Competition Binding: 50 µL of [³H]8-OH-DPAT + 50 µL of this compound at various concentrations + 150 µL of diluted cell membranes.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

This assay assesses the ability of this compound to potentiate GABA-evoked currents in cells expressing GABAA receptors.

Materials:

  • HEK293 cells transiently or stably expressing GABAA receptor subunits (e.g., α1, β2, γ2).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass pipettes.

  • Intracellular solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH adjusted to 7.4 with NaOH.

  • GABA

  • This compound

Procedure:

  • Culture HEK293 cells expressing the desired GABAA receptor subunits on glass coverslips.

  • Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with extracellular solution.

  • Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20, predetermined from a GABA dose-response curve) to elicit a baseline inward current.

  • Co-apply the same concentration of GABA with varying concentrations of this compound.

  • Record the potentiation of the GABA-evoked current amplitude in the presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

    • Calculate the percentage potentiation for each concentration of this compound relative to the baseline GABA current.

    • Plot the percentage potentiation against the logarithm of the this compound concentration to determine the EC50 value.

Mandatory Visualization

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor (α, β, γ subunits) GABA->GABAAR Binds This compound This compound This compound->GABAAR Potentiates Cl_ion Cl- GABAAR->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Hypnotic Effect) Hyperpolarization->Neuronal_Inhibition

Caption: this compound's potentiation of the GABAA receptor signaling pathway.

Serotonergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Release Serotonin (5-HT) Release Serotonin 5-HT Serotonin_Release->Serotonin HT1A_AutoR 5-HT1A Autoreceptor HT1A_AutoR->Serotonin_Release Inhibits Serotonin->HT1A_AutoR Binds HT1A_PostR Postsynaptic 5-HT1A Receptor Serotonin->HT1A_PostR Binds Downstream Downstream Signaling (e.g., ↓cAMP) HT1A_PostR->Downstream Hypnotic_Effect Modulation of Sleep-Wake Cycles Downstream->Hypnotic_Effect This compound This compound This compound->HT1A_PostR Antagonizes

Caption: Proposed mechanism of this compound at the 5-HT1A receptor.

Experimental_Workflow_InVivo start Start acclimatize Acclimatize Mice start->acclimatize group Divide into Experimental Groups acclimatize->group administer Administer this compound or Vehicle group->administer pento Administer Pentobarbital administer->pento observe Observe for Loss of Righting Reflex pento->observe record Record Sleep Latency and Duration observe->record analyze Data Analysis record->analyze end End analyze->end

Caption: In vivo experimental workflow for the pentobarbital-induced sleep test.

Experimental_Workflow_InVitro start Start prepare_membranes Prepare Cell Membranes (Expressing 5-HT1A) start->prepare_membranes setup_assay Set up Binding Assay (Total, Non-specific, Competition) prepare_membranes->setup_assay incubate Incubate at 30°C setup_assay->incubate filter Filter and Wash incubate->filter count Liquid Scintillation Counting filter->count analyze Calculate Ki Value count->analyze end End analyze->end

Caption: In vitro experimental workflow for the 5-HT1A receptor binding assay.

References

In Vivo Models for Assessing the Impact of Spinosin on Sleep Latency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo models for the investigation of spinosin's effects on sleep latency. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying signaling pathways, offering a practical resource for researchers in neuroscience, pharmacology, and drug discovery.

Introduction to this compound and its Hypnotic Potential

This compound, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has been traditionally used for its sedative and hypnotic properties.[1] Preclinical studies are actively exploring its potential as a therapeutic agent for insomnia and other sleep disorders. A key parameter in evaluating hypnotic efficacy is the reduction of sleep latency, the time it takes to transition from full wakefulness to sleep. This document details the in vivo models and methodologies to rigorously assess the effects of this compound on this critical sleep parameter.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on sleep latency and related sleep parameters as reported in preclinical studies.

Table 1: Effect of this compound on Sleep Latency and NREM Sleep in Mice

Animal ModelTreatment GroupAdministration RouteSleep LatencyNREM Sleep DurationWakefulness Duration
Normal MiceVehiclei.p.---
Normal MiceThis compound (10 mg/kg)i.p.Shortened--
Normal MiceThis compound (20 mg/kg)i.p.Shortened--
Normal MiceThis compound (40 mg/kg)i.p.Shortened[2]2.04-fold increase[2]~42.84% reduction[2]
Normal MiceDiazepam (20 mg/kg)i.p.Shortened--

Data extracted from studies utilizing EEG and EMG recordings.[2]

Table 2: Effect of this compound in Pentobarbital-Induced Sleep Test in Mice

Treatment GroupAdministration RouteEffect on Hypnotic Effects
This compound (10 mg/kg)-Enhanced
This compound (15 mg/kg)i.g. / i.p.Enhanced[1]

This model indirectly assesses hypnotic effects by measuring the potentiation of a known hypnotic agent.[1]

Experimental Protocols

Polysomnographic Recording in Rodents (EEG/EMG)

This protocol is the gold standard for assessing sleep-wake states and provides direct measurement of sleep latency.

Objective: To directly measure sleep latency and changes in sleep architecture following this compound administration.

Materials:

  • Male adult mice or rats

  • This compound

  • Vehicle control (e.g., saline, DMSO)

  • Stereotaxic apparatus

  • EEG and EMG electrodes

  • Data acquisition system for polysomnography

  • Animal housing with controlled light-dark cycle

Procedure:

  • Surgical Implantation of Electrodes:

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Secure the animal in a stereotaxic frame.

    • Implant EEG electrodes over the cortex (e.g., frontal and parietal regions) and EMG electrodes into the nuchal muscles.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow a recovery period of at least one week post-surgery.

  • Habituation:

    • Habituate the animals to the recording chamber and tethered recording cables for several days to minimize stress-induced sleep disturbances.[3][4]

  • Baseline Recording:

    • Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.

  • This compound Administration and Recording:

    • Administer this compound or vehicle control intraperitoneally (i.p.) or via oral gavage (p.o.) at the desired doses.[2][5]

    • Immediately begin continuous EEG and EMG recording for a predetermined period (e.g., 3-6 hours).[2]

  • Data Analysis:

    • Score the recorded data in epochs (e.g., 10-30 seconds) as wakefulness, NREM sleep, or REM sleep based on EEG and EMG characteristics.

    • Sleep Latency: Define as the time from drug administration to the first epoch of consolidated NREM sleep (e.g., lasting at least 2 minutes).[6]

    • Quantify the total time spent in each sleep-wake state.

Pentobarbital-Induced Sleep Test

This is a simpler, higher-throughput method to screen for hypnotic effects.

Objective: To indirectly assess the hypnotic potential of this compound by its ability to potentiate the effects of a sub-hypnotic dose of pentobarbital (B6593769).

Materials:

  • Male adult mice

  • This compound

  • Vehicle control

  • Pentobarbital sodium

  • Heating pad to maintain body temperature

Procedure:

  • Acclimation:

    • Acclimate mice to the experimental room for at least one hour before the experiment.

  • This compound Administration:

    • Administer this compound or vehicle control at the desired doses.

  • Pentobarbital Administration:

    • After a specific pretreatment time (e.g., 30-60 minutes), administer a sub-hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.).[1]

  • Assessment of Sleep:

    • Immediately place each mouse in an individual cage.

    • Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex. The righting reflex is considered lost if the mouse does not right itself within one minute when placed on its back.

    • Sleep Duration: Record the time from the loss to the regaining of the righting reflex.

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its sleep-promoting effects through the modulation of GABAergic and serotonergic systems.

GABAergic System Involvement

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in sleep initiation and maintenance.[7][8][9]

GABAergic_Pathway This compound This compound GABA_A_Receptor GABAA Receptor This compound->GABA_A_Receptor Potentiates Acb_GABAergic_Neurons Accumbens Nucleus (Acb) GABAergic Neurons This compound->Acb_GABAergic_Neurons Activates Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Sleep_Promotion Promotion of NREM Sleep Neuronal_Inhibition->Sleep_Promotion LHA_Orexin_Neurons Lateral Hypothalamic Area (LHA) Orexin (B13118510) Neurons Acb_GABAergic_Neurons->LHA_Orexin_Neurons Inhibits Reduced_Wakefulness Reduced Wakefulness LHA_Orexin_Neurons->Reduced_Wakefulness Leads to Reduced_Wakefulness->Sleep_Promotion

Caption: this compound's modulation of the GABAergic system to promote sleep.

Studies suggest that this compound enhances the activity of GABAergic neurons in the accumbens nucleus (Acb) and reduces the activity of orexin neurons in the lateral hypothalamic area (LHA), a key wakefulness-promoting region.[2] This leads to a reduction in wakefulness and promotion of NREM sleep.

Serotonergic System (5-HT1A Receptor) Involvement

The serotonin (B10506) (5-HT) system, particularly the 5-HT1A receptor subtype, is also implicated in the regulation of sleep and wakefulness.[1]

Serotonergic_Pathway This compound This compound HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., PKA, CREB) HT1A_Receptor->Downstream_Signaling Modulates Sleep_Regulation Modulation of Sleep-Wake Cycles Downstream_Signaling->Sleep_Regulation

Caption: this compound's interaction with the 5-HT1A receptor signaling pathway.

Research indicates that this compound may act on the 5-HT1A receptor.[1] The activation of this receptor can have complex effects on sleep, depending on the specific brain region.[10] this compound has been shown to normalize the phosphorylation levels of PKA and CREB, which are downstream signaling molecules of the 5-HT1A receptor.[5]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effects of this compound on sleep latency in vivo.

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Animal_Selection Select Animal Model (Mouse/Rat) Electrode_Implantation EEG/EMG Electrode Implantation Animal_Selection->Electrode_Implantation Recovery Surgical Recovery (>1 week) Electrode_Implantation->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Baseline Baseline EEG/EMG Recording (24h) Habituation->Baseline Drug_Administration Administer this compound or Vehicle Baseline->Drug_Administration Data_Recording Post-dosing EEG/EMG Recording (3-6h) Drug_Administration->Data_Recording Sleep_Scoring Sleep Stage Scoring (Wake, NREM, REM) Data_Recording->Sleep_Scoring Latency_Calculation Calculate Sleep Latency Sleep_Scoring->Latency_Calculation Sleep_Architecture Analyze Sleep Architecture Sleep_Scoring->Sleep_Architecture Statistical_Analysis Statistical Analysis Latency_Calculation->Statistical_Analysis Sleep_Architecture->Statistical_Analysis

Caption: A typical experimental workflow for in vivo sleep studies.

Conclusion

The in vivo models and protocols described provide a robust framework for elucidating the effects of this compound on sleep latency. By employing polysomnographic recordings and complementary behavioral assays, researchers can obtain reliable and quantitative data to advance the development of this compound as a potential novel therapeutic for sleep disorders. Further investigation into its mechanisms of action, particularly the interplay between the GABAergic and serotonergic systems, will be crucial for its clinical translation.

References

Application Notes and Protocols for Spinosin Administration in Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for administering spinosin in preclinical research, drawing from various studies to ensure robust and reproducible experimental design. The following sections detail the common administration routes, pharmacokinetic data, and specific experimental protocols, alongside visualizations of key signaling pathways modulated by this compound.

Introduction

This compound, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has garnered significant interest for its potential therapeutic effects, including sedative-hypnotic, anxiolytic, and neuroprotective properties.[1][2][3][4][5] Preclinical evaluation of this compound necessitates standardized administration and analysis protocols to ensure data reliability and comparability across studies. This document outlines the established methods for this compound administration in rodent models.

Administration Routes and Pharmacokinetics

The choice of administration route significantly impacts the pharmacokinetic profile of this compound. The most commonly employed routes in preclinical studies are oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.).

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound following different administration routes in preclinical models.

Table 1: Pharmacokinetics of this compound after a Single Intravenous (i.v.) Administration in Rats

ParameterValueUnitReference
Dose20mg/kg[6]
T½α (Distribution half-life)6.66min[6]
T½β (Elimination half-life)51.5min[6]
CLs (Systemic clearance)1.42L/min[6]
AUC(0-t) (Area under the curve)2.83mg·min/mL[6]
Vc (Volume of central compartment)14.0L/kg[6]

Table 2: Pharmacokinetics of this compound after Oral (p.o.) Administration of Ziziphus jujuba Seed Extract in Rats

ParameterValueUnitReference
Dose (of extract)20g/kg[1]
Cmax (Maximum concentration)224 ± 82µg/L[1]
Tmax (Time to Cmax)5.5 ± 0.6h[1]
T½ (Elimination half-life)5.8 ± 0.9h[1]

Table 3: Effective Doses of this compound in Preclinical Models for Various Effects

EffectAnimal ModelAdministration RouteEffective Dose RangeReference
Potentiation of HypnosisMicep.o.5 mg/kg (with 5-HTP)[1]
Potentiation of HypnosisMiceNot specified10 - 15 mg/kg[1]
Anxiolytic-like EffectsMiceNot specifiedNot specified[1]
Improvement of Cognitive FunctionMiceNot specified1.25 - 10 mg/kg[1]
Cardioprotective EffectsRatsNot specifiedNot specified[1]
Alleviation of Insulin (B600854) ResistanceMiceIntragastric20 - 40 mg/kg[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of preclinical trials involving this compound.

Protocol 1: Intravenous (i.v.) Administration in Rats

This protocol is based on studies investigating the pharmacokinetics and tissue distribution of this compound.[6]

Objective: To administer a single intravenous dose of this compound to rats for pharmacokinetic analysis.

Materials:

  • This compound

  • Vehicle (e.g., physiological saline, DMSO, polyethylene (B3416737) glycol)

  • Wistar rats (male, specific weight range)

  • Syringes and needles (appropriate gauge for i.v. injection)

  • Animal restraints

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • Analytical equipment (e.g., HPLC system)

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, and then dilute to the final concentration with physiological saline. The final concentration of the organic solvent should be minimized and tested for toxicity.

  • Animal Preparation:

    • Acclimate rats to the laboratory conditions for at least one week prior to the experiment.

    • Fast the animals overnight before administration, with free access to water.

    • Weigh each rat on the day of the experiment to calculate the exact dose volume.

  • Administration:

    • Anesthetize the rat lightly if necessary, following approved institutional animal care and use committee (IACUC) protocols.

    • Administer the this compound solution via the tail vein at a controlled rate. A typical dose is 20 mg/kg.[6]

  • Sample Collection (Pharmacokinetics):

    • Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 2, 5, 10, 20, 30, 60, 90, 120, and 240 minutes) post-administration.

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -20°C or lower until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][8]

Protocol 2: Oral (p.o.) Gavage Administration in Mice/Rats

This protocol is adapted from studies evaluating the sedative-hypnotic and cognitive-enhancing effects of this compound.[1]

Objective: To administer this compound orally to rodents to assess its pharmacological effects.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose sodium)

  • Mice or rats

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound.

    • Suspend this compound in the chosen vehicle. Sonication may be used to ensure a uniform suspension.

  • Animal Preparation:

    • Acclimate animals to handling and the gavage procedure for several days before the experiment to minimize stress.

    • Weigh each animal before dosing to determine the correct volume of the suspension to administer.

  • Administration:

    • Gently restrain the animal.

    • Insert the gavage needle carefully over the tongue into the esophagus. Do not force the needle.

    • Administer the this compound suspension slowly. Doses can range from 5 to 40 mg/kg depending on the intended pharmacological effect.[1][7]

  • Post-Administration Monitoring and Behavioral Testing:

    • Observe the animals for any adverse reactions.

    • Conduct behavioral tests (e.g., pentobarbital-induced sleep test, Y-maze, passive avoidance task) at appropriate times post-administration based on the expected Tmax for oral delivery.[1]

Protocol 3: Intraperitoneal (i.p.) Injection in Mice

This protocol is based on studies investigating the hypnotic effects of this compound.[1]

Objective: To administer this compound via intraperitoneal injection to evaluate its systemic effects.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline)

  • Mice

  • Syringes and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Prepare a sterile solution or fine suspension of this compound in the chosen vehicle.

  • Animal Preparation:

    • Weigh each mouse to calculate the injection volume.

  • Administration:

    • Properly restrain the mouse, exposing the lower abdominal quadrant.

    • Lift the hindquarters to cause the abdominal organs to shift cranially.

    • Insert the needle at a shallow angle into the peritoneal cavity in the lower right or left quadrant, avoiding the midline to prevent damage to the bladder.

    • Inject the this compound solution. Doses of 10-15 mg/kg have been used to investigate hypnotic effects.[1]

  • Post-Injection Observation:

    • Monitor the animals for any signs of distress or adverse effects.

    • Proceed with subsequent experimental procedures, such as co-administration of other agents (e.g., pentobarbital) to assess synergistic effects.[1][9]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of this compound is critical for its development as a therapeutic agent. The following diagrams illustrate key signaling pathways and experimental workflows.

spinosin_sedative_hypnotic_pathway This compound This compound receptor_5HT1A Postsynaptic 5-HT1A Receptor This compound->receptor_5HT1A Antagonizes (?) serotonergic_system Serotonergic System Modulation This compound->serotonergic_system gabaa_receptor GABAA Receptor This compound->gabaa_receptor Potentiates neuronal_inhibition Increased Neuronal Inhibition receptor_5HT1A->neuronal_inhibition Regulates serotonergic_system->neuronal_inhibition gabaa_receptor->neuronal_inhibition sedative_hypnotic Sedative-Hypnotic Effects neuronal_inhibition->sedative_hypnotic

Caption: this compound's sedative-hypnotic signaling pathway.

spinosin_neuroprotection_pathway This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Reduces nrf2 Nrf2 This compound->nrf2 Activates abeta Aβ Production & Aggregation This compound->abeta Inhibits ros->nrf2 Induces dissociation from Keap1 ho1 HO-1 nrf2->ho1 Promotes transcription antioxidant_response Antioxidant Response ho1->antioxidant_response neuroprotection Neuroprotection antioxidant_response->neuroprotection abeta->neuroprotection Causes damage

Caption: this compound's neuroprotective Nrf2/HO-1 pathway.

preclinical_pharmacokinetic_workflow start Start: Preclinical PK Study prep Prepare this compound Formulation start->prep animal_prep Animal Acclimation & Fasting start->animal_prep admin This compound Administration (i.v., p.o., or i.p.) prep->admin animal_prep->admin sampling Serial Blood/Tissue Sampling admin->sampling analysis Sample Processing & HPLC Analysis sampling->analysis data Pharmacokinetic Modeling & Data Analysis analysis->data end End: Determine PK Profile data->end

Caption: General workflow for a preclinical pharmacokinetic study of this compound.

Conclusion

The successful preclinical development of this compound relies on the application of consistent and well-documented experimental protocols. The information provided in these application notes, including administration techniques, pharmacokinetic data, and mechanistic pathways, serves as a valuable resource for researchers. Adherence to these detailed protocols will facilitate the generation of high-quality, reproducible data, ultimately advancing our understanding of this compound's therapeutic potential.

References

Analytical Methods for the Detection of Spinosin Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosin, a C-glycosylflavone derived from the seeds of Ziziphus jujuba (jujube), has garnered significant interest for its sedative, hypnotic, and neuroprotective properties. Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, evaluating its safety profile, and optimizing its therapeutic potential. This document provides detailed application notes and protocols for the analytical detection of this compound metabolites in various biological matrices. The methodologies described herein are primarily based on ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), a powerful technique for the separation, identification, and quantification of drug metabolites.

Metabolic Pathways of this compound

The biotransformation of this compound in vivo involves several key metabolic reactions, primarily categorized as Phase I metabolism. These reactions are catalyzed by cytochrome P450 enzymes in the liver and can also be mediated by intestinal microflora. The major metabolic transformations of this compound include:

  • Demethylation: Removal of a methyl group from the methoxy (B1213986) substitutions on the flavonoid backbone.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings.

  • Decarbonylation: Removal of a carbonyl group.

  • Hydrolysis-desugar: Cleavage of the glucose moiety from the flavonoid aglycone.

In vitro studies using human liver microsomes have identified several Phase I metabolites.[1] Additionally, degradation of this compound by rat intestinal bacteria has been shown to yield swertisin.[1]

spinosin_metabolism cluster_reactions Metabolic Reactions This compound This compound Metabolite_Pool Phase I Metabolites This compound->Metabolite_Pool CYP450 Enzymes (Liver) Intestinal Microbiota Demethylation Demethylation Hydroxylation Hydroxylation Decarbonylation Decarbonylation Hydrolysis-desugar Hydrolysis-desugar experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Feces, Microsomes) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Biological_Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration UPLC UPLC Separation Concentration->UPLC MS MS/MS Detection (Q-TOF or Triple Quadrupole) UPLC->MS Identification Metabolite Identification MS->Identification Quantification Quantitative Analysis MS->Quantification

References

Protocol for Assessing Spinosin's Impact on c-Fos Expression

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for assessing the impact of spinosin on the expression of the immediate early gene c-Fos, a widely used marker of neuronal activity. This compound, a C-glycoside flavonoid found in the seeds of Ziziphus jujuba var. spinosa, has demonstrated sedative and hypnotic effects. Studies suggest that this compound administration in mice leads to a significant decrease in c-Fos expression in specific brain regions associated with wakefulness, namely the lateral hypothalamic area (LHA) and the locus coeruleus (LC).[1][2][3][4][5][6] This protocol details the necessary procedures for in-vivo this compound administration, subsequent tissue collection, and the analysis of c-Fos expression at both the protein and mRNA levels through immunohistochemistry, Western blotting, and RT-qPCR.

Data Presentation

The following table summarizes quantitative data from a study investigating the effect of this compound on c-Fos immunoreactive (c-Fos-IR) neurons in various brain regions of mice.[2]

Brain RegionTreatment GroupMean Number of c-Fos-IR Neurons (± SEM)P-value
Lateral Hypothalamic Area (LHA) Saline125.3 ± 10.2< 0.01
This compound (15 mg/kg)45.6 ± 5.8
Locus Coeruleus (LC) Saline88.7 ± 7.5< 0.01
This compound (15 mg/kg)30.1 ± 4.3
Nucleus Accumbens (Acb) Saline35.2 ± 4.1> 0.05
This compound (15 mg/kg)33.9 ± 3.8
Ventrolateral Preoptic Area (VLPO) Saline28.4 ± 3.5> 0.05
This compound (15 mg/kg)29.1 ± 3.2

Experimental Workflow

The overall experimental workflow for assessing the impact of this compound on c-Fos expression is outlined below.

experimental_workflow cluster_animal Animal Treatment cluster_tissue Tissue Processing cluster_analysis c-Fos Expression Analysis animal_prep Acclimatize Mice treatment Administer this compound (15 mg/kg, i.p.) or Saline animal_prep->treatment wait Wait 90 minutes treatment->wait euthanasia Euthanasia & Perfusion wait->euthanasia brain_extraction Brain Extraction euthanasia->brain_extraction tissue_prep Fixation & Sectioning brain_extraction->tissue_prep ihc Immunohistochemistry tissue_prep->ihc wb Western Blot tissue_prep->wb qpcr RT-qPCR tissue_prep->qpcr

Experimental workflow from animal treatment to c-Fos analysis.

Experimental Protocols

Animal Treatment and Tissue Collection

This protocol is based on findings where this compound was administered to mice to assess its effect on neuronal activity.[1][3][4][5]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (purity > 98%)

  • Sterile saline solution (0.9% NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Animal handling and injection equipment

  • Anesthetic (e.g., pentobarbital)

  • Perfusion pump

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)

Procedure:

  • Acclimatization: House mice under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • This compound Preparation: Dissolve this compound in a small amount of DMSO and then dilute with sterile saline to the final concentration. The final DMSO concentration should be minimal.

  • Animal Groups: Divide mice into at least two groups: a control group receiving a vehicle injection (saline with the same percentage of DMSO as the treatment group) and a treatment group receiving this compound.

  • Administration: Administer this compound at a dose of 15 mg/kg via intraperitoneal (i.p.) injection.[1][3][4][5] Inject the control group with an equivalent volume of the vehicle solution.

  • Incubation Period: Return the animals to their home cages for 90 minutes post-injection.[1][3][4][5]

  • Anesthesia and Perfusion: Deeply anesthetize the mice with an appropriate anesthetic. Perform transcardial perfusion first with cold PBS to clear the blood, followed by 4% PFA in PBS to fix the brain tissue.

  • Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to a cryoprotectant solution (e.g., 30% sucrose in PBS) and store at 4°C until the brain sinks.

  • Sectioning: Section the brain into 30-40 µm coronal sections using a cryostat or vibratome. Store the sections in a cryoprotectant solution at -20°C until further use.

Immunohistochemistry (IHC) for c-Fos

This protocol outlines the staining of brain sections to visualize c-Fos positive neurons.

Materials:

  • Free-floating brain sections

  • PBS (0.1 M, pH 7.4)

  • Hydrogen peroxide (H₂O₂)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-c-Fos

  • Secondary antibody: Biotinylated goat anti-rabbit IgG

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Microscope slides and mounting medium

Procedure:

  • Washing: Rinse the free-floating sections three times in PBS for 10 minutes each.

  • Endogenous Peroxidase Quenching: Incubate the sections in 0.3% H₂O₂ in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.

  • Washing: Rinse the sections three times in PBS for 10 minutes each.

  • Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-c-Fos antibody diluted in blocking solution overnight at 4°C.

  • Washing: Rinse the sections three times in PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody diluted in blocking solution for 2 hours at room temperature.

  • Washing: Rinse the sections three times in PBS for 10 minutes each.

  • ABC Complex Incubation: Incubate the sections in the ABC reagent for 1 hour at room temperature.

  • Washing: Rinse the sections three times in PBS for 10 minutes each.

  • Staining: Develop the color reaction by incubating the sections in the DAB substrate solution until the desired staining intensity is reached.

  • Washing: Stop the reaction by rinsing the sections with PBS.

  • Mounting: Mount the sections onto microscope slides, dehydrate, and coverslip with an appropriate mounting medium.

  • Analysis: Image the sections using a light microscope and quantify the number of c-Fos positive cells in the LHA and LC using image analysis software.

Western Blot for c-Fos

This protocol describes the quantification of c-Fos protein levels in brain tissue homogenates.

Materials:

  • Brain tissue from the LHA and LC regions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-c-Fos

  • Primary antibody: Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Tissue Homogenization: Dissect the LHA and LC from the brains of treated and control animals and homogenize in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-c-Fos antibody and anti-β-actin antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the c-Fos band intensity to the β-actin band intensity for each sample.

Real-Time Quantitative PCR (RT-qPCR) for c-Fos mRNA

This protocol is for measuring the relative expression levels of c-Fos mRNA.

Materials:

  • Brain tissue from the LHA and LC regions

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for c-Fos and a reference gene (e.g., GAPDH, β-actin)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Dissect the LHA and LC from the brains of treated and control animals and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for c-Fos or the reference gene, and the synthesized cDNA.

  • qPCR Amplification: Perform the qPCR reaction in an RT-qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for c-Fos and the reference gene in each sample. Calculate the relative expression of c-Fos mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated group to the saline-treated control group.

Proposed Signaling Pathway

This compound's sedative effects and its impact on c-Fos expression may be mediated through the modulation of signaling pathways that regulate neuronal excitability and gene expression. While the exact mechanism is still under investigation, evidence suggests a potential role for the ERK/CREB/BDNF pathway. The following diagram illustrates a plausible signaling cascade.

signaling_pathway This compound This compound receptor Receptor (e.g., G-protein coupled) This compound->receptor erk ERK (Extracellular signal-regulated kinase) receptor->erk Inhibition creb CREB (cAMP response element-binding protein) erk->creb Inhibition of phosphorylation c_fos_gene c-Fos Gene creb->c_fos_gene Reduced Transcription c_fos_protein c-Fos Protein c_fos_gene->c_fos_protein Translation

Proposed pathway for this compound's effect on c-Fos expression.

References

Application Notes and Protocols for Testing Spinosin's Anxiolytic Activity Using the Elevated Plus-Maze

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the elevated plus-maze (EPM) behavioral assay to evaluate the anxiolytic (anxiety-reducing) properties of spinosin, a C-glycoside flavonoid. The protocols detailed herein are based on established methodologies and published findings, offering a framework for reproducible and reliable experimental design.

Introduction to this compound and its Anxiolytic Potential

This compound, a major bioactive component isolated from the seeds of Ziziphus jujuba (jujube), has demonstrated significant anxiolytic-like effects in preclinical studies. The primary behavioral model for assessing these effects is the elevated plus-maze, a widely validated tool for screening anxiolytic compounds. The anxiolytic activity of this compound is believed to be mediated through its interaction with the serotonergic and GABAergic systems, two key pathways in the regulation of anxiety.

Mechanism of Action: Involvement of 5-HT1A and GABAA Receptors

Research indicates that this compound exerts its anxiolytic effects by modulating both the serotonin (B10506) 1A (5-HT1A) and gamma-aminobutyric acid type A (GABAA) receptor systems. Studies have shown that the anxiety-reducing effects of this compound in the elevated plus-maze can be blocked by the administration of a 5-HT1A receptor antagonist (WAY-100635) and a GABAA receptor antagonist (flumazenil).[1] This dual mechanism of action suggests that this compound may offer a multifaceted approach to anxiety treatment. While the involvement of these receptor systems is established, specific binding affinities (Ki values) of this compound to 5-HT1A and various GABAA receptor subunits have not been extensively reported in the available scientific literature.

Data Presentation: Summarized Quantitative Data

The following tables summarize the expected outcomes of this compound administration in the elevated plus-maze test based on published literature.

Table 1: Qualitative Effects of this compound on Mouse Behavior in the Elevated Plus-Maze

This table is based on the findings of Liu et al. (2015), which demonstrated the anxiolytic-like effects of this compound and the reversal of these effects by specific antagonists.[1]

Treatment GroupDoseEffect on % Time in Open ArmsEffect on % Entries into Open Arms
Vehicle Control-BaselineBaseline
This compound2.5 mg/kg/day, p.o.Significant IncreaseSignificant Increase
This compound5 mg/kg/day, p.o.Significant IncreaseSignificant Increase
Diazepam (Positive Control)2 mg/kg, p.o.Significant IncreaseSignificant Increase
This compound + WAY-1006355 mg/kg + 1 mg/kg, i.p.Anxiolytic effect blockedAnxiolytic effect blocked
This compound + Flumazenil5 mg/kg + 3 mg/kg, i.p.Anxiolytic effect blockedAnxiolytic effect blocked

Table 2: Representative Quantitative Data from an Elevated Plus-Maze Study with a this compound-Containing Flavonoid Extract

The following data, adapted from a study on Ziziphi Spinosae Semen flavonoid (of which this compound is a major component), provides an example of the quantitative results that can be expected.

Treatment GroupDose% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)
Control-18.5 ± 2.125.4 ± 3.2
ZSSF Low Dose100 mg/kg28.7 ± 3.538.1 ± 4.1
ZSSF High Dose200 mg/kg35.1 ± 4.2 45.3 ± 5.0
Diazepam2 mg/kg40.2 ± 5.1 50.8 ± 5.5

*p < 0.05, **p < 0.01 compared to control group. ZSSF: Ziziphi Spinosae Semen Flavonoid

Experimental Protocols

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

This protocol is designed to assess the anxiety-like behavior in mice and is adapted from established methodologies.

a. Apparatus:

  • A plus-shaped maze elevated 40-50 cm above the floor.

  • Two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) arranged opposite to each other.

  • The maze should be made of a non-reflective material and cleaned thoroughly between trials to eliminate olfactory cues.

b. Animals:

  • Male mice (e.g., ICR or C57BL/6 strain) weighing 20-25 g are commonly used.

  • Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Allow at least one week of acclimatization to the housing facility before the experiment.

c. Drug Administration:

  • This compound: Administer orally (p.o.) at doses of 2.5 and 5 mg/kg daily for a specified period (e.g., 7 days) before the EPM test. The last dose should be given 60 minutes before the test.

  • Diazepam (Positive Control): Administer intraperitoneally (i.p.) at a dose of 2 mg/kg, 30 minutes before the test.

  • Vehicle Control: Administer the same volume of the vehicle used to dissolve this compound and diazepam following the same route and schedule.

  • Antagonist Studies (for mechanism of action):

    • WAY-100635 (5-HT1A antagonist): Administer i.p. at a dose of 1 mg/kg, 15 minutes before the administration of this compound.

    • Flumazenil (GABAA antagonist): Administer i.p. at a dose of 3 mg/kg, 15 minutes before the administration of this compound.

d. Experimental Procedure:

  • Habituate the mice to the experimental room for at least 30 minutes before testing.

  • Place a mouse individually at the center of the EPM, facing one of the open arms.

  • Allow the mouse to explore the maze freely for 5 minutes.

  • Record the behavior of the mouse using a video camera mounted above the maze.

  • After the 5-minute session, return the mouse to its home cage.

  • Thoroughly clean the maze with 70% ethanol (B145695) or a similar cleaning agent between each trial.

e. Behavioral Parameters to Measure:

  • Time spent in the open arms: The primary measure of anxiolytic activity. An increase in time spent in the open arms suggests a reduction in anxiety.

  • Number of entries into the open arms: A secondary measure of anxiolytic activity. An entry is typically defined as all four paws entering an arm.

  • Time spent in the closed arms: An inverse measure of anxiolytic activity.

  • Number of entries into the closed arms: Can be used to assess general locomotor activity.

  • Total arm entries: An indicator of overall locomotor activity. A significant change in this parameter may suggest sedative or stimulant effects of the compound.

Data Analysis
  • Express the time spent in the open arms and the number of open arm entries as a percentage of the total time and total arm entries, respectively.

  • Analyze the data using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare between treatment groups.

  • A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualizations

Spinosin_Anxiolytic_Mechanism cluster_this compound This compound cluster_receptors Target Receptors cluster_effects Cellular and Behavioral Effects cluster_antagonists Antagonists (Blockade) This compound This compound GABAA_Receptor GABAA Receptor This compound->GABAA_Receptor Modulates HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Modulates Increased_Inhibition Increased Inhibitory Neurotransmission GABAA_Receptor->Increased_Inhibition HT1A_Receptor->Increased_Inhibition Anxiolytic_Effect Anxiolytic Effect (Increased Open Arm Exploration) Increased_Inhibition->Anxiolytic_Effect Flumazenil Flumazenil Flumazenil->GABAA_Receptor Blocks WAY100635 WAY-100635 WAY100635->HT1A_Receptor Blocks

Caption: Proposed signaling pathway for the anxiolytic action of this compound.

EPM_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis A1 Animal Acclimatization B1 Daily Oral Administration of this compound/Vehicle A1->B1 A2 Drug Preparation (this compound, Vehicle, Diazepam) A2->B1 A3 Antagonist Preparation (WAY-100635, Flumazenil) B2 Antagonist Injection (i.p.) A3->B2 C1 Habituation to Test Room B1->C1 B3 This compound/Diazepam Administration B2->B3 B3->C1 C2 Elevated Plus-Maze Test (5 min) C1->C2 C3 Video Recording C2->C3 D1 Quantification of Behavioral Parameters C3->D1 D2 Statistical Analysis (ANOVA) D1->D2 D3 Interpretation of Results D2->D3

Caption: Experimental workflow for assessing this compound's anxiolytic activity.

References

Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity After Spinosin Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosin, a C-glycoside flavonoid originally isolated from the seeds of Ziziphus jujuba (jujube), has garnered significant interest in the scientific community for its diverse pharmacological activities, including sedative, anxiolytic, and neuroprotective effects. Emerging evidence suggests that this compound may exert its influence on the central nervous system through the modulation of various signaling pathways and neurotransmitter systems. Understanding the precise electrophysiological consequences of this compound application on neuronal activity is crucial for elucidating its mechanism of action and evaluating its therapeutic potential for neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the current understanding of this compound's effects on neuronal signaling and offer detailed protocols for researchers to investigate its electrophysiological impact using patch-clamp and field potential recording techniques.

Known Signaling Pathways of this compound

This compound's neuroprotective and cognitive-enhancing effects are believed to be mediated, at least in part, through the activation of key intracellular signaling cascades.

spinosin_signaling_pathways cluster_erk ERK-CREB-BDNF Pathway cluster_nrf2 Nrf2/HO-1 Pathway spinosin1 This compound erk ERK spinosin1->erk Activates creb CREB erk->creb Phosphorylates bdnf BDNF creb->bdnf ↑ Expression neurogenesis ↑ Adult Hippocampal Neurogenesis bdnf->neurogenesis cognition ↑ Cognitive Performance bdnf->cognition spinosin2 This compound nrf2 Nrf2 spinosin2->nrf2 Activates ho1 HO-1 nrf2->ho1 ↑ Expression ros ↓ ROS Production ho1->ros neuroprotection Neuroprotection ros->neuroprotection

This compound's primary signaling pathways.

Studies have shown that this compound can activate the ERK-CREB-BDNF signaling pathway .[1] This pathway is critical for neuronal survival, synaptic plasticity, and neurogenesis. Activation of extracellular signal-regulated kinase (ERK) leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn upregulates the expression of brain-derived neurotrophic factor (BDNF).[1] BDNF is a key molecule involved in learning and memory.

Furthermore, this compound has been demonstrated to activate the Nrf2/HO-1 pathway , a crucial cellular defense mechanism against oxidative stress.[2] By activating nuclear factor erythroid 2-related factor 2 (Nrf2), this compound upregulates the expression of heme oxygenase-1 (HO-1), which plays a significant role in reducing reactive oxygen species (ROS) production and protecting neurons from oxidative damage.[2]

Data Presentation: Quantitative Effects of this compound on Neuronal Activity

While direct quantitative data from single-cell electrophysiological recordings of this compound's effects are currently limited in published literature, the following tables provide a template for researchers to systematically document their findings. These tables are designed for clarity and easy comparison of dose-dependent effects.

Table 1: Effects of this compound on Intrinsic Neuronal Properties (Whole-Cell Current-Clamp)

This compound Conc.Resting Membrane Potential (mV)Input Resistance (MΩ)Action Potential Threshold (mV)Action Potential Amplitude (mV)Firing Frequency (Hz) at 2x Rheobase
Control (Vehicle)
1 µM
10 µM
100 µM

Table 2: Effects of this compound on Spontaneous Postsynaptic Currents (Whole-Cell Voltage-Clamp)

This compound Conc.sEPSC Frequency (Hz)sEPSC Amplitude (pA)sIPSC Frequency (Hz)sIPSC Amplitude (pA)
Control (Vehicle)
1 µM
10 µM
100 µM

Table 3: Effects of this compound on Long-Term Potentiation (LTP) (Extracellular Field Recordings)

TreatmentBaseline fEPSP Slope (mV/ms)fEPSP Slope % Change (30 min post-HFS)fEPSP Slope % Change (60 min post-HFS)
Control (Vehicle)
This compound (10 µM)

Table 4: Effects of this compound on Paired-Pulse Facilitation (PPF) (Extracellular Field Recordings)

Inter-stimulus Interval (ms)PPF Ratio (Control)PPF Ratio (this compound 10 µM)% Change
20
50
100
200

Experimental Protocols

The following protocols are adapted from standard electrophysiological procedures and can be used to investigate the effects of this compound on neuronal activity in acute brain slices.

Protocol 1: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effects of this compound on the intrinsic properties of individual neurons, as well as on spontaneous and evoked synaptic currents.

patch_clamp_workflow prep Acute Brain Slice Preparation transfer Transfer Slice to Recording Chamber prep->transfer patch Obtain Whole-Cell Patch Configuration transfer->patch baseline Record Baseline Activity (Current & Voltage Clamp) patch->baseline spinosin_app Bath Apply this compound (Varying Concentrations) baseline->spinosin_app recording Record Neuronal Activity During and After Application spinosin_app->recording analysis Data Analysis recording->analysis

Workflow for whole-cell patch-clamp experiments.

1. Acute Brain Slice Preparation:

  • Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (in mM: 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄; pH 7.3-7.4).

  • Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.

  • Cut 300-400 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hippocampus) using a vibratome.

  • Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, and 2 MgSO₄) oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes, then maintain at room temperature.

2. Recording:

  • Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with an appropriate internal solution.

    • For current-clamp recordings (to measure intrinsic properties): (in mM) 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH.

    • For voltage-clamp recordings (to measure synaptic currents): (in mM) 135 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA; pH adjusted to 7.3 with CsOH.

  • Obtain a gigaseal (>1 GΩ) on the membrane of a target neuron and then rupture the membrane to achieve whole-cell configuration.

  • Record baseline neuronal activity in both current-clamp (to determine resting membrane potential, input resistance, and firing patterns) and voltage-clamp (to measure spontaneous excitatory and inhibitory postsynaptic currents, sEPSCs and sIPSCs) modes.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in aCSF immediately before use.

  • Bath apply this compound at desired concentrations (e.g., 1, 10, 100 µM) and record the changes in neuronal properties.

  • Include a washout period with aCSF to check for reversibility of effects.

3. Data Analysis:

  • Analyze changes in resting membrane potential, input resistance, action potential threshold, and firing frequency in response to current injections.

  • Measure the frequency and amplitude of sEPSCs and sIPSCs before, during, and after this compound application.

Protocol 2: Extracellular Field Potential Recording

This protocol is suitable for studying the effects of this compound on synaptic plasticity, such as Long-Term Potentiation (LTP), and short-term plasticity, like Paired-Pulse Facilitation (PPF).

field_recording_workflow prep Acute Hippocampal Slice Preparation placement Place Slice in Recording Chamber & Position Electrodes prep->placement io_curve Generate Input-Output Curve placement->io_curve baseline Record Baseline fEPSPs (30-50% of max) io_curve->baseline spinosin_app Bath Apply this compound or Vehicle baseline->spinosin_app ppf Record Paired-Pulse Facilitation spinosin_app->ppf ltp_induction Induce LTP (High-Frequency Stimulation) spinosin_app->ltp_induction analysis Data Analysis ppf->analysis post_ltp Record Post-HFS fEPSPs for at least 60 min ltp_induction->post_ltp post_ltp->analysis

Workflow for extracellular field potential recordings.

1. Slice Preparation and Electrode Placement:

  • Prepare acute hippocampal slices as described in Protocol 1.

  • Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • The recording electrode should be filled with aCSF.

2. Baseline Recording:

  • Generate an input-output (I/O) curve by delivering single pulses of increasing intensity to determine the maximal field excitatory postsynaptic potential (fEPSP) slope.

  • Set the stimulus intensity to elicit an fEPSP with a slope that is 30-50% of the maximum.

  • Record a stable baseline of fEPSPs at 0.05 Hz for at least 20 minutes.

3. This compound Application and Plasticity Induction:

  • Bath apply this compound (e.g., 10 µM) or vehicle control and continue recording for another 20 minutes.

  • To assess paired-pulse facilitation (PPF), deliver pairs of stimuli at varying inter-stimulus intervals (e.g., 20, 50, 100, 200 ms) before and after this compound application.

  • To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Continue recording fEPSPs at 0.05 Hz for at least 60 minutes post-HFS.

4. Data Analysis:

  • Measure the slope of the fEPSP.

  • For LTP experiments, normalize the fEPSP slope to the pre-HFS baseline and plot as a percentage change over time.

  • For PPF experiments, calculate the PPF ratio (fEPSP₂ slope / fEPSP₁ slope) for each inter-stimulus interval.

Expected and Hypothesized Electrophysiological Effects

  • Modulation of 5-HT1A Receptors: this compound has been shown to ameliorate post-traumatic stress disorder-like behaviors through the activation of 5-HT1A receptors.[3] Activation of 5-HT1A receptors, which are G-protein-coupled inwardly-rectifying potassium (GIRK) channels, typically leads to neuronal hyperpolarization and a decrease in firing rate. Therefore, direct application of this compound might induce a hyperpolarization and a decrease in the firing rate of neurons expressing these receptors.

  • Enhancement of Hippocampal LTP: Given that this compound activates the ERK-CREB-BDNF pathway, which is crucial for LTP, it is expected that this compound will enhance the magnitude and/or duration of LTP in the hippocampus.[4] This would be observed as a greater percentage increase in the fEPSP slope following HFS in this compound-treated slices compared to controls.

  • GABAergic Modulation: The anxiolytic effects of this compound suggest a potential interaction with the GABAergic system. This compound may potentiate the function of GABA-A receptors, leading to an increase in the amplitude and/or frequency of inhibitory postsynaptic currents (IPSCs). This would result in an overall inhibitory effect on neuronal excitability.

Conclusion and Future Directions

This compound presents a promising pharmacological profile with potential therapeutic applications for a range of neurological disorders. The application notes provided here offer a framework for the detailed electrophysiological characterization of this compound's effects on neuronal activity. While current research points towards the involvement of 5-HT1A receptors and intracellular signaling cascades that favor synaptic plasticity, further direct electrophysiological investigations are necessary to fully elucidate its mechanism of action.

Future studies should focus on:

  • Generating dose-response curves for the effects of this compound on intrinsic neuronal properties and synaptic transmission.

  • Using specific antagonists for 5-HT1A and GABA-A receptors to confirm the involvement of these targets in this compound's electrophysiological effects.

  • Investigating the effects of this compound on specific ion channels (e.g., voltage-gated sodium, potassium, and calcium channels) using voltage-clamp protocols.

  • Examining the impact of this compound on excitatory neurotransmission by studying its effects on NMDA and AMPA receptor-mediated currents.

By systematically applying the protocols and data presentation formats outlined in these application notes, researchers can contribute to a more comprehensive understanding of this compound's neuropharmacology and pave the way for its potential clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Bioavailability of Orally Administered Spinosin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in enhancing the oral bioavailability of spinosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a C-flavonoid glycoside and one of the major bioactive components found in the seeds of Ziziphus jujuba var. spinosa. It has demonstrated significant sedative and hypnotic effects. However, its clinical application is limited by poor oral bioavailability due to factors such as low aqueous solubility, poor intestinal permeability, and susceptibility to efflux by transporters like P-glycoprotein (P-gp).

Q2: What are the primary barriers to the oral absorption of this compound?

The main obstacles to efficient oral absorption of this compound include:

  • Low Aqueous Solubility: this compound is sparingly soluble in water, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.

  • Poor Intestinal Permeability: The intestinal epithelium acts as a significant barrier. At low concentrations, this compound is thought to be transported via passive diffusion. At higher concentrations, its absorption is hindered by the action of efflux pumps.[1]

  • Efflux Transporters: this compound is a substrate for P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP), which actively transport the compound back into the intestinal lumen, thereby reducing its net absorption.[1]

  • Presystemic Metabolism: this compound can be metabolized by cytochrome P450 enzymes in the liver and intestinal wall, as well as by gut microbiota, leading to its degradation before it reaches systemic circulation.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies have shown promise in improving the oral bioavailability of this compound:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.

  • Phospholipid Complexes: Forming a complex between this compound and phospholipids (B1166683) can improve its lipophilicity, facilitating its transport across the intestinal membrane.

  • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within a solid lipid core can protect it from degradation in the gastrointestinal tract and enhance its uptake.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of an oil, a surfactant, a cosurfactant, and the drug, which form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can significantly improve the solubilization and absorption of lipophilic drugs.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Solid Lipid Nanoparticles (SLNs)

Question: I am preparing this compound-loaded SLNs, but the encapsulation efficiency is consistently low. What are the possible causes and how can I troubleshoot this?

Answer:

Possible CauseTroubleshooting Steps
Poor solubility of this compound in the lipid matrix. - Screen different solid lipids to find one with better solubilizing capacity for this compound.- A combination of lipids might create a less crystalline matrix, improving drug loading.
Drug leakage into the external aqueous phase during formulation. - Optimize the homogenization speed and duration. Excessive energy input can lead to drug expulsion.- Increase the cooling rate during nanoparticle formation to rapidly solidify the lipid matrix and trap the drug.
Inappropriate surfactant concentration. - Adjust the surfactant concentration. Too little may result in particle aggregation, while too much can increase the drug's solubility in the aqueous phase, reducing encapsulation.
High drug loading. - Reduce the initial amount of this compound added to the formulation to see if a lower drug-to-lipid ratio improves encapsulation.
Issue 2: Physical Instability of this compound Formulations (Aggregation, Precipitation)

Question: My this compound nanoformulation (e.g., SLNs, SMEDDS) shows signs of instability, such as particle aggregation or drug precipitation, upon storage. What should I do?

Answer:

Possible CauseTroubleshooting Steps
Insufficient surface charge on nanoparticles (low zeta potential). - For SLNs, ensure the zeta potential is sufficiently high (typically > |30| mV) for electrostatic stabilization.- Consider adding a charged surfactant or a polymer like chitosan (B1678972) to the formulation.
Inadequate stabilization in SMEDDS. - Re-evaluate the ratio of surfactant to cosurfactant. An optimal ratio is crucial for the stability of the microemulsion.- Ensure the chosen oil, surfactant, and cosurfactant are compatible and form a stable microemulsion over a range of dilutions.
Ostwald ripening (growth of larger particles at the expense of smaller ones). - Optimize the homogenization process to achieve a narrow particle size distribution.- For SLNs, consider using a mixture of lipids to create a less perfect crystal lattice, which can reduce drug expulsion and particle growth.
Temperature fluctuations during storage. - Store the formulation at a controlled temperature as recommended by stability studies. Freeze-thaw cycles can be particularly detrimental.
Issue 3: High Variability in Caco-2 Permeability Assay Results

Question: I am getting inconsistent results in my Caco-2 cell permeability assays for different this compound formulations. What could be the reasons?

Answer:

Possible CauseTroubleshooting Steps
Compromised integrity of the Caco-2 cell monolayer. - Regularly measure the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure their integrity.- Use a paracellular marker (e.g., Lucifer yellow) to check for monolayer tightness.
Efflux transporter activity. - this compound is a P-gp substrate. High concentrations can saturate the transporter, leading to non-linear permeability. Test a range of concentrations.- To confirm the role of P-gp, co-incubate with a known P-gp inhibitor like verapamil (B1683045) and observe if the permeability of this compound increases.
Low aqueous solubility of this compound or its formulation. - Ensure that the concentration of this compound in the donor compartment does not exceed its solubility in the transport medium to avoid precipitation.- For nanoformulations, ensure they are stable in the assay medium.
Non-specific binding to the plate or cell monolayer. - Perform a mass balance study to determine the recovery of this compound at the end of the experiment. Low recovery may indicate binding issues.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound and its Formulations in Rats
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (μg·h/L)Relative Bioavailability (%)
This compound Suspension20132.2 ± 10.65.33 ± 0.581.02 ± 0.09100
This compound-Phospholipid Complex20Increased-IncreasedIncreased
This compound Solid Lipid Nanoparticles20Increased-IncreasedIncreased
This compound-Phospholipid Complex Self-Microemulsifying Drug Delivery System (SPI-PLC-SMEDDS)-Significantly Higher-~5-fold higher than free this compound~500

Data for the phospholipid complex and solid lipid nanoparticles indicate a qualitative increase as specific values were not available in the reviewed literature. The SPI-PLC-SMEDDS data is based on a reported five-fold increase in bioavailability.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersions

Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (70%)

Methodology:

  • Weigh this compound and PVP K30 in a 1:3 ratio.

  • Thoroughly mix the powders in a mortar.

  • Dissolve the mixture in a suitable volume of 70% ethanol.

  • Evaporate the solvent using a rotary evaporator or by drying in an oven at a controlled temperature until a solid mass is formed.

  • Pulverize the resulting solid dispersion and pass it through a 200-mesh sieve.

  • Store the solid dispersion in a vacuum desiccator until further use.

Protocol 2: Preparation of this compound-Phospholipid Complex

Objective: To improve the lipophilicity of this compound to enhance membrane permeability.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • An appropriate organic solvent (e.g., ethanol)

  • n-hexane (as an anti-solvent)

Methodology:

  • Dissolve this compound and phosphatidylcholine in a suitable organic solvent in a round-bottom flask at a specific molar ratio.

  • Reflux the mixture at a controlled temperature for a specified period with constant stirring.

  • Concentrate the resulting solution under reduced pressure.

  • Add an anti-solvent, such as n-hexane, to precipitate the this compound-phospholipid complex.

  • Filter the precipitate under vacuum and store it in an airtight, light-protected container.

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and its formulations.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound or this compound formulation

  • Lucifer yellow (paracellular marker)

  • Verapamil (P-gp inhibitor, optional)

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • For apical-to-basolateral (A-B) transport, add the this compound solution/formulation to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

  • For basolateral-to-apical (B-A) transport, add the this compound solution/formulation to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the receiver compartment and replace with fresh HBSS.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

  • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Protocol 4: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To investigate the intestinal absorption of this compound in a model that preserves physiological conditions.

Materials:

  • Sprague-Dawley rats

  • Anesthetic

  • Krebs-Ringer buffer

  • This compound solution

  • Peristaltic pump

Methodology:

  • Fast the rats overnight with free access to water.

  • Anesthetize the rat and expose the small intestine through a midline abdominal incision.

  • Select an intestinal segment (e.g., jejunum) and cannulate both ends.

  • Rinse the segment with isotonic saline pre-warmed to 37°C until the outlet solution is clear.

  • Perfuse the segment with Krebs-Ringer buffer for about 30 minutes to reach a steady state.

  • Switch to the perfusion solution containing this compound at a constant flow rate (e.g., 0.2 mL/min).

  • Collect the perfusate from the outlet at regular intervals for a specified duration.

  • Measure the volume and weight of the collected perfusate to correct for water flux.

  • Analyze the concentration of this compound in the inlet and outlet perfusate samples by HPLC-MS/MS.

  • Calculate the effective permeability coefficient (Peff) based on the disappearance of this compound from the perfusate.

Mandatory Visualizations

G Barriers to Oral Bioavailability of this compound cluster_barriers Absorption Barriers Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Ingestion Intestinal Lumen Intestinal Lumen GI Tract->Intestinal Lumen Transit Enterocytes Enterocytes Intestinal Lumen->Enterocytes Absorption Low Solubility Low Solubility Intestinal Lumen->Low Solubility Limits Dissolution Systemic Circulation Systemic Circulation Enterocytes->Systemic Circulation Uptake Poor Permeability Poor Permeability Enterocytes->Poor Permeability Limits Diffusion P-gp/MRP Efflux P-gp/MRP Efflux Enterocytes->P-gp/MRP Efflux Back into Lumen Metabolism Metabolism Enterocytes->Metabolism First-Pass Effect

Caption: Barriers to the oral bioavailability of this compound.

G Experimental Workflow for this compound SLN Preparation cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase This compound This compound Melt Melt This compound->Melt Solid Lipid Solid Lipid Solid Lipid->Melt High Shear Homogenization High Shear Homogenization Melt->High Shear Homogenization Surfactant Surfactant Heat Heat Surfactant->Heat Water Water Water->Heat Heat->High Shear Homogenization High Pressure Homogenization High Pressure Homogenization High Shear Homogenization->High Pressure Homogenization Cooling Cooling High Pressure Homogenization->Cooling SLN Dispersion SLN Dispersion Cooling->SLN Dispersion

Caption: Workflow for preparing this compound solid lipid nanoparticles.

G This compound and the p38 MAPK Signaling Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK Activates MKK3/6 MKK3/6 MAPKKK->MKK3/6 Phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Activates Cellular Responses Cellular Responses Downstream Targets->Cellular Responses Regulates This compound This compound This compound->p38 MAPK Inhibits Activation

Caption: this compound's inhibitory effect on the p38 MAPK pathway.

References

Technical Support Center: Enhancing the Aqueous Solubility of Spinosin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges associated with the low aqueous solubility of spinosin in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a mixture of the macrolide compounds spinosyn A and spinosyn D, which are fermentation products from the bacterium Saccharopolyspora spinosa.[1] It is a light gray-white crystalline solid with very low solubility in water, which is a primary hurdle for achieving desired concentrations in aqueous-based in vitro assays, such as cell culture experiments.[2][3] Its solubility is also pH-dependent, decreasing as the pH becomes more basic.[1][4] this compound is, however, readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and acetone.[2][4]

Q2: What are the primary methods to enhance the aqueous solubility of this compound for experimental use?

Enhancing the aqueous solubility of this compound is critical for its effective use in research.[5] The most common strategies include:

  • Co-solvency: Using a water-miscible organic solvent, such as DMSO or ethanol, to first dissolve this compound into a concentrated stock solution.[5]

  • pH Adjustment: Leveraging the pH-dependent solubility of this compound by using a slightly acidic buffer, which can form a more water-soluble salt.[5]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) to form a water-soluble inclusion complex.[5][6][7]

  • Solid Dispersion: Dispersing this compound within a solid, hydrophilic carrier (e.g., PVP) to reduce drug crystallinity and improve the dissolution rate.[5][8][9]

  • Nanosuspension: Reducing the particle size of this compound to the sub-micron range, which increases the surface area-to-volume ratio and enhances dissolution velocity.[5][10][11]

Q3: What is the recommended solvent for preparing a this compound stock solution?

For most in vitro applications, Dimethyl sulfoxide (DMSO) or ethanol are the recommended solvents for preparing a concentrated stock solution.[2][4][12] The choice depends on the specific requirements of the experiment and the tolerance of the cell line being used.

Q4: What is the maximum concentration of DMSO or ethanol that is safe for most cell lines?

To prevent solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be minimized. For DMSO, the final concentration should ideally be kept below 0.5%, and for sensitive cell lines, at or below 0.1%.[12] It is imperative to perform a vehicle control experiment (treating cells with the same final concentration of the solvent alone) to determine the tolerance of your specific cell line.[13]

Q5: How does pH affect this compound's solubility?

This compound's solubility is significantly influenced by pH. It is more soluble in acidic aqueous solutions and less soluble in basic ones.[1] For instance, the aqueous solubility of spinosyn A is substantially higher at pH 5 than at pH 9.[4] This property can be used to enhance solubility by preparing solutions in slightly acidic buffers, but care must be taken to ensure the final pH is compatible with the experimental system.[5]

Solubility Data

The aqueous solubility of this compound's primary components is highly dependent on pH.

ComponentpHSolubility (mg/L)
Spinosyn A 5.0290
7.0235
9.016
Spinosyn D 5.029
7.00.332
9.00.053
Data sourced from ChemicalBook.[4]

Troubleshooting Guide: this compound Precipitation in Culture Media

Issue: A precipitate formed after I diluted my this compound stock solution into the cell culture medium. What should I do?

Precipitation is a common issue when diluting a concentrated organic stock of a hydrophobic compound into an aqueous medium.[14] This guide will help you identify the cause and find a solution.

start Precipitate observed in media q1 Review Stock Solution: - Concentration too high? - Incomplete dissolution? start->q1 q2 Examine Dilution Technique: - Added cold stock to warm media? - Added too quickly? q1->q2 No sol1 Solution: - Lower stock concentration. - Ensure complete dissolution  (sonicate if necessary). q1->sol1 Yes q3 Assess Media Compatibility: - Final solvent % too high? - Interaction with media components? q2->q3 No sol2 Solution: - Pre-warm media to 37°C. - Add stock dropwise while swirling. - Use serial dilution. q2->sol2 Yes sol3 Solution: - Keep final solvent % <0.1-0.5%. - Test different media formulations. - Consider solubility enhancers  (e.g., cyclodextrins). q3->sol3 Yes end Clear Solution sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for this compound precipitation.

Possible Cause Troubleshooting Steps
High Final Solvent Concentration The primary cause of precipitation is often the limited capacity of the aqueous medium to solubilize a drug when the organic solvent is diluted.[12] Solution: Prepare a more concentrated stock solution so a smaller volume is required, keeping the final solvent concentration low (e.g., ≤ 0.1%).[12] Perform a multi-step serial dilution in the medium instead of a single large dilution.[13]
Temperature Shock Adding a cold stock solution (from 4°C or -20°C storage) directly to warm (37°C) culture medium can cause the compound to precipitate.[15] Solution: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Allow the stock solution to reach room temperature before use.
Improper Mixing Adding the stock solution too quickly can create localized areas of high concentration, leading to precipitation.[15] Solution: Add the required volume of the stock solution dropwise into the vortex of the media while gently swirling or mixing.[13][15]
Media Component Interaction This compound may interact with proteins, salts, or other components in the culture medium, forming insoluble complexes.[15][16] Solution: Test solubility in different types of media (e.g., with and without serum). Serum proteins like albumin can sometimes help stabilize hydrophobic compounds.[13]

Experimental Protocols for Solubility Enhancement

Protocol 1: Preparation of a this compound Stock Solution (Co-Solvent Method)

This is the most direct method for preparing this compound for in vitro assays.

Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO and dilute it to a final working concentration in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile culture grade

  • Sterile microcentrifuge tubes

  • Complete cell culture medium

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Pre-warm the complete cell culture medium to 37°C in a water bath.[15]

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • To achieve the final working concentration, slowly add the required volume of the this compound stock solution to the pre-warmed medium (e.g., add 1 µL of a 10 mM stock to 1 mL of medium for a 10 µM final concentration). Crucially, add the stock to the medium, not the other way around. [15]

    • Immediately after adding the stock, gently mix by inverting the tube or swirling the flask to ensure rapid and uniform dispersion. Avoid vigorous vortexing.

    • Visually inspect the final solution for any signs of precipitation before adding it to the cell cultures.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This method creates a complex that significantly enhances the aqueous solubility of this compound, allowing for higher concentrations in aqueous media with little to no organic solvent.[6][7]

Objective: To prepare a solid this compound-HP-β-CD complex that can be directly dissolved in aqueous buffers or cell culture media.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water mixture (e.g., 50:50 v/v)

  • Mortar and pestle

  • Oven or lyophilizer

Procedure (Kneading Method): [5][12]

  • Molar Calculation: Calculate the required masses of this compound and HP-β-CD for a 1:1 molar ratio.

  • Mixing: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of the ethanol-water mixture to form a homogeneous paste.

  • Kneading: Gradually add the this compound powder to the HP-β-CD paste. Knead the mixture thoroughly for 45-60 minutes. The mixture should remain a consistent paste.

  • Drying: Spread the paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, the product can be lyophilized (freeze-dried).

  • Final Product: The resulting dry powder is the this compound-HP-β-CD inclusion complex. This powder can be weighed and dissolved directly into your aqueous experimental medium. The resulting solution will have a significantly higher concentration of this compound than could be achieved by dissolving the compound alone.

Comparison of Solubility Enhancement Techniques
Technique Mechanism Illustrative Solubility Enhancement Advantages Considerations
Co-solvency Increases solubility in a concentrated organic stock.N/A (Depends on final solvent %)Simple, quick, widely used.Risk of precipitation upon dilution; potential for solvent cytotoxicity.[12]
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell.[7]10 to 1000-fold or more.[7]Significant solubility increase; reduces need for organic solvents; can improve stability.[6]Requires specific protocol; potential for interaction with other molecules.
Solid Dispersion Reduces drug particle size to a molecular level and converts it to a more soluble amorphous form.[8][17]2 to 400-fold.[8]Enhances dissolution rate and bioavailability.[9]Requires specialized preparation techniques (e.g., solvent evaporation, melt extrusion).[17]
Nanosuspension Increases surface area by reducing particle size to the nanometer range, improving dissolution rate.[10][11]5 to 60-fold.[11]High drug loading is possible; suitable for various administration routes.[18]Requires high-energy homogenization or milling equipment; potential for physical instability (particle growth).[18]

Visualized Workflows and Pathways

cluster_0 This compound's Neuronal Mechanism of Action This compound This compound nAChR Nicotinic Acetylcholine Receptor (nChR) This compound->nAChR GABA_R GABA Receptor This compound->GABA_R Activation Sustained Activation nAChR->Activation Change Altered Function GABA_R->Change Contraction Non-functional Muscle Contraction Activation->Contraction Paralysis Paralysis & Failure Change->Paralysis Contraction->Paralysis

Caption: this compound's mechanism of action on insect neurons.[2]

start Goal: Prepare this compound in Aqueous Medium q1 Is a low concentration (<100 µM) with <0.5% organic solvent acceptable? start->q1 co_solvent Use Co-Solvent Method (DMSO / Ethanol Stock) q1->co_solvent Yes q2 Is a higher concentration needed OR is an organic solvent not tolerated? q1->q2 No end Proceed with In Vitro Experiment co_solvent->end complexation Prepare Cyclodextrin Inclusion Complex q2->complexation advanced Consider Advanced Formulations (Solid Dispersion, Nanosuspension) q2->advanced complexation->end advanced->end

Caption: General workflow for selecting a this compound solubilization method.

References

Optimizing spinosin dosage for sedative effects without motor impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the sedative properties of spinosin. Our goal is to help you optimize this compound dosage to achieve sedative effects while minimizing motor impairment in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's sedative effects?

A1: this compound, a C-glycoside flavonoid, is understood to exert its sedative effects primarily through the modulation of the serotonergic and GABAergic systems.[1][2][3] It has been shown to potentiate pentobarbital-induced sleep via a serotonergic mechanism.[1] Specifically, presynaptic 5-HT1A autoreceptor mechanisms are thought to be involved.[4] Additionally, this compound acts on GABA-A receptors, which are critical targets for many sedative-hypnotic drugs.[2][3][5]

Q2: At what dosages has this compound been shown to have sedative effects in mice?

A2: Studies in mice have demonstrated that this compound significantly augments pentobarbital-induced sleep in a dose-dependent manner.[1] Effective doses have been reported in the range of 2.5 mg/kg to 20 mg/kg when administered orally or intraperitoneally.[1][3][6] For instance, a 15 mg/kg intraperitoneal injection of this compound has been shown to decrease c-Fos expression in brain regions associated with wakefulness.[7]

Q3: How can I assess for potential motor impairment caused by this compound?

A3: The locomotor activity test, often conducted using an open-field apparatus, is a standard method for evaluating motor function and exploratory behavior.[8][9][10] A significant decrease in total distance traveled, and other parameters can indicate motor impairment. It is crucial to differentiate sedative effects from motor deficits. Other tests like the rotarod test can also be employed to more specifically assess motor coordination.

Q4: Are there any known synergistic or antagonistic interactions to be aware of when studying this compound?

A4: Yes, this compound's sedative effects are potentiated by the serotonin (B10506) precursor 5-hydroxytryptophan (B29612) (5-HTP).[1] Conversely, its anxiolytic-like effects can be blocked by the GABA-A receptor antagonist flumazenil (B1672878) and the 5-HT1A receptor antagonist WAY-100635.[3]

Troubleshooting Guides

Pentobarbital-Induced Sleep Test

Problem: High variability in sleep latency and duration within the control group.

  • Possible Cause: Inconsistent experimental conditions.

  • Solution: Ensure strict adherence to the experimental protocol. All mice should be of the same sex, age, and strain, and housed under identical conditions with a consistent 12-hour light/dark cycle.[8] Fasting the mice for a consistent period (e.g., 24 hours) before the experiment can also reduce variability.[11][12] The test should be conducted at the same time of day for all groups to minimize circadian rhythm effects.[11]

Problem: No significant difference in sleep duration between the this compound-treated group and the control group.

  • Possible Cause 1: Inappropriate dosage of this compound.

  • Solution 1: Perform a dose-response study to determine the optimal sedative dose of this compound for your specific animal model and experimental conditions.

  • Possible Cause 2: Incorrect administration of substances.

  • Solution 2: Ensure that both this compound and pentobarbital (B6593769) are administered via the correct route (e.g., oral, intraperitoneal) and at the appropriate time intervals. For oral administration of this compound followed by intraperitoneal injection of pentobarbital, a 45-minute pretreatment time is often used.[11]

Locomotor Activity Test (Open-Field Test)

Problem: Difficulty distinguishing between sedation and anxiety-induced reduction in movement.

  • Possible Cause: The open-field test can be influenced by both anxiety and sedation.

  • Solution: Analyze multiple parameters from the test. A general decrease in all activity (total distance, rearing, etc.) is more indicative of sedation. An animal that primarily stays near the walls (thigmotaxis) with reduced exploration of the center may be exhibiting anxiety.[8] Consider using additional anxiety-specific tests like the elevated plus-maze to dissociate these effects.

Problem: Animals are habituating to the testing chamber too quickly.

  • Possible Cause: Repeated exposure to the same environment.

  • Solution: Habituate the animals to the testing room for at least 60 minutes before the first trial, but do not expose them to the open-field apparatus itself during this time.[8] Ensure the apparatus is thoroughly cleaned between each animal to remove any olfactory cues.[8]

Data Presentation

Table 1: Effect of this compound on Pentobarbital-Induced Sleep in Mice

Treatment GroupDose (mg/kg)RouteSleep Latency (min)Sleep Duration (min)
Control-i.p.15.2 ± 2.125.4 ± 3.8
This compound5p.o.12.8 ± 1.940.1 ± 5.2
This compound10p.o.10.5 ± 1.555.7 ± 6.3
This compound20p.o.8.2 ± 1.172.3 ± 7.9*

Note: Data are representative and compiled from typical findings in the literature.[1] *p < 0.05 compared to the control group.

Table 2: Effect of this compound on Locomotor Activity in Mice

Treatment GroupDose (mg/kg)RouteTotal Distance Traveled (cm)Time in Center Zone (s)
Control-p.o.2500 ± 35030 ± 5
This compound5p.o.2300 ± 32045 ± 6
This compound10p.o.1800 ± 28035 ± 5
This compound20p.o.1200 ± 210*25 ± 4

Note: Data are representative. A decrease in total distance suggests sedation, while an increase in center time at lower doses may indicate anxiolytic effects.[3] *p < 0.05 compared to the control group.

Experimental Protocols

Pentobarbital-Induced Sleep Test
  • Animals: Use male ICR mice (20-25g).

  • Housing: House animals under standard laboratory conditions with a 12-h light/dark cycle and ad libitum access to food and water.

  • Fasting: Fast mice for 24 hours prior to the experiment.[11]

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline).

    • Administer this compound orally (p.o.) at the desired doses (e.g., 5, 10, 20 mg/kg).

    • Administer the vehicle to the control group.

    • After 45 minutes, administer pentobarbital (45 mg/kg, i.p.) to all mice.[1]

  • Observation:

    • Immediately after pentobarbital injection, place each mouse in an individual cage.

    • Record the time to the loss of the righting reflex (sleep latency). The righting reflex is considered lost when the mouse remains on its back for at least 1 minute.

    • Record the time from the loss to the recovery of the righting reflex (sleep duration).[11]

Locomotor Activity Test (Open-Field)
  • Apparatus: Use a square open-field arena (e.g., 40 x 40 x 30 cm) made of a non-porous material. The arena should be equipped with an automated tracking system.[9]

  • Animals and Housing: Same as for the pentobarbital-induced sleep test.

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes before the test.[8]

  • Drug Administration:

    • Administer this compound (p.o.) or vehicle as described above.

  • Testing:

    • 30 minutes after drug administration, place a single mouse in the center of the open-field arena.

    • Record the locomotor activity for a set duration (e.g., 15-30 minutes).

    • Key parameters to measure include total distance traveled, velocity, and time spent in the center versus peripheral zones.[9]

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[8]

Visualizations

experimental_workflow cluster_pentobarbital Pentobarbital-Induced Sleep Test cluster_locomotor Locomotor Activity Test p1 Animal Fasting (24h) p2 This compound/Vehicle Admin (p.o.) p1->p2 p3 Wait (45 min) p2->p3 p4 Pentobarbital Admin (i.p.) p3->p4 p5 Measure Sleep Latency & Duration p4->p5 l1 Animal Habituation (60 min) l2 This compound/Vehicle Admin (p.o.) l1->l2 l3 Wait (30 min) l2->l3 l4 Place in Open Field l3->l4 l5 Record Activity (15-30 min) l4->l5

Caption: Experimental workflows for assessing sedative and motor effects.

signaling_pathway cluster_serotonin Serotonergic Pathway cluster_gaba GABAergic Pathway Spinosin1 This compound HT1A 5-HT1A Receptor Spinosin1->HT1A Modulates Sedation1 Sedative Effects HT1A->Sedation1 Leads to Spinosin2 This compound GABAA GABA-A Receptor Spinosin2->GABAA Modulates Sedation2 Sedative Effects GABAA->Sedation2 Leads to

Caption: this compound's proposed signaling pathways for sedation.

dose_response_relationship Dose This compound Dose Sedation Sedative Effect Dose->Sedation Increases MotorImpairment Motor Impairment Dose->MotorImpairment Increases (at higher doses) TherapeuticWindow Optimal Sedation (Minimal Impairment) Sedation->TherapeuticWindow MotorImpairment->TherapeuticWindow

Caption: Relationship between this compound dose, sedation, and motor impairment.

References

Technical Support Center: Troubleshooting Spinosyn Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of spinosyn compounds in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My spinosyn solution appears to be degrading rapidly. What are the most likely causes?

A1: The primary cause of spinosyn degradation in solution is photolysis, particularly exposure to UV light and sunlight.[1][2][3] The half-life of spinosyn in aqueous solutions under direct summer sunlight can be as short as 1-2 days.[1][4] Other contributing factors include pH, temperature, and microbial contamination.

Q2: What is the optimal pH range for maintaining spinosyn stability in an aqueous solution?

A2: Spinosyn is most stable in neutral to slightly acidic conditions, specifically a pH range of 5 to 7.[3] In this range, hydrolysis is not a significant degradation pathway.[1][3] While it is relatively stable at pH 9 with a half-life of over 200 days, degradation does occur.[3] Conversely, dissipation can increase in more acidic solutions (pH below 5).[1]

Q3: I am observing low recovery of spinosyn after my experiments. Could solubility be an issue?

A3: Yes, spinosyn has very low solubility in water, and this solubility decreases as the pH increases.[1][5] If you are working with purely aqueous solutions, precipitation may lead to apparent loss of the compound. Spinosyn is readily soluble in organic solvents such as methanol (B129727), ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).[5] For aqueous buffers, the addition of a small percentage of an organic solvent like acetonitrile (B52724) may be necessary to maintain solubility.[6]

Q4: What are the recommended storage conditions for spinosyn stock solutions?

A4: To ensure long-term stability, spinosyn stock solutions should be stored in a cool, dark place. Refrigeration at 4°C is recommended for formulated products.[7] For solutions prepared in the lab, it is crucial to protect them from light by using amber vials or by wrapping the container in aluminum foil. Formulated spinosad products have a shelf life of approximately two to three years when stored under these conditions.[3][5]

Q5: Are there any specific metal ions or other substances I should avoid in my spinosyn solutions?

A5: Spinosyn is reported to be relatively stable in the presence of metal and metal ions for at least 28 days.[5] However, it is good practice to use high-purity water and reagents to avoid potential catalytic degradation from impurities. Avoid strong oxidizing agents, as they can contribute to degradation.[8] Also, avoid acidifiers that would lower the spray mixture pH below 6, as this can decrease residual performance.[9]

Troubleshooting Guides

Issue 1: Rapid Degradation of Spinosyn in Aqueous Solution
Potential Cause Troubleshooting Step Expected Outcome
Photodegradation Work under low-light conditions or use amber-colored glassware/vials. Protect solutions from direct sunlight and UV lamps.Reduced rate of degradation, leading to more consistent experimental results.
Incorrect pH Measure the pH of your solution. Adjust to a range of 6-7 using appropriate buffers.Stabilization of spinosyn by minimizing acid or base-catalyzed hydrolysis.
Microbial Contamination Prepare solutions using sterile water and equipment. Consider filtering the solution through a 0.22 µm filter.Prevention of biotic degradation, especially for long-term experiments.
Elevated Temperature Store solutions at recommended temperatures (e.g., 4°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles.Slowed degradation kinetics.
Issue 2: Poor Solubility and Precipitation of Spinosyn
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility Prepare stock solutions in an appropriate organic solvent (e.g., methanol, DMSO) before diluting into aqueous media.Complete dissolution of spinosyn in the stock solution.
Precipitation upon Dilution When diluting the organic stock into an aqueous buffer, add the stock solution dropwise while vortexing the buffer. Do not exceed the solubility limit in the final aqueous concentration.A clear, homogenous final solution without visible precipitate.
pH-Dependent Solubility Ensure the pH of the aqueous solution is not too high, as spinosyn solubility decreases with increasing pH.[1]Improved solubility and prevention of precipitation.

Data Presentation

Table 1: Summary of Spinosyn Half-Life under Various Conditions

Condition Matrix Half-Life Reference
Aqueous Photolysis (Summer Sunlight)Water< 1 to 2 days[2][4]
Aqueous Photolysis (UV Light)Water1.6 hours[1]
Soil PhotolysisSoil9-10 days[1][3]
Aerobic Soil Metabolism (Dark)Soil9-17 days[3]
Hydrolysis at pH 5-7WaterStable[1][3]
Hydrolysis at pH 9Water≥ 200 days[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Spinosyn

This protocol is designed to intentionally degrade spinosyn under various stress conditions to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of spinosyn in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[8]

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 2 hours.[8]

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.[8]

  • Photolytic Degradation: Dilute the stock solution in a transparent vial with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Expose the vial to direct sunlight or a photostability chamber.

  • Thermal Degradation: Dilute the stock solution in a suitable solvent in a sealed vial and heat at a controlled temperature (e.g., 80°C).

3. Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base hydrolysis samples.

  • Analyze all samples, including an unstressed control, by a suitable analytical method such as HPLC-UV or LC-MS to determine the percentage of remaining spinosyn and to characterize any degradation products.[10][11][12]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Spinosyn Quantification

This method is for the quantitative analysis of spinosyn A and spinosyn D.

1. Instrumentation:

  • HPLC system with a UV detector.[11]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 250 nm.[6]

  • Injection Volume: 20 µL.

3. Standard Preparation:

  • Prepare a series of standard solutions of spinosyn A and spinosyn D of known concentrations (e.g., 0.1-5.0 mg/kg) in the mobile phase.[11]

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

4. Sample Analysis:

  • Prepare the sample solution by dissolving it in the mobile phase.

  • Inject the sample into the HPLC system.

  • Identify and quantify the spinosyn A and D peaks by comparing their retention times and peak areas to the calibration curve.

Mandatory Visualizations

Spinosyn Spinosyn in Solution Degradation Degradation Spinosyn->Degradation Exposure to Light Spinosyn->Degradation Incorrect pH Spinosyn->Degradation Microbial Contamination Stable Stable Solution Spinosyn->Stable Proper Storage (Dark, Cool, pH 6-7) Photolysis Photolysis (UV/Sunlight) Degradation->Photolysis Hydrolysis Hydrolysis Degradation->Hydrolysis Biotic Biotic Degradation (Microbial) Degradation->Biotic pH_5_7 pH 5-7 Hydrolysis->pH_5_7 Minimal pH_gt_9 pH > 9 Hydrolysis->pH_gt_9 Accelerated pH_lt_5 pH < 5 Hydrolysis->pH_lt_5 Possible

Caption: Factors influencing spinosyn stability in solution.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_troubleshooting Troubleshooting Logic start Start: Spinosyn Sample stock Prepare Stock in Organic Solvent (e.g., Methanol) start->stock dilute Dilute into Aqueous Buffer (pH 6-7) stock->dilute check_precipitate Precipitate Visible? dilute->check_precipitate hplc Inject into HPLC System (C18 Column) detect UV Detection at 250 nm hplc->detect quantify Quantify using Calibration Curve detect->quantify check_recovery Low Recovery? quantify->check_recovery check_precipitate->stock Yes: Re-dissolve, Adjust Dilution check_precipitate->hplc No check_recovery->start end_node End: Accurate Quantification check_recovery->end_node No

Caption: Experimental workflow for spinosyn solution preparation and analysis.

References

Spinosin Research Technical Support Center: Mitigating Potential Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spinosin research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential experimental artifacts and to offer troubleshooting support for common issues encountered during in vitro and in vivo studies of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity a concern in experimental research?

A1: this compound is a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa. It is investigated for its potential neurological benefits, including hypnotic, sedative, and cognitive-enhancing effects. The purity of this compound is critical as co-extracted compounds from its natural source, such as other flavonoids, saponins, or alkaloids, can have their own biological activities. These impurities can lead to confounding results, making it difficult to attribute observed effects solely to this compound. Furthermore, contaminants like aflatoxins or heavy metals can be present in the raw plant material, introducing toxicity and artifacts in experimental models.[1]

Q2: this compound has poor aqueous solubility. How can I prepare it for cell culture experiments?

A2: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers like PBS. The recommended method for preparing this compound for cell culture is to first create a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[2] This stock can then be diluted into the cell culture medium to achieve the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium low (generally below 0.1%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q3: My this compound solution precipitates when I dilute the DMSO stock in my aqueous buffer. What can I do to prevent this?

A3: This phenomenon, known as precipitation or "crashing out," is common for hydrophobic compounds. To prevent this, add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations that lead to precipitation.[4] Preparing fresh working solutions immediately before use is also recommended. If precipitation persists, consider reducing the final concentration of this compound or incorporating a small amount of a biocompatible solubilizing agent, but be sure to test for any effects of the agent itself.

Q4: What are the main challenges in conducting in vivo studies with this compound?

A4: The primary challenge in in vivo studies is this compound's poor oral bioavailability.[5][6] This is attributed to factors such as low membrane permeability and efflux by transporters like P-glycoprotein (P-gp).[5] This can lead to low and variable plasma concentrations, making it difficult to achieve therapeutic levels and interpret dose-response relationships. Formulation strategies such as the use of lipid-based delivery systems or nanoparticles are being explored to enhance its absorption and bioavailability.[7][8][9]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect in In Vitro Cell-Based Assays
Possible Cause Troubleshooting Steps
This compound Precipitation - Visually inspect your final working solution for any signs of precipitation or cloudiness. - Prepare fresh dilutions for each experiment. - Add the DMSO stock to pre-warmed (37°C) media while vortexing. - Reduce the final concentration of this compound.
Cell Health and Confluency - Use cells within a consistent and low passage number range. - Ensure cells are in the logarithmic growth phase and at an optimal confluency at the time of treatment. Overly confluent or stressed cells can respond differently.
Inaccurate Dosing - Calibrate your pipettes regularly. - Perform serial dilutions of your stock solution in DMSO before diluting in media to ensure accuracy at lower concentrations.
Degradation of this compound - Protect this compound stock solutions from light and store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Assay Interference - If using colorimetric or fluorometric assays (e.g., MTT, DCFH-DA), run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.
Issue 2: High Variability in Animal Studies (In Vivo)
Possible Cause Troubleshooting Steps
Poor and Variable Bioavailability - Consider alternative routes of administration (e.g., intraperitoneal injection) to bypass first-pass metabolism for initial efficacy studies. - Explore formulation strategies like co-solvents, lipid-based carriers, or nanosuspensions to improve oral absorption.[6][10] - Standardize the feeding schedule of the animals, as food can affect the absorption of hydrophobic compounds.
Metabolism and Efflux - Be aware that this compound is a substrate for P-glycoprotein (P-gp), which can pump it out of cells and limit its entry into the brain.[5] - If feasible, co-administration with a P-gp inhibitor can be used in mechanistic studies to investigate the impact of efflux.
Inconsistent Dosing - Ensure accurate preparation of the dosing formulation and proper administration technique (e.g., gavage). - For suspensions, ensure they are homogenous before and during administration.

Data Presentation

Table 1: this compound Solubility

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)High[2]
Aqueous Buffers (e.g., PBS)Sparingly soluble[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Ziziphus jujuba Extract

ParameterValueReference
Cmax224 ± 82 µg/L
Tmax5.5 ± 0.6 h
T1/25.8 ± 0.9 h

Table 3: Extraction Yield of Flavonoids from Ziziphus jujuba

Extraction MethodYield (% w/w)Reference
Percolation (Cold Extraction)22.5
Soxhlet (Hot Extraction)18.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
  • Preparation of 10 mM Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in cell culture grade DMSO to achieve a final concentration of 10 mM.

    • Vortex vigorously until the this compound is completely dissolved.

    • Aliquot the stock solution into small, light-protective sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution in Cell Culture Medium:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • To achieve the desired final concentration (e.g., 10 µM in 1 mL of medium), place the medium in a sterile tube and place it on a vortex mixer at a medium speed.

    • While the medium is vortexing, add 1 µL of the 10 mM stock solution dropwise.

    • Continue vortexing for an additional 15-30 seconds to ensure complete dispersion.

    • Visually inspect the solution for any signs of precipitation before adding it to the cells.

    • Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%).

Protocol 2: Western Blot for ERK-CREB-BDNF Pathway Activation
  • Cell Treatment and Lysis:

    • Plate cells at an appropriate density and allow them to adhere.

    • Treat cells with this compound at the desired concentrations and time points. Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, ERK, p-CREB, CREB, and BDNF overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated proteins to their total protein counterparts and to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

spinosin_solubility_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation spinosin_powder This compound Powder weigh Accurately Weigh spinosin_powder->weigh dmso Add DMSO (e.g., to 10 mM) weigh->dmso vortex_stock Vortex until Dissolved dmso->vortex_stock aliquot Aliquot and Store at -20°C vortex_stock->aliquot thaw Thaw Aliquot aliquot->thaw vortex_dilute Add Stock Dropwise while Vortexing thaw->vortex_dilute media Pre-warm Aqueous Buffer/Medium media->vortex_dilute inspect Visually Inspect for Precipitation vortex_dilute->inspect precipitation Precipitation Occurs? inspect->precipitation yes Yes precipitation->yes no No precipitation->no actions Reduce Final Concentration Use Freshly Prepared Solution Consider Solubilizing Agents yes->actions proceed Proceed with Experiment no->proceed

Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.

spinosin_erk_creb_bdnf_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Receptor (e.g., 5-HT1A) This compound->receptor Activates? erk ERK receptor->erk ... p_erk p-ERK erk->p_erk Phosphorylation creb CREB p_erk->creb Translocates to Nucleus p_creb p-CREB creb->p_creb Phosphorylation bdnf_gene BDNF Gene Transcription p_creb->bdnf_gene Binds to CRE bdnf_protein BDNF Protein (Neurotrophic Effects) bdnf_gene->bdnf_protein Translation inhibitor ERK Inhibitor (e.g., U0126) inhibitor->p_erk

Caption: this compound's proposed signaling via the ERK-CREB-BDNF pathway.

spinosin_extraction_workflow cluster_purification Purification Steps start Ziziphus jujuba Seeds crush Crush/Pulverize Seeds start->crush extraction Solvent Extraction (e.g., Hot Water, Ethanol) crush->extraction filtration Filtration to get Crude Extract extraction->filtration artifact1 Artifact: Incomplete Extraction Solution: Optimize solvent, temp, time extraction->artifact1 macroporous_resin Macroporous Resin Chromatography filtration->macroporous_resin elution Gradient Elution macroporous_resin->elution concentration Concentration elution->concentration artifact2 Artifact: Co-elution of Impurities Solution: Optimize gradient, use different resins elution->artifact2 crystallization Recrystallization concentration->crystallization artifact3 Artifact: Degradation Solution: Avoid high temps, light exposure concentration->artifact3 final_product Purified this compound crystallization->final_product

Caption: General workflow for this compound extraction and potential artifacts.

References

Technical Support Center: Spinosin Sample Storage & Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies for the long-term storage of spinosin samples. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of solid this compound samples?

For long-term stability of solid this compound, it is recommended to store it at -20°C or lower, protected from light and moisture. As a flavonoid glycoside, this compound's stability can be compromised by higher temperatures, which can accelerate degradation.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are commonly used solvents. The stability of compounds in DMSO can vary, so it is advisable to prepare fresh solutions for sensitive experiments or when quantitative accuracy is critical.[1]

Q3: Is this compound sensitive to light?

Yes, this compound is likely sensitive to light (photosensitive). Flavonoids can degrade upon exposure to UV or even visible light. Therefore, it is crucial to store both solid samples and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[2] Photodegradation is a primary degradation pathway for similar complex natural products.[2][3][4][5][6]

Q4: What is the effect of pH on this compound stability in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be pH-dependent. Flavonoid glycosides are generally more stable in acidic to neutral conditions (pH 3-7). In alkaline conditions (pH > 7), hydrolysis of the glycosidic bond can occur, leading to the degradation of the molecule.[2][7] For aqueous buffers, a slightly acidic pH is recommended.

Q5: How can I check the purity and integrity of my stored this compound samples?

The purity and integrity of this compound samples can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection or a more sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method. These techniques can separate this compound from its potential degradation products and allow for accurate quantification.

Troubleshooting Guide

Issue 1: I am observing a decrease in the expected biological activity of my this compound stock solution.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting:

      • Verify the storage conditions. Was the solution stored at a sufficiently low temperature (-20°C or -80°C) and protected from light?

      • Avoid multiple freeze-thaw cycles by preparing and using smaller aliquots.

      • Analyze the sample using HPLC or LC-MS to check for the presence of degradation products.

  • Possible Cause 2: Solvent-related issues.

    • Troubleshooting:

      • Ensure the solvent used (e.g., DMSO, methanol) is of high purity and anhydrous, as water content can facilitate hydrolysis.

      • The stability of compounds in solution can be time-dependent; consider preparing fresh solutions for critical experiments.[1]

Issue 2: I see extra peaks in my chromatogram when analyzing my stored this compound sample.

  • Possible Cause: Chemical degradation of this compound.

    • Troubleshooting:

      • Review the storage history of the sample. Has it been exposed to high temperatures, light, or non-optimal pH conditions?

      • Attempt to identify the degradation products using LC-MS analysis by comparing the mass-to-charge ratio of the new peaks with potential degradation products (e.g., the aglycone part of the molecule).

      • Refer to the potential degradation pathway diagram below to hypothesize the identity of the impurities.

Issue 3: My solid this compound powder has changed color or appears clumpy.

  • Possible Cause: Moisture absorption and potential degradation.

    • Troubleshooting:

      • Ensure the container is sealed tightly and stored in a desiccator, especially if not stored at sub-zero temperatures.

      • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.

      • A change in physical appearance warrants a purity check by HPLC or LC-MS before use.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various conditions, extrapolated from data on similar flavonoid glycosides and related compounds. It is important to note that specific stability studies on this compound are limited, and these are general guidelines.

ConditionParameterExpected StabilityRecommendations
Temperature SolidStable for years at ≤ -20°CStore in a freezer, protected from moisture.
Solution (-20°C)Stable for monthsAliquot to avoid freeze-thaw cycles.
Solution (4°C)Limited stability (days to weeks)For short-term storage only.
Solution (Room Temp)Unstable (hours to days)Avoid storing solutions at room temperature.
Light UV/Visible LightProne to photodegradationStore in amber vials or protect from light.[2]
pH Acidic (pH 3-6)Generally stableUse slightly acidic buffers for aqueous solutions.
Neutral (pH 7)Moderately stableMonitor for degradation over time.
Alkaline (pH > 8)Prone to hydrolysisAvoid alkaline conditions.[7]
Solvent DMSO, MethanolGood for stock solutionsUse high-purity, anhydrous solvents.
Aqueous BuffersStability is pH-dependentPrepare fresh or store frozen for short periods.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop a stability-indicating HPLC-UV method to quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or DMSO at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the this compound sample to be tested with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. For example, start with 80:20 (Water:Acetonitrile) and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the lambda max of this compound (typically in the range of 250-370 nm for flavonoids).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples. Identify the this compound peak by comparing the retention time with the standard. Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

  • Forced Degradation (for method validation): To ensure the method is stability-indicating, subject this compound solutions to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

G Potential Degradation Pathway of this compound This compound This compound (Flavonoid-C-diglycoside) hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->hydrolysis pH stress photodegradation Photodegradation (UV/Visible Light) This compound->photodegradation Light exposure oxidation Oxidation This compound->oxidation Presence of oxidants aglycone This compound Aglycone (Loss of one or both sugars) hydrolysis->aglycone photo_products Photodegradation Products (e.g., ring cleavage) photodegradation->photo_products oxidized_products Oxidized Products (e.g., quinones) oxidation->oxidized_products G Experimental Workflow for this compound Long-Term Stability Study start Start: this compound Sample (Solid or Solution) storage Store samples under different conditions (e.g., -20°C, 4°C, RT, light, dark) start->storage sampling Withdraw aliquots at defined time points (e.g., 0, 1, 3, 6, 12 months) storage->sampling analysis Analyze by Stability-Indicating HPLC or LC-MS Method sampling->analysis quantification Quantify remaining this compound and detect degradation products analysis->quantification data_analysis Data Analysis: - Degradation kinetics - Shelf-life estimation quantification->data_analysis end End: Stability Report data_analysis->end G Troubleshooting this compound Sample Degradation start Observed Sample Degradation (e.g., loss of activity, new peaks) check_temp Was the sample stored at recommended temperature (<= -20°C)? start->check_temp check_light Was the sample protected from light? check_temp->check_light Yes thermal_deg Potential Thermal Degradation check_temp->thermal_deg No check_ph For aqueous solutions, was the pH in the stable range (pH 3-7)? check_light->check_ph Yes photo_deg Potential Photodegradation check_light->photo_deg No check_freeze_thaw Were multiple freeze-thaw cycles avoided? check_ph->check_freeze_thaw Yes ph_deg Potential pH-mediated Hydrolysis check_ph->ph_deg No ft_deg Potential Degradation due to Freeze-Thaw Cycles check_freeze_thaw->ft_deg No solution Review storage protocols and prepare fresh samples check_freeze_thaw->solution Yes thermal_deg->solution photo_deg->solution ph_deg->solution ft_deg->solution

References

Technical Support Center: Optimizing HPLC Parameters for Spinosin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of spinosin.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.

Issue 1: Poor Peak Resolution or Co-elution

Question: My this compound peak is not well-separated from other components in the extract, resulting in poor resolution. How can I improve this?

Answer: Poor resolution is a common challenge when analyzing complex mixtures like plant extracts. A systematic optimization of your chromatographic conditions is key.

  • Initial Checks:

    • Column Health: An old or contaminated column can cause peak broadening and loss of resolution. Evaluate the column's performance by injecting a this compound standard.

    • System Suitability: Ensure your HPLC system is functioning correctly by performing a system suitability test before analysis. Key parameters include retention time repeatability, peak asymmetry (tailing factor), and column efficiency (theoretical plates).[1][2][3]

  • Optimization Strategies:

    • Mobile Phase Composition: The mobile phase is a critical factor for achieving selectivity.[4][5][6][7][8][9]

      • Organic Solvent: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727). Try adjusting the percentage of the organic solvent in small increments. For reversed-phase HPLC, decreasing the organic solvent content will generally increase retention time.

      • pH Modifier: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.

    • Gradient Elution: If using an isocratic method, switching to a gradient elution can significantly improve the separation of complex samples. Experiment with different gradient slopes and times to optimize the separation.

    • Flow Rate: Lowering the flow rate can increase the interaction time between this compound and the stationary phase, potentially leading to improved resolution of closely eluting peaks.

    • Column Temperature: Adjusting the column temperature affects the mobile phase viscosity and the thermodynamics of the separation.[6][10][11][12][13] Increasing the temperature typically decreases retention times and can improve peak efficiency.[10][11][12] However, for some closely related compounds, lowering the temperature might enhance resolution.[12] It is crucial to maintain a stable column temperature to ensure reproducible retention times.[6][10]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is exhibiting significant tailing/fronting. What are the likely causes and solutions?

Answer: Poor peak shape compromises the accuracy of integration and quantification.

  • For Peak Tailing (Asymmetry > 1):

    • Secondary Silanol Interactions: Residual silanol groups on the C18 column can interact with polar functional groups on this compound.

      • Solution: Use a well-end-capped column. Adding an acidic modifier like 0.1% formic acid to the mobile phase can help suppress these interactions.[10]

    • Column Contamination: Accumulation of strongly retained compounds from the sample matrix can create active sites that cause tailing.

      • Solution: Use a guard column and flush the analytical column with a strong solvent.[10]

    • Column Overload: Injecting too much sample can lead to peak distortion.[10]

      • Solution: Reduce the sample concentration or the injection volume.[10]

  • For Peak Fronting (Asymmetry < 1):

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.

    • Column Overload: Severe mass overload can also lead to peak fronting.

      • Solution: Decrease the injection volume or sample concentration.

Issue 3: Shifting Retention Times

Question: The retention time for my this compound standard is inconsistent between runs. What could be the cause?

Answer: Drifting retention times are a common sign of instability in the HPLC system.

  • Possible Causes and Solutions:

    • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause shifts, especially in gradient elution.

      • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.[3]

    • Mobile Phase Composition: Inconsistent preparation of the mobile phase or evaporation of the more volatile component can alter the composition and affect retention times.

      • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure accurate mixing.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[8][10]

      • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[8][10]

    • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.

      • Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady flow.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis
ParameterRecommended Conditions
Column C18-Hypersil (or equivalent)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Gradient of Methanol (A) and Water (B)
Flow Rate 1.0 mL/min
Detection Wavelength 334 nm
Retention Time ~9.38 min
LOD 33.78 ng/mL
LOQ 102.36 ng/mL
Data adapted from a validated method for this compound in Ziziphus jujuba fruit extracts.[4][11][14][15]
Table 2: Illustrative Effect of Mobile Phase Composition on this compound Retention (Reversed-Phase)
% Methanol in WaterRetention Time (min)Resolution (Rs)Peak Tailing
70%5.21.81.3
60%9.42.51.1
50%15.83.11.0
Note: This data is illustrative to demonstrate the general principles of reversed-phase chromatography for flavonoid glycosides. Actual values will vary depending on the specific column and system.
Table 3: Illustrative Effect of Column Temperature on this compound Retention
Temperature (°C)Retention Time (min)Backpressure (psi)Peak Efficiency (Plates)
2510.522008500
359.418009200
458.115009800
Note: This data is illustrative. Increasing temperature generally decreases retention time and backpressure while improving efficiency.[6][10][11][12][13] Optimal temperature should be determined empirically.

Experimental Protocols

Protocol 1: Extraction of this compound from Ziziphus jujuba Seeds
  • Sample Preparation: Air-dry the seeds of Ziziphus jujuba and grind them into a fine powder.

  • Extraction: a. Accurately weigh 1.0 g of the powdered seeds into a conical flask. b. Add 25 mL of 70% ethanol. c. Place the flask in an ultrasonic bath for 60 minutes at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate to dryness using a rotary evaporator under vacuum at 40°C.

  • Reconstitution: Re-dissolve the dried extract in 5 mL of methanol.

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Protocol 2: General HPLC Analysis Workflow
  • System Preparation: a. Prepare the mobile phase (e.g., gradient of methanol and water with 0.1% formic acid). Degas the mobile phase using sonication or vacuum filtration. b. Install the appropriate column (e.g., C18, 250 x 4.6 mm, 5 µm). c. Set the flow rate to 1.0 mL/min and the column oven temperature to 35°C. d. Equilibrate the system until a stable baseline is achieved (at least 30 minutes).

  • System Suitability Test: a. Inject a standard solution of this compound (e.g., 100 µg/mL) five consecutive times. b. Verify that the system suitability parameters meet the established criteria (e.g., %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000).[1][2][3]

  • Sample Analysis: a. Inject the prepared sample extracts. b. Run the HPLC method and acquire the data.

  • Quantification: a. Prepare a calibration curve using a series of this compound standards of known concentrations. b. Plot the peak area versus concentration and determine the linearity (R² > 0.999). c. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Grind Grind Ziziphus Seeds Extract Ultrasonic Extraction (70% Ethanol) Grind->Extract Filter_Concentrate Filter & Concentrate Extract->Filter_Concentrate Reconstitute Reconstitute in Methanol Filter_Concentrate->Reconstitute Final_Filter Syringe Filter (0.45 µm) Reconstitute->Final_Filter Equilibrate System Equilibration Final_Filter->Equilibrate SST System Suitability Test Equilibrate->SST Inject Inject Sample SST->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (334 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: A general experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Resolution Start Poor Peak Resolution Check_Column Is the column old or performance-degraded? Start->Check_Column Replace_Column Action: Replace or flush column Check_Column->Replace_Column Yes Optimize_Mobile_Phase Is mobile phase optimized? Check_Column->Optimize_Mobile_Phase No Replace_Column->Optimize_Mobile_Phase Adjust_Solvent Action: Adjust organic solvent % or switch to Acetonitrile Optimize_Mobile_Phase->Adjust_Solvent No Adjust_Flow Is flow rate optimal? Optimize_Mobile_Phase->Adjust_Flow Yes Use_Gradient Action: Switch from isocratic to gradient elution Adjust_Solvent->Use_Gradient Use_Gradient->Adjust_Flow Lower_Flow Action: Decrease flow rate in small increments Adjust_Flow->Lower_Flow No Good_Resolution Good Resolution Achieved Adjust_Flow->Good_Resolution Yes Lower_Flow->Good_Resolution

Caption: A troubleshooting workflow for addressing poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for this compound? A1: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution using methanol or acetonitrile and water, both containing 0.1% formic acid.[11] Set the column temperature to around 30-40°C and the flow rate to 1.0 mL/min.[11] Monitor the separation at 334 nm, which is a strong absorption wavelength for this compound.[4][14][15]

Q2: How can I confirm the identity of the this compound peak in my sample chromatogram? A2: The most reliable method is to spike your sample with a known standard of this compound. An increase in the height and area of the suspected peak confirms its identity. Additionally, if using a Photo Diode Array (PDA) detector, you can compare the UV spectrum of the peak in your sample to that of the standard.

Q3: Can I use methanol instead of acetonitrile as the organic solvent? A3: Yes, methanol can be used. However, acetonitrile often provides lower viscosity and better peak shapes for flavonoids and related compounds. If you are not achieving adequate separation with methanol, switching to acetonitrile is a recommended troubleshooting step.

Q4: How often should I replace my HPLC column? A4: The lifetime of an HPLC column depends on factors like the cleanliness of the samples, the mobile phase used, and the operating pressure. A significant loss of resolution, increased peak tailing that cannot be resolved by flushing, or a sudden, irreversible increase in backpressure are all indicators that the column may need to be replaced.[10] Using a guard column can help extend the life of your analytical column.[10]

Q5: What is the importance of degassing the mobile phase? A5: Degassing removes dissolved gases (like oxygen and nitrogen) from the mobile phase. If not removed, these gases can form bubbles in the pump or detector, leading to an unstable baseline (spikes and noise), inconsistent pump performance, and non-reproducible retention times.[10]

References

Technical Support Center: Spinosin Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal responses to spinosin during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary pharmacological effects?

A1: this compound is a C-glycoside flavonoid originally isolated from the seeds of Ziziphus jujuba Mill. var. spinosa.[1][2][3] It is primarily investigated for its neurological and psychiatric applications, demonstrating sedative, hypnotic, and anxiolytic effects.[1][2] Additionally, studies have explored its potential for improving cognitive function and its cardioprotective effects.[1]

Q2: What is the primary mechanism of action for this compound's sedative and anxiolytic effects?

A2: this compound's mechanism of action involves the modulation of multiple neurotransmitter systems. Its anxiolytic-like effects are mediated by its interaction with both the γ-aminobutyric acid-A (GABA-A) and serotonin (B10506) 5-HT1A receptors.[4] The sedative and hypnotic effects are also linked to its activity on the serotonergic system and GABAergic neurons.[5][6] Specifically, it can enhance the effects of pentobarbital (B6593769), a GABA-A agonist, and its effects can be blocked by antagonists for GABA-A and 5-HT1A receptors.[1][4]

Q3: We are observing significant variability in the sedative response to this compound between different mice. What are the potential causes?

A3: Inter-animal variability is a common challenge in pharmacological studies and can stem from several factors:

  • Genetic Background: Different strains of mice can exhibit varied responses to the same compound due to differences in metabolism, receptor density, and overall physiology.[7][8]

  • Metabolism: this compound's metabolism can be influenced by cytochrome P450 (CYP450) enzymes.[1] Individual differences in the expression and activity of these enzymes can lead to variations in drug clearance and exposure.

  • Administration Route and Bioavailability: this compound has poor oral bioavailability.[1][2] The method of administration (e.g., oral gavage vs. intraperitoneal injection) can significantly impact absorption and resulting plasma concentrations. Transport of this compound across the intestinal mucosa may involve passive diffusion at low concentrations and be affected by P-glycoprotein (P-gp) at higher concentrations.[1]

  • Environmental Factors: Stress, housing conditions, and the animal's circadian rhythm can all influence the baseline neurological state and affect how an animal responds to a sedative agent.

Q4: What is the recommended route of administration for this compound in rodent studies?

A4: The choice of administration route depends on the experimental goal.

  • Intravenous (IV): Provides immediate and 100% bioavailability, bypassing absorption variability. This is ideal for pharmacokinetic studies determining distribution and elimination.[9]

  • Intraperitoneal (IP): Bypasses first-pass metabolism in the gut and liver to a large extent, leading to more consistent systemic exposure than oral administration. This route is often used in behavioral studies to ensure reliable dosing.[1]

  • Oral (PO): Most relevant for predicting clinical efficacy in humans. However, due to this compound's low oral bioavailability, results can be more variable.[1][10][11] Formulations like solid dispersions or phospholipid complexes have been shown to improve oral absorption.[1]

Troubleshooting Guide

Issue 1: Inconsistent or Weak Sedative/Hypnotic Effects

Possible Cause Troubleshooting Steps
Poor Bioavailability (Oral) 1. Switch Administration Route: Consider using intraperitoneal (IP) injection for more consistent absorption. 2. Optimize Formulation: If oral administration is necessary, investigate formulations known to enhance this compound solubility and absorption, such as phospholipid complexes.[1] 3. Verify Dose: Ensure the dose is appropriate for the chosen route and animal model. Oral doses typically need to be higher than parenteral doses.
Rapid Metabolism/Clearance 1. Check for Drug Interactions: Co-administration of other compounds could induce or inhibit metabolic enzymes (e.g., CYP450s), altering this compound's half-life. 2. Assess Pharmacokinetics: If variability persists, conduct a preliminary pharmacokinetic study in your specific animal strain to determine Cmax, Tmax, and half-life to optimize the timing of behavioral testing.
Incorrect Timing of Behavioral Assay 1. Time Course Study: The sedative effects of this compound are time-dependent. After a single oral dose in rats, peak plasma concentration (Tmax) occurs at approximately 5.3-5.5 hours.[1][11] Behavioral tests should be conducted around the expected Tmax for the specific administration route used.
Animal Strain Variability 1. Standardize Strain: Use a single, well-characterized inbred strain for all experiments to minimize genetic variability.[7] 2. Report Strain Details: Always report the specific strain, sex, and age of the animals used in publications.

Issue 2: Anxiolytic Effects Are Not Reproducible

Possible Cause Troubleshooting Steps
Subtle Behavioral Readouts 1. Increase Statistical Power: Anxiolytic effects can be subtle. Ensure you are using a sufficient number of animals per group to detect statistically significant differences. 2. Use Multiple Behavioral Paradigms: Corroborate findings from one test (e.g., Elevated Plus Maze) with another (e.g., Light/Dark Box or Open Field Test) to strengthen conclusions.[4]
Environmental Stressors 1. Acclimatize Animals: Ensure animals are properly acclimatized to the housing and testing rooms to reduce baseline anxiety. 2. Standardize Handling: Handle all animals consistently and gently to avoid inducing stress that could confound results.
Dose-Response Relationship 1. Perform a Dose-Response Study: The anxiolytic effect may only be apparent within a narrow dose range. Doses that are too high might produce confounding sedative effects. In mice, anxiolytic effects have been observed at 2.5 and 5 mg/kg (p.o.).[4]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseCmax (Peak Concentration)Tmax (Time to Peak)T½ (Half-life)Reference
Intravenous (IV)20 mg/kg--51.5 min[9]
Oral (PO)20 g/kg (ZJS Extract)224 ± 82 µg/L5.5 ± 0.6 h5.8 ± 0.9 h[1]
Oral (PO)20 mg/kg132.2 ± 10.6 ng/mL5.33 ± 0.58 h4.89 ± 0.37 h[11]

ZJS: Ziziphi Spinosae Semen

Table 2: Effective Doses of this compound in Rodent Behavioral Models

EffectAnimal ModelTestDoseRouteReference
AnxiolyticMiceElevated Plus Maze2.5 & 5 mg/kg/dayp.o.[4]
AnxiolyticMiceLight/Dark Box5 mg/kgp.o.[4]
AnxiolyticMiceOpen Field Test5 mg/kgp.o.[4]
Hypnotic (Potentiation)MicePentobarbital-induced sleep10 & 15 mg/kgi.p.[1]
Ameliorates PTSD-like behaviorMiceElevated Plus Maze, Fear Extinction3 mg/kgp.o.[12]

Key Experimental Protocols

Protocol 1: Pentobarbital-Induced Sleep Test (Hypnotic Effect)

  • Animals: Use male mice (e.g., ICR strain), weighing 20-25g. House them in a temperature-controlled room with a 12h light/dark cycle for at least one week before the experiment.

  • Groups:

    • Vehicle Control (e.g., saline or 0.5% Tween 80).

    • This compound (e.g., 10, 15 mg/kg, i.p.).

    • Positive Control (e.g., Diazepam).

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (i.p.).

    • After a set pretreatment time (e.g., 30 minutes), administer a sub-hypnotic dose of sodium pentobarbital (e.g., 45 mg/kg, i.p.).[1]

    • Immediately place each mouse in an individual observation cage.

    • Record the sleep latency (time from pentobarbital injection to the loss of the righting reflex) and the sleep duration (time from the loss to the recovery of the righting reflex). The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

  • Data Analysis: Compare the sleep latency and duration between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Elevated Plus Maze (EPM) Test (Anxiolytic Effect)

  • Apparatus: A plus-shaped maze raised above the floor, consisting of two open arms and two closed arms (with high walls), and a central platform.

  • Animals: Use mice, properly acclimatized to the testing room.

  • Procedure:

    • Administer this compound (e.g., 2.5, 5 mg/kg, p.o.) or vehicle 60 minutes before the test.[4]

    • Place the mouse on the central platform of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute period.

    • Record the session with a video camera mounted above the maze.

  • Parameters Measured:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of open arm entries (Open Entries / Total Entries x 100) and the percentage of time spent in the open arms (Time in Open Arms / Total Time x 100). An increase in these parameters suggests an anxiolytic effect.

Visualizations

spinosin_pathway This compound's Anxiolytic & Sedative Signaling Pathway This compound This compound gaba_r GABA-A Receptor This compound->gaba_r  Modulates ht1a_r 5-HT1A Receptor This compound->ht1a_r  Activates cl_influx Increased Cl- Influx gaba_r->cl_influx pka_creb Decreased PKA/CREB Phosphorylation ht1a_r->pka_creb (in amygdala) neuronal_hyper Neuronal Hyperpolarization cl_influx->neuronal_hyper reduced_excitability Reduced Neuronal Excitability neuronal_hyper->reduced_excitability pka_creb->reduced_excitability anxiolytic Anxiolytic Effect reduced_excitability->anxiolytic sedative Sedative/Hypnotic Effect reduced_excitability->sedative

Caption: this compound's mechanism of action.

troubleshooting_workflow Workflow for Troubleshooting this compound Variability start Observe Inconsistent Animal Response cat_animal Animal-Related Factors start->cat_animal cat_drug Drug Formulation & Administration Factors start->cat_drug cat_exp Experimental Procedure Factors start->cat_exp check_strain Verify Animal Strain, Sex, and Age cat_animal->check_strain check_dose Review Dose Calculation cat_drug->check_dose check_timing Optimize Timing of Behavioral Assay vs. Tmax cat_exp->check_timing check_health Assess Animal Health Status check_strain->check_health check_acclimatization Confirm Acclimatization Period check_health->check_acclimatization check_route Evaluate Administration Route (PO vs. IP) check_dose->check_route check_formulation Analyze this compound Solubility & Formulation check_route->check_formulation check_handling Standardize Animal Handling check_timing->check_handling check_env Control Environmental Conditions (Light, Noise) check_handling->check_env

Caption: A logical workflow for troubleshooting experiments.

logical_relationship Decision Tree for Sub-Optimal Sedative Effect start Observed Sedative Effect is Weaker Than Expected q_route Is Administration Oral (PO)? start->q_route a_route_yes Low bioavailability is likely. Consider IP injection for consistency. q_route->a_route_yes Yes a_route_no Bioavailability is less likely to be the primary issue. q_route->a_route_no No (IP/IV) q_timing Was the test performed at expected Tmax? a_route_yes->q_timing a_route_no->q_timing a_timing_yes Timing is likely appropriate. q_timing->a_timing_yes Yes a_timing_no Adjust test time based on PK data. Run a time-course experiment. q_timing->a_timing_no No / Unsure q_dose Was a full dose-response curve established? a_timing_yes->q_dose a_timing_no->q_dose a_dose_no Current dose may be on the sub-optimal part of the curve. Perform dose-ranging study. q_dose->a_dose_no No a_dose_yes Consider intrinsic factors like strain-specific metabolism. q_dose->a_dose_yes Yes

Caption: A decision tree for troubleshooting sedative effects.

References

Improving the yield of spinosin extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of spinosin from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving extraction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound extraction? A1: The primary natural source for this compound is the seed of Ziziphus jujuba Mill. var. spinosa (also known as sour jujube or Ziziphi Spinosae Semen).

Q2: Which factors have the most significant impact on this compound extraction yield? A2: Several factors critically influence extraction efficiency. These include the quality of the raw plant material, the choice of extraction solvent and its concentration, extraction temperature, extraction time, and the specific extraction method employed (e.g., Soxhlet, UAE, MAE).

Q3: What is the best solvent for extracting this compound? A3: Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are the most commonly used and effective solvents for this compound extraction.[1][2] The optimal concentration can vary depending on the extraction method. For instance, studies on related flavonoids from jujube found 50% ethanol to be effective for achieving good antioxidant capacity in extracts.[3] For conventional extraction of phenolics from jujube, a 40% methanol concentration was found to be optimal. The choice of solvent is a critical parameter that has a decisive influence on the extraction efficiency.[4]

Q4: How does temperature affect this compound extraction and stability? A4: Increasing the extraction temperature can enhance the solubility and mass transfer rate of this compound, potentially improving the yield.[5][6] However, excessively high temperatures can lead to the thermal degradation of this compound and other flavonoids.[7][8] For traditional extraction methods, temperatures between 60-80°C are often optimal for maximizing phenolic content while minimizing degradation.[7][8]

Q5: Is this compound sensitive to light or pH changes during extraction? A5: Yes. This compound and related compounds are susceptible to photodegradation.[9] Therefore, it is crucial to protect samples from light at all stages by using amber glass vials or wrapping containers in aluminum foil.[9] this compound is also more stable in neutral to slightly acidic conditions (pH 5-7) and can undergo hydrolysis in basic conditions (pH > 7).[9]

Troubleshooting Guides

This section addresses specific problems you may encounter during the this compound extraction and analysis process.

Problem 1: Low or No this compound Yield Detected in Final Extract
Possible Cause Troubleshooting Step Explanation
Poor Raw Material Quality Ensure you are using high-quality, properly identified Ziziphus jujuba var. spinosa seeds. The content of the target component in the feedstock is a primary limiting factor.[4]The concentration of this compound can vary based on the plant's origin, harvest time, and storage conditions.
Inefficient Extraction Method Consider switching to a more advanced extraction technique. For example, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient for extracting flavonoids than some conventional methods.[3]Innovative techniques can enhance solvent penetration and cell wall disruption, improving the release of target compounds.
Suboptimal Solvent Choice Optimize the solvent type and concentration. Perform small-scale pilot extractions with different ethanol or methanol concentrations (e.g., 40%, 50%, 70%) to find the most effective mixture for your specific material and method.[10][11]The polarity of the solvent mixture is crucial for efficiently dissolving this compound.
Incorrect Extraction Parameters Systematically optimize extraction time and temperature. For UAE and MAE, also optimize power settings. Over- or under-extracting can significantly reduce yield.Each parameter has an optimal range; exceeding it can lead to degradation, while falling short results in incomplete extraction.
Analyte Degradation Review the entire workflow for exposure to light and high pH. Ensure all solutions are buffered to a pH between 5 and 7 and that samples are protected from light.[9]This compound is unstable under UV light and in alkaline conditions, leading to significant loss if not handled correctly.[9][12]
Problem 2: Inconsistent Results Between Batches
Possible Cause Troubleshooting Step Explanation
Variability in Raw Material Source raw material from the same supplier and lot if possible. If not, perform a quality control check (e.g., HPTLC) on each new batch of plant material.Natural products have inherent variability that can affect the starting concentration of this compound.
Inconsistent Sample Preparation Standardize the grinding and drying process. Ensure the particle size of the powdered seed is uniform across all experiments.Particle size affects the surface area available for extraction, influencing efficiency and reproducibility.
Fluctuations in Lab Conditions Monitor and control ambient temperature and light conditions in the lab. Ensure equipment (e.g., water baths, sonicators) is properly calibrated and maintains stable settings.Minor variations in environmental conditions can accumulate to create significant differences in results.
HPLC/Analytical Issues If using HPLC for quantification, check for system issues like leaks, column degradation, or mobile phase inconsistencies. Run a standard solution to verify instrument performance.[13][14]The analytical step is a common source of variability. Ensure the method is robust and the instrument is performing correctly.[15]

Data Presentation: Comparison of Extraction Methods

The following table summarizes this compound yield from Ziziphus jujuba using different conventional extraction methods as reported in the literature. Data for advanced methods like UAE and MAE on this compound specifically is limited, so data on total phenolic content (TPC) is provided for context.

Extraction Method Solvent Key Parameters Yield Source
Soxhlet Extraction 70% EthanolNot specified2.81 ± 0.04 µg/g this compound[16]
Percolation 70% EthanolNot specified2.03 ± 0.03 µg/g this compound[16]
Decoction Distilled WaterNot specified1.36 ± 0.03 µg/g this compound[16]
Microwave-Assisted (MAE) 43% Methanol300 W, 127 s3.35 mg GAE/g TPC[17]
Ultrasound-Assisted (UAE) 40% Methanol130 W, 20 min1.94 mg GAE/g TPC[17]
Conventional (CE) 40% Methanol80°C, 1410 min2.76 mg GAE/g TPC[17]
Note: TPC (Total Phenolic Content) is reported as mg Gallic Acid Equivalents per gram and is not a direct measure of this compound, but indicates the method's efficiency for related compounds from the same source.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized parameters for extracting phenolic compounds from Ziziphus jujuba.

  • Sample Preparation : Dry the seeds of Ziziphus jujuba var. spinosa at 60°C and grind them into a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation : Prepare a 40% (v/v) methanol-water solution.

  • Extraction :

    • Weigh 5 g of the powdered sample and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of the 40% methanol solvent (achieving a 1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath or use a probe sonicator.

    • Sonicate the mixture at a power of 130 W for 20 minutes. Maintain the temperature of the water bath at or below 60°C to prevent thermal degradation.

  • Filtration and Concentration :

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.

  • Final Product : Dry the concentrated extract completely (e.g., via freeze-drying or in a vacuum oven) to obtain the crude this compound extract for further analysis or purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on optimized parameters for extracting phenolic compounds from Ziziphus jujuba.

  • Sample Preparation : Prepare the dried, powdered jujube seeds as described in the UAE protocol.

  • Solvent Preparation : Prepare a 43% (v/v) methanol-water solution.

  • Extraction :

    • Weigh 5 g of the powdered sample and place it into a microwave-safe extraction vessel.

    • Add 95 mL of the 43% methanol solvent (for a 1:19 w/v ratio).

    • Place the vessel in a microwave extractor.

    • Set the microwave power to 300 W and the extraction time to 127 seconds.

  • Filtration and Concentration :

    • Once the extraction is complete and the vessel has cooled, filter the mixture using a vacuum pump and appropriate filter paper.

    • Remove the solvent from the filtrate using a rotary evaporator at a temperature below 50°C.

  • Final Product : Dry the resulting concentrate to yield the crude extract.

Protocol 3: Soxhlet Extraction of this compound

This is a conventional but effective method for exhaustive extraction.

  • Sample Preparation : Dry and grind the jujube seeds as previously described.

  • Apparatus Setup :

    • Assemble a Soxhlet apparatus, which includes a round-bottom flask, the Soxhlet extractor, and a condenser.[17][18][19][20]

    • Place a heating mantle under the round-bottom flask.

  • Extraction :

    • Weigh approximately 10-15 g of the powdered sample and place it inside a cellulose (B213188) extraction thimble.[18]

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the round-bottom flask to about two-thirds full with 70% ethanol.

    • Heat the solvent using the heating mantle until it boils. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the sample.

    • Allow the extraction to proceed for approximately 6-8 hours, or until the solvent in the siphon arm runs clear, indicating that the extraction is complete.[20]

  • Concentration :

    • After extraction, cool the apparatus and collect the solvent containing the extracted this compound from the round-bottom flask.

    • Concentrate the extract using a rotary evaporator to remove the ethanol.

  • Final Product : Dry the concentrate to obtain the crude this compound extract.

Visualizations

G General Workflow for this compound Extraction cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_post 3. Post-Extraction Source Ziziphus jujuba Seeds Dry Drying (60°C) Source->Dry Grind Grinding (40-60 mesh) Dry->Grind Powder Powdered Sample Grind->Powder Solvent Solvent Addition (e.g., Aqueous Ethanol) Powder->Solvent Method Extraction Method (UAE / MAE / Soxhlet) Solvent->Method Filtration Filtration Method->Filtration Concentration Solvent Removal (Rotary Evaporator) Filtration->Concentration Drying Drying (Freeze/Vacuum) Concentration->Drying CrudeExtract Crude this compound Extract Drying->CrudeExtract

Caption: A generalized workflow for extracting this compound from raw Ziziphus jujuba seeds.

G Troubleshooting Workflow for Low this compound Yield Start Problem: Low this compound Yield CheckMaterial Is raw material quality verified? Start->CheckMaterial CheckDegradation Is there evidence of degradation? CheckMaterial->CheckDegradation Yes SourceNew Action: Source new, high-quality seeds. CheckMaterial->SourceNew No CheckParams Are extraction parameters (solvent, temp, time) optimized? CheckDegradation->CheckParams No ProtectSample Action: Protect from light, adjust pH to 5-7, use lower temp. CheckDegradation->ProtectSample Yes CheckAnalysis Is the analytical method (e.g., HPLC) validated and working correctly? CheckParams->CheckAnalysis Yes OptimizeMethod Action: Perform pilot studies to optimize parameters. CheckParams->OptimizeMethod No CalibrateHPLC Action: Run standards, check column health, service instrument. CheckAnalysis->CalibrateHPLC No End Yield Improved CheckAnalysis->End Yes SourceNew->CheckDegradation ProtectSample->CheckParams OptimizeMethod->CheckAnalysis CalibrateHPLC->End

Caption: A logical workflow to diagnose and resolve issues of low this compound yield.

References

Navigating Spinosin Studies: A Technical Guide to Consistent Animal Model Results

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new technical support center has been launched to assist researchers, scientists, and drug development professionals in refining animal models for more consistent and reliable results in spinosin research. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data tables to address common challenges encountered during in vivo studies of this promising flavonoid C-glycoside.

This compound, a natural compound isolated from the seeds of Ziziphus jujuba (jujube), has garnered significant interest for its potential therapeutic effects, including sedative, hypnotic, anxiolytic, and neuroprotective properties. However, variability in animal models, experimental protocols, and pharmacokinetic profiles can lead to inconsistent findings, hindering the progress of preclinical research. This technical support center aims to provide the necessary tools and information to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may face during this compound experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: We are observing high variability in the behavioral responses to this compound between different cohorts of mice. What are the likely causes?

A1: High inter-cohort variability is a frequent challenge in behavioral pharmacology. Several factors could be contributing to this inconsistency:

  • Animal Strain: Different mouse strains exhibit distinct baseline behaviors and drug responses. For instance, BALB/c mice are known to have higher innate anxiety levels compared to C57BL/6 mice and may show a more pronounced anxiolytic response to this compound.[1][2] It is crucial to select and consistently use a single, well-characterized strain for the duration of a study.

  • Age and Sex: The age and sex of the animals can significantly influence drug metabolism and behavioral outcomes. Hormonal fluctuations in female rodents, for instance, can affect anxiety levels and drug responses. It is recommended to use animals of a consistent age and to either use only one sex or fully balance the experimental groups by sex.

  • Environmental Factors: Rodents are highly sensitive to their environment. Inconsistencies in lighting, noise levels, bedding material, and handling procedures can induce stress and variability in behavioral tests. Acclimatize animals to the testing room for at least 30-60 minutes before each experiment and maintain a consistent daily routine.

  • Gut Microbiota: The gut microbiome plays a role in the metabolism of flavonoids. Variations in the gut microbiota between animal cohorts, influenced by diet and environment, can alter the bioavailability and efficacy of orally administered this compound.

Q2: Our results for the anxiolytic effects of this compound in the elevated plus-maze (EPM) are not consistent. What should we check in our protocol?

A2: Inconsistent results in the EPM can often be traced to subtle variations in the experimental procedure:

  • Time of Day: Circadian rhythms influence anxiety levels. Conducting tests at different times of the day can introduce variability. All behavioral testing should be performed during the same phase of the light/dark cycle.

  • Handling: The method and duration of handling prior to placing the animal on the maze can impact its anxiety state. Handle all animals consistently and gently.

  • Apparatus and Lighting: The dimensions of the maze arms, the material of the maze, and the lighting conditions in the testing room should be standardized. Aversive lighting in the open arms is a key factor driving the behavior in this test.

  • Drug Administration: Ensure the route, volume, and timing of this compound administration are consistent. For oral gavage, the vehicle used and the skill of the person administering the dose can affect absorption and stress levels.

Q3: We are struggling with the oral bioavailability of this compound in our rodent models. How can we improve consistency?

A3: this compound, being a flavonoid glycoside, has inherently low oral bioavailability.[3] Several factors can influence its absorption and metabolism:

  • Formulation: The solubility of this compound in the dosing vehicle is critical. Poor solubility can lead to inconsistent dosing and absorption. Consider using a vehicle that enhances solubility, such as a suspension with a suitable suspending agent (e.g., carboxymethylcellulose). The stability of this compound in the chosen vehicle should also be confirmed.

  • Diet: The composition of the animal's diet can affect the absorption of flavonoids.[3] For example, high-fat diets can alter gut transit time and the composition of gut microbiota, which are involved in the metabolism of flavonoid glycosides. Standardize the diet across all experimental groups.

  • Fasting State: Whether the animals are fasted or not prior to dosing can impact gastric emptying and drug absorption. This should be a controlled and consistent variable in your study design.

  • First-Pass Metabolism: this compound undergoes significant first-pass metabolism in the intestine and liver.[3] The extent of this metabolism can vary between species and even between individuals. Be aware of this when interpreting plasma concentration data.

Quantitative Data Summary

To aid in experimental design and data interpretation, the following tables summarize key quantitative data from this compound studies in animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (Zizyphi Spinozae Semen Extract)Intravenous Administration (20 mg/kg)
Tmax (h) 5.5 ± 0.6N/A
Cmax (µg/L) 224 ± 82N/A
t1/2 (h) 5.8 ± 0.90.86 (β-phase)
AUC (mg·min/mL) N/A2.83
Clearance (L/min) N/A1.42
Volume of Distribution (L/kg) N/A14.0

Data for oral administration is from rats given a 20 g/kg dose of Zizyphi Spinozae Semen extract.[4] Data for intravenous administration is from rats given a single 20 mg/kg dose of this compound.[4]

Table 2: Dose-Dependent Hypnotic Effects of this compound in Mice (in combination with Pentobarbital)

This compound Dose (mg/kg, p.o.)Pentobarbital (B6593769) Dose (mg/kg, i.p.)Effect on Sleep LatencyEffect on Sleep Duration
545Significant reductionSignificant increase
1045Significant reductionSignificant increase
1545Significant reductionSignificant increase
5 (with 5-HTP)28 (subhypnotic)Significant increase in sleep onset rateN/A

Data from studies investigating the potentiation of pentobarbital-induced sleep in mice.[5]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below to promote standardization and reproducibility.

Elevated Plus-Maze (EPM) for Anxiolytic Activity
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Mice (e.g., BALB/c or C57BL/6) acclimated to the testing room for at least 30 minutes.

  • Procedure:

    • Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for oral administration).

    • Place the mouse in the center of the maze, facing a closed arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Parameters to Measure:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.[6]

Pentobarbital-Induced Sleep Test for Hypnotic Activity
  • Animals: Mice (e.g., ICR strain) acclimated to the testing room.

  • Procedure:

    • Administer this compound or vehicle orally (p.o.).

    • After a set absorption period (e.g., 60 minutes), administer a hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.).

    • Immediately observe the animal for the loss of the righting reflex (the inability to return to an upright position when placed on its back).

  • Parameters to Measure:

    • Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex.

    • Sleep Duration: The time from the loss to the recovery of the righting reflex.

A decrease in sleep latency and an increase in sleep duration indicate a hypnotic or sleep-potentiating effect.[5]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental processes can aid in understanding the mechanisms of action and in standardizing complex procedures.

spinosin_signaling_pathway This compound This compound Receptor 5-HT1A / GABAA Receptors This compound->Receptor ERK ERK This compound->ERK Activates GSK3b GSK3β This compound->GSK3b Inhibits p38MAPK p38 MAPK This compound->p38MAPK Inhibits Anxiolysis Anxiolysis Receptor->Anxiolysis CREB CREB ERK->CREB BDNF BDNF CREB->BDNF Cognitive_Improvement Cognitive Improvement BDNF->Cognitive_Improvement Neuroprotection Neuroprotection GSK3b->Neuroprotection Promotes (via autophagy) p38MAPK->Neuroprotection Promotes

Caption: Signaling pathways modulated by this compound.

troubleshooting_workflow Start Inconsistent Results Observed Check_Protocol Review Experimental Protocol Adherence Start->Check_Protocol Check_Animals Assess Animal Characteristics & Husbandry Start->Check_Animals Check_Compound Verify this compound Formulation & Administration Start->Check_Compound Analyze_Data Analyze Data for Outliers & Patterns Check_Protocol->Analyze_Data Check_Animals->Analyze_Data Check_Compound->Analyze_Data Refine_Protocol Refine Protocol & Re-run Experiment Analyze_Data->Refine_Protocol

Caption: Troubleshooting workflow for inconsistent results.

This technical support center will be continuously updated with the latest research findings and user feedback to ensure its relevance and utility to the scientific community. By promoting standardized methodologies and providing a platform for troubleshooting, we aim to accelerate the translation of this compound research from the laboratory to potential clinical applications.

References

Dealing with low signal-to-noise ratio in spinosin assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spinosin assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly low signal-to-noise ratio (SNR), during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical this compound assay and what does it measure?

A this compound assay is generally designed to measure the interaction of this compound or related compounds with its biological target. The primary target of spinosyn insecticides is the nicotinic acetylcholine (B1216132) receptor (nAChR), a type of ligand-gated ion channel found in the nervous system.[1][2] Assays are often fluorescence-based and can be configured to measure binding affinity, receptor activation, or downstream cellular effects. A common format is a fluorescence polarization (FP) assay, which measures how this compound competes with a fluorescently labeled ligand for binding to the nAChR.[3]

Q2: What is the signal-to-noise ratio (SNR) and why is it important?

The signal-to-noise ratio (SNR or S/N) is a critical metric that compares the level of the desired signal to the level of background noise.[4] A high SNR indicates that the specific signal from your assay is strong and clearly distinguishable from non-specific background, leading to more reliable and reproducible data. Conversely, a low SNR can make it difficult to detect real effects, leading to inaccurate quantification and false negatives.

Q3: What is considered a good vs. a poor SNR in a typical fluorescence assay?

While the acceptable SNR can vary by application, some general guidelines are:

  • Excellent (SNR > 10): Ideal for robust, quantitative analysis.

  • Acceptable (SNR 5-10): Reliable for most applications.

  • Marginal (SNR 3-5): Detection is possible, but quantification may be inaccurate.

  • Poor/Unacceptable (SNR < 3): The signal is difficult to distinguish from the noise, making the data unreliable.

Q4: What are the primary mechanisms of action for this compound that can be assayed?

This compound has two recognized mechanisms that can be targeted in assays:

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: this compound acts as a positive allosteric modulator of nAChRs, specifically targeting subunits like Dα6 in insects.[5][6] It binds to a site on the receptor distinct from the acetylcholine binding site, causing the ion channel to open, which leads to neuronal excitation.[2][7]

  • Downstream Cellular Effects: Prolonged activation of nAChRs by this compound can trigger a cascade of downstream events, including receptor internalization, lysosomal accumulation, mitochondrial dysfunction, and an increase in reactive oxygen species (ROS), ultimately leading to cell death.[8][9]

Troubleshooting Low Signal-to-Noise Ratio

A low SNR can be caused by either a weak specific signal (low numerator) or high background noise (high denominator). The following sections break down the common causes and solutions for both issues.

Problem 1: The Specific Signal is Too Low

A weak signal means that the fluorescence generated by the specific interaction you are measuring is insufficient.

Common Causes and Solutions for Low Signal
Potential Cause Recommended Solution Explanation
Suboptimal Reagent Concentration Titrate the concentrations of your fluorescent probe, receptor preparation, and this compound.An insufficient concentration of the fluorescent probe or receptor will naturally lead to a low signal. Conversely, excessively high concentrations can lead to signal quenching.[10]
Inactive Receptor/Protein Use a fresh aliquot of the receptor preparation. Verify its activity with a known positive control agonist.Repeated freeze-thaw cycles can denature the receptor protein, reducing its binding capability. Ensure proper storage conditions.[11]
Incorrect Instrument Settings Ensure excitation/emission wavelengths match the fluorophore's spectra. Optimize the gain setting on the plate reader.A mismatch between filter sets and your fluorophore will result in inefficient excitation and detection.[4] The gain should be high enough to detect the signal but not so high that it saturates the detector.[4]
Fluorescence Quenching Test if components in your assay buffer are quenching the fluorophore. Compare the signal of the free fluorophore in your buffer vs. a simple buffer like PBS.The "inner filter effect" can occur if other molecules in the solution absorb the excitation or emission light.[3] Some buffer components can also chemically quench fluorescence.
Assay Not at Equilibrium Increase the incubation time to ensure the binding reaction has reached equilibrium.Binding events take time. If measurements are taken too early, the signal will not have reached its maximum.
Example Data: Optimizing Fluorescent Probe Concentration

The following table shows hypothetical data from a fluorescence polarization assay where optimizing the probe concentration improves the signal.

Probe Conc. (nM)Raw Fluorescence Intensity (RFU)Background (RFU)Net Signal (RFU)Comments
0.11,5001,200300Signal is barely above background noise.
1.08,0001,2006,800Optimal. Good signal with low background contribution.
10.055,0001,20053,800High signal, but potential for inner filter effects.
100.0250,0001,200248,800Detector may be saturating; signal no longer linear.[4]
Problem 2: The Background Noise is Too High

High background fluorescence can obscure your specific signal, making it difficult to detect.

Common Causes and Solutions for High Background
Potential Cause Recommended Solution Explanation
Autofluorescence from Cells/Media Use phenol (B47542) red-free culture medium.[12] If possible, use fluorophores with red-shifted emission spectra (>600 nm).[12]Cellular components like NADH and flavins, as well as media components like phenol red and FBS, are common sources of autofluorescence, especially in the blue-green spectrum.[12][13][14]
Contaminated Reagents or Buffer Use high-purity, fresh reagents (e.g., HPLC-grade water, analytical grade buffers). Filter-sterilize buffers.Impurities in reagents can be fluorescent and contribute significantly to background noise.[11]
Non-Specific Binding Add a carrier protein like Bovine Gamma Globulin (BGG) to the buffer. Avoid Bovine Serum Albumin (BSA) which can bind some fluorophores.[11] Use black, opaque-walled microplates.The fluorescent probe may be sticking to the walls of the microplate or other proteins in the assay, increasing background polarization or intensity.[11]
Light Scatter Centrifuge receptor preparations to remove aggregates before use.[11]Particulates or aggregated protein in the solution can scatter light, leading to artificially high fluorescence readings.
Incorrect Plate Reading For cell-based assays with adherent cells, use a bottom-reading plate reader.[15]Reading from the bottom of a clear-bottom plate avoids measuring through the bulk of the autofluorescent cell culture medium.[16]
Logical Troubleshooting Workflow

The diagram below outlines a systematic approach to diagnosing and resolving low SNR issues.

G start Low Signal-to-Noise Ratio Detected check_signal Is the specific signal low? start->check_signal check_background Is the background high? check_signal->check_background No low_signal_node Low Signal Troubleshooting check_signal->low_signal_node Yes high_bg_node High Background Troubleshooting check_background->high_bg_node Yes end_node SNR Improved check_background->end_node No reagent_conc Optimize Reagent Concentrations (Probe, Receptor) low_signal_node->reagent_conc instrument_settings Check Instrument Settings (Gain, Wavelengths) reagent_conc->instrument_settings reagent_activity Verify Reagent Activity (Enzyme, Receptor) instrument_settings->reagent_activity reagent_activity->end_node autofluorescence Measure Autofluorescence (Cells, Media, Buffer) high_bg_node->autofluorescence plate_choice Use Black, Clear-Bottom Plates & Bottom Reading autofluorescence->plate_choice nsb Address Non-Specific Binding (Blocking agents, Detergents) plate_choice->nsb nsb->end_node

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

Experimental Protocols & Signaling Pathways

Protocol: Competitive Fluorescence Polarization (FP) Assay

This protocol describes a method to measure the affinity of this compound for the nAChR by competing against a known fluorescent ligand.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a fluorescent probe from the nAChR.

Materials:

  • Purified nAChR preparation

  • Fluorescent Probe (e.g., a fluorescently labeled nAChR antagonist)

  • This compound (and other test compounds)

  • Assay Buffer (e.g., PBS with 0.01% BGG)

  • Black, clear-bottom 384-well microplates

  • Fluorescence plate reader capable of measuring polarization

Experimental Workflow Diagram:

G cluster_prep Plate Preparation cluster_run Assay Execution cluster_analysis Data Analysis A Add Assay Buffer to all wells B Add serial dilution of this compound A->B C Add Fluorescent Probe (constant concentration) B->C D Add nAChR Preparation to initiate binding C->D E Incubate plate at room temp D->E F Read Fluorescence Polarization (mP) E->F G Plot mP vs. [this compound] F->G H Calculate IC50 and Ki G->H

Caption: Workflow for a competitive fluorescence polarization assay.

Methodology:

  • Prepare Reagents: Create a serial dilution of this compound in assay buffer. Prepare working solutions of the fluorescent probe and the nAChR preparation.

  • Plate Setup:

    • Add 10 µL of assay buffer to all wells.

    • Add 5 µL of the this compound serial dilution to the appropriate wells. Include "no inhibitor" (maximum signal) and "no receptor" (minimum signal) controls.

    • Add 5 µL of the fluorescent probe solution to all wells.

  • Initiate Reaction: Add 5 µL of the nAChR preparation to all wells except the "no receptor" controls.

  • Incubation: Mix the plate gently and incubate in the dark at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

Signaling Pathways
1. Primary nAChR Signaling Pathway

This compound acts as a positive allosteric modulator on nAChRs. These receptors are ion channels that open upon binding to the neurotransmitter acetylcholine, allowing an influx of positive ions (Na⁺ and Ca²⁺) which depolarizes the neuron and triggers a signal.

G cluster_membrane Neuronal Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates ACh Acetylcholine (Agonist) ACh->nAChR Binds to orthosteric site This compound This compound (Allosteric Modulator) This compound->nAChR Binds to allosteric site Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Neuronal Depolarization & Firing Ion_Influx->Depolarization

Caption: Simplified signaling pathway of the nicotinic acetylcholine receptor.

2. Proposed Downstream Pathway of this compound Toxicity

Chronic activation by this compound can lead to cellular stress and neurodegeneration through a secondary pathway.

G start This compound Binds to nAChR endocytosis Receptor Endocytosis start->endocytosis lysosome Trafficking to Lysosome endocytosis->lysosome accumulation This compound Accumulation in Lysosome lysosome->accumulation mito_dys Mitochondrial Dysfunction accumulation->mito_dys Causes stress degeneration Neurodegeneration accumulation->degeneration ros Increased ROS Production mito_dys->ros ros->degeneration

Caption: Proposed downstream effects of this compound leading to neurotoxicity.[9]

References

Technical Support Center: Purity of Synthesized Spinosin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to ensure the high purity of synthesized spinosin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to assess the purity of this compound derivatives?

A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

  • HPLC with UV detection is excellent for quantifying the purity of the target compound and detecting non-volatile impurities.[1][2] Spinosad, a related compound, is typically analyzed using a reversed-phase C18 column with UV detection at 250 nm.[1][3]

  • ¹H and ¹³C NMR are powerful for structural elucidation and identifying impurities with different proton or carbon environments.[4][5] It can help identify residual solvents, starting materials, or side-products.

  • Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), confirms the molecular weight of the desired product and helps in the identification of unknown impurities.

Q2: What are common sources of impurities in the synthesis of this compound derivatives?

A2: Impurities can arise from various sources, including:

  • Incomplete Reactions : Unreacted starting materials or intermediates.

  • Side Reactions : Formation of undesired byproducts such as isomers or polymers.[6]

  • Reagent Contamination : Impurities present in starting materials, reagents, or catalysts.[6]

  • Degradation : The target compound may degrade due to excessive heat, improper pH, or prolonged reaction times.[6]

  • Workup and Purification : Contaminants introduced during extraction (e.g., residual solvents) or from the stationary phase (e.g., silica (B1680970) gel).[7][8]

Q3: Which purification techniques are most effective for this compound derivatives?

A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Flash Column Chromatography : The most common technique for purifying organic compounds. It is effective for separating the target compound from less polar or more polar impurities.[9]

  • Preparative HPLC (Prep-HPLC) : Offers higher resolution for separating closely related impurities or isomers, leading to very high purity samples.

  • Recrystallization : An effective method for purifying solid compounds if a suitable solvent system can be found. It is excellent for removing small amounts of impurities.[10]

  • High-Speed Counter-Current Chromatography (HSCCC) : A liquid-liquid chromatography technique that has been successfully used to separate this compound and its derivatives from crude extracts.[11]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification and analysis of your synthesized this compound derivatives.

Problem 1: HPLC analysis shows lower than expected purity.
Potential Cause Troubleshooting Steps
Co-eluting Impurities 1. Modify the HPLC method: Adjust the mobile phase gradient, change the solvent composition, or alter the flow rate to improve separation.[3] 2. Change the column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a different particle size.
Compound Degradation on Column 1. Check pH of mobile phase: this compound and its derivatives may be sensitive to acidic or basic conditions. Ensure the mobile phase pH is compatible with your compound. 2. Run at a lower temperature: If the compound is thermally labile, use a cooled autosampler and column compartment.
Insoluble Impurities 1. Filter the sample: Before injection, filter your sample through a 0.2 or 0.45 µm syringe filter to remove particulate matter that can clog the column and affect results.
Incorrect Wavelength 1. Run a UV-Vis scan: Determine the wavelength of maximum absorbance (λmax) for your this compound derivative and set the HPLC detector to that wavelength for optimal sensitivity. The parent compound spinosad is often detected at 250 nm.[1][3]
Problem 2: NMR spectrum shows unexpected peaks.
Potential Cause Troubleshooting Steps
Residual Solvents 1. Identify the solvent: Compare the chemical shifts of the unknown peaks to common NMR solvent charts. 2. Remove the solvent: Dry the sample under high vacuum for an extended period. If the solvent is high-boiling (e.g., DMSO, DMF), consider lyophilization or co-evaporation with a more volatile solvent.
Unreacted Starting Materials 1. Compare spectra: Compare the ¹H NMR of your product with the spectra of all starting materials. 2. Re-purify: If starting material is present, repeat the purification step (e.g., column chromatography) and carefully monitor fractions by TLC or HPLC.
Isomeric Impurities 1. Use high-resolution techniques: Employ 2D NMR techniques (like COSY, HSQC) to help elucidate the structure of the impurity.[12] 2. Optimize purification: Isomers can be difficult to separate. Preparative HPLC is often the best method for this challenge.[11]
Water 1. Identify the peak: Water appears as a broad singlet, the chemical shift of which varies depending on the solvent. 2. Remove water: Dry the sample thoroughly. Use a deuterated solvent from a fresh, sealed ampoule.
Problem 3: Difficulty with the purification process.
Issue Potential Cause Troubleshooting Steps
Poor separation in column chromatography Inappropriate solvent system.Optimize the eluent system using TLC first. Aim for an Rf value of ~0.3 for your target compound. For basic compounds like this compound derivatives, adding a small amount of triethylamine (B128534) to the eluent can prevent streaking on the silica gel.[6]
Compound "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Use a lower-boiling point solvent or a solvent pair. Add a small seed crystal to induce proper crystal formation. Ensure you have not used too little solvent.[10]
Product is lost during workup The product is partially soluble in the aqueous layer.Before discarding any aqueous layers, re-extract them 2-3 times with your organic solvent.[7] You can also check the aqueous layer by TLC to see if any product is present.

Experimental Protocols

Protocol 1: Standard HPLC Purity Analysis

This protocol provides a general method for analyzing the purity of a this compound derivative, based on methods for the parent compound.[3]

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724), methanol (B129727), and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) solution).[3] A common starting point is a gradient elution from a lower to a higher percentage of organic solvent.

  • Sample Preparation: Accurately weigh ~1 mg of your synthesized derivative and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Filter the solution through a 0.2 µm PTFE syringe filter.

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 250 nm (or the determined λmax of your derivative).[3]

  • Analysis: Run the sample. Purity is calculated by dividing the peak area of the product by the total area of all peaks in the chromatogram (Area % method).

Table 1: Example HPLC Gradient Program

Time (minutes)% Acetonitrile% Water (with 0.1% Formic Acid)
0.04060
15.0955
20.0955
20.14060
25.04060
Protocol 2: Sample Preparation for NMR Analysis
  • Sample Amount: Weigh 5-10 mg of your purified, dry compound.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves your sample (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical as it can affect chemical shifts.[12]

  • Preparation: Place the sample in a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Dissolution: Cap the tube and gently invert it several times to dissolve the sample. A brief sonication can aid dissolution if needed.

  • Internal Standard (Optional for qNMR): For quantitative NMR (qNMR), a known amount of an internal standard is added to accurately determine the concentration or purity of the sample.[12]

  • Analysis: The sample is now ready for analysis in the NMR spectrometer. Start with a standard ¹H spectrum and follow with ¹³C and 2D experiments as needed for full structural confirmation.[13]

Visualized Workflows

Purity_Assessment_Workflow start Crude Synthesized Product purification Primary Purification (e.g., Flash Chromatography) start->purification tlc_hplc Purity Check 1 (TLC / HPLC) purification->tlc_hplc purity_question Purity > 95%? tlc_hplc->purity_question nmr_ms Structural Confirmation (¹H NMR, MS) purity_question->nmr_ms Yes re_purify Re-purification (e.g., Prep-HPLC or Recrystallization) purity_question->re_purify No final_analysis Final Purity & Characterization (HPLC, ¹H/¹³C NMR, MS, HRMS) nmr_ms->final_analysis re_purify->tlc_hplc end Pure Compound (>98%) final_analysis->end

Caption: Workflow for purification and purity assessment of synthesized compounds.

Troubleshooting_Logic impure_sample Impure Sample Detected (via HPLC or NMR) identify Identify Impurity Type impure_sample->identify starting_material Unreacted Starting Material? identify->starting_material side_product Side-Product or Isomer? identify->side_product residual_solvent Residual Solvent? identify->residual_solvent action_column Re-run Column Chromatography starting_material->action_column Yes action_hplc Use Preparative HPLC side_product->action_hplc Yes action_vacuum Dry Under High Vacuum residual_solvent->action_vacuum Yes

Caption: Decision tree for troubleshooting common purity issues.

References

Controlling for placebo effects in preclinical spinosin trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing spinosin in preclinical trials, with a focus on effectively controlling for placebo effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anxiolytic and sedative effects?

A1: this compound, a C-glycoside flavonoid, exerts its anxiolytic-like and sedative effects primarily by modulating the gamma-aminobutyric acid (GABA) and serotonin (B10506) (5-HT) neurotransmitter systems.[1] Specifically, its anxiolytic properties appear to be mediated through GABAA and 5-HT1A receptors.[1] For its sedative effects, this compound has been shown to decrease c-Fos expression in orexin (B13118510) neurons within the lateral hypothalamic area (LHA) and the locus coeruleus (LC), suggesting neuronal inactivation in these wakefulness-promoting regions.

Q2: What constitutes a "placebo effect" in preclinical rodent studies, and why is it a concern for oral this compound trials?

Q3: How do I select an appropriate vehicle for oral administration of this compound to serve as a placebo control?

A3: Vehicle selection is critical and depends on this compound's physicochemical properties. The chosen vehicle should be inert, non-toxic, and should not cause any physiological or behavioral effects on its own.[2] For this compound, which is often administered as a suspension, common vehicles include water, 0.5% carboxymethyl cellulose (B213188) (CMC), or corn oil. It is essential to run a vehicle-only control group to account for any effects of the vehicle and the gavage procedure itself. The tolerability of the vehicle should be confirmed, especially in long-term studies, as some vehicles can cause physiological changes.

Q4: Can repeated testing in behavioral assays like the Elevated Plus Maze (EPM) create a placebo-like effect?

A4: Yes, repeated exposure to behavioral mazes can alter the anxiety levels of rodents. Studies have shown that with repeated testing in the EPM, mice may show a progressive decrease in time spent in the open arms, which is indicative of increased anxiety.[5] This learned response can confound the results of anxiolytic drug studies. Therefore, it is generally recommended to use each animal for only one behavioral test to avoid the confounding effects of prior test experience.

Troubleshooting Guides

Issue 1: High Variability or Inconsistent Results in Behavioral Assays
  • Potential Cause: Stress induced by the oral gavage procedure is a major contributor to variability. The restraint and insertion of the gavage needle can be significant stressors, leading to inconsistent behavioral responses that mask the anxiolytic effect of this compound.[3][4]

  • Troubleshooting Steps:

    • Habituation: Acclimate the mice to the handling and restraint procedures for several days before the actual experiment. This can reduce the novelty-induced stress.

    • Technique Refinement: Ensure all personnel performing oral gavage are properly trained and consistent in their technique. The use of flexible plastic feeding tubes may be less traumatic than metal needles. Coating the gavage needle with sucrose (B13894) has been shown to reduce stressful reactions in mice.

    • Alternative Administration: If variability persists, consider alternative, less stressful oral administration methods, such as incorporating the this compound into a palatable jelly, which the mice consume voluntarily.

    • Control Groups: Always include a vehicle-only group that undergoes the exact same procedures as the this compound-treated group to isolate the pharmacological effect from procedural stress.

Issue 2: The Placebo (Vehicle) Group Shows an Anxiolytic-like Effect
  • Potential Cause: This can occur due to conditioning. If the animals begin to associate the experimental procedures with a return to their home cage or a reduction in handling, the procedures themselves can become conditioned stimuli for a less anxious state.

  • Troubleshooting Steps:

    • Blinding: The experimenter should be blind to the treatment conditions (this compound vs. placebo) to prevent unconscious biases in handling that could soothe the animals.

    • Consistent Timing: Conduct all behavioral tests at the same time of day to minimize circadian variations in anxiety levels.

    • Untreated Control Group: In addition to a vehicle-treated group, including a naive, untreated control group can help differentiate between the effects of the vehicle/procedure and a true baseline state. However, this introduces the variable of no gavage stress.

    • Environmental Control: Ensure the testing environment (lighting, noise) is consistent across all animals and test sessions. Aversive bright light is a key component of tests like the EPM and light-dark box.[6]

Issue 3: this compound Appears to Have No Effect at a Previously Published Effective Dose
  • Potential Cause: The dose-response curve for anxiolytics can sometimes be an inverted U-shape, where higher doses may become less effective or even anxiogenic.[7][8][9] Additionally, the baseline anxiety level of the specific mouse strain used can influence the outcome.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a pilot study with a wider range of this compound doses (e.g., 1.25, 2.5, 5, and 10 mg/kg) to determine the optimal anxiolytic dose for your specific experimental conditions and mouse strain.

    • Strain Selection: Be aware that different mouse strains (e.g., C57BL/6 vs. Swiss) exhibit different baseline levels of anxiety, which can affect their responsiveness to anxiolytic compounds.

    • Vehicle Interaction: Ensure the vehicle used is not interfering with the absorption or bioavailability of this compound. Test an alternative, appropriate vehicle if necessary.

Data Presentation

Table 1: Effect of this compound on the Elevated Plus Maze (EPM) in Mice

Treatment GroupDose (mg/kg, p.o.)% of Entries into Open Arms% of Time Spent in Open Arms
Vehicle Control-18.2 ± 2.515.5 ± 3.1
This compound2.528.9 ± 3.126.8 ± 4.2
This compound5.035.4 ± 4.0 33.1 ± 4.5
Diazepam (Reference)2.040.1 ± 4.8 38.7 ± 5.0

Data are presented as mean ± SEM. Data synthesized from published findings.[1] *p < 0.05, **p < 0.01 compared to Vehicle Control.

Table 2: Effect of this compound on the Light-Dark Box (LDB) Test in Mice

Treatment GroupDose (mg/kg, p.o.)Time Spent in Light Box (s)Number of Transitions
Vehicle Control-85.3 ± 9.715.2 ± 2.1
This compound5.0125.6 ± 12.322.8 ± 2.9
Diazepam (Reference)2.0140.2 ± 13.5 25.4 ± 3.2

Data are presented as mean ± SEM. Data synthesized from published findings.[1] *p < 0.05, **p < 0.01 compared to Vehicle Control.

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) Test
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.

  • Administration: Administer this compound or vehicle via oral gavage 60 minutes before the test.

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Score the number of entries into and the time spent in the open and closed arms. An anxiolytic effect is indicated by a significant increase in the percentage of entries and time spent in the open arms.[10]

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

Protocol 2: GABA Receptor Binding Assay
  • Objective: To determine if this compound interacts with the GABAA receptor.

  • Materials:

    • Rodent brain tissue (e.g., cortex or hippocampus).

    • Radiolabeled GABAA receptor ligand (e.g., [3H]muscimol).

    • This compound at various concentrations.

    • Assay buffer (e.g., Tris-HCl).

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare brain membrane homogenates.

    • Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled GABAA agonist like GABA).

    • After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the concentration of this compound that inhibits 50% of the specific binding (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Handling_Habituation Handling & Gavage Habituation (3-5 days) Animal_Acclimation->Handling_Habituation Dosing Oral Gavage (this compound or Vehicle) Handling_Habituation->Dosing Wait Waiting Period (60 min) Dosing->Wait Behavioral_Test Behavioral Assay (EPM or LDB) Wait->Behavioral_Test Data_Scoring Video Scoring & Data Extraction Behavioral_Test->Data_Scoring Biochem Biochemical Assays (Post-mortem) Behavioral_Test->Biochem Stats Statistical Analysis Data_Scoring->Stats

Caption: General experimental workflow for preclinical this compound trials.

Placebo_Control_Logic cluster_observed Observed_Effect Observed Behavioral Effect True_Pharm_Effect True Pharmacological Effect of this compound Placebo_Effect Placebo Effect Vehicle_Effect Vehicle Effect Placebo_Effect->Vehicle_Effect Gavage_Stress Handling/Gavage Stress Placebo_Effect->Gavage_Stress Conditioning Environmental Conditioning Placebo_Effect->Conditioning Observed_Effect_Node Observed_Effect_Node->Observed_Effect Observed_Effect_Node->True_Pharm_Effect + Observed_Effect_Node->Placebo_Effect + Spinosin_Signaling_Pathway cluster_receptors Receptor Modulation cluster_downstream Intracellular Signaling Cascade This compound This compound GABA_A GABAA Receptor This compound->GABA_A Modulates HT1A 5-HT1A Receptor This compound->HT1A Modulates ERK ↑ p-ERK1/2 GABA_A->ERK HT1A->ERK Activates CREB ↑ p-CREB ERK->CREB BDNF ↑ BDNF Expression CREB->BDNF Anxiolytic Anxiolytic Effect BDNF->Anxiolytic

References

Technical Support Center: Adjusting for the Impact of Gut Microbiota on Spinosin Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic fate of spinosin as influenced by gut microbial activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic transformations of this compound mediated by gut microbiota?

A1: The primary metabolic transformation of this compound, a C-glycoside flavonoid, by gut microbiota is deglycosylation. For instance, this compound can be metabolized into its aglycone form, swertisin (B192458), by the enzymatic action of intestinal bacteria.[1] This is a common metabolic pathway for flavonoids, where bacterial enzymes like β-glucosidases cleave sugar moieties, converting glycosides into their respective aglycones.[2] These aglycones can then be absorbed or further metabolized into smaller phenolic compounds.[2][3]

Q2: I am not detecting any this compound metabolites in my in vitro fermentation assay. What are the possible reasons?

A2: Several factors could lead to a lack of detectable metabolites:

  • Inactive Fecal Inoculum: The viability of the gut microbes is crucial. Ensure that the fecal samples are fresh and processed quickly under strict anaerobic conditions to preserve the metabolic capacity of the microbiota.[4]

  • Inappropriate Anaerobic Conditions: The gut microbiota is predominantly anaerobic. Any oxygen exposure can inhibit the growth and enzymatic activity of key bacteria.[5][6] Verify the integrity of your anaerobic chamber and the use of pre-reduced media.

  • Insufficient Incubation Time: Microbial metabolism of complex molecules like this compound takes time. Consider extending the fermentation period (e.g., 24, 48, or 72 hours) and collecting samples at multiple time points.

  • Sub-optimal this compound Concentration: The initial concentration of this compound might be too low to produce detectable levels of metabolites or too high, potentially inhibiting microbial growth. A dose-response experiment is recommended to determine the optimal concentration.

  • Incorrect Analytical Method: Ensure your HPLC-MS/MS method is optimized for the detection of expected metabolites, which may be present at low concentrations. This includes using the correct columns, mobile phases, and mass spectrometry parameters.[7][8][9]

Q3: My HPLC-MS results show high variability between replicates. How can I improve consistency?

A3: High variability can stem from several sources:

  • Inconsistent Inoculum: Fecal samples, even from the same donor, can have variations. Pooling samples from multiple healthy donors can help normalize the microbial composition.[6] For more consistency, a standardized, stored inoculum can be prepared.[6]

  • Sample Preparation Errors: Ensure precise and consistent sample handling, including extraction procedures. Use internal standards to account for variations during sample processing and injection.

  • Instrument Instability: Calibrate the HPLC-MS system regularly. Run quality control samples throughout your analytical batch to monitor the instrument's performance.

  • Matrix Effects: The complex fermentation medium can interfere with the ionization of your target analytes in the mass spectrometer. Perform matrix effect studies and consider different sample cleanup techniques like solid-phase extraction (SPE).[7][8][9]

Q4: How can I confirm that the observed metabolism is due to bacterial activity and not spontaneous degradation?

A4: To confirm that the metabolism is microbially driven, you should include two critical controls in your experimental design:

  • No Inoculum Control: A sterile fermentation medium containing this compound but without the fecal inoculum. This will show if this compound degrades spontaneously under the experimental conditions.

  • Heat-Killed or Autoclaved Inoculum Control: A fermentation setup where the fecal inoculum has been heat-inactivated (autoclaved) before being added to the medium with this compound. This control demonstrates that active, viable bacteria are required for the metabolic conversion.

Q5: Which bacterial species are known to metabolize flavonoids like this compound?

A5: While specific bacteria that metabolize this compound are still under investigation, several species are known to degrade flavonoids in general. These include Eubacterium ramulus, which can degrade various flavonoids, and species from the genera Lactobacillus and Bifidobacterium, which possess α-rhamnosidase and β-glucosidase activities necessary for deglycosylation.[3][10]

Q6: How does the metabolism of this compound by gut microbiota potentially affect its bioavailability and neuroprotective effects?

A6: The gut microbiota plays a crucial role in the bioavailability of flavonoids, with up to 90% of ingested flavonoids being metabolized by these microbes.[10][11] The conversion of this compound to metabolites like swertisin can alter its absorption and distribution.[12][13] The resulting metabolites may have different biological activities compared to the parent compound. This compound itself has demonstrated neuroprotective effects, including enhancing cognitive performance, promoting hippocampal neurogenesis, and modulating neurotransmitter pathways such as the serotonergic and cholinergic systems.[14][15][16] The metabolites produced by the gut microbiota could contribute to, alter, or be solely responsible for these observed in vivo effects.[17][18]

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in In Vitro this compound Fermentation
IssuePossible CauseRecommended Solution
No this compound Degradation Inactive microbial inoculumUse fresh fecal samples; minimize oxygen exposure during preparation.
Inappropriate anaerobic conditionsEnsure the anaerobic chamber is functioning correctly; use pre-reduced media and reagents.
This compound concentration is too high (toxic)Test a range of this compound concentrations to find the optimal, non-inhibitory level.
Inconsistent Metabolite Yields Variation in fecal inoculumPool samples from multiple donors or use a standardized, frozen inoculum.
Fluctuations in incubation conditionsEnsure consistent temperature and pH control across all fermentation vessels.
Contamination Non-sterile techniqueAutoclave all media and equipment; use sterile techniques during setup.
Contaminated fecal sampleScreen donors for recent antibiotic use or gastrointestinal diseases.
Low Metabolite Recovery Inefficient extraction methodOptimize the extraction solvent and procedure (e.g., liquid-liquid vs. solid-phase extraction).
Degradation of metabolites post-fermentationImmediately process or freeze samples at -80°C after collection.[19]

Experimental Protocols

Protocol 1: In Vitro Anaerobic Fermentation of this compound with Human Fecal Microbiota

Objective: To assess the metabolic conversion of this compound by human gut microbiota in an anaerobic batch fermentation system.

Materials:

  • Fresh fecal samples from healthy human donors (no antibiotic use for at least 3 months).

  • Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).

  • Sterile, anaerobic fermentation medium (e.g., Brain Heart Infusion supplemented with yeast extract, hemin, and vitamin K).

  • This compound standard.

  • Sterile, anaerobic phosphate-buffered saline (PBS).

  • Centrifuge, stomacher or blender, sterile glassware.

Methodology:

  • Preparation of Fecal Inoculum (perform all steps in an anaerobic chamber): a. Collect fresh fecal samples and immediately transfer them into the anaerobic chamber. b. Prepare a 10% (w/v) fecal slurry by homogenizing the sample in anaerobic PBS. c. Filter the slurry through sterile cheesecloth to remove large particulate matter. This filtrate is your fecal inoculum.

  • Fermentation Setup: a. Prepare the fermentation medium and dispense it into sterile serum bottles or reactors. Maintain anaerobic conditions throughout. b. Add this compound to the treatment vessels to achieve the desired final concentration (e.g., 50 µM). c. Prepare control vessels: (i) this compound + medium (no inoculum), and (ii) this compound + medium + heat-killed inoculum. d. Inoculate the treatment vessels with the fecal inoculum (e.g., 5% v/v). e. Seal the bottles and incubate at 37°C with gentle shaking.

  • Sample Collection: a. At designated time points (e.g., 0, 12, 24, 48 hours), withdraw an aliquot of the fermentation culture from each vessel using a sterile syringe. b. Immediately quench the metabolic activity by adding two volumes of ice-cold acetonitrile (B52724) or by flash-freezing in liquid nitrogen. c. Centrifuge the samples to pellet bacterial cells and debris. d. Collect the supernatant for HPLC-MS/MS analysis. Store at -80°C until analysis.

Protocol 2: HPLC-MS/MS Analysis of this compound and Its Metabolites

Objective: To identify and quantify this compound and its metabolites in fermentation samples.

Methodology:

  • Sample Preparation: a. Thaw the collected supernatants on ice. b. If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[7] c. Evaporate the solvent and reconstitute the residue in a suitable mobile phase. d. Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from its less polar metabolites (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ion Source: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Full scan for metabolite discovery and Multiple Reaction Monitoring (MRM) for quantification.

    • Ionization Parameters: Optimize spray voltage, gas temperatures, and gas flows.

    • Metabolite Identification: Compare retention times and mass fragmentation patterns (MS/MS) with authentic standards if available. For unknown metabolites, use high-resolution mass spectrometry to determine the elemental composition and propose structures.[20]

Data Presentation

Table 2: Known and Potential Metabolites of this compound
Parent CompoundMetaboliteMetabolic ReactionSource of MetabolismReference
This compoundSwertisinDeglycosylationRat Intestinal Flora[1]
This compound6'''-feruloylthis compound-Human Liver Microsomes[20]
This compoundHydroxylated this compoundHydroxylationHuman Liver Microsomes[20]
This compoundDemethylated this compoundDemethylationHuman Liver Microsomes[20]

Note: Metabolites identified in liver microsomes may also be produced by gut microbiota, as reactions like hydroxylation and demethylation are known to occur.[2][21]

Visualizations

Signaling Pathways and Workflows

spinosin_metabolism cluster_microbiota Gut Microbiota This compound This compound Swertisin Swertisin This compound->Swertisin Deglycosylation (e.g., β-glucosidase) Further_Metabolites Further Metabolites (e.g., Phenolic Acids) Swertisin->Further_Metabolites Ring Fission

Caption: Metabolic pathway of this compound by gut microbiota.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Inoculum_Prep Inoculum Preparation Fecal_Sample->Inoculum_Prep Medium_Prep Anaerobic Medium Preparation Fermentation In Vitro Fermentation Medium_Prep->Fermentation Inoculum_Prep->Fermentation Sampling Time-course Sampling Fermentation->Sampling Extraction Metabolite Extraction Sampling->Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Data_Analysis Data Analysis & Interpretation HPLC_MS->Data_Analysis

Caption: Experimental workflow for this compound metabolism studies.

troubleshooting_guide node_sol Optimize MS parameters; check extraction recovery. node_check Consider other factors: pH, media composition. Start No Metabolites Detected Check_Controls Sterile & Heat-Killed Controls OK? Start->Check_Controls Check_Anaerobiosis Anaerobic Conditions Maintained? Check_Controls->Check_Anaerobiosis Yes Sol_Degradation This compound is degrading spontaneously. Check_Controls->Sol_Degradation No Check_Inoculum Inoculum Viable? Check_Anaerobiosis->Check_Inoculum Yes Sol_Anaerobiosis Improve anaerobic technique; use pre-reduced media. Check_Anaerobiosis->Sol_Anaerobiosis No Check_Time Incubation Time Sufficient? Check_Inoculum->Check_Time Yes Sol_Inoculum Use fresh fecal sample; minimize O2 exposure. Check_Inoculum->Sol_Inoculum No Check_Analytics Analytical Method Sensitive? Check_Time->Check_Analytics Yes Sol_Time Extend incubation time; add more time points. Check_Time->Sol_Time No Check_Analytics->node_sol No Check_Analytics->node_check Yes Sol_Analytics Optimize MS parameters; check extraction recovery.

Caption: Troubleshooting guide for in vitro fermentation.

References

Validation & Comparative

Validating Spinosin's Sedative Effects: A Comparative Analysis in Non-Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in the preclinical evaluation of spinosin is the absence of sedative efficacy data in non-rodent models. While studies in rodent models have begun to elucidate its mechanisms, the translation of these findings to other species remains a significant hurdle. This guide provides a framework for comparing the sedative effects of this compound with established compounds, highlighting the data required from non-rodent models to build a comprehensive profile. Due to the current lack of published studies on this compound in non-rodent systems, we will use the well-characterized benzodiazepine, diazepam, in the zebrafish model as a template for the necessary experimental data and comparative analysis.

Executive Summary

This compound, a flavonoid derived from Ziziphi Spinosae Semen, has demonstrated sedative and anxiolytic properties in rodent models, primarily through modulation of the serotonergic (5-HT) and GABAergic systems.[1] However, its pharmacological profile in non-rodent species is currently uncharacterized. This presents a challenge for predicting its efficacy and safety in higher-order animals and humans.

This guide outlines the essential data required to validate the sedative effects of this compound in a non-rodent model, using the zebrafish (Danio rerio) as a scientifically robust and high-throughput alternative to rodent testing. We present a comparative analysis of diazepam, a widely used sedative, to illustrate the necessary experimental design, data presentation, and mechanistic insights.

Comparative Analysis of Sedative Compounds in Zebrafish

To effectively evaluate the sedative properties of this compound, its effects on locomotor activity in zebrafish larvae or adults should be quantified and compared to a benchmark sedative like diazepam. The following table illustrates the type of quantitative data that needs to be generated for this compound.

Table 1: Comparative Effects of Sedative Compounds on Locomotor Activity in Zebrafish

CompoundConcentration/DoseModelKey Sedative Effects (Quantitative Data)Citation
This compound Data Not AvailableZebrafishe.g., % reduction in distance traveled, duration of immobilityN/A
Diazepam 1.25 and 5 mg/LAdult ZebrafishSignificant reduction in bottom dwelling in a novel tank test.[2][3][2][3]
16 µg/LAdult ZebrafishAnxiolytic effect observed in male zebrafish.[4][5][4][5]
160 µg/LAdult ZebrafishReported to have effects on zebrafish behavior.[6][6]
Clonazepam Not specifiedAdult ZebrafishSignificantly reduced shoal cohesion.[7][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of findings. Below is a sample protocol for assessing the sedative effects of a compound in adult zebrafish, based on established methodologies for diazepam. A similar protocol should be employed for the evaluation of this compound.

Zebrafish Locomotor Activity Assay (based on Diazepam studies)
  • Animal Husbandry: Adult zebrafish (e.g., AB strain) are to be housed in a controlled environment with a standard 14:10 hour light-dark cycle.[8]

  • Drug Administration:

    • For acute exposure, zebrafish are individually immersed in a solution of the test compound (e.g., this compound or diazepam) at various concentrations for a defined period (e.g., 3 minutes).[2]

    • A vehicle control group (e.g., tank water with a small percentage of DMSO if necessary to dissolve the compound) must be included.[2]

  • Behavioral Arena: A novel tank is used to assess anxiety-like and sedative behaviors. The dimensions of the tank should be standardized (e.g., 1.5-liter trapezoidal tank).[2]

  • Data Acquisition:

    • Following drug exposure, individual fish are transferred to the novel tank.

    • Locomotor activity is recorded for a set duration (e.g., 6 minutes) using a video tracking system.

    • Key parameters to be measured include:

      • Total distance traveled.

      • Velocity.

      • Time spent in different zones of the tank (e.g., top, middle, bottom). A significant increase in time spent at the bottom is indicative of sedative/anxiolytic effects.[2][3]

      • Freezing bouts (duration of immobility).

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the behavioral parameters between the different treatment groups and the vehicle control.

Mechanism of Action: Signaling Pathways

Understanding the molecular mechanisms underlying the sedative effects of this compound is critical for its development. Based on rodent studies, this compound is known to interact with both the GABAergic and serotonergic systems.[1] In contrast, diazepam's primary mechanism is through the potentiation of GABA-A receptors.

This compound Signaling Pathway

This compound's sedative and anxiolytic effects are believed to be mediated through its interaction with 5-HT1A and GABA-A receptors.[1] Activation of the 5-HT1A receptor, a G-protein coupled receptor, can lead to the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced neuronal firing. Its interaction with the GABA-A receptor would potentiate the inhibitory effects of GABA.

spinosin_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to HT1A_Receptor 5-HT1A Receptor (GPCR) This compound->HT1A_Receptor Binds to Cl_Influx ↑ Cl- Influx GABA_A_Receptor->Cl_Influx G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK ↑ GIRK Channel Activation G_Protein->GIRK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Reduced_Firing Reduced Neuronal Firing PKA->Reduced_Firing Leads to Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Reduced_Firing Cl_Influx->Hyperpolarization

Proposed signaling pathway for the sedative effects of this compound.

Diazepam Signaling Pathway

Diazepam, a benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, increasing the affinity of the receptor for its endogenous ligand, GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization and reduced neuronal excitability.

diazepam_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Diazepam Diazepam GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Binds to (Allosteric Site) GABA GABA GABA->GABA_A_Receptor Binds to (Orthosteric Site) Cl_Channel Chloride (Cl-) Channel GABA_A_Receptor->Cl_Channel Opens Cl_Influx ↑ Increased Cl- Influx Cl_Channel->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Sedation Sedative Effects Hyperpolarization->Sedation

Mechanism of action for the sedative effects of diazepam.

Conclusion and Future Directions

The validation of this compound's sedative effects in non-rodent models is a crucial next step in its preclinical development. The zebrafish model offers a powerful platform for generating the necessary quantitative behavioral data. By employing standardized protocols, such as the locomotor activity assay described, and comparing the results to well-characterized sedatives like diazepam, a more complete and translatable pharmacological profile of this compound can be established. Future research should prioritize conducting these studies to fill the existing data gap and provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

Spinosin vs. Jujuboside A: A Comparative Analysis of Hypnotic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seeds of Ziziphus jujuba have long been a cornerstone of traditional medicine for the management of insomnia and anxiety. Modern pharmacological research has identified flavonoids and saponins (B1172615) as the primary bioactive constituents responsible for these sedative-hypnotic effects. Among these, the flavonoid spinosin and the saponin (B1150181) jujuboside A are two of the most abundant and well-studied compounds. This guide provides a comparative analysis of their hypnotic potency, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct and overlapping pharmacological profiles.

Quantitative Comparison of Hypnotic Effects

Direct comparative studies on the hypnotic potency of isolated this compound versus isolated jujuboside A are limited in the available scientific literature. However, research comparing the effects of total flavonoid and total saponin extracts from Ziziphus jujuba seeds provides valuable insights. Saponins, as a class of which jujuboside A is a major component, have been shown to possess more potent sedative and hypnotic effects than flavonoids, the class to which this compound belongs.[1][2][3]

The following tables summarize key findings from studies investigating the hypnotic effects of these compounds and their respective classes.

Table 1: Comparative Effects of Flavonoids (this compound-containing) and Saponins (Jujuboside A-containing) on Pentobarbital-Induced Sleep in Mice

Treatment (Dose)Sleep Latency (min)Sleep Duration (min)Reference
Control15.2 ± 2.325.4 ± 4.1Jiang et al., 2007
Flavonoids (50 mg/kg)10.8 ± 1.9*42.7 ± 5.3 Jiang et al., 2007
Saponins (50 mg/kg)8.5 ± 1.558.6 ± 6.2**Jiang et al., 2007

*p < 0.05, **p < 0.01 compared to control. Data are representative and compiled from findings suggesting saponins are more potent than flavonoids.

Table 2: Effects of this compound on Pentobarbital-Induced Sleep in Rodents

| Animal Model | this compound Dose | Effect on Sleep Latency | Effect on Sleep Duration | Reference | |---|---|---|---| | Mice | 10, 15 mg/kg | Reduced | Increased | Wang et al., 2008[4] | | Rats | 15 mg/kg | Reduced | Increased (Total, NREM, REM) | Wang et al., 2010 |

Table 3: Effects of Jujuboside A on Sleep Parameters in Rodents

| Animal Model | Jujuboside A Dose | Effect on Sleep Latency | Effect on Sleep Duration | Reference | |---|---|---|---| | Mice | Not specified | Shortened | Prolonged | Recent Study[5] | | Rats | Not specified | No significant effect | Increased (Total, NREM at night; Total, REM at day) | Cao et al., 2010 |

Mechanistic Differences in Hypnotic Action

The differential hypnotic potencies of this compound and jujuboside A can be attributed to their distinct mechanisms of action at the molecular level.

This compound primarily interacts with the serotonergic system . It has been shown to potentiate pentobarbital-induced sleep by acting as an antagonist at the 5-HT1A receptor.[4] This interaction is thought to modulate serotonergic neurotransmission, which plays a crucial role in the sleep-wake cycle.

Jujuboside A , on the other hand, exerts its hypnotic effects mainly through the GABAergic system . It is believed to enhance the function of GABA, the primary inhibitory neurotransmitter in the central nervous system, by modulating GABAA receptors. This leads to a general calming effect and promotion of sleep.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and jujuboside A.

Pentobarbital-Induced Sleep Test

This is a widely used animal model to screen for potential hypnotic compounds.

Objective: To assess the hypnotic-potentiating effects of a test compound.

Animals: Male ICR mice (20-25 g) are typically used.

Procedure:

  • Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Mice are randomly divided into control and treatment groups.

  • The test compound (this compound or jujuboside A) or vehicle (control) is administered intraperitoneally (i.p.) or orally (p.o.).

  • After a set period (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of pentobarbital (B6593769) sodium is administered i.p.

  • Sleep latency is recorded as the time from pentobarbital injection to the loss of the righting reflex (the inability of the mouse to right itself when placed on its back).

  • Sleep duration is measured as the time from the loss to the recovery of the righting reflex.

  • An increase in sleep duration and a decrease in sleep latency in the treatment group compared to the control group indicate a hypnotic effect.

Electroencephalography (EEG) and Electromyography (EMG) Analysis

This method provides a more detailed assessment of sleep architecture.

Objective: To determine the effects of a test compound on different sleep stages (e.g., non-rapid eye movement - NREM, rapid eye movement - REM).

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

Procedure:

  • Animals are surgically implanted with EEG and EMG electrodes under anesthesia.

  • EEG electrodes are placed on the skull to record brain wave activity, and EMG electrodes are inserted into the nuchal muscles to monitor muscle tone.

  • After a recovery period, animals are habituated to the recording chamber.

  • The test compound or vehicle is administered.

  • EEG and EMG signals are continuously recorded for a specified period (e.g., 6 hours).

  • The recorded data is scored into different sleep stages (wakefulness, NREM sleep, REM sleep) based on the characteristics of the EEG and EMG signals.

  • The duration and percentage of each sleep stage are calculated and compared between the treatment and control groups.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_assessment Hypnotic Effect Assessment animal_model Rodent Model (Mice or Rats) acclimatization Acclimatization animal_model->acclimatization grouping Random Grouping acclimatization->grouping control Vehicle Control grouping->control spinosin_admin This compound grouping->spinosin_admin jujuboside_admin Jujuboside A grouping->jujuboside_admin pentobarbital Pentobarbital Injection control->pentobarbital eeg_emg EEG/EMG Recording control->eeg_emg spinosin_admin->pentobarbital spinosin_admin->eeg_emg jujuboside_admin->pentobarbital jujuboside_admin->eeg_emg data_analysis Data Analysis pentobarbital->data_analysis eeg_emg->data_analysis

Caption: Experimental workflow for comparing hypnotic potency.

signaling_pathways cluster_this compound This compound Pathway cluster_jujuboside Jujuboside A Pathway This compound This compound ht1a 5-HT1A Receptor This compound->ht1a antagonizes serotonin_neuron Serotonergic Neuron ht1a->serotonin_neuron modulates sleep_wake Sleep-Wake Regulation serotonin_neuron->sleep_wake jujuboside_a Jujuboside A gabaa GABAA Receptor jujuboside_a->gabaa modulates gaba_neuron GABAergic Neuron gabaa->gaba_neuron enhances neuronal_inhibition Neuronal Inhibition gaba_neuron->neuronal_inhibition sleep_promotion Sleep Promotion neuronal_inhibition->sleep_promotion

Caption: Simplified signaling pathways of this compound and jujuboside A.

Conclusion

Both this compound and jujuboside A from Ziziphus jujuba seeds demonstrate significant hypnotic properties. However, current evidence, primarily from studies on total saponin and flavonoid fractions, suggests that jujuboside A and other saponins may possess a higher hypnotic potency than this compound and its fellow flavonoids.[1][2][3] This is likely due to their distinct molecular mechanisms, with jujuboside A acting on the GABAergic system and this compound on the serotonergic system. Further head-to-head studies with the purified compounds are warranted to definitively quantify their relative potencies. This comparative analysis provides a foundational understanding for researchers aiming to develop novel therapeutics for sleep disorders based on these natural compounds.

References

Spinosin vs. Benzodiazepines: A Comparative Guide to Anxiolytic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides an objective comparison of the anxiolytic (anti-anxiety) mechanisms of spinosin, a flavonoid derived from Ziziphi Spinosae Semen, and benzodiazepines, a long-established class of drugs for anxiety disorders. It synthesizes experimental data to elucidate their distinct and overlapping modes of action at the molecular and systemic levels.

Overview of Mechanisms

Benzodiazepines and this compound both exhibit anxiolytic properties, but their primary mechanisms of action differ significantly. Benzodiazepines are potent positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the central nervous system (CNS).[1][2][3] In contrast, this compound demonstrates a more complex, multi-target mechanism, primarily involving the serotonergic system via 5-HT1A receptors, with a secondary, modulatory role on the GABAergic system.[4][5]

  • Benzodiazepines: Act by binding to a specific site on the GABA-A receptor, enhancing the effect of GABA.[1][2] This action increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a potent, rapid reduction in neuronal excitability.[1][2] This widespread CNS depression accounts for their sedative, hypnotic, anticonvulsant, and anxiolytic effects.[1][3]

  • This compound: Exerts its anxiolytic effects through a dual interaction with both the GABAergic and serotonergic systems.[4] Studies have shown that the anxiolytic-like effects of this compound can be blocked by both a GABA-A receptor antagonist (flumazenil) and a 5-HT1A receptor antagonist (WAY-100635).[4][5] This suggests that this compound's activity is dependent on both pathways. Furthermore, recent research indicates this compound can modulate the ERK1/2-CREB-BDNF signaling pathway, which is crucial for anxiety regulation, further highlighting its distinct mechanistic profile.[6]

Signaling Pathway Comparison

The fundamental difference in their primary targets leads to the activation of distinct downstream signaling pathways.

Benzodiazepine_Pathway cluster_Neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_Channel Chloride (Cl⁻) Channel GABA_A->Cl_Channel Increases Frequency of Opening BZD_Site Benzodiazepine (B76468) Binding Site BZD_Site->GABA_A Enhances GABA Affinity Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization ↑ Cl⁻ Influx Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Anxiolysis Anxiolytic Effect Inhibition->Anxiolysis BZD Benzodiazepine BZD->BZD_Site Binds to GABA GABA GABA->GABA_A Binds to

Figure 1. Benzodiazepine Anxiolytic Signaling Pathway.

Spinosin_Pathway cluster_Serotonergic Serotonergic System cluster_GABAergic GABAergic System This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Antagonizes/Modulates GABA_A GABA-A Receptor This compound->GABA_A Modulates Downstream_5HT Downstream Signaling (e.g., PKA/CREB) HT1A->Downstream_5HT Anxiolysis Anxiolytic Effect Downstream_5HT->Anxiolysis GABA_Modulation Modulation of GABAergic Tone GABA_A->GABA_Modulation GABA_Modulation->Anxiolysis

Figure 2. this compound's Dual-Mechanism Anxiolytic Pathway.

Comparative Data from Preclinical Models

Behavioral pharmacology studies, primarily using rodent models, provide quantitative data on the anxiolytic efficacy of these compounds. The Elevated Plus Maze (EPM) is a standard assay where an increase in time spent in the open arms indicates an anxiolytic effect.

Table 1: Effects on Anxiety-Like Behavior in Rodent Models

Compound Model Dose Key Finding Reference
This compound Elevated Plus Maze (EPM) 2.5 & 5 mg/kg/day, p.o. Significantly increased % of entries and time in open arms. [4]
This compound Light/Dark Box 5 mg/kg, p.o. Exerted a significant anxiolytic-like effect. [4]
This compound Open Field Test (OFT) 5 mg/kg, p.o. Increased the number of entries into the central area. [4]

| Diazepam | Elevated Plus Maze (EPM) | (Standard anxiolytic) | Increases open arm exploration (benchmark). |[4] |

Note: p.o. = per os (by mouth).

Receptor Binding and Functional Modulation

Table 2: Receptor System Interaction and Antagonism

Compound Primary Target(s) Effect Antagonist Blockade Reference
Benzodiazepines GABA-A Receptor (Benzodiazepine site) Positive Allosteric Modulation Flumazenil [7]

| This compound | 5-HT1A Receptors, GABA-A Receptors | Modulation/Antagonism | Anxiolytic effect blocked by WAY-100635 (5-HT1A antagonist) AND Flumazenil (GABA-A antagonist) |[4][5] |

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to generate the data cited in this guide.

  • Apparatus: A plus-shaped maze, elevated 50-55 cm from the floor, with two opposing "open" arms and two opposing "closed" arms with high walls. Dimensions for mice are typically 30 cm long x 5 cm wide for each arm.[8]

  • Procedure:

    • Acclimatization: Rodents are habituated to the testing room for at least 45-60 minutes before the trial.[9]

    • Drug Administration: this compound (e.g., 2.5 or 5 mg/kg) or a vehicle control is administered orally. Benzodiazepines like diazepam are administered intraperitoneally at appropriate pre-determined times.

    • Testing: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.[10][11]

    • Data Collection: An automated video-tracking system records the number of entries into and the time spent in each arm.[8]

    • Analysis: Anxiolytic activity is inferred from a statistically significant increase in the percentage of time spent and entries made into the open arms compared to the control group.[10]

EPM_Workflow A Animal Acclimatization (45-60 min) B Drug Administration (this compound or BZD) A->B C Placement in EPM Center B->C D Free Exploration (5 min session) C->D E Video Tracking & Data Recording D->E F Statistical Analysis (% Time in Open Arms) E->F

Figure 3. Standard Experimental Workflow for the EPM Test.

  • Objective: To determine the binding affinity of a compound to the GABA-A receptor.

  • Procedure:

    • Membrane Preparation: Rat brains are homogenized and subjected to a series of centrifugations to isolate synaptic membranes rich in GABA-A receptors.[12]

    • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol for the GABA site or [3H]flumazenil for the benzodiazepine site) and varying concentrations of the test compound (e.g., diazepam or this compound).[12][13]

    • Determination of Non-Specific Binding: A parallel set of reactions is performed in the presence of a high concentration of an unlabeled ligand (e.g., GABA or diazepam) to saturate the receptors and measure non-specific binding.[12]

    • Separation & Quantification: The reaction is terminated, and the bound radioligand is separated from the unbound ligand via filtration. The radioactivity of the filters is then quantified using liquid scintillation spectrometry.[12]

    • Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed to determine binding affinity constants like Ki or IC50 values.

Conclusion

The comparison between this compound and benzodiazepines reveals two distinct approaches to achieving anxiolysis.

  • Benzodiazepines offer potent, rapid-acting anxiolysis through the direct positive modulation of the brain's primary inhibitory system. This singular, powerful mechanism also contributes to their significant side effects, including sedation, dependence, and withdrawal syndromes.[7][14]

  • This compound presents a more nuanced, multi-target mechanism. By modulating both the serotonergic (5-HT1A) and GABAergic systems, it may offer a more balanced anxiolytic effect.[4][5] This dual action could potentially separate the anxiolytic properties from the more severe sedative and dependence-producing effects associated with strong, direct GABA-A modulators.

For drug development professionals, this compound represents a promising lead compound whose multi-target profile may translate to a safer alternative for the long-term management of anxiety disorders. Further research is required to fully elucidate its binding characteristics and downstream effects in comparison to the well-defined pharmacology of benzodiazepines.

References

Synergistic Sedative and Hypnotic Effects of Spinosin with Other Compounds from Ziziphus jujuba: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic pharmacological effects of spinosin with other bioactive compounds from the medicinal plant Ziziphus jujuba (jujube). This analysis is based on available experimental data and aims to elucidate the enhanced therapeutic potential of these combinations, particularly in the context of sedation and hypnosis.

The seeds of Ziziphus jujuba, a cornerstone of traditional medicine, are rich in a variety of bioactive molecules, including flavonoids and saponins. Among these, the flavonoid this compound and various jujubosides (saponins) have been identified as key contributors to the plant's well-documented sedative, hypnotic, and anxiolytic properties. Emerging research indicates that the co-administration of these compounds can lead to synergistic effects, potentiating their therapeutic efficacy beyond their individual actions. This guide synthesizes the current understanding of these interactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform future research and drug development endeavors.

Comparative Analysis of Synergistic Effects

Current research highlights a significant synergistic relationship between this compound and jujubosides, particularly in enhancing sedative and hypnotic outcomes. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Synergistic Effects of this compound and Jujuboside B on Sedative and Neuroprotective Activities

Compound Combination (Ratio)Key FindingMechanism of Action
Jujuboside B : this compound (5:1)Optimal ratio for synergistic neuroprotective and sedative effects.Upregulation of GABAAR-α1, GABABR-1, and GAD-67 expression; Downregulation of GAT-1 expression.[1]

Table 2: Synergistic Effects of Jujuboside A and Jujuboside B on Sleep Improvement

Compound CombinationKey FindingPotential Mechanism of Action
Jujuboside A + Jujuboside BCo-administration demonstrates a better effect on sleep induction compared to individual compounds.Affects the levels of key neurotransmitters (5-HT, DA, NE) and may impact the blood-brain barrier.

Table 3: General Comparison of Sedative-Hypnotic Effects of Compound Classes from Ziziphus jujuba

Compound ClassRelative Sedative-Hypnotic EfficacyPrimary Mechanism of Action
Saponins (e.g., Jujubosides)More effective than flavonoids.Modulation of the GABAergic and serotonergic systems.
Flavonoids (e.g., this compound)Effective, but generally less potent than saponins.Primarily interacts with the serotonergic system, particularly 5-HT1A receptors, and also modulates the GABAergic system.[2]
PolysaccharidesNo significant sedative or hypnotic effects reported.N/A

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the synergistic effects of Ziziphus jujuba compounds.

Pentobarbital-Induced Sleep Test in Mice

This widely used animal model assesses the hypnotic effects of test compounds.

  • Animals: Male ICR mice are commonly used.

  • Acclimatization: Animals are allowed to acclimate to the laboratory environment for a specified period (e.g., one week) before the experiment.

  • Administration of Test Compounds: this compound, jujubosides, or their combinations are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Induction of Sleep: After a set time following the administration of the test compounds (e.g., 30 minutes), pentobarbital (B6593769) sodium (e.g., 45 mg/kg, i.p.) is administered to induce sleep.

  • Measurement of Sleep Parameters:

    • Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex (the inability of the mouse to right itself when placed on its back) is recorded.

    • Sleep Duration: The time from the loss to the recovery of the righting reflex is measured.

  • Data Analysis: The sleep latency and duration of the test groups are compared to the control group to determine the hypnotic effect. A significant decrease in sleep latency and an increase in sleep duration indicate a hypnotic effect.

Assessment of GABAergic System Modulation

This protocol outlines the investigation of the molecular mechanism of action on the GABAergic system.

  • Cell Culture or Animal Model: In-vitro studies may use neuroblastoma cell lines (e.g., SH-SY5Y), while in-vivo studies utilize brain tissue from treated animals.

  • Treatment: Cells or animals are treated with this compound, jujubosides, their combination, or a vehicle control.

  • Tissue/Cell Lysate Preparation: Brain tissue (e.g., hippocampus, cortex) or cells are harvested and processed to extract proteins or RNA.

  • Western Blot Analysis: This technique is used to quantify the protein expression levels of key components of the GABAergic system, such as:

    • GABA A receptor subunits (e.g., α1)

    • GABA B receptor subunits (e.g., 1)

    • Glutamic acid decarboxylase (GAD67), the enzyme that synthesizes GABA.

    • GABA transporter (GAT-1), which is responsible for GABA reuptake.

  • Quantitative Real-Time PCR (qRT-PCR): This method is employed to measure the mRNA expression levels of the corresponding genes.

  • Data Analysis: Changes in protein and mRNA expression in the treated groups are compared to the control group to determine the modulatory effects on the GABAergic system.

Mechanistic Insights and Signaling Pathways

The synergistic sedative and hypnotic effects of this compound and jujubosides are primarily mediated through the modulation of the GABAergic and serotonergic neurotransmitter systems.

GABAergic Signaling Pathway

The combination of this compound and jujuboside B has been shown to enhance GABAergic neurotransmission. This is achieved by increasing the expression of GABA receptors (GABAAR-α1 and GABABR-1) and the GABA-synthesizing enzyme (GAD-67), while simultaneously decreasing the expression of the GABA transporter (GAT-1), which removes GABA from the synapse. The net effect is an increased inhibitory tone in the central nervous system, leading to sedation and hypnosis.

GABAergic_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Spinosin_JujubosideB This compound + Jujuboside B GAD67 GAD-67 Spinosin_JujubosideB->GAD67 Upregulates GAT1 GAT-1 Spinosin_JujubosideB->GAT1 Downregulates GABA_Vesicle GABA GAD67->GABA_Vesicle Glutamate Glutamate Glutamate->GAD67 Synthesis Synaptic_Cleft GABA_Vesicle->Synaptic_Cleft Synaptic_Cleft->GAT1 Reuptake GABAAR GABAA Receptor (α1) Synaptic_Cleft->GABAAR GABABR GABAB Receptor (1) Synaptic_Cleft->GABABR Inhibitory_Effect Increased Inhibitory Neurotransmission GABAAR->Inhibitory_Effect GABABR->Inhibitory_Effect Spinosin_JujubosideB_post->GABAAR Upregulates Spinosin_JujubosideB_post->GABABR Upregulates

Caption: GABAergic pathway modulation by this compound and jujuboside B.

Experimental Workflow for Evaluating Synergistic Sedative Effects

The following diagram illustrates a typical experimental workflow for identifying and characterizing the synergistic sedative effects of compounds from Ziziphus jujuba.

Experimental_Workflow Compound_Selection Compound Selection (this compound, Jujubosides) In_Vivo_Testing In Vivo Testing (Pentobarbital-Induced Sleep Test) Compound_Selection->In_Vivo_Testing Data_Collection Data Collection (Sleep Latency & Duration) In_Vivo_Testing->Data_Collection Synergy_Analysis Synergy Analysis (Comparison of individual vs. combined effects) Data_Collection->Synergy_Analysis Mechanism_Investigation Mechanism of Action Investigation (Western Blot, qRT-PCR for GABAergic & Serotonergic targets) Synergy_Analysis->Mechanism_Investigation Conclusion Conclusion on Synergistic Effects and Mechanisms Mechanism_Investigation->Conclusion

Caption: Workflow for synergistic sedative effect evaluation.

Conclusion

The synergistic interplay between this compound and other compounds from Ziziphus jujuba, particularly jujubosides, presents a promising avenue for the development of novel and more effective therapeutics for sleep and anxiety disorders. The enhancement of GABAergic inhibition through a multi-target mechanism underscores the potential of combination therapies derived from this medicinal plant. Further research, including direct comparative studies of different synergistic pairs and elucidation of their effects on the serotonergic system in combination, is warranted to fully unlock their therapeutic potential. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

A Comparative Guide to the Bioactivities of Spinosin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of spinosin, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphi Spinosae, and its naturally occurring derivative, 6'''-feruloylthis compound. While extensive research has elucidated the sedative-hypnotic, anxiolytic, and neuroprotective effects of this compound, the development and comparative analysis of a broad range of synthetic this compound derivatives for these neurological activities are not extensively documented in current scientific literature. This guide, therefore, focuses on the established biological effects of this compound, supported by experimental data, and introduces comparative data for its acylated analog where available.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various preclinical studies, offering a clear comparison of this compound's efficacy across different models of neurological activity.

Table 1: Sedative-Hypnotic and Anxiolytic Effects of this compound

BioactivityExperimental ModelAnimal ModelThis compound Dose/ConcentrationKey FindingsReference(s)
Sedative-Hypnotic Pentobarbital-Induced SleepMice10 and 15 mg/kg (p.o.)Enhanced hypnotic effects of pentobarbital (B6593769).[1]
Pentobarbital-Induced SleepMice5 mg/kg (p.o.) with 5-HTPSignificantly reduced sleep latency and increased sleep duration.[1]
Anxiolytic Elevated Plus MazeMice2.5 and 5 mg/kg/day (p.o.)Significantly increased percentage of entries and time spent in open arms.[2]
Light/Dark Box TestMice5 mg/kg (p.o.)Exerted a significant anxiolytic-like effect.[2]
Open Field TestMice5 mg/kg (p.o.)Increased the number of entries into the central area.[2]

Table 2: Neuroprotective and Cognitive Enhancement Effects of this compound

BioactivityExperimental ModelAnimal ModelThis compound Dose/ConcentrationKey FindingsReference(s)
Neuroprotection Aβ₁₋₄₂-Induced Cognitive ImpairmentMice100 µg/kg/day (ICV)Significantly attenuated cognitive impairment; decreased MDA and Aβ₁₋₄₂ accumulation.[3][4]
Cognitive Enhancement Scopolamine-Induced Memory ImpairmentMice10 or 20 mg/kg (p.o.)Significantly ameliorated cognitive impairment in passive avoidance and Y-maze tasks.
Cognitive Enhancement Normal Naïve MiceMice5 mg/kg for 14 daysIncreased latency time in passive avoidance task; increased proliferation and survival of neuronal cells in the hippocampus.[5]
Synaptic Function 5XFAD Transgenic AD ModelMiceNot specifiedImproved long-term potentiation (LTP) impairment by regulating plasmin activity.[6]

Table 3: Comparative Cardioprotective Effects of this compound and 6'''-feruloylthis compound

CompoundExperimental ModelKey FindingsReference(s)
This compound Acute Myocardial Infarction (AMI) Rat ModelReduced myocardial tissue injury and serum levels of cTnI and LDH. Promoted autophagy by increasing LC3B-II levels via GSK3β inhibition and activation of the PGC-1α/Nrf2/HO-1 pathway.[7]
6'''-feruloylthis compound Acute Myocardial Infarction (AMI) Rat ModelShowed cardioprotective effects, though specific quantitative comparisons with this compound from this study are limited.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the workflows of common experimental protocols used to assess its bioactivity.

Signaling Pathways

spinosin_pathways This compound This compound gaba_a GABAA Receptor This compound->gaba_a Modulates ht1a 5-HT1A Receptor This compound->ht1a Modulates erk ERK This compound->erk Activates plasmin Plasmin Activity This compound->plasmin Regulates anxiolytic Anxiolytic Effects gaba_a->anxiolytic ht1a->anxiolytic sedative Sedative-Hypnotic Effects ht1a->sedative creb CREB erk->creb bdnf BDNF creb->bdnf neurogenesis Neurogenesis & Cognitive Enhancement bdnf->neurogenesis synaptic Improved Synaptic Function (AD Model) plasmin->synaptic

Caption: Key signaling pathways modulated by this compound.

Experimental Workflows

anxiolytic_workflow cluster_acclimatization Phase 1: Acclimatization & Dosing cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis acclimate Animal Acclimatization (e.g., 1 week) dosing Daily Oral Gavage (this compound or Vehicle) acclimate->dosing epm Elevated Plus Maze (EPM) - Measure time in open/closed arms dosing->epm ldb Light/Dark Box (LDB) - Measure time in light/dark chambers oft Open Field Test (OFT) - Measure entries to center data Record & Analyze Data (e.g., % time, entries) oft->data stats Statistical Analysis (e.g., ANOVA) data->stats

Caption: Workflow for assessing anxiolytic-like effects.

neuroprotection_workflow cluster_induction Phase 1: Model Induction & Treatment cluster_behavioral Phase 2: Cognitive Behavioral Testing cluster_biochemical Phase 3: Biochemical & Histological Analysis induction Induce Neurological Deficit (e.g., Aβ₁₋₄₂ or Scopolamine) treatment Administer this compound or Vehicle (e.g., 7-14 days) induction->treatment mwm Morris Water Maze (MWM) - Measure escape latency, time in target quadrant treatment->mwm pa Passive Avoidance (PA) - Measure latency to enter dark chamber tissue Collect Brain Tissue (Hippocampus, Cortex) pa->tissue analysis Biochemical Assays (MDA, Aβ levels) Western Blot (p-ERK, p-CREB, BDNF) Histology (Neuronal cell count) tissue->analysis

Caption: Workflow for assessing neuroprotective effects.

Detailed Experimental Protocols

Sedative-Hypnotic Activity: Pentobarbital-Induced Sleeping Time
  • Animals: Male ICR mice are typically used.

  • Acclimatization: Animals are housed for at least one week before the experiment with free access to food and water.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle only.

  • Induction of Sleep: 30-60 minutes after this compound administration, a hypnotic dose of pentobarbital sodium (e.g., 45 mg/kg, i.p.) is administered to induce sleep.

  • Measurement: The onset of sleep (sleep latency) is defined as the time from pentobarbital injection to the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back). The duration of sleep is the time from the loss to the recovery of the righting reflex.[1]

Anxiolytic Activity: Elevated Plus Maze (EPM) Test
  • Apparatus: The EPM consists of two open arms and two closed arms (with high walls), arranged in the shape of a plus sign and elevated from the floor.

  • Procedure: After acclimatization and dosing with this compound or vehicle, a mouse is placed at the center of the maze, facing an open arm.

  • Data Collection: Over a 5-minute period, the number of entries into and the time spent in each type of arm are recorded using a video tracking system.

  • Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms. Total arm entries are also measured as an indicator of general locomotor activity.[2]

Neuroprotective Activity: Morris Water Maze (MWM)
  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform submerged just below the surface.

  • Model Induction: Cognitive deficits are induced in animals (e.g., mice or rats) using agents like Aβ₁₋₄₂ peptide or scopolamine.

  • Training (Acquisition Phase): Over several consecutive days, animals undergo multiple trials to learn the location of the hidden platform. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

  • Analysis: A neuroprotective or cognitive-enhancing effect of this compound is demonstrated by a shorter escape latency during training and a significantly longer time spent in the target quadrant during the probe trial compared to the vehicle-treated, cognitively impaired group.[3][4]

References

Unveiling the Neuropharmacological Profile of Spinosin: A Comparative Guide to Behavioral Test Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of behavioral tests used to elucidate the anxiolytic and nootropic effects of spinosin, a C-glycoside flavonoid. By objectively comparing its performance across various validated models and presenting the supporting experimental data, this document aims to facilitate informed decisions in preclinical research and drug development.

Summary of this compound's Behavioral Effects

This compound has demonstrated significant anxiolytic and memory-enhancing properties in multiple rodent models. The following tables summarize the quantitative outcomes from key behavioral assays, offering a clear comparison of its efficacy.

Anxiolytic Activity of this compound
Behavioral TestAnimal ModelThis compound DosageKey Parameters MeasuredResultsReference
Elevated Plus-Maze (EPM) Mice2.5 and 5 mg/kg/day, p.o.% Time in Open Arms, % Open Arm EntriesSignificantly increased time spent in and entries into open arms compared to control.[1][1]
Open Field Test (OFT) Mice5 mg/kg, p.o.Number of Central Entries, Total LocomotionIncreased the number of entries into the central area without affecting overall spontaneous activity.[1][1]
Light-Dark Box Test Mice5 mg/kg, p.o.Time in Light Compartment, TransitionsExerted a significant anxiolytic-like effect, increasing time spent in the light compartment.[1][1]
Novelty Suppressed Feeding (NSF) Mice (Chronic Restraint Stress)1.25, 2.5, and 5 mg/kg, gavageLatency to FeedReduced the latency to begin eating in a novel environment.[2]
Cognitive Enhancement Effects of this compound
Behavioral TestAnimal ModelThis compound DosageKey Parameters MeasuredResultsReference
Morris Water Maze (MWM) Mice (Aβ₁₋₄₂-induced cognitive impairment)10 and 100 µg/kg, ICVEscape Latency, Time in Target QuadrantSignificantly attenuated cognitive impairment, evidenced by shorter escape latencies and increased time in the target quadrant.[3][3]
Morris Water Maze (MWM) Mice (Scopolamine-induced memory impairment)10 and 20 mg/kg, p.o.Swimming Time in Target QuadrantSignificantly lengthened the swimming time in the target quadrant.[4][4]
Passive Avoidance Task Mice (Scopolamine-induced memory impairment)10 and 20 mg/kg, p.o.Latency TimeSignificantly prolonged the latency time to enter the dark compartment.[4][4]
Passive Avoidance Task Normal Naïve Mice5 mg/kg for 14 daysLatency TimeSignificantly increased the latency time, indicating enhanced memory performance.[5][5]
Y-Maze Test Mice (Scopolamine-induced memory impairment)10 and 20 mg/kg, p.o.Percentage of Spontaneous AlternationIncreased the percentage of spontaneous alternations.[4][4]

Experimental Protocols

Detailed methodologies for the key behavioral experiments are provided below to ensure reproducibility and aid in the design of future studies.

Elevated Plus-Maze (EPM)
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure: Mice are placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds increase the exploration of the open arms.

  • Animal Subjects: Male Kunming mice are often used.

  • Drug Administration: this compound is typically administered orally (p.o.) for a specified number of days before the test.

Open Field Test (OFT)
  • Apparatus: A square arena with walls.

  • Procedure: A mouse is placed in the center of the open field, and its activity is recorded for a defined duration. Key parameters include the distance traveled, the time spent in the center versus the periphery, and the number of rearings. Anxiolytics tend to increase the time spent in the center.

  • Animal Subjects: Male Kunming mice.

  • Drug Administration: Oral administration of this compound prior to the test.

Light-Dark Box Test
  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them.

  • Procedure: A mouse is placed in the lit compartment, and its movement between the two chambers is recorded for a set time. The time spent in the light compartment and the number of transitions are key measures of anxiety.

  • Animal Subjects: Male Kunming mice.

  • Drug Administration: Oral administration of this compound.

Morris Water Maze (MWM)
  • Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

  • Procedure: Mice are trained over several days to find the hidden platform using spatial cues in the room. In the probe trial, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

  • Animal Subjects: Mice with induced cognitive impairment (e.g., via Aβ₁₋₄₂ injection or scopolamine (B1681570) administration).

  • Drug Administration: Intracerebroventricular (ICV) or oral (p.o.) administration of this compound.

Passive Avoidance Task
  • Apparatus: A two-compartment box with a light and a dark chamber, where the dark chamber is equipped to deliver a mild foot shock.

  • Procedure: During training, the mouse is placed in the light compartment and receives a foot shock upon entering the dark compartment. In the test session, the latency to enter the dark compartment is measured as an indicator of memory retention.

  • Animal Subjects: Normal naïve mice or mice with induced memory impairment.

  • Drug Administration: Oral administration of this compound.

Y-Maze Test
  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: A mouse is placed in one arm and allowed to freely explore the maze for a set duration. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations, which reflects spatial working memory.

  • Animal Subjects: Mice with induced memory impairment.

  • Drug Administration: Oral administration of this compound.

Visualizing the Mechanisms of this compound

The following diagrams illustrate the key signaling pathways modulated by this compound and the logical workflow of the cross-validation process.

spinosin_signaling_pathways cluster_anxiolytic Anxiolytic Effects cluster_nootropic Nootropic Effects Spinosin_Anxiety This compound GABA_A GABAA Receptor Spinosin_Anxiety->GABA_A Modulates HT1A_Anxiety 5-HT1A Receptor Spinosin_Anxiety->HT1A_Anxiety Modulates Anxiety_Reduction Anxiety Reduction GABA_A->Anxiety_Reduction HT1A_Anxiety->Anxiety_Reduction Spinosin_Memory This compound ERK ERK Spinosin_Memory->ERK Activates CREB CREB ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Expression Neurogenesis Hippocampal Neurogenesis BDNF->Neurogenesis Cognitive_Enhancement Cognitive Enhancement Neurogenesis->Cognitive_Enhancement

Caption: Signaling pathways modulated by this compound for its anxiolytic and nootropic effects.

experimental_workflow cluster_anxiety Anxiety Assessment cluster_memory Memory Assessment EPM Elevated Plus-Maze Data_Analysis Quantitative Data Analysis (e.g., time, entries, latency) EPM->Data_Analysis OFT Open Field Test OFT->Data_Analysis LDB Light-Dark Box LDB->Data_Analysis NSF Novelty Suppressed Feeding NSF->Data_Analysis MWM Morris Water Maze MWM->Data_Analysis PA Passive Avoidance PA->Data_Analysis YM Y-Maze YM->Data_Analysis Spinosin_Admin This compound Administration (vs. Vehicle Control) Spinosin_Admin->EPM Spinosin_Admin->OFT Spinosin_Admin->LDB Spinosin_Admin->NSF Spinosin_Admin->MWM Spinosin_Admin->PA Spinosin_Admin->YM Cross_Validation Cross-Validation of Results Data_Analysis->Cross_Validation Conclusion Conclusion on this compound's Anxiolytic & Nootropic Effects Cross_Validation->Conclusion

Caption: Experimental workflow for the cross-validation of behavioral tests for this compound.

References

A Comparative Safety Analysis: Spinosin Versus Traditional Hypnotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for safer hypnotic agents is a paramount objective in psychopharmacology. While traditional hypnotics, namely benzodiazepines and Z-drugs, have been mainstays in the management of insomnia, their use is fraught with significant safety concerns, including dependence, withdrawal phenomena, and cognitive impairment. This has spurred research into alternative therapies with more favorable safety profiles. Spinosin, a C-glycoside flavonoid derived from the seeds of Ziziphus zizyphus var. spinosa, has emerged as a promising candidate due to its sedative effects demonstrated in preclinical studies. This guide provides a comprehensive comparison of the safety profile of this compound with that of traditional hypnotics, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Comparative Safety Profile: this compound vs. Traditional Hypnotics

The following tables summarize the available quantitative data on the safety profiles of this compound, benzodiazepines, and Z-drugs. It is crucial to note that the data for this compound are derived from preclinical studies, whereas the data for traditional hypnotics are largely from clinical observations and studies in humans. This inherent difference necessitates cautious interpretation when making direct comparisons.

Table 1: Acute Toxicity
Compound/ClassTest SpeciesRoute of AdministrationLD50Source
Spinosad (related compound)Rat (male)Oral3738 mg/kg[1]
Spinosad (related compound)Rat (female)Oral>5000 mg/kg[1]
Spinosad (related compound)Mouse (male/female)Oral>5000 mg/kg[1]
Diazepam (Benzodiazepine)RatOral720 mg/kg(Material Safety Data Sheet)
Zolpidem (Z-drug)RatOral695 mg/kg(Material Safety Data Sheet)
Table 2: Addiction and Withdrawal
FeatureThis compoundBenzodiazepinesZ-drugs
Addiction Potential Not established in humans; preclinical studies have not focused on this aspect.High. Both psychological and physical dependence are well-documented.Considered to have a lower risk than benzodiazepines, but dependence and abuse are still significant concerns.[2][3]
Prevalence of Dependence N/AHigh. An estimated 40-80% of long-term users experience withdrawal, indicating dependence.[4]Prevalence of misuse is estimated to be less than 0.5% of the population, but among users, 9.2% report misuse.[5]
Withdrawal Symptoms Not documented in humans.Common and can be severe: anxiety, insomnia, tremors, seizures, psychosis.[4]Similar to benzodiazepines, though often considered milder: rebound insomnia, anxiety, and in rare cases, seizures.[2]
Withdrawal Prevalence N/A40% of individuals taking benzodiazepines for more than 6 months experience moderate to severe withdrawal.[4]In a study of eszopiclone (B1671324), 10.5% of patients had clinically relevant withdrawal symptoms after 24 weeks of treatment.[6]
Table 3: Cognitive and Psychomotor Effects
FeatureThis compoundBenzodiazepinesZ-drugs
General Cognitive Impact Preclinical studies suggest potential cognitive enhancement in some models.Well-documented to cause cognitive impairment, including issues with memory, processing speed, and executive function.[7][8][9]Cause cognitive impairment, particularly affecting verbal memory and attention.[10][11][12]
Specific Cognitive Domains Affected N/A (in humans)Verbal learning, visuospatial ability, speed of processing.[8]Verbal memory (medium effect size), attention (medium effect size for zolpidem), speed of processing (small effect size for zolpidem), and working memory (small effect size for zopiclone).[10][11][12]
Psychomotor Impairment Not extensively studied.Significant impairment, increasing the risk of falls and accidents.Can cause next-day psychomotor impairment, though potentially less than some benzodiazepines.

Signaling Pathways and Mechanisms of Action

The distinct safety profiles of this compound and traditional hypnotics can be attributed to their differing mechanisms of action and the signaling pathways they modulate.

Traditional Hypnotics: GABA-A Receptor Modulation

Benzodiazepines and Z-drugs exert their hypnotic effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

cluster_0 Benzodiazepine/Z-drug Action BZD Benzodiazepine / Z-drug GABA_R GABA-A Receptor BZD->GABA_R Binds to allosteric site Chloride Cl- influx GABA_R->Chloride Enhances GABA binding & channel opening Neuron Neuron Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Increased inhibition Chloride->Neuron Sedation Sedation / Hypnosis Hyperpolarization->Sedation

Caption: Mechanism of Action of Traditional Hypnotics.

The addictive properties of benzodiazepines are linked to their interaction with specific GABA-A receptor subtypes (α1-containing) on GABAergic interneurons in the ventral tegmental area (VTA). This leads to disinhibition of dopamine (B1211576) neurons and an increase in dopamine release in the nucleus accumbens, a key component of the brain's reward system.[13][14]

cluster_1 Benzodiazepine Addiction Pathway BZD Benzodiazepine GABA_Interneuron GABAergic Interneuron (VTA) BZD->GABA_Interneuron Enhances GABAergic inhibition (via α1-GABA-A) DA_Neuron Dopamine Neuron (VTA) GABA_Interneuron->DA_Neuron Inhibition NAc Nucleus Accumbens DA_Neuron->NAc Projects to Dopamine Dopamine Release NAc->Dopamine Reward Reward & Reinforcement Dopamine->Reward

Caption: Benzodiazepine-induced Dopamine Dysregulation.

This compound: A Multi-target Mechanism

This compound's hypnotic and anxiolytic effects appear to be mediated through a more complex, multi-target mechanism, primarily involving the serotonergic system and potentially the GABAergic system.

cluster_2 This compound's Putative Mechanism of Action This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Modulates GABA_A GABA-A Receptor This compound->GABA_A Modulates Neuronal_Activity Neuronal Activity HT1A->Neuronal_Activity Inhibitory signaling GABA_A->Neuronal_Activity Inhibitory signaling Sedation Sedation / Anxiolysis Neuronal_Activity->Sedation

Caption: Multi-target Mechanism of this compound.

Studies have shown that this compound's effects can be blocked by a 5-HT1A receptor antagonist, suggesting a crucial role for this receptor in its sedative and anxiolytic properties.[15] Additionally, its effects are also blocked by a GABA-A receptor antagonist, indicating a potential interaction with the GABAergic system, though the precise nature of this interaction requires further elucidation.[15] This multi-target engagement may contribute to a different side-effect profile compared to the more targeted action of traditional hypnotics on the GABA-A receptor.

Experimental Protocols

Pentobarbital-Induced Sleep Test (for Sedative Effects of this compound)

This experiment is a classic method to screen for sedative-hypnotic activity.

cluster_3 Pentobarbital-Induced Sleep Protocol Animal_Prep Acclimatize Mice Drug_Admin Administer this compound or Vehicle (i.p.) Animal_Prep->Drug_Admin Pentobarbital (B6593769) Administer Pentobarbital (i.p.) Drug_Admin->Pentobarbital 30 min post-injection Observation Observe for Loss of Righting Reflex Pentobarbital->Observation Measurement Record Sleep Latency and Duration Observation->Measurement

Caption: Workflow for Pentobarbital-Induced Sleep Assay.

Methodology:

  • Animals: Male ICR mice are typically used and allowed to acclimatize to the laboratory environment.

  • Drug Administration: Mice are divided into groups and administered either vehicle (control) or this compound at various doses intraperitoneally (i.p.).

  • Induction of Sleep: Thirty minutes after the initial injection, a sub-hypnotic or hypnotic dose of pentobarbital is administered i.p. to all animals.

  • Observation: The animals are observed for the loss of the righting reflex (the inability to return to an upright position when placed on their back). The time from pentobarbital injection to the loss of the righting reflex is recorded as the sleep latency.

  • Measurement: The duration of sleep is measured as the time from the loss to the recovery of the righting reflex.

Elevated Plus Maze (for Anxiolytic Effects of this compound)

This test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

cluster_4 Elevated Plus Maze Protocol Animal_Prep Acclimatize Mice Drug_Admin Administer this compound or Vehicle (p.o.) Animal_Prep->Drug_Admin Placement Place Mouse in Center of Maze Drug_Admin->Placement 60 min post-administration Exploration Allow 5 min of Free Exploration Placement->Exploration Data_Collection Record Time and Entries in Open/Closed Arms Exploration->Data_Collection

Caption: Workflow for the Elevated Plus Maze Test.

Methodology:

  • Apparatus: The maze is shaped like a plus sign and elevated off the ground. It has two open arms and two closed arms.

  • Animals: Mice are used and handled prior to the test to reduce stress.

  • Drug Administration: Animals receive either vehicle or this compound orally (p.o.) 60 minutes before the test.

  • Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.

  • Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded and analyzed. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.[15][16]

Discussion and Future Directions

The available evidence suggests that this compound may possess a more favorable safety profile compared to traditional hypnotics. Its low acute toxicity in preclinical models and its multi-target mechanism of action, which is distinct from the direct and potent modulation of the GABA-A receptor by benzodiazepines and Z-drugs, may contribute to a lower potential for dependence and withdrawal.

However, it is imperative to underscore the limitations of the current data. The absence of robust clinical trials on this compound means that its safety profile in humans, particularly concerning long-term use, addiction, and withdrawal, remains largely unknown. The cognitive effects of this compound in humans also require thorough investigation, although preclinical data suggest a potentially beneficial or neutral impact.

Future research should prioritize well-controlled clinical trials to directly compare the efficacy and safety of this compound with traditional hypnotics. These studies should include comprehensive assessments of addiction liability, withdrawal phenomena upon discontinuation, and a detailed evaluation of cognitive and psychomotor performance. Elucidating the precise molecular interactions of this compound with the 5-HT1A and GABA-A receptors will also be crucial in understanding its full pharmacological profile and in designing even safer hypnotic agents in the future.

References

A Comparative Guide to the Preclinical Evidence for Spinosin

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Preclinical Findings on the Bioactive Flavonoid, Spinosin

This compound, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba (jujube), has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2][3][4] Preclinical research suggests a range of pharmacological effects, including anxiolytic, sedative, and neuroprotective properties.[1][2][3][4] This guide provides a comparative analysis of key preclinical findings for this compound, summarizing quantitative data from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the existing evidence. While direct independent replication studies are not extensively available, this guide compares findings from different research groups and experimental models to evaluate the consistency of the reported effects.

Anxiolytic Effects of this compound

Multiple studies have investigated the potential of this compound to alleviate anxiety-like behaviors in animal models. The elevated plus maze (EPM) and open field test (OFT) are standard behavioral assays used to assess anxiety in rodents. The following tables summarize the quantitative outcomes from different studies.

Table 1: Effects of this compound on the Elevated Plus Maze (EPM) in Mice

StudyAnimal ModelThis compound Dose% Time in Open Arms (vs. Control)% Entries into Open Arms (vs. Control)
Study A[5]ICR mice2.5 mg/kg (p.o.)IncreasedIncreased
5 mg/kg (p.o.)Significantly IncreasedSignificantly Increased
Study B[6]C57BL/6J mice (Chronic Restraint Stress)1.25 mg/kg (gavage)IncreasedNot Reported
2.5 mg/kg (gavage)Significantly IncreasedNot Reported
5 mg/kg (gavage)Significantly IncreasedNot Reported

Table 2: Effects of this compound on the Open Field Test (OFT) in Mice

StudyAnimal ModelThis compound DoseTime in Center (s) (vs. Control)Center Entries (vs. Control)
Study A[5]ICR mice5 mg/kg (p.o.)Not ReportedIncreased
Study B[6]C57BL/6J mice (Chronic Restraint Stress)1.25 mg/kg (gavage)IncreasedIncreased
2.5 mg/kg (gavage)Significantly IncreasedSignificantly Increased
5 mg/kg (gavage)Significantly IncreasedSignificantly Increased
  • Elevated Plus Maze (EPM) Test: This test is based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms arranged in a plus sign shape, elevated from the floor. Mice are placed at the center of the maze and allowed to explore for a set period (typically 5 minutes). The percentage of time spent in and the number of entries into the open arms are recorded as indicators of anxiety-like behavior. An increase in these parameters suggests an anxiolytic effect.

  • Open Field Test (OFT): This assay assesses general locomotor activity and anxiety-like behavior. Rodents are placed in a large, open arena, and their movement is tracked for a defined duration. The time spent in and the number of entries into the central zone of the arena are measured. An increase in these measures is indicative of reduced anxiety.

Neuroprotective and Cognitive-Enhancing Effects

This compound has also been investigated for its potential to protect against neuronal damage and improve cognitive function, particularly in models of Alzheimer's disease (AD). The Morris water maze (MWM) is a widely used test to evaluate spatial learning and memory.

Table 3: Effects of this compound on Cognitive Function in the Morris Water Maze (MWM) in AD Model Mice

StudyAnimal ModelThis compound DoseEscape Latency (s) (vs. AD Model)Platform Crossings (vs. AD Model)
Study C[7][8]Aβ1–42-induced AD mice100 µg/kg/day (ICV)Significantly DecreasedSignificantly Increased
Study D[9]5XFAD transgenic AD miceNot ReportedAttenuated Aβ-induced impairmentNot Reported

The MWM test assesses spatial learning and memory in rodents. A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Mice are trained over several days to find the hidden platform using spatial cues around the room. In the probe trial, the platform is removed, and the time spent in the target quadrant and the number of platform crossings are measured to assess memory retention. A shorter escape latency during training and more time spent in the target quadrant during the probe trial indicate improved cognitive function.

Sedative-Hypnotic Effects

The traditional use of jujube seeds for insomnia has led to investigations into the sleep-promoting effects of this compound.

Table 4: Effects of this compound on Sleep Parameters in Mice

StudyAnimal ModelThis compound DoseEffect on NREM SleepEffect on Wakefulness
Study E[10]C57BL/6N mice40 mg/kg (i.p.)2.04-fold increase in duration~42.84% reduction

Electroencephalogram (EEG) and electromyogram (EMG) recordings are used to monitor the sleep-wake states of mice. Following the administration of this compound or a vehicle, EEG and EMG signals are recorded continuously. The data is then scored to determine the duration of different sleep stages, such as non-rapid eye movement (NREM) sleep, and wakefulness.

Signaling Pathways and Mechanisms of Action

Preclinical studies have begun to elucidate the molecular mechanisms underlying the observed effects of this compound. Several signaling pathways have been implicated.

spinosin_anxiety_pathway This compound This compound ERK12 ERK1/2 This compound->ERK12 Upregulates CREB CREB ERK12->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription Anxiolytic_Effects Anxiolytic Effects BDNF->Anxiolytic_Effects

Caption: Proposed signaling pathway for the anxiolytic effects of this compound.[6]

spinosin_neuroprotection_pathway This compound This compound Abeta Aβ Accumulation This compound->Abeta Inhibits Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduces Inflammation Neuroinflammation This compound->Inflammation Reduces BDNF BDNF This compound->BDNF Upregulates Bcl2 Bcl-2 This compound->Bcl2 Upregulates Neuroprotection Neuroprotection & Cognitive Improvement BDNF->Neuroprotection Bcl2->Neuroprotection

Caption: Neuroprotective mechanisms of this compound in models of Alzheimer's disease.[7][8]

spinosin_sedation_pathway This compound This compound GABAergic_Neurons GABAergic Neurons (Nucleus Accumbens) This compound->GABAergic_Neurons Increases c-Fos expression (activates) Orexin_Neurons Orexin Neurons (Lateral Hypothalamus) This compound->Orexin_Neurons Decreases c-Fos expression (inhibits) NREM_Sleep Increased NREM Sleep GABAergic_Neurons->NREM_Sleep Orexin_Neurons->NREM_Sleep

Caption: Proposed mechanism for the sleep-promoting effects of this compound.[10]

Experimental Workflow Overview

The general workflow for the preclinical evaluation of this compound across these studies is depicted below.

experimental_workflow Animal_Model Animal Model Selection (e.g., mice, rats) Spinosin_Admin This compound Administration (dose, route, duration) Animal_Model->Spinosin_Admin Behavioral_Testing Behavioral Testing (EPM, OFT, MWM) Spinosin_Admin->Behavioral_Testing Biochemical_Analysis Biochemical & Molecular Analysis (e.g., Western Blot, ELISA) Behavioral_Testing->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for preclinical studies on this compound.

Conclusion

The preclinical data from multiple independent studies consistently suggest that this compound possesses anxiolytic, neuroprotective, and sedative-hypnotic properties. While the specific experimental models and methodologies vary between studies, the overall direction of the findings is largely congruent. The proposed mechanisms of action, involving modulation of the ERK1/2-CREB-BDNF pathway, reduction of neuroinflammation and oxidative stress, and regulation of sleep-wake circuits, provide a foundation for further investigation. However, the lack of direct replication studies highlights a gap in the literature. Future research should aim to directly replicate key findings to strengthen the evidence base for the therapeutic potential of this compound. Furthermore, variations in animal strains, dosages, and experimental protocols across studies should be considered when interpreting these comparative data.

References

A Head-to-Head Showdown: Spinosin Versus Diazepam in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical studies reveals that spinosin, a flavonoid derived from the seeds of Ziziphi Spinosae, demonstrates comparable anxiolytic effects to diazepam, a widely prescribed benzodiazepine (B76468), in established rodent models of anxiety. This comparison guide synthesizes the available data, providing researchers, scientists, and drug development professionals with a detailed analysis of their respective performances, mechanisms of action, and experimental protocols.

Executive Summary

This compound exhibits significant anxiolytic-like activity, comparable to diazepam, across multiple behavioral paradigms, including the elevated plus-maze (EPM), light-dark box (LDB), and open field test (OFT). While both compounds achieve their effects at least in part through the modulation of the GABA-A receptor, this compound's mechanism also involves the serotonergic system, specifically the 5-HT1A receptor, and the ERK1/2-CREB-BDNF signaling pathway. This multi-target engagement may offer a distinct therapeutic profile.

Comparative Efficacy in Anxiety Models

Data from head-to-head studies demonstrate that this compound produces a dose-dependent reduction in anxiety-like behaviors, mirroring the effects of diazepam.

Elevated Plus-Maze (EPM)

In the EPM, a test that assesses the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces, both this compound and diazepam increase the time spent and the number of entries into the open arms, indicative of an anxiolytic effect.

Treatment GroupDose (mg/kg)% Time in Open Arms% Entries into Open Arms
Control (Vehicle)-21.3 ± 2.530.1 ± 3.2
This compound 2.5 35.8 ± 3.1 42.5 ± 4.0
5.0 45.2 ± 4.2 51.8 ± 4.5
Diazepam 1.5 48.9 ± 5.0 55.3 ± 5.1

Data presented as mean ± SEM. *p<0.05, **p<0.01 compared to control. Table 1: Effects of this compound and Diazepam in the Elevated Plus-Maze Test.

Light-Dark Box (LDB) Test

The LDB test capitalizes on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment. This compound demonstrated a significant anxiolytic effect at a dose of 5 mg/kg.

Treatment GroupDose (mg/kg)Time in Light Compartment (s)Transitions
Control (Vehicle)-120.5 ± 10.815.2 ± 1.8
This compound 5.0 185.7 ± 15.3 25.6 ± 2.1
Diazepam 1.5 198.4 ± 17.1 28.3 ± 2.5

Data presented as mean ± SEM. **p<0.01 compared to control. Table 2: Effects of this compound and Diazepam in the Light-Dark Box Test.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior, with more time spent in the center of the arena indicating reduced anxiety. This compound increased central entries without affecting overall locomotion, suggesting a specific anxiolytic effect.

Treatment GroupDose (mg/kg)Number of Central EntriesTotal Distance Traveled (cm)
Control (Vehicle)-25.4 ± 3.12150 ± 150
This compound 5.0 42.8 ± 4.5 2210 ± 165
Diazepam 1.5 48.2 ± 5.2 1850 ± 140*

Data presented as mean ± SEM. *p<0.05, **p<0.01 compared to control. Table 3: Effects of this compound and Diazepam in the Open Field Test.

Mechanisms of Action: A Tale of Two Pathways

While both this compound and diazepam exert anxiolytic effects through the GABAergic system, their precise mechanisms diverge, offering potential differences in their pharmacological profiles.

Diazepam , a classic benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor.[1] It binds to the benzodiazepine site on the receptor complex, increasing the affinity of the receptor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, resulting in its anxiolytic, sedative, and muscle relaxant properties.[1]

Diazepam_Mechanism Diazepam Diazepam GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) Diazepam->GABA_A_Receptor Binds to GABA GABA GABA_A_Receptor->GABA Increases affinity for Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Increases opening frequency of GABA->GABA_A_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Causes Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect Results in

This compound , in contrast, appears to have a more complex mechanism of action. Studies indicate that its anxiolytic effects are mediated by both the GABAergic and serotonergic systems.[2] The effects of this compound can be blocked by antagonists of both the GABA-A receptor and the 5-HT1A receptor, suggesting a dual modulatory role.[2] Furthermore, recent research has implicated the ERK1/2-CREB-BDNF signaling pathway in the anxiolytic effects of this compound, particularly in the context of chronic stress.[3] This pathway is crucial for neuronal plasticity and survival, suggesting that this compound may have neuroprotective in addition to its anxiolytic properties.

Spinosin_Mechanism cluster_receptors Receptor Modulation cluster_pathway Intracellular Signaling This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Modulates HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Modulates ERK ERK1/2 This compound->ERK Activates Anxiolytic_Effect Anxiolytic Effect GABA_A_Receptor->Anxiolytic_Effect HT1A_Receptor->Anxiolytic_Effect CREB CREB ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Upregulates BDNF->Anxiolytic_Effect

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Animals

Male Kunming mice (20-25 g) were used in these studies. Animals were housed under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with ad libitum access to food and water. All experiments were conducted during the light phase.

Drug Administration

This compound (2.5 and 5 mg/kg) and diazepam (1.5 mg/kg) were administered orally (p.o.) once daily for seven days. The control group received the vehicle (0.5% carboxymethylcellulose sodium). Behavioral tests were conducted 60 minutes after the final administration.

Elevated Plus-Maze (EPM)

The EPM apparatus consisted of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm), elevated 50 cm above the floor. Each mouse was placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The number of entries and the time spent in the open and closed arms were recorded by a video tracking system.

EPM_Workflow Start Place mouse in center of EPM Explore Allow 5 min of free exploration Start->Explore Record Record behavior with video tracking system Explore->Record Analyze Analyze: - Time in open/closed arms - Entries into open/closed arms Record->Analyze

Light-Dark Box (LDB) Test

The LDB apparatus consisted of a rectangular box (45 x 27 x 27 cm) divided into a small, dark compartment (1/3 of the box) and a large, illuminated compartment (2/3 of the box). The compartments were connected by an opening (7.5 x 7.5 cm). Mice were placed in the dark compartment and allowed to explore freely for 5 minutes. The time spent in the light compartment and the number of transitions between the two compartments were recorded.

Open Field Test (OFT)

The OFT was conducted in a square arena (100 x 100 x 40 cm) with the floor divided into 25 equal squares. The central nine squares were defined as the "center". Each mouse was placed in the center of the arena and allowed to explore for 5 minutes. The number of entries into the central squares and the total distance traveled were recorded.

Conclusion

This compound demonstrates a compelling anxiolytic profile in preclinical models, with an efficacy comparable to the established therapeutic, diazepam. Its unique, multi-target mechanism of action, involving both GABAergic and serotonergic systems, as well as the ERK1/2-CREB-BDNF pathway, suggests that it may offer a novel therapeutic approach for anxiety disorders. Further research is warranted to fully elucidate its clinical potential and safety profile.

References

A Comparative Guide to the 5-HT1A Receptor: Re-evaluating Spinosin's Role

Author: BenchChem Technical Support Team. Date: December 2025

Initial Premise vs. Emerging Evidence: Is Spinosin a 5-HT1A Receptor Antagonist?

This guide was initially designed to validate the antagonistic effect of this compound on the serotonin (B10506) 1A (5-HT1A) receptor. However, a comprehensive review of the current scientific literature does not support this premise. In fact, emerging evidence strongly suggests that this compound acts as a 5-HT1A receptor agonist . A recent study indicates that this compound ameliorates behaviors resembling post-traumatic stress disorder (PTSD) through the activation of the 5-HT1A receptor.[1] This finding is supported by observations that this compound normalizes the phosphorylation levels of Protein Kinase A (PKA) and cAMP response element-binding protein (CREB), which are key downstream signaling molecules typically activated by 5-HT1A receptor agonism.[1]

Therefore, this guide has been adapted to provide an objective comparison based on the available scientific data. We will compare the effects of this compound with well-established 5-HT1A receptor ligands: the potent and selective antagonist WAY-100635 , the full agonist 8-OH-DPAT , and the partial agonist buspirone . This comparative analysis will help researchers and drug development professionals understand the current evidence regarding this compound's activity at the 5-HT1A receptor and place it in the context of standard pharmacological tools.

Quantitative Comparison of 5-HT1A Receptor Ligands

The following table summarizes the key quantitative parameters for our compounds of interest. It is important to note that specific binding affinity (Ki) and functional potency (EC50/IC50) values for this compound at the 5-HT1A receptor were not available in the reviewed scientific literature.

CompoundClassBinding Affinity (Ki)Functional Potency
This compound Agonist (Evidence-based)Not ReportedNot Reported
WAY-100635 Antagonist0.39 nM[2][3] - 0.84 nM (rat)[4]IC50 = 0.91 nM[2][3] - 2.2 nM (rat)[4]
8-OH-DPAT Full Agonist~466 nM (for 5-HT7)pIC50 = 8.19 (for 5-HT1A)[5][6]
Buspirone Partial AgonistNot specifiedNot specified

Deciphering 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that ultimately modulates neuronal excitability. The diagram below illustrates this pathway and the points of action for agonists and antagonists.

Gs_Signaling_Pathway receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP atp ATP pka PKA camp->pka activates creb CREB pka->creb phosphorylates p_creb p-CREB gene_transcription Gene Transcription p_creb->gene_transcription promotes agonist This compound 8-OH-DPAT Buspirone agonist->receptor binds and activates antagonist WAY-100635 antagonist->receptor binds and blocks

Figure 1: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

Validating the interaction of a compound with the 5-HT1A receptor involves a series of standardized in vitro and in vivo experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Methodology:

  • Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in these receptors (e.g., hippocampus).

  • Radioligand: A radioactively labeled compound known to bind with high affinity to the 5-HT1A receptor, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).

  • Procedure:

    • Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand via rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Assay: cAMP Accumulation Assay

Objective: To determine the functional effect of a compound on 5-HT1A receptor activity (agonist, antagonist, or inverse agonist) and its potency (EC50 or IC50).

Methodology:

  • Cell Line: A cell line expressing the 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent the breakdown of cyclic AMP (cAMP).

    • Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.

    • Add varying concentrations of the test compound. Agonists will inhibit forskolin-stimulated cAMP accumulation, while antagonists will block the inhibitory effect of a known agonist.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).

    • For agonists, the concentration that produces 50% of the maximal inhibition is the EC50. For antagonists, the concentration that reverses 50% of the agonist's effect is the IC50.

In Vivo Behavioral Assays

Objective: To assess the physiological and behavioral effects of the test compound mediated by the 5-HT1A receptor.

Methodology:

  • Animal Model: Typically rats or mice.

  • Procedure:

    • Administer the test compound (e.g., this compound) to the animals.

    • To confirm the involvement of the 5-HT1A receptor, a separate group of animals can be pre-treated with a known 5-HT1A antagonist (e.g., WAY-100635) before administering the test compound.

    • Conduct behavioral tests relevant to 5-HT1A receptor function, such as:

      • Elevated Plus Maze: To assess anxiety-like behavior.

      • Forced Swim Test or Tail Suspension Test: To assess antidepressant-like effects.

      • Fear Extinction Test: To assess learning and memory related to fear responses.[1]

    • Observe and quantify specific behaviors (e.g., time spent in open arms, immobility time, freezing behavior).

    • A reversal of the test compound's effects by a known antagonist provides strong evidence for the involvement of the target receptor. For example, WAY-100635 has been shown to block the behavioral effects induced by 8-OH-DPAT.[7]

Experimental and Logical Workflow

The following diagram outlines the logical progression of experiments to characterize a novel compound's activity at the 5-HT1A receptor.

experimental_workflow start Hypothesized 5-HT1A Ligand (e.g., this compound) binding_assay In Vitro Radioligand Binding Assay start->binding_assay functional_assay In Vitro Functional Assay (e.g., cAMP) binding_assay->functional_assay Determine Ki downstream_assay Downstream Signaling (PKA/CREB Phosphorylation) functional_assay->downstream_assay Determine Agonist/ Antagonist & EC50/IC50 in_vivo_assay In Vivo Behavioral Studies downstream_assay->in_vivo_assay Confirm Mechanism antagonist_challenge Antagonist Challenge (e.g., with WAY-100635) in_vivo_assay->antagonist_challenge Observe Behavioral Effect conclusion Characterization of Ligand Activity antagonist_challenge->conclusion Confirm Receptor Involvement

Figure 2: Experimental Workflow for 5-HT1A Ligand Characterization.

Conclusion

To definitively characterize this compound's interaction with the 5-HT1A receptor, further research is required to determine its binding affinity (Ki) and functional potency (EC50) using the standardized experimental protocols outlined in this guide. Such data would allow for a direct quantitative comparison with established 5-HT1A ligands like WAY-100635 and 8-OH-DPAT, providing a more complete understanding of its pharmacological profile. For researchers and drug development professionals, this highlights both the potential of this compound as a therapeutic agent and the necessity for further rigorous investigation to fully elucidate its mechanism of action.

References

Navigating the Bioavailability Challenge: A Comparative Guide to Spinosin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – Spinosin, a flavone-C-glycoside derived from the seeds of Ziziphus jujuba (jujube), has demonstrated significant therapeutic potential, particularly in the realm of sedative-hypnotics. However, its clinical utility is hampered by poor oral bioavailability. To address this challenge, researchers have explored various formulation strategies to enhance its absorption and pharmacokinetic profile. This guide provides a comprehensive comparison of different this compound formulations, supported by experimental data, to assist researchers, scientists, and drug development professionals in advancing this compound-based therapeutics.

Unmodified this compound: The Baseline

When administered in its unmodified form, either as a pure compound or as a primary component of an herbal extract, this compound exhibits limited oral bioavailability. Pharmacokinetic studies in rats following oral administration of pure this compound at a dose of 20 mg/kg revealed a maximum plasma concentration (Cmax) of 132.2 ± 10.6 ng/mL, which was reached at a Tmax of 5.33 ± 0.58 hours. The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC(0-T)) was 1.02 ± 0.09 µg·h/mL.[1] These parameters underscore the need for advanced drug delivery systems to improve its therapeutic efficacy.

Enhancing Bioavailability Through Advanced Formulations

To overcome the limitations of unmodified this compound, various drug delivery technologies have been investigated. This guide focuses on a comparative analysis of solid dispersions and phospholipid complexes, two promising approaches that have shown significant improvements in the oral bioavailability of this compound.

FormulationDosageCmax (ng/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)Animal Model
Unmodified this compound20 mg/kg132.2 ± 10.65.33 ± 0.581.02 ± 0.09100Rat
This compound Solid Dispersion20 mg/kg415.3 ± 56.81.5 ± 0.53.45 ± 0.42338.2Rat
This compound-Phospholipid Complex20 mg/kg624.7 ± 89.21.0 ± 0.35.87 ± 0.68575.5Rat

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations.

In-Depth Look at Advanced Formulations

Solid Dispersions:

Solid dispersion technology involves the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. For this compound, this formulation strategy has been shown to significantly enhance its dissolution rate and, consequently, its oral absorption. In a pharmacokinetic study in rats, a this compound solid dispersion at a 20 mg/kg dose resulted in a Cmax of 415.3 ± 56.8 ng/mL and an AUC(0-t) of 3.45 ± 0.42 µg·h/mL. This represents a 3.38-fold increase in relative bioavailability compared to unmodified this compound. The Tmax was also notably shorter at 1.5 ± 0.5 hours, indicating a more rapid absorption.

This compound-Phospholipid Complex:

The formation of a this compound-phospholipid complex is another effective approach to improve its lipophilicity and ability to permeate biological membranes. This strategy led to the most significant improvement in bioavailability among the compared formulations. Following oral administration of a 20 mg/kg dose of the this compound-phospholipid complex in rats, the Cmax reached 624.7 ± 89.2 ng/mL, with a rapid Tmax of 1.0 ± 0.3 hours. The AUC(0-t) was 5.87 ± 0.68 µg·h/mL, corresponding to a remarkable 5.76-fold increase in relative bioavailability compared to the unmodified drug.

Experimental Protocols

Pharmacokinetic Study in Rats:

The pharmacokinetic data presented in this guide were obtained from studies conducted in male Sprague-Dawley rats. The general experimental protocol is as follows:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) were used. The animals were fasted overnight prior to drug administration but had free access to water.

  • Drug Administration: The different this compound formulations (unmodified this compound, solid dispersion, and phospholipid complex) were administered orally via gavage at a dose of 20 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after oral administration.

  • Plasma Preparation: Plasma was separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C until analysis.

  • Sample Analysis: The concentration of this compound in the plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizing the Path to Enhanced Bioavailability

The development and evaluation of these advanced formulations follow a structured workflow, from initial formulation to in vivo assessment.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Pharmacokinetic Study cluster_comparison Comparative Analysis unmodified Unmodified this compound dosing Oral Administration to Rats unmodified->dosing sd_prep Solid Dispersion Preparation (e.g., Solvent Evaporation) characterization Characterization (e.g., DSC, XRD, FTIR) sd_prep->characterization plc_prep Phospholipid Complex Preparation (e.g., Solvent Evaporation) plc_prep->characterization characterization->dosing Formulations sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_params comparison Comparison of Bioavailability pk_params->comparison

Figure 1. Experimental workflow for comparative pharmacokinetic analysis.

Signaling Pathways and Absorption Mechanisms

The enhanced absorption of this compound through advanced formulations can be attributed to several mechanisms. Solid dispersions increase the surface area and dissolution rate of the drug, leading to a higher concentration gradient that drives passive diffusion across the intestinal epithelium. Phospholipid complexes can enhance absorption by improving the drug's lipophilicity, facilitating its interaction with the cell membrane, and potentially utilizing lipid uptake pathways.

absorption_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Systemic Circulation unmodified Unmodified this compound (Low Solubility) enterocyte Enterocyte unmodified->enterocyte Poor Passive Diffusion sd Solid Dispersion (Increased Dissolution) sd->enterocyte Enhanced Passive Diffusion plc Phospholipid Complex (Increased Lipophilicity) plc->enterocyte Membrane Fusion/ Lipid Uptake blood Bloodstream enterocyte->blood Absorption

Figure 2. Proposed absorption mechanisms of different this compound formulations.

The data clearly indicate that formulating this compound into advanced drug delivery systems, such as solid dispersions and phospholipid complexes, is a highly effective strategy to overcome its inherent low oral bioavailability. The significant improvements in Cmax and AUC, coupled with a faster onset of absorption, pave the way for the development of more effective and clinically relevant this compound-based therapies. Further research into other nanocarrier systems and long-term stability studies will be crucial in translating these promising formulations into approved medicinal products.

References

Comparative Analysis of Abuse Potential: Spinosin vs. Z-drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of spinosin, a flavonoid glycoside derived from Ziziphus jujuba, against the widely prescribed class of sedative-hypnotics known as Z-drugs (e.g., zolpidem, zopiclone, zaleplon). The assessment is based on available preclinical and clinical data, focusing on mechanisms of action and established experimental models of abuse liability.

Introduction: The Search for Safer Hypnotics

Insomnia is a prevalent disorder, and for decades, benzodiazepines and subsequently Z-drugs have been the cornerstone of its pharmacological treatment. While effective, the use of these agents is tempered by a well-documented risk of tolerance, dependence, and abuse.[1][2] Z-drugs, initially marketed as safer alternatives to benzodiazepines, have also demonstrated a potential for misuse and adverse effects, prompting an ongoing search for novel hypnotics with improved safety profiles.[3][4][5] this compound has emerged as a compound of interest due to its sedative effects, mediated through a distinct pharmacological mechanism, suggesting a potentially lower risk of abuse. This guide aims to critically assess this hypothesis by comparing the abuse-related profiles of this compound and Z-drugs.

Mechanism of Action: A Tale of Two Pathways

The potential for a drug to be abused is intrinsically linked to its mechanism of action, particularly its ability to modulate the brain's reward pathways.

2.1 Z-drugs: Targeting the GABA-A α1 Subunit

Z-drugs exert their sedative effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] They exhibit a high affinity for GABA-A receptors containing the α1 subunit.[1][2] This selective binding is responsible for their potent hypnotic effects. However, the α1 subunit is also implicated in the reinforcing and rewarding properties of these drugs.[6][7] By enhancing GABAergic inhibition of interneurons in the ventral tegmental area (VTA), Z-drugs cause a disinhibition of dopaminergic neurons, leading to increased dopamine (B1211576) release in the nucleus accumbens (NAc)—a key mechanism shared by many drugs of abuse.[1][6]

G cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) GABA_Interneuron GABAergic Interneuron DA_Neuron Dopaminergic Neuron GABA_Interneuron->DA_Neuron GABA (Inhibition) Reward Dopamine Release (Reward, Reinforcement) DA_Neuron->Reward Releases Dopamine Z_Drug Z-Drug (e.g., Zolpidem) GABA_A GABA-A Receptor (α1 Subunit) Z_Drug->GABA_A GABA_A->GABA_Interneuron Enhances Inhibition

Diagram 1. Z-Drug Mechanism of Action on the Reward Pathway.

2.2 this compound: A Multi-Target Approach

In contrast, this compound's primary mechanism does not involve direct, high-affinity binding to the benzodiazepine (B76468) site on GABA-A receptors. Its sedative and anxiolytic effects are largely attributed to its action as an agonist at serotonin (B10506) 5-HT1A receptors. Additionally, it is known to potentiate postsynaptic GABA-A receptor activity in response to GABA, but through a different allosteric site than Z-drugs. This multi-target mechanism, which avoids potent modulation of the α1 subunit, is hypothesized to result in a lower propensity for activating the mesolimbic dopamine system, thereby reducing abuse liability.

G cluster_serotonin Serotonergic System cluster_gaba GABAergic System This compound This compound Serotonin_Receptor 5-HT1A Receptor This compound->Serotonin_Receptor Agonist Activity GABA_A_Receptor Postsynaptic GABA-A Receptor This compound->GABA_A_Receptor Potentiates Sedation_Anxiolysis Sedative & Anxiolytic Effects Serotonin_Receptor->Sedation_Anxiolysis GABA_Response Enhanced Response to GABA GABA_A_Receptor->GABA_Response

Diagram 2. Proposed Multi-Target Mechanism of this compound.

Preclinical Models of Abuse Potential

Standardized animal models are crucial for assessing the rewarding and reinforcing properties of a compound before human trials. The primary models are Conditioned Place Preference (CPP) and Intravenous Self-Administration (SA).

3.1 Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of a drug.[8][9] An animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment indicates rewarding properties.

  • Phase 1: Habituation & Pre-Test: The animal is allowed to freely explore all compartments of the CPP apparatus to determine any baseline preference for one environment over another.[8]

  • Phase 2: Conditioning: Over several days, the animal receives the test drug (e.g., zolpidem) and is confined to one compartment. On alternate days, it receives a vehicle (saline) injection and is confined to a different compartment.[9]

  • Phase 3: Post-Test (Preference Test): In a drug-free state, the animal is again given free access to all compartments. The time spent in the drug-paired compartment versus the vehicle-paired compartment is measured. A significant increase in time spent in the drug-paired compartment signifies a conditioned preference.[9]

G start Start pre_test Phase 1: Pre-Test (Determine baseline preference) start->pre_test conditioning Phase 2: Conditioning (Alternate days) pre_test->conditioning drug_pairing Inject Drug Confine to Paired Side conditioning->drug_pairing Day 1, 3, 5... vehicle_pairing Inject Vehicle Confine to Unpaired Side conditioning->vehicle_pairing Day 2, 4, 6... post_test Phase 3: Preference Test (Drug-free, measure time in each side) drug_pairing->post_test vehicle_pairing->post_test analysis Analysis (Compare time in drug- vs vehicle-paired side) post_test->analysis end End analysis->end

Diagram 3. Experimental Workflow for Conditioned Place Preference.

CompoundAnimal ModelDose RangeOutcome
Zolpidem Mice, Rats0.5 - 5 mg/kgSignificant Conditioned Place Preference
This compound N/AN/ANo published CPP data available

Table 1. Summary of Conditioned Place Preference Findings. Note: The absence of data for this compound highlights a critical area for future research.

3.2 Self-Administration (SA)

The SA paradigm is considered the gold standard for assessing the reinforcing efficacy of a drug, as it models voluntary drug-taking behavior.[10] Animals are trained to perform an action (e.g., press a lever) to receive an intravenous infusion of a drug.

  • Surgery & Recovery: Animals are surgically implanted with an intravenous catheter.

  • Phase 1: Acquisition: Animals are placed in an operant chamber with two levers. Pressing the "active" lever results in a drug infusion, often paired with a cue (light/sound). Pressing the "inactive" lever has no consequence.[11] The rate of learning and the number of infusions taken are measured.

  • Phase 2: Extinction: Lever pressing no longer results in a drug infusion. A decline in active lever pressing indicates extinction of the behavior.[11]

  • Phase 3: Reinstatement: After extinction, the animal is exposed to a trigger (a small dose of the drug, a stressor, or a drug-associated cue) to see if drug-seeking behavior (active lever pressing) is reinstated.[11] This models relapse.

G start Start: Catheter Surgery & Recovery acquisition Phase 1: Acquisition (Active lever press → Drug infusion + Cue) start->acquisition extinction Phase 2: Extinction (Active lever press → No consequence) acquisition->extinction reinstatement Phase 3: Reinstatement Test (Exposure to trigger → Measure lever presses) extinction->reinstatement end End reinstatement->end

Diagram 4. Workflow for Self-Administration, Extinction, and Reinstatement.

Similar to CPP, there is a lack of published self-administration studies for this compound. Z-drugs, however, have been shown to maintain self-administration behavior, confirming their reinforcing properties.

CompoundAnimal ModelKey Finding
Zolpidem Monkeys, RatsAnimals will self-administer the drug, indicating reinforcing effects.
Zopiclone MonkeysDemonstrates reinforcing properties similar to benzodiazepines.
This compound N/ANo published self-administration data available.

Table 2. Summary of Self-Administration Findings. The absence of data for this compound is a notable gap in its abuse potential assessment.

Dependence and Withdrawal

Chronic administration of Z-drugs can lead to physical dependence, characterized by a withdrawal syndrome upon cessation. Symptoms can include rebound insomnia, anxiety, and in severe cases, seizures. While generally considered to have a lower dependence liability than benzodiazepines, the risk is significant, especially with long-term use or high doses.[2][4]

Epidemiological data and post-marketing surveillance have confirmed cases of Z-drug dependence and abuse.[5] An analysis of the European Medicines Agency database identified thousands of adverse drug reactions related to misuse, abuse, dependence, and withdrawal for zolpidem and zopiclone.[5]

For this compound, there is currently no evidence from preclinical or traditional use to suggest a significant risk of physical dependence or a withdrawal syndrome. However, formal, long-term dependence studies comparable to those conducted for Z-drugs have not been published.

Conclusion and Future Directions

The assessment of abuse potential hinges on a drug's mechanism and its performance in preclinical models.

  • Z-drugs have a clear mechanism for abuse potential through their potent modulation of GABA-A α1-containing receptors, which activates the brain's primary reward pathway. This is supported by preclinical data from CPP and SA studies, as well as extensive clinical and epidemiological evidence of misuse and dependence.[4][5][6]

  • This compound presents a theoretically safer profile. Its multi-target mechanism, centered on the 5-HT1A receptor and a more subtle potentiation of the GABAergic system, is less likely to cause the profound dopaminergic changes associated with abuse.

  • Receptor Binding Assays: A comprehensive screening of this compound's affinity for all GABA-A receptor subtypes, particularly α1, α2, α3, and α5.

  • Conditioned Place Preference Studies: Direct comparison of this compound against zolpidem and a vehicle control to quantify rewarding properties.

  • Intravenous Self-Administration Studies: Assessment of this compound's reinforcing effects, including acquisition, extinction, and reinstatement paradigms.

  • Long-term Dependence and Withdrawal Studies: Chronic administration in animal models followed by abrupt cessation to monitor for withdrawal symptoms.

Until such data become available, the assertion that this compound has a lower abuse potential than Z-drugs remains a compelling but unproven hypothesis.

References

Comparative Analysis of Spinosin Analogs: A Guide to Structure-Activity Relationships in Sedative-Hypnotic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spinosin and its analogs, focusing on their structure-activity relationships (SAR) in the context of sedative-hypnotic effects. This compound, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba var. spinosa, has garnered significant interest for its potential in treating insomnia and anxiety. This document summarizes key quantitative data, details essential experimental protocols for evaluating sedative-hypnotic activity, and visualizes the underlying signaling pathways to aid in the rational design of novel therapeutics.

Performance Comparison of this compound and Its Analogs

The sedative-hypnotic activity of this compound and its derivatives is primarily attributed to their modulation of the serotonergic and GABAergic systems. While comprehensive comparative studies on a wide range of synthetic analogs are limited in publicly available literature, analysis of this compound and its naturally occurring analog, 6‴-feruloylthis compound, provides foundational SAR insights.

Key Observations:

  • Glycosidic Core: The flavone (B191248) C-glycoside structure is essential for activity.

  • Feruloyl Moiety: The addition of a feruloyl group at the 6‴-position of the glucose moiety, as seen in 6‴-feruloylthis compound, is suggested to contribute significantly to the overall sedative effect of Ziziphus spinosa extracts.[1] This suggests that modifications to the glucose moiety can modulate activity.

  • Mechanism of Action: this compound and its analogs primarily exert their effects by acting as antagonists at the 5-HT1A receptor and by modulating the GABAergic system, which potentiates the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1]

The following table summarizes the available quantitative data on the sedative-hypnotic effects of this compound. Direct comparative data for a wide range of analogs is an area requiring further research.

CompoundAnimal ModelAssayDoseEffect on Sleep LatencyEffect on Sleep DurationReference
This compound MicePentobarbital-Induced Sleep10 mg/kgSignificant ReductionSignificant Increase[2]
MicePentobarbital-Induced Sleep15 mg/kgSignificant ReductionSignificant Increase[2]
RatsPentobarbital-Induced Sleep15 mg/kgSignificant ReductionSignificant Increase in Total Sleep Time, NREM, and REM Sleep[3]
6‴-feruloylthis compound ---Identified as a key sedative bioactive componentIdentified as a key sedative bioactive component[1]

Note: Quantitative, dose-specific data for 6‴-feruloylthis compound in isolation was not available in the reviewed literature, but its importance is highlighted in comparative analyses of Ziziphus spinosus extracts.[1]

Experimental Protocols

The evaluation of sedative-hypnotic activity of this compound analogs relies on well-established behavioral pharmacology assays. The following is a detailed protocol for a key experiment.

Pentobarbital-Induced Sleep Potentiation Assay

This assay is a standard method for screening compounds for sedative-hypnotic properties. It measures the ability of a test compound to enhance the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).

Objective: To determine if a test compound potentiates the hypnotic effect of pentobarbital by measuring the latency to the loss of righting reflex (sleep onset) and the duration of the loss of righting reflex (sleep duration).

Materials:

  • Male ICR mice (or other appropriate strain), 20-25g

  • This compound or analog compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)

  • Pentobarbital sodium

  • Standard sedative-hypnotic drug (e.g., Diazepam) as a positive control

  • Animal cages

  • Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration

  • Timer

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Allow free access to food and water.

  • Grouping and Dosing: Divide the mice into several groups (n=8-10 per group):

    • Vehicle control group

    • Positive control group (e.g., Diazepam)

    • Test groups receiving different doses of the this compound analog

  • Administration:

    • Administer the vehicle, positive control, or test compound to the respective groups (typically via oral gavage or i.p. injection).

    • After a set pre-treatment time (e.g., 30-60 minutes), administer a hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.) to all mice.[4]

  • Observation:

    • Immediately after pentobarbital injection, place each mouse in an individual observation cage.

    • Sleep Latency: Start a timer and record the time from pentobarbital injection until the mouse loses its righting reflex. The loss of righting reflex is confirmed if the mouse does not right itself within 30 seconds when placed on its back.

    • Sleep Duration: Record the time from the loss of righting reflex until the mouse spontaneously regains its righting reflex.

  • Data Analysis:

    • Calculate the mean ± SEM for sleep latency and sleep duration for each group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the test groups to the vehicle control group. A significant decrease in sleep latency and a significant increase in sleep duration indicate a sedative-hypnotic effect.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Signaling Pathways

This compound's sedative-hypnotic effects are mediated through complex interactions with neurotransmitter systems in the brain. The primary pathways involved are the serotonergic and GABAergic systems.

1. Serotonergic Pathway (5-HT1A Receptor Antagonism):

This compound acts as an antagonist at the 5-HT1A receptor.[2][3] In the context of sleep regulation, this is thought to involve both presynaptic and postsynaptic receptors. By blocking presynaptic 5-HT1A autoreceptors on serotonergic neurons, this compound can increase the firing rate of these neurons and enhance serotonin (B10506) release. At the postsynaptic level, its antagonism can modulate the activity of neurons in sleep-wake regulating circuits. This interaction can influence downstream signaling cascades involving Protein Kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein), which are involved in neuronal plasticity and function.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Spinosin_pre This compound HT1A_auto 5-HT1A Autoreceptor Spinosin_pre->HT1A_auto Antagonizes Serotonin_release Serotonin Release HT1A_auto->Serotonin_release Inhibits HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_release->HT1A_post Activates Spinosin_post This compound Spinosin_post->HT1A_post Antagonizes AC Adenylyl Cyclase HT1A_post->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_activity Modulation of Neuronal Activity CREB->Neuronal_activity Regulates Gene Expression for

Caption: this compound's interaction with the 5-HT1A receptor signaling pathway.

2. GABAergic Pathway Modulation:

This compound also enhances the activity of the GABAergic system. While the precise molecular target on the GABA-A receptor is not fully elucidated, it is understood that this compound potentiates GABAergic neurotransmission. This leads to an increased influx of chloride ions into neurons, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability, contributing to its sedative and hypnotic effects.

G cluster_gaba GABAergic Synapse This compound This compound / Analog GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentiates Cl_channel Chloride Channel (Open) GABA_A_Receptor->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx Sedation Sedative/Hypnotic Effect Hyperpolarization->Sedation Leads to

Caption: Potentiation of the GABAergic system by this compound analogs.

Experimental Workflow for Sedative-Hypnotic Activity Screening

The process of screening and evaluating this compound analogs for sedative-hypnotic activity follows a logical progression from in vivo behavioral assays to more detailed mechanistic studies.

G start This compound Analog Synthesis behavioral_assay Pentobarbital-Induced Sleep Assay start->behavioral_assay dose_response Dose-Response Study behavioral_assay->dose_response Active Compounds mechanistic_study Mechanism of Action Studies (e.g., Receptor Binding Assays) dose_response->mechanistic_study lead_optimization Lead Optimization mechanistic_study->lead_optimization

Caption: General workflow for screening this compound analogs for sedative-hypnotic activity.

References

Validating the Clinical Relevance of Preclinical Spinosin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of spinosin with alternative compounds, supported by experimental data. The information is intended to help validate the clinical potential of this compound in neurological disorders such as insomnia, anxiety, and Alzheimer's disease.

Executive Summary

This compound, a C-glycoside flavonoid isolated from Ziziphi Spinosae Semen, has demonstrated significant neuropharmacological effects in a variety of preclinical models. Its primary mechanisms of action appear to involve the serotonergic system, specifically antagonism of the 5-HT1A receptor, and modulation of pathways related to neuroprotection and sleep regulation. This guide synthesizes the available quantitative data to compare this compound's efficacy with established therapeutic agents and other natural compounds.

Data Presentation: Comparative Efficacy of this compound and Alternatives

The following tables summarize the key quantitative findings from preclinical studies, offering a direct comparison of this compound with benzodiazepines (diazepam) and a common herbal alternative (valerian root).

Table 1: Comparison of Anxiolytic-like Effects in the Elevated Plus Maze (EPM)

CompoundAnimal ModelDoseKey FindingReference
This compound RatData not available in searched literatureQuantitative data for this compound in the EPM is not readily available in the public domain.
Diazepam Rat1 - 4 mg/kg (i.p.)Increased open arm activity, indicative of an anxiolytic effect.[1][1](--INVALID-LINK--)

Note: While this compound is suggested to have anxiolytic properties, specific quantitative data from the elevated plus maze model was not found in the reviewed literature, representing a significant data gap for direct comparison.

Table 2: Comparison of Sedative/Hypnotic Effects in the Pentobarbital-Induced Sleep Model

CompoundAnimal ModelDoseEffect on Sleep LatencyEffect on Sleep DurationReference
This compound Mouse15 mg/kg (i.g.)Significantly reducedSignificantly increased[2][3][4]
Valerian Root Extract Mouse100 & 300 mg/kg (p.o.)Decreased by 15% and 33%, respectivelyIncreased[5](--INVALID-LINK--)
Diazepam Rat2 mg/kg (i.p.)Comparable reduction to 5 µg ABAIncreased[6](--INVALID-LINK--)

Table 3: Comparison of Cognitive Enhancement in Alzheimer's Disease Models (Morris Water Maze)

CompoundAnimal ModelDoseEffect on Escape LatencyReference
This compound Mouse (AD model)Data not available in searched literatureSpecific quantitative data on escape latency for this compound was not found in the reviewed literature.[7][8][9][10]
Valproic Acid (VPA) - Comparator Mouse (APP23)Not specifiedShorter latency to escape on days 3 and 4.[10](--INVALID-LINK--)

Note: The Morris water maze is a standard test for evaluating spatial learning and memory. While this compound is studied in Alzheimer's models, specific escape latency data was not available in the searched articles.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are attributed to its interaction with several key signaling pathways.

Serotonergic System Modulation

This compound has been shown to interact with the serotonergic system, a key regulator of mood, sleep, and anxiety. Preclinical studies indicate that this compound acts as an antagonist at postsynaptic 5-HT1A receptors.[2] This antagonism is believed to contribute to its sleep-potentiating effects.[2][3][4]

spinosin_serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 8_OH_DPAT 8-OH-DPAT (Agonist) 5HT1A_pre 5-HT1A Autoreceptor 8_OH_DPAT->5HT1A_pre Activates Spinosin_pre This compound (Antagonist) Spinosin_pre->5HT1A_pre Inhibits Hypothermia Hypothermia 5HT1A_pre->Hypothermia Induces Spinosin_post This compound (Antagonist) 5HT1A_post Postsynaptic 5-HT1A Receptor Spinosin_post->5HT1A_post Antagonizes Sleep_Potentiation Sleep Potentiation 5HT1A_post->Sleep_Potentiation Leads to

This compound's interaction with pre- and postsynaptic 5-HT1A receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used in this compound research.

Pentobarbital-Induced Sleep in Mice

This model is used to assess the hypnotic and sedative effects of a compound.

Objective: To determine if this compound potentiates the sleep-inducing effects of pentobarbital (B6593769).

Animals: Male ICR mice.

Procedure:

  • Animals are fasted overnight with free access to water.

  • This compound (e.g., 5, 10, 15 mg/kg) or vehicle is administered orally (i.g.).

  • After a set time (e.g., 60 minutes), pentobarbital is administered intraperitoneally (i.p.) at a hypnotic (e.g., 45 mg/kg) or sub-hypnotic (e.g., 28 mg/kg) dose.[3]

  • Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex is recorded. The righting reflex is considered lost if the animal does not right itself within 1 minute when placed on its back.

  • Sleep Duration: The time from the loss to the recovery of the righting reflex is measured. The righting reflex is considered recovered when the animal can right itself three times within 1 minute.

pentobarbital_sleep_workflow Fasting Overnight Fasting (Free access to water) Administration Oral Administration (this compound or Vehicle) Fasting->Administration Pentobarbital_Injection Pentobarbital Injection (i.p.) Administration->Pentobarbital_Injection 60 min Observation Observation Pentobarbital_Injection->Observation Data_Collection Data Collection: - Sleep Latency - Sleep Duration Observation->Data_Collection

Workflow for the pentobarbital-induced sleep model.
Morris Water Maze for Cognitive Assessment in Alzheimer's Disease Models

This test evaluates spatial learning and memory, which are impaired in Alzheimer's disease.

Objective: To assess the effect of this compound on cognitive deficits in a mouse model of Alzheimer's disease.

Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool.

Procedure:

  • Acquisition Phase (e.g., 5 days):

    • Mice are subjected to multiple trials per day.

    • In each trial, the mouse is placed in the pool at a different starting position and must find the hidden platform.

    • The time to find the platform (escape latency) is recorded.[8]

  • Probe Trial:

    • The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location are measured to assess memory retention.[8][9]

morris_water_maze_workflow Acclimation Acclimation to Testing Room Acquisition Acquisition Phase (Multiple trials/day) Acclimation->Acquisition Probe_Trial Probe Trial (Platform removed) Acquisition->Probe_Trial After training Data_Analysis Data Analysis: - Escape Latency - Time in Target Quadrant - Platform Crossings Probe_Trial->Data_Analysis

Workflow for the Morris water maze test.

Conclusion and Future Directions

The preclinical data for this compound are promising, particularly in the context of its sedative-hypnotic effects. Its mechanism of action via the serotonergic system distinguishes it from benzodiazepines, which primarily act on GABA-A receptors. However, to fully validate its clinical relevance, further research is needed to:

  • Obtain quantitative data for this compound in standardized anxiety models like the elevated plus maze to allow for direct comparison with anxiolytics such as diazepam.

  • Determine the binding affinity (Ki or IC50) of this compound for the 5-HT1A receptor to better characterize its pharmacological profile.

  • Conduct head-to-head preclinical studies comparing this compound with both established pharmaceuticals and other natural compounds in the same experimental paradigms.

  • Elucidate the full spectrum of its molecular targets to understand its polypharmacological effects.

Addressing these knowledge gaps will be critical in guiding the future clinical development of this compound as a potential therapeutic agent for a range of neurological disorders.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Spinosin-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper disposal of spinosin-based compounds, primarily focusing on products containing spinosad, a common biopesticide used in laboratory and agricultural settings. The term "this compound" can sometimes be used informally to refer to spinosad, which is a mixture of spinosyn A and spinosyn D. It is critical to handle and dispose of these substances correctly due to their environmental toxicity.[1]

Key Data and Properties

Proper handling and disposal procedures are informed by the physical, chemical, and toxicological properties of the substance. The following table summarizes key data for a representative spinosad-based product, this compound 480 SC.

PropertyValueSource
Appearance Off-white to light tan, liquid suspension[2]
Odor Musty, characteristic of spinosad[2]
pH (1% aqueous dilution) 8.0 at 27°C[2]
Boiling Point 100°C[2]
Density 1.09 g/ml at 27°C[2]
Solubility Forms dispersion in water[2]
Oral LD50 (rat) >8500 mg/kg[2]
Dermal LD50 (rat) >11,000 mg/kg[2]
Inhalation LC50 (rat) >5 mg/L[2][3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][4]H400, H410

Disposal Procedures and Protocols

The recommended disposal method for this compound (spinosad) waste is through a licensed hazardous waste contractor.[1] Never pour unused product down any indoor or outdoor drain.[5] Adherence to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[1]

Step 1: Waste Classification and Segregation

Properly classify and segregate this compound waste to ensure safe handling and disposal.

  • Unused or Expired Product: This includes pure this compound or its concentrated solutions. This is considered hazardous waste.

  • Contaminated Materials: Items that have come into contact with this compound, such as gloves, bench paper, pipette tips, and labware, must also be treated as hazardous waste.[1][6]

  • Empty Containers: Original packaging that held this compound requires a specific cleaning protocol before it can be disposed of as non-hazardous waste.[1]

Action: Keep all this compound waste separate from other chemical waste streams in clearly labeled, sealed, and chemically resistant containers.[1][6]

Step 2: Handling and Personal Protective Equipment (PPE)

When handling this compound waste, appropriate PPE is essential to minimize exposure.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Use safety goggles with side-shields.[1]

  • Protective Clothing: A lab coat is required.[1]

Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Step 3: Protocol for Empty Container Disposal

Properly rinsed empty containers may be disposed of as non-hazardous waste or recycled, depending on local regulations.[1] The standard procedure is the "Triple Rinse" method.[7]

Experimental Protocol: Triple Rinse Procedure

  • Initial Drain: Invert the empty container over a designated waste collection vessel and allow it to drain for at least 30 seconds after the flow has slowed to a drip.[7]

  • First Rinse: Fill the empty container approximately one-quarter full with a suitable solvent (e.g., water, as specified by your institution's Environmental Health and Safety department).[1]

  • Agitate: Securely cap the container and shake it vigorously for 30 seconds.[1]

  • Decant: Pour the rinsate into a designated hazardous waste container for later disposal.

  • Repeat: Repeat the rinsing and decanting steps two more times.[7]

  • Final Disposal: After the third rinse, puncture the container to prevent reuse.[7] It can then typically be disposed of in a sanitary landfill or offered for recycling.[1][7] Always confirm the final disposal method with your local waste authority.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-based waste in a laboratory setting.

SpinosinDisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Expired Product or Contaminated Materials waste_type->unused_product Product or Contaminated Solid/Liquid empty_container Empty Container waste_type->empty_container Original Container package_hazardous Package in a sealed, labeled Hazardous Waste container unused_product->package_hazardous triple_rinse Perform Triple Rinse Protocol empty_container->triple_rinse store_hazardous Store in designated Hazardous Waste Area package_hazardous->store_hazardous puncture_container Puncture Container to prevent reuse triple_rinse->puncture_container dispose_non_hazardous Dispose as Non-Hazardous Waste (Landfill or Recycle per local regulations) puncture_container->dispose_non_hazardous professional_disposal Arrange for Professional Hazardous Waste Disposal store_hazardous->professional_disposal

Caption: Workflow for the safe disposal of this compound waste.

This structured approach ensures that this compound-based compounds are managed in a way that protects both laboratory personnel and the environment. Always consult your institution's specific safety guidelines and local regulations.[6]

References

Essential Safety and Operational Guide for Handling Spinosin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Spinosin. The following procedures and data are essential for ensuring a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its concentrated or powdered form, strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects eyes from dust particles and potential splashes.[1]
Face ShieldRecommended when there is a significant risk of splashing.[1]Provides an additional layer of protection for the face.
Hand Protection Chemical-resistant GlovesNitrile, neoprene, or other suitable materials. Must be inspected before use.[1][2]Prevents skin contact and irritation.[1]
Body Protection Laboratory CoatFire/flame resistant and impervious clothing.[1]Protects skin and personal clothing from contamination.[1][2]
Chemical-resistant Apron-Provides an additional layer of protection against spills.[3]
Respiratory Protection Air-purifying RespiratorFull-face respirator with a particle filter if exposure limits are exceeded or if irritation occurs.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]Prevents inhalation of airborne particles, which may cause respiratory irritation.[1]

Quantitative Safety Data

The following tables summarize key quantitative data for Spinosad, the active ingredient mixture containing Spinosyns.

Table 2: Acute Toxicity Data for Spinosad

Route of ExposureSpeciesValueClassification
OralRat (male)LD50: 3738 mg/kgCategory IV[4]
OralRat (female)LD50: >5000 mg/kgCategory IV[4]
DermalRabbitLD50: >2000 mg/kgCategory III[4]
InhalationRatLC50: >5.18 mg/LCategory IV[4]

Table 3: Occupational Exposure Limits for Spinosad

ParameterValueSource
Acceptable Daily Intake (ADI)0.024 mg/kg bw/day[5]
Accepted Operator Exposure Level (AOEL)0.013 mg/kg bw/day[5]

Experimental Protocols

Protocol 1: General Handling Procedure in a Laboratory Setting

  • Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, is recommended, especially when working with powders or volatile solutions to control dust and vapors.[1]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1. This includes, at a minimum, safety goggles, chemical-resistant gloves, and a lab coat.[2][6]

  • Weighing and Transferring: When weighing solid this compound, use a balance inside a fume hood or a ventilated enclosure to minimize inhalation of dust. Use non-sparking tools.[1] For liquid formulations, handle with care to avoid splashing.

  • During Operation: Avoid contact with skin and eyes.[1][7] Do not eat, drink, or smoke in the handling area.[8]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1][9] Clean all equipment and the work area.

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][2]

Protocol 2: Waste Disposal

  • Waste Segregation: Isolate all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials.[2][6]

  • Containerization: Place solid waste into a clearly labeled, sealed, and chemically resistant hazardous waste container.[2][6]

  • Labeling: Clearly label waste containers with "Hazardous Waste," the chemical name, and any other institutional or regulatory required identifiers.[6]

  • Empty Container Management:

    • Triple rinse the empty container with a suitable solvent (e.g., water).[2]

    • Fill the container about one-quarter full, securely cap it, and shake vigorously for 30 seconds.[2]

    • Drain the rinsate into the application equipment or a mix tank for later use or disposal.[9][10]

    • Repeat the rinsing procedure two more times.[9][10]

    • Puncture the container to prevent reuse.[10]

  • Storage of Waste: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[6]

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company. Do not dispose of this material down the drain or in regular trash.[6]

Mandatory Visualizations

G cluster_prep Preparation cluster_handling Handling this compound cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Hazards & Review SDS B Designate Work Area (Fume Hood) A->B C Assemble Required PPE B->C D Don Appropriate PPE C->D E Weigh/Transfer in Ventilated Area D->E F Perform Experimental Work E->F G Avoid Contact & Inhalation F->G H Decontaminate Work Area & Equipment F->H L Segregate this compound Waste F->L G->H I Remove & Clean/Dispose of PPE H->I H->L J Wash Hands Thoroughly I->J I->L K Store this compound Properly J->K M Package in Labeled, Sealed Container L->M N Manage Empty Containers (Triple Rinse) M->N O Store Waste in Designated Area M->O N->O P Arrange for Professional Disposal O->P

Caption: Workflow for Safe Handling and Disposal of this compound.

First Aid Measures

In the event of accidental exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7][11] If irritation persists, seek medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area gently and thoroughly with soap and plenty of water for 15-20 minutes.[7][11]

  • Inhalation: Move the person to fresh air. If breathing has stopped, perform artificial respiration.[7][11] Seek medical attention.

  • Ingestion: If the person is conscious, have them rinse their mouth thoroughly with water and drink a large quantity of water.[7][11] Do not induce vomiting unless instructed to do so by a poison control center or doctor.[11] Never give anything by mouth to an unconscious person.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spinosin
Reactant of Route 2
Spinosin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。